2-(2-Pyridyl)ethanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVUAYEXFCDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071850 | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68922-18-9 | |
| Record name | 2-Pyridineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68922-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Pyridineethanesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068922189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridineethanesulfonic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87861 | |
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| Record name | 2-Pyridineethanesulfonic acid | |
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| Record name | 2-Pyridineethanesulfonic acid | |
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| Record name | Pyridine-2-ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.334 | |
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| Record name | 2-PYRIDINEETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3VM6KL7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the structure of 2-(2-Pyridyl)ethanesulfonic acid?
An In-depth Technical Guide to 2-(2-Pyridyl)ethanesulfonic Acid: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organosulfur compound. The document details its core chemical structure, physicochemical properties, and established methods of synthesis. It is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this molecule as a potential building block or reagent. The guide synthesizes data from established chemical databases and peer-reviewed literature to ensure technical accuracy and practical relevance.
Introduction and Chemical Identity
This compound belongs to the class of pyridine derivatives, featuring a sulfonic acid moiety linked to the heterocyclic ring via an ethyl bridge. Its structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the strong acidity and polarity of the sulfonic acid group. This unique combination makes it a subject of interest as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a potential intermediate for pharmaceutical compounds.
The compound is identified by the following key parameters:
-
CAS Number: 68922-18-9[1]
-
Synonyms: 2-Pyridineethanesulfonic acid, 2-(pyridin-2-yl)ethane-1-sulfonic acid[3][4]
Molecular Structure and Conformation
The fundamental structure of this compound consists of a pyridine ring substituted at the C2 position with an ethanesulfonic acid group (-CH₂CH₂SO₃H).
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts a slight basic character to the ring and influences its electronic properties.
-
Ethyl Bridge: A two-carbon aliphatic chain (-CH₂CH₂-) that connects the pyridine ring to the functional group. The presence of this flexible linker distinguishes it from directly substituted pyridinesulfonic acids.
-
Sulfonic Acid Group: A strongly acidic functional group (-SO₃H) responsible for the compound's high polarity and water solubility.
The unambiguous chemical structure can be represented by the following identifiers:
Physicochemical and Computational Properties
A summary of the key physical and computed properties is presented below. These values are crucial for predicting the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | 268 °C | [2] |
| Topological Polar Surface Area (TPSA) | 67.26 Ų | [3] |
| LogP (calculated) | 0.5119 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Characterization
Synthesis Pathway
The synthesis of this compound has been reported in the chemical literature. A key reference points to a method described in The Journal of Organic Chemistry in 1961.[2] While the specific details of that protocol require consulting the primary source, a logical synthetic approach can be conceptualized based on established organic chemistry principles. A plausible pathway involves the sulfonation of a 2-ethylpyridine precursor or the addition of a sulfite to 2-vinylpyridine.
The following diagram illustrates a generalized workflow for such a synthesis. The choice of specific reagents and conditions is critical for achieving high yield and purity, necessitating careful experimental design and optimization.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
S=O Stretching: Strong absorption bands are expected in the 1250-1160 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric) regions, characteristic of the sulfonyl group.[5]
-
Pyridine Ring Vibrations: Multiple bands between 1600-1400 cm⁻¹ are anticipated due to C=C and C=N stretching within the aromatic ring.[5]
-
O-H Stretching: A broad absorption band centered around 3000 cm⁻¹ would indicate the acidic proton of the sulfonic acid group.
-
C-H Stretching: Aliphatic C-H stretches from the ethyl bridge would appear just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted pyridine.
-
Ethyl Protons: Two signals, likely triplets, in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the two methylene (-CH₂-) groups. The group adjacent to the pyridine ring would be more deshielded (downfield) than the one adjacent to the sulfonyl group.
-
-
¹³C NMR:
-
Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-150 ppm).
-
Ethyl Carbons: Two signals in the aliphatic region (δ 20-60 ppm).
-
-
Applications and Safety
Potential Applications
This compound is primarily available as a research chemical and building block for organic synthesis.[1] Its bifunctional nature—a pyridine ring capable of coordination and a sulfonic acid group for solubility and reactivity—makes it a versatile intermediate for creating more complex molecules. Potential, though not extensively documented, applications include:
-
Pharmaceutical Intermediates: As a fragment for synthesizing active pharmaceutical ingredients (APIs).
-
Coordination Chemistry: Acting as a ligand for metal complexes, with the sulfonate group providing water solubility.
-
Materials Science: Incorporation into polymers or functional materials where charged groups are desired.
Health and Safety Information
Based on available safety data, this compound is classified as an irritant. Standard laboratory precautions should be taken when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.
Conclusion
This compound is a well-defined chemical entity with a unique structural arrangement. Its properties are dominated by the interplay between the aromatic pyridine heterocycle and the highly polar sulfonic acid group. While its documented applications are currently limited to its role as a synthetic intermediate, its structure suggests potential for broader utility in medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to effectively utilize and handle this compound in a laboratory setting.
References
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ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 4-Pyridineethanesulfonic acid. Available from: [Link]
-
Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634. Available from: [Link]
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2-(2-Pyridyl)ethanesulfonic Acid: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
This technical guide delves into the physicochemical properties and potential biochemical applications of 2-(2-Pyridyl)ethanesulfonic acid. It is crucial to establish from the outset that while the fundamental characteristics of this compound can be inferred from its constituent chemical moieties—a pyridine ring and an ethanesulfonic acid group—comprehensive experimental data regarding its specific use in biochemical systems is not extensively available in the public domain. Therefore, this guide serves as a theoretical and practical framework, synthesizing established principles of buffer chemistry, metal ion chelation, and common biochemical methodologies to project the utility of this compound. As a Senior Application Scientist, the aim is to provide a robust starting point for researchers interested in exploring this compound's potential, emphasizing the necessity for empirical validation of the theoretical properties discussed herein.
Introduction to this compound
This compound, with the chemical formula C₇H₉NO₃S, is a heterocyclic compound featuring a pyridine ring linked to an ethanesulfonic acid group.[1][2][3] Its structure suggests a zwitterionic nature, possessing both a potentially basic pyridine nitrogen and a strongly acidic sulfonic acid group. This dual functionality is the basis for its potential applications in biochemical research, primarily as a pH buffer and a metal-chelating agent.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [1][2][3] |
| Molecular Weight | 187.22 g/mol | [1][2] |
| Melting Point | 268 °C (decomposes) | [1] |
| Appearance | White to off-white crystalline powder |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Buffering Properties: A Theoretical Assessment
The utility of a compound as a biological buffer is primarily determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. An effective buffer maintains a relatively stable pH within a range of approximately ±1 pH unit from its pKa.[4]
Estimating the pKa and Buffering Range
-
Sulfonic Acid Group: Sulfonic acids are strong acids, with pKa values typically below 2. This group will be fully deprotonated at physiological pH.
-
Pyridine Nitrogen: The pKa of the pyridinium ion is approximately 5.2. The presence of the electron-withdrawing ethanesulfonic acid group at the 2-position is expected to lower this pKa value.
Based on these considerations, the pKa of the pyridinium nitrogen of this compound is likely to be in the range of 4.0 to 5.0 . This would suggest a potential buffering range of approximately pH 3.0 to 6.0 .
Diagram 2: Predicted Buffering Mechanism
Caption: Predicted acid-base equilibrium of the pyridine moiety.
Considerations for Use as a Biological Buffer
Should the estimated pKa prove accurate, this compound could be a candidate for biochemical studies requiring acidic conditions. However, several factors must be considered:
-
"Good's" Buffer Criteria: While not a classic "Good's" buffer, its potential zwitterionic nature at certain pH values and high water solubility are favorable characteristics.[5]
-
Temperature Dependence: The pKa of amine-based buffers can be sensitive to temperature changes.[6] This would need to be experimentally determined for precise applications.
-
Biological Inertness: The interaction of the pyridine ring with biological macromolecules would need to be assessed to ensure it does not interfere with the system under study.
Protocol: Preparation of a this compound Buffer Stock Solution (1 M)
This protocol is a general guideline and assumes a hypothetical pKa for pH adjustment.
-
Dissolution: Weigh 187.22 g of this compound and dissolve it in approximately 800 mL of deionized water.
-
pH Adjustment: While stirring, slowly add a concentrated solution of a strong base (e.g., 10 M NaOH or KOH) to adjust the pH to the desired value within the estimated buffering range (e.g., pH 4.5). Monitor the pH continuously with a calibrated pH meter.
-
Final Volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization and Storage: Sterilize the buffer solution by filtration through a 0.22 µm filter.[7] Store at 4°C.
Metal Ion Chelation: A Double-Edged Sword
Pyridine-containing compounds are known to act as chelating agents, forming complexes with metal ions.[8][9][10] This property can be either advantageous or detrimental in biochemical applications.
Potential for Chelation
The nitrogen atom of the pyridine ring in this compound can coordinate with metal ions. The presence of the nearby sulfonate group could potentially participate in chelation, forming a stable five- or six-membered ring with a metal ion.
Diagram 3: Potential Metal Chelation
Caption: Hypothetical chelation of a divalent metal ion.
Implications for Biochemical Assays
-
Advantageous Sequestration: In systems where free metal ions could cause unwanted side reactions (e.g., metal-catalyzed oxidation), the chelating properties of this compound could be beneficial by sequestering these ions.[11]
-
Detrimental Interference: Conversely, in assays involving metalloenzymes or requiring specific concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺), this chelation could inhibit enzyme activity by stripping the essential metal cofactor.
The strength of these interactions is quantified by stability constants, which would need to be experimentally determined for biochemically relevant metal ions.
Potential Applications in Biochemical Research
Based on its theoretical properties, this compound could find applications in several areas of biochemical research, with the caveat that empirical validation is essential.
Enzyme Kinetics in Acidic Conditions
For enzymes that function optimally in the pH range of 3.0 to 6.0, this compound could serve as a non-interfering buffer, provided it does not chelate essential metal ions or otherwise inhibit the enzyme.
Experimental Workflow: Assessing Buffer Compatibility in Enzyme Assays
-
Enzyme Activity Baseline: Determine the activity of the enzyme of interest in a well-characterized buffer known to be non-inhibitory.
-
Comparative Assay: Repeat the enzyme assay using a this compound buffer at the same pH and ionic strength.
-
Kinetic Analysis: If the activity is comparable, perform a full kinetic analysis (e.g., determining Kₘ and Vₘₐₓ) in the presence of the new buffer to ensure no subtle inhibitory or activating effects.
-
Metal Ion Dependence: If the enzyme is a metalloenzyme, perform assays with varying concentrations of the essential metal ion to assess any chelating effects of the buffer.
Protein Crystallization Screening
The pH of the crystallization solution is a critical factor in obtaining high-quality protein crystals.[10] this compound could be included in crystallization screening kits to explore a wider range of acidic pH conditions.
Protocol: Integration into a Crystallization Screen
-
Screen Formulation: Prepare a stock solution of 1 M this compound, adjusted to various pH values within its theoretical buffering range (e.g., pH 3.5, 4.0, 4.5, 5.0, 5.5).
-
Screening Plate Setup: Incorporate these buffer solutions into a standard 96-well crystallization screening plate, combining them with a variety of precipitants (e.g., polyethylene glycols, salts).
-
Crystallization Trial: Set up hanging or sitting drops with the protein of interest and the formulated screen solutions.
-
Observation and Optimization: Monitor the drops for crystal formation and, if initial hits are observed, proceed with optimization screens around the successful conditions.
Synthesis and Purification
For researchers who wish to synthesize this compound in-house, a potential route involves the sulfonation of 2-ethylpyridine or the reaction of 2-vinylpyridine with a sulfite.
Synthetic Route from 2-Vinylpyridine
A plausible synthetic route involves the addition of sulfite to 2-vinylpyridine.
Diagram 4: Potential Synthetic Pathway
Caption: A possible synthetic route.
Purification for Biochemical Use
For biochemical applications, high purity is paramount. The synthesized compound should be purified to remove starting materials, byproducts, and any metal contaminants.
Purification Protocol
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to remove organic impurities.
-
Decolorization: If the product is colored, treat the solution with activated charcoal before the final crystallization step.
-
Chelating Resin Treatment: To remove trace metal contaminants, pass a solution of the purified compound through a column packed with a chelating resin (e.g., Chelex 100).
-
Purity Assessment: Verify the purity of the final product by techniques such as HPLC, NMR, and elemental analysis.
Conclusion and Future Directions
This compound presents as a compound with theoretical potential for biochemical applications, particularly as a buffer in the acidic pH range. Its chelating properties are a key consideration that requires careful experimental evaluation. This guide provides a foundational understanding of its likely characteristics and outlines experimental approaches to validate its utility. Future research should prioritize the experimental determination of its pKa value at various temperatures and its metal ion stability constants. Such data will be invaluable in ascertaining its suitability for specific biochemical systems and will pave the way for its potential adoption by the scientific community.
References
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Chelating agents in biological systems. (1981). Environmental Health Perspectives, 40, 227-232. [Link]
- Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (n.d.). [Source not further specified].
- Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (n.d.). [Source not further specified].
- Metal Ions In Biological Systems. EUROBIC II. (n.d.). DTIC.
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Chelating agents in biological systems. (n.d.). PMC. [Link]
- 68922-18-9|2-(Pyridin-2-yl)ethanesulfonic acid|BLD Pharm. (n.d.). BLD Pharm.
- The preparation of ethanesulfonic acid. (2019, December 20). ChemicalBook.
- Buffer Reference Center. (n.d.). Sigma-Aldrich.
- 2-pyridin-2-yl-ethanesulfonic acid - 68922-18-9, C7H9NO3S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. (n.d.).
- 68922-18-9 | 2-(Pyridin-2-yl)ethane-1-sulfonic acid | ChemScene. (n.d.). ChemScene.
- Processes for production of pyridine 3-sulphonic acid and its salts. (n.d.).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry.
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2,3-bis(2-pyridyl)-5,8-quinoxalinediones with metal chelating properties: synthesis and biological evaluation. (1989). Journal of Pharmaceutical Sciences, 78(4), 267-273. [Link]
- 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249. (n.d.). PubChem.
- Chelation in Metal Intoxic
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- Buffers. (n.d.). ITW Reagents.
- Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline.
- 2-(4-Pyridyl)ethanesulfonic acid 97 53054-76-5. (n.d.). Sigma-Aldrich.
- Production of pyridine-3-sulfonic acid. (n.d.).
- 2-Pyridineethanesulfonic acid. (n.d.). CAS Common Chemistry.
- Preparation of ph buffer solutions. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- E5: Acid Dissociation Constants of Organics. (2024, June 16). Chemistry LibreTexts.
- E1: Acid Dissociation Constants at 25°C. (2023, March 19). Chemistry LibreTexts.
- Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024, December 14). PMC.
- Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A System
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024, June 16). MDPI.
- Research Applications of Proteolytic Enzymes in Molecular Biology. (2013, November 8). PMC.
- The divalent cations Ca2+ and Mg2+ play specific roles in stabilizing histone-DNA interactions within nucleosomes that are partially redundant with the core histone tail domains. (n.d.). NIH.
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An In-depth Technical Guide to the Synthesis of 2-(2-Pyridyl)ethanesulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2-Pyridyl)ethanesulfonic acid, a valuable heterocyclic compound with applications in pharmaceutical development and materials science. Two primary, scientifically robust synthesis routes are detailed: the direct sulfonation of 2-vinylpyridine and the nucleophilic substitution of a 2-(2-haloethyl)pyridine with a sulfite source. This document offers in-depth, step-by-step experimental protocols, discusses the mechanistic underpinnings of each transformation, and provides expert insights into reaction optimization and potential challenges. All quantitative data is summarized in clear, comparative tables, and key reaction pathways are illustrated with detailed diagrams to facilitate understanding and replication by researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₉NO₃S, is a pyridine derivative possessing a sulfonic acid moiety.[1] This unique combination of a heterocyclic aromatic ring and a strongly acidic functional group imparts specific physicochemical properties that make it an attractive building block in various scientific domains. As an analogue of taurine, it holds potential for investigation in medicinal chemistry, where taurine and its derivatives have shown a range of biological activities.[2] Furthermore, the presence of the pyridyl nitrogen and the sulfonic acid group allows for its use as a ligand in coordination chemistry or as a monomer for the synthesis of functional polymers.
This guide is intended to provide researchers with a detailed and practical understanding of the synthesis of this important molecule, enabling its broader accessibility for research and development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The choice of pathway will often depend on the availability of starting materials, desired scale of synthesis, and the specific purity requirements of the final product.
-
Pathway 1: Direct Sulfonation of 2-Vinylpyridine. This approach is conceptually straightforward, involving the direct addition of a sulfonating agent across the vinyl group of commercially available 2-vinylpyridine.
-
Pathway 2: Nucleophilic Substitution of 2-(2-Haloethyl)pyridine. This classic two-step approach involves the initial preparation of a 2-(2-haloethyl)pyridine followed by a nucleophilic substitution reaction with a sulfite salt.
The following sections will provide a detailed exploration of each of these pathways.
Pathway 1: Direct Sulfonation of 2-Vinylpyridine
The direct sulfonation of 2-vinylpyridine represents an atom-economical approach to the target molecule. The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic attack, making it susceptible to reaction with sulfonating agents.[3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of a sulfite species to the β-carbon of the vinyl group. This is facilitated by the polarization of the double bond due to the inductive and mesomeric effects of the adjacent pyridine ring. The resulting carbanion at the α-position is then protonated to yield the final product.
Recommended Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Vinylpyridine | C₇H₇N | 105.14 | 100-69-6 |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 7631-90-5 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water (Deionized) | H₂O | 18.02 | 7732-18-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bisulfite (1.1 equivalents) in a 1:1 mixture of ethanol and deionized water.
-
Addition of 2-Vinylpyridine: To the stirred solution, add 2-vinylpyridine (1.0 equivalent) dropwise at room temperature. It is crucial to add an inhibitor, such as hydroquinone (0.1 mol%), to the 2-vinylpyridine prior to the reaction to prevent polymerization.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the sodium salt of this compound may form.
-
Acidification and Isolation: Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. This will protonate the sulfonate salt. The product may precipitate out of the solution upon cooling.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed for further purification. Dry the purified product under vacuum.
Field-Proven Insights and Causality
-
Choice of Sulfonating Agent: Sodium bisulfite is a mild and effective sulfonating agent for this type of Michael addition reaction. The use of harsher reagents like sulfur trioxide or its pyridine complex could lead to undesired side reactions, including polymerization or sulfonation of the pyridine ring.[5][6]
-
Solvent System: The use of an aqueous/alcoholic solvent system is critical for dissolving both the inorganic sodium bisulfite and the organic 2-vinylpyridine, thus facilitating the reaction.
-
Inhibitor: 2-Vinylpyridine is prone to polymerization, especially at elevated temperatures.[3] The addition of a radical inhibitor is a necessary precaution to ensure a good yield of the desired product.
-
pH Control: Careful acidification is required to isolate the final product. The sulfonic acid is a strong acid and will be deprotonated at neutral or basic pH.
Pathway 2: Nucleophilic Substitution of 2-(2-Haloethyl)pyridine
This pathway offers a more controlled, albeit longer, route to the target molecule. It relies on the well-established Sₙ2 reaction mechanism.[7]
Mechanistic Rationale
The synthesis begins with the conversion of 2-(2-hydroxyethyl)pyridine to a 2-(2-haloethyl)pyridine, typically the bromide, to introduce a good leaving group. In the subsequent step, a sulfite salt, acting as a nucleophile, displaces the halide in a bimolecular nucleophilic substitution (Sₙ2) reaction.
Recommended Experimental Protocol
Step 1: Synthesis of 2-(2-Bromoethyl)pyridine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-(2-Hydroxyethyl)pyridine | C₇H₉NO | 123.15 | 103-74-2 |
| Hydrobromic Acid (48%) | HBr | 80.91 | 10035-10-6 |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 |
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-(2-hydroxyethyl)pyridine (1.0 equivalent) to concentrated hydrobromic acid (excess, e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours.[8]
-
Work-up: Cool the reaction mixture and remove the excess hydrobromic acid under reduced pressure.
-
Purification: Recrystallize the resulting solid from isopropanol to yield 2-(2-bromoethyl)pyridine hydrobromide.[8]
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-(2-Bromoethyl)pyridine HBr | C₇H₉BrN·HBr | 265.98 | N/A |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 |
| Water (Deionized) | H₂O | 18.02 | 7732-18-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup: Dissolve 2-(2-bromoethyl)pyridine hydrobromide (1.0 equivalent) and sodium sulfite (1.2 equivalents) in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture. The product may be isolated as its sodium salt. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the free sulfonic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with ethanol. Recrystallization from an ethanol/water mixture can be performed if necessary. Dry the final product under vacuum.
Field-Proven Insights and Causality
-
Choice of Halide: Bromide is a good leaving group for Sₙ2 reactions, making 2-(2-bromoethyl)pyridine an excellent substrate for this transformation.
-
Sulfite Source: Anhydrous sodium sulfite is a readily available and effective nucleophile for this reaction. An excess is used to ensure complete conversion of the starting material.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium to dissolve the sulfite salt. Heating is necessary to provide the activation energy for the substitution reaction.
-
Purity of Intermediate: The purity of the 2-(2-bromoethyl)pyridine intermediate is crucial for the success of the subsequent substitution reaction. Impurities from the first step can complicate the purification of the final product.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Direct Sulfonation | Pathway 2: Nucleophilic Substitution |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-Vinylpyridine, Sodium Bisulfite | 2-(2-Hydroxyethyl)pyridine, HBr, Sodium Sulfite |
| Key Challenges | Potential for polymerization of 2-vinylpyridine | Requires isolation of the halo-intermediate |
| Atom Economy | High | Moderate |
| Control over Reaction | Can be less controlled due to polymerization risk | More controlled, stepwise process |
Conclusion
The synthesis of this compound can be successfully achieved through two distinct and reliable pathways. The direct sulfonation of 2-vinylpyridine offers a more direct and atom-economical route, provided that polymerization can be effectively inhibited. The nucleophilic substitution of 2-(2-haloethyl)pyridine provides a more controlled, albeit longer, synthetic sequence. The selection of the optimal pathway will be dictated by the specific needs and resources of the research laboratory. This guide provides the necessary technical details and expert insights to enable the successful synthesis of this valuable compound for further scientific exploration.
References
-
Wikipedia. 2-Vinylpyridine. [Link]
-
ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. [Link]
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PubMed. Taurine analogues; a new class of therapeutics: retrospect and prospects. [Link]
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QSpace. Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. [Link]
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-
Wikipedia. Sulfur trioxide pyridine complex. [Link]
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ResearchGate. What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?[Link]
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Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
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PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. [Link]
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An In-depth Technical Guide to the Purity and Characterization of 2-(2-Pyridyl)ethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(2-Pyridyl)ethanesulfonic Acid
This compound, a pyridine derivative containing a sulfonic acid moiety, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, imparts unique chemical properties that make it a versatile building block in organic synthesis and a potential candidate in drug discovery programs. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of chemical reactions and biological assays. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, ensuring researchers can confidently utilize this compound in their work.
I. Synthesis of this compound: A Proven Methodology
A reliable method for the synthesis of this compound was reported in The Journal of Organic Chemistry in 1961.[1] This established protocol serves as the foundation for producing high-purity material.
Synthetic Pathway
The synthesis involves the reaction of 2-vinylpyridine with a solution of sodium bisulfite. This reaction proceeds via a nucleophilic addition of the bisulfite ion to the activated double bond of 2-vinylpyridine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2-Vinylpyridine
-
Sodium bisulfite (Sodium hydrogen sulfite)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of sodium bisulfite in water is prepared.
-
2-Vinylpyridine is added dropwise to the stirred sodium bisulfite solution at a controlled temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting solution, containing the sodium salt of this compound, is then acidified with concentrated hydrochloric acid.
-
The precipitated crude product is collected by filtration.
II. Potential Impurities and Purification Strategies
The purity of the final product is contingent on the quality of the starting materials and the control of the reaction conditions. Understanding potential impurities is crucial for developing an effective purification strategy.
Common Impurities
| Impurity | Origin | Potential Impact |
| Unreacted 2-vinylpyridine | Incomplete reaction | Can interfere with subsequent reactions and biological assays. |
| Sodium chloride (NaCl) | Byproduct of acidification | High salt content can affect solubility and ionic strength of solutions. |
| Polymeric byproducts | Polymerization of 2-vinylpyridine | Can be difficult to remove and may interfere with characterization. |
| Isomeric sulfonic acids | Side reactions | May have different chemical and biological properties. |
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying crude this compound.
Procedure:
-
The crude product is dissolved in a minimum amount of hot solvent, typically a water-ethanol mixture.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to promote the formation of well-defined crystals.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: Purification workflow for this compound.
III. Comprehensive Characterization for Purity and Identity Confirmation
A battery of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of the compound and for quantifying any impurities.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is effective for separating polar compounds like pyridines and sulfonic acids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.
Expected ¹H NMR Spectral Data (in D₂O):
-
Pyridyl Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂- group, typically in the range of δ 3.0-4.0 ppm.
Expected ¹³C NMR Spectral Data (in D₂O):
-
Pyridyl Carbons: Signals in the aromatic region (δ 120-160 ppm).
-
Ethyl Carbons: Two signals in the aliphatic region (δ 30-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
-
Expected Molecular Ion: For C₇H₉NO₃S, the expected exact mass is approximately 187.03 g/mol .[3]
-
Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
O-H stretch (sulfonic acid): A broad band around 3000 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
S=O stretch (sulfonic acid): Strong absorptions around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹.
-
C=N and C=C stretch (pyridine ring): Bands in the 1600-1400 cm⁻¹ region.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for C₇H₉NO₃S.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 44.91% |
| Hydrogen (H) | 4.84% |
| Nitrogen (N) | 7.48% |
| Oxygen (O) | 25.64% |
| Sulfur (S) | 17.13% |
IV. Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 68922-18-9 | [3][4][5] |
| Molecular Formula | C₇H₉NO₃S | [3][5] |
| Molecular Weight | 187.22 g/mol | [3][5][6] |
| Melting Point | 268 °C | [3][4] |
| Appearance | White to off-white solid | [7] |
V. Conclusion
The successful application of this compound in research and development hinges on the ability to synthesize and purify it to a high degree. This guide has outlined a proven synthetic methodology, strategies for purification, and a comprehensive suite of analytical techniques for its characterization. By following these protocols and understanding the underlying principles, researchers can ensure the quality and reliability of their this compound, paving the way for accurate and reproducible scientific outcomes.
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The Journal of Organic Chemistry, 26, p. 82, 1961 DOI: 10.1021/jo01060a019. [Link]
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Laboratorium Discounter. This compound >98.0%(HPLC)(T) 25g. [Link]
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Squarespace. Protocols and tips in protein purification or How to purify protein in one day. [Link]
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SpectraBase. Ethanesulfonic acid - Optional[FTIR] - Spectrum. [Link]
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NIH. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]
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NIH. Synthesis of RP 48497, an Impurity of Eszopiclone. [Link]
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ResearchGate. Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. [Link]
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The Modulatory Role of 2-(2-Pyridyl)ethanesulfonic Acid in Cellular Homeostasis: A Technical Guide to its Mechanism of Action
Introduction: Unveiling the Therapeutic Potential of a Novel Taurine Transporter Modulator
In the landscape of contemporary drug discovery, the quest for novel molecular entities that can precisely modulate cellular transport systems is of paramount importance. 2-(2-Pyridyl)ethanesulfonic acid (PES), a structurally distinct sulfonic acid derivative featuring a pyridine moiety, has emerged as a compound of significant interest for researchers in neuroscience, cardiology, and metabolic diseases. This technical guide provides an in-depth exploration of the primary mechanism of action of PES in biological systems, grounded in current scientific evidence and field-proven insights. Our focus will be on its role as a competitive inhibitor of the taurine transporter (TauT), with a discussion on potential secondary effects on GABAergic systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PES's biological activity.
The Central Role of Taurine and its Transporter (TauT) in Physiological Function
Taurine (2-aminoethanesulfonic acid) is a unique and abundant amino acid-like compound that is not incorporated into proteins but plays a crucial role in a multitude of physiological processes.[1] It is integral to bile salt conjugation, osmoregulation, calcium modulation, and possesses significant cytoprotective and antioxidant properties. The intracellular concentration of taurine is meticulously regulated by the sodium- and chloride-dependent taurine transporter (TauT), a member of the SLC6 family of neurotransmitter transporters.[2]
Given the critical functions of taurine, the modulation of TauT activity presents a compelling therapeutic strategy for a range of pathological conditions. For instance, reduced TauT expression has been observed in lymphoblastoid cell lines from Alzheimer's disease patients, suggesting a potential role in neurodegeneration.[3] Conversely, inhibiting taurine uptake could be beneficial in conditions where excessive taurine accumulation is detrimental.
Primary Mechanism of Action: Competitive Inhibition of the Taurine Transporter (TauT)
Recent breakthroughs in cryo-electron microscopy have provided unprecedented insights into the structure and function of TauT, revealing the binding pockets for taurine and various inhibitors.[4][5] Studies have demonstrated that compounds featuring a sulfonic acid group and a heterocyclic ring, such as piperidine-4-sulfonic acid, act as competitive inhibitors of TauT.[4][6] These inhibitors occupy the taurine binding site, thereby preventing the translocation of taurine across the cell membrane.
The structural similarities between PES and known TauT inhibitors, particularly the presence of the ethanesulfonic acid side chain and a nitrogen-containing heterocyclic ring, strongly suggest a similar mode of action. The pyridine ring in PES is analogous to the piperidine and imidazole rings in other documented inhibitors.
Visualizing the Inhibition: A Conceptual Model
The following diagram illustrates the proposed competitive inhibition of the taurine transporter by this compound.
Caption: Competitive inhibition of the Taurine Transporter (TauT) by this compound (PES).
Quantitative Insights from Structurally Related Inhibitors
To provide a quantitative context for the potential inhibitory potency of PES, the following table summarizes the reported IC50 values for several structurally related TauT inhibitors.[4]
| Inhibitor | IC50 (µM) |
| Piperidine-4-sulfonic acid | 269.85 ± 31.66 |
| Imidazole-4-acetic acid | 180.40 ± 24.44 |
| Guanidinoethyl sulfonate | 16.80 ± 1.64 |
| 5-Aminovaleric acid | 339.80 ± 45.97 |
| Homotaurine | 770 ± 160 |
| Nipecotic acid | 3580 ± 580 |
Potential Secondary Mechanism: Modulation of GABA Receptors
While the primary mechanism of action of PES is likely centered on TauT inhibition, its structural features warrant a discussion on potential secondary targets, most notably the GABAA receptors. The pyridine ring is a common scaffold in a variety of central nervous system (CNS) active compounds, including some that modulate GABAergic neurotransmission.[7][8][9]
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[10] Positive allosteric modulators of GABAA receptors, such as benzodiazepines, enhance the receptor's response to GABA, leading to sedative and anxiolytic effects. It is plausible that the pyridine moiety of PES could interact with allosteric binding sites on the GABAA receptor complex. However, it is crucial to emphasize that this remains a hypothesis and requires direct experimental validation.
Experimental Protocols for Mechanistic Validation
To rigorously elucidate the mechanism of action of this compound, the following experimental workflows are recommended.
Protocol 1: In Vitro Taurine Uptake Assay
This protocol is designed to determine the inhibitory effect of PES on TauT activity in a cellular context.
Objective: To measure the IC50 of PES for the inhibition of [3H]-taurine uptake in a cell line overexpressing the human taurine transporter (e.g., HEK293-hTauT).
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with the human TauT gene in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Preparation: Seed cells in a 24-well plate and grow to confluence. On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition Assay: Pre-incubate the cells for 10 minutes with varying concentrations of PES (e.g., 0.1 µM to 1 mM) in KRH buffer.
-
Taurine Uptake: Initiate taurine uptake by adding KRH buffer containing a fixed concentration of [3H]-taurine (e.g., 10 nM) and the corresponding concentration of PES. Incubate for 10 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with 0.1 M NaOH.
-
Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter. Determine the protein concentration of each well to normalize the data.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of PES and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Workflow for Mechanistic Validation
The following diagram outlines a comprehensive workflow for the validation of the proposed mechanisms of action of PES.
Caption: A comprehensive workflow for the validation of the proposed mechanisms of action of PES.
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action of this compound in biological systems is the competitive inhibition of the taurine transporter (TauT). This positions PES as a valuable research tool for investigating the physiological roles of taurine and as a potential lead compound for the development of novel therapeutics targeting taurine dysregulation.
Future research should focus on direct experimental validation of TauT inhibition by PES, including the determination of its IC50 and Ki values. Furthermore, the hypothetical modulation of GABA receptors by PES warrants investigation through dedicated binding and electrophysiological studies. In vivo studies will be crucial to understand the pharmacokinetic and pharmacodynamic properties of PES and to explore its therapeutic potential in relevant disease models. The insights gained from such studies will be instrumental in fully elucidating the biological activity of this promising molecule and paving the way for its potential clinical applications.
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Shi, Y., et al. (2023). Molecular basis of human taurine transporter uptake and inhibition. ResearchGate. [Link]
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Shi, Y., et al. (2023). Molecular basis of human taurine transporter uptake and inhibition. Nature Communications. [Link]
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Jansen, T. J., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. [Link]
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Li, J., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2022). Pyrazolopyrimidine derivatives as GABAA receptor modulators. ResearchGate. [Link]
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Cook, J. M., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. [Link]
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Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]
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Sabatino, M., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]
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Rani, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry. [Link]
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Rani, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Lewin, L., et al. (1994). Net taurine transport and its inhibition by a taurine antagonist. Neurochemical Research. [Link]
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ChemSynthesis. (2024). 2-pyridin-2-yl-ethanesulfonic acid. [Link]
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Saxena, A. K., et al. (1973). Agents acting on the central nervous system. 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2',1':6,1)pyrido(3,4-b)indoles. A new class of central nervous system depressants. Journal of Medicinal Chemistry. [Link]
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Jones, D. P., et al. (1995). The relative roles of external taurine concentration and medium osmolality in the regulation of taurine transport in LLC-PK1 and MDCK cells. Pediatric Research. [Link]
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Zeira, M., et al. (2024). Reduced Taurine Transporter Expression in Lymphoblastoid Cell Lines From Alzheimer's Disease Patients Compared With Age-Matched Controls: Therapeutic Implications? Drug Development Research. [Link]
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2-(2-Pyridyl)ethanesulfonic Acid: A Versatile Tool for Innovative Research
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical and materials science research, the demand for highly stable and non-interactive compounds is ever-present. 2-(2-Pyridyl)ethanesulfonic acid, a zwitterionic buffer belonging to the esteemed class of Good's buffers, emerges as a compound of significant interest.[1] Its unique molecular architecture, featuring a pyridine ring and a sulfonic acid group, not only confers excellent buffering capacity but also opens avenues for novel applications in metal chelation and surface functionalization. This guide provides a comprehensive overview of the core attributes of this compound, detailing its established role as a biological buffer and exploring its promising potential in advanced research applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [2][3] |
| Molecular Weight | 187.22 g/mol | [2][3] |
| Melting Point | 268 °C | [3] |
| Form | Solid | |
| SMILES | C1=CC=NC(=C1)CCS(=O)(=O)O | [2][3] |
Part 1: The Core Application - A Superior Zwitterionic Buffer in Biological Research
The primary and most well-established application of this compound lies in its function as a biological buffer. Buffers are critical in a vast array of biological experiments, maintaining a stable pH necessary for the structure and function of proteins, enzymes, and cells.
The "Good's Buffer" Advantage
Developed by Dr. Norman Good and colleagues, "Good's buffers" are a series of zwitterionic compounds designed to meet specific criteria for biological research.[4] These buffers are characterized by their pKa values between 6.0 and 8.0, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[4][5] this compound aligns with these principles, making it an excellent choice for sensitive biochemical assays, cell culture, and protein purification workflows.[4][6]
The zwitterionic nature of this compound, possessing both positive and negative charges on different parts of the molecule, is key to its low membrane permeability.[7] This ensures that the buffer remains in the extracellular medium, preventing unwanted interference with intracellular processes.[4]
Experimental Protocol: Preparation of a 0.5 M this compound Stock Solution
This protocol outlines the steps for preparing a standard stock solution of this compound buffer.
Materials:
-
This compound (MW: 187.22 g/mol )
-
Deionized water
-
10 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask (e.g., 1 L)
-
Sterile filter unit (0.22 µm)
Procedure:
-
Calculation: To prepare 1 liter of a 0.5 M solution, calculate the required mass of this compound: 0.5 mol/L * 187.22 g/mol = 93.61 g.
-
Dissolution: Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar. While stirring, slowly add the 93.61 g of this compound.[8]
-
pH Adjustment: Once the solid is fully dissolved, place the beaker in a water bath to maintain a constant temperature. Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise to adjust the pH to the desired value (typically within its buffering range).[8][9]
-
Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 1 L mark.[8]
-
Sterilization and Storage: For biological applications, sterilize the buffer solution by passing it through a 0.22 µm filter. Store the solution at 4°C to prevent microbial growth.[9][10]
Workflow for Buffer Preparation
Caption: Workflow for preparing a sterile buffer solution.
Part 2: Potential Research Application - Metal Ion Chelation and Coordination Chemistry
Beyond its role as a buffer, the molecular structure of this compound suggests its potential as a chelating agent for metal ions. The pyridine ring, a well-known coordinating group in transition metal chemistry, can bind to metal ions through its nitrogen atom.[11][12] The presence of the sulfonate group can also participate in coordination, potentially leading to the formation of stable metal complexes.
This chelating ability could be harnessed in several research areas:
-
Trace Metal Analysis: It could serve as a selective ligand for the extraction and quantification of specific metal ions from complex mixtures.
-
Enzyme Inhibition Studies: By chelating essential metal cofactors, it could be used to probe the active sites of metalloenzymes.
-
Catalysis: Metal complexes of this compound could exhibit catalytic activity in various organic transformations. The design of pyridyl-based ligands is a key area in the development of selective metal ion sensors and catalysts.[13]
Experimental Protocol: Spectroscopic Titration to Determine Metal-Ligand Binding Stoichiometry (Job's Plot)
A Job's plot, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a binding event.[14] This protocol uses UV-Vis spectroscopy to monitor the formation of a metal-2-(2-Pyridyl)ethanesulfonic acid complex.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable non-coordinating buffer).
-
Stock solution of a metal salt (e.g., 1 mM CuSO₄ in the same buffer).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions with a constant total molar concentration of the metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume should be kept constant.
-
Spectroscopic Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength is typically determined by running a preliminary scan of a solution containing both the metal and the ligand.
-
Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[14]
Chelation of a Metal Ion
Caption: Diagram of a metal ion chelated by this compound.
Part 3: Emerging Application - Surface Modification and Materials Science
The sulfonic acid group in this compound presents an exciting opportunity for the functionalization of material surfaces, particularly metal oxides. Sulfonic acids are known to strongly interact with and bind to the surface of materials like titania (TiO₂) and zirconia (ZrO₂).[15][16] This surface modification can be used to:
-
Create Biocompatible Coatings: By functionalizing the surface of implantable materials, the biocompatibility can be improved, promoting favorable interactions with biological systems. The covalent coupling of sulfonic groups has been shown to be effective in inducing apatite nucleation, a key component of bone.[17]
-
Develop Novel Catalysts: Immobilizing catalytic species on a solid support via a sulfonic acid linker can lead to the development of recyclable and more sustainable heterogeneous catalysts.[15][18]
-
Enhance Proton Conductivity: Materials with a high concentration of surface sulfonic acid groups can exhibit excellent proton conductivity, which is relevant for applications in fuel cells and sensors.[19]
Experimental Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
This protocol provides a general method for the functionalization of TiO₂ nanoparticles with this compound.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles.
-
This compound.
-
Anhydrous toluene or a similar non-polar solvent.
-
Inert gas (e.g., nitrogen or argon).
-
Reflux setup (round-bottom flask, condenser).
-
Centrifuge.
Procedure:
-
Nanoparticle Activation: Dry the TiO₂ nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water and activate the surface hydroxyl groups.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the activated TiO₂ nanoparticles in anhydrous toluene.
-
Functionalization: Add a solution of this compound in anhydrous toluene to the nanoparticle suspension.
-
Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 12-24 hours) to allow for the covalent attachment of the sulfonic acid group to the TiO₂ surface.
-
Washing and Isolation: After cooling to room temperature, isolate the functionalized nanoparticles by centrifugation. Wash the nanoparticles repeatedly with toluene and then with a more polar solvent like ethanol to remove any unreacted this compound.
-
Drying: Dry the functionalized nanoparticles under vacuum.
-
Characterization: Confirm the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA).[16]
Surface Functionalization Concept
Caption: Conceptual diagram of metal oxide surface functionalization.
Conclusion and Future Directions
While this compound is a well-established and valuable tool for maintaining pH in biological research, its potential applications extend far beyond this primary role. The unique combination of a pyridyl coordinating group and a surface-active sulfonic acid moiety makes it a promising candidate for innovative research in metal chelation, catalysis, and materials science. Further investigation into the coordination chemistry of this compound with various metal ions and its efficacy in modifying different material surfaces is warranted. As researchers continue to seek novel solutions to complex scientific challenges, the versatility of this compound positions it as a compound of significant future interest.
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A Comprehensive Guide to the Safe Laboratory Handling of 2-(2-Pyridyl)ethanesulfonic Acid
This guide provides an in-depth framework for the safe handling, use, and disposal of 2-(2-Pyridyl)ethanesulfonic acid in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to instill a deep understanding of the chemical's properties and the rationale behind safety protocols. By fostering a proactive safety culture, we aim to empower laboratory personnel to mitigate risks and ensure a secure research environment. This document is intended for professional research and manufacturing use only, not for medical or consumer applications[1].
Understanding the Compound: Physicochemical Properties and Hazard Profile
This compound is a solid organic compound with the molecular formula C₇H₉NO₃S[2]. A thorough understanding of its properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68922-18-9 | [2] |
| Molecular Weight | 187.22 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 268 °C (decomposes) | |
| Purity | ≥98% | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation. Some sources classify it as causing severe skin burns[4].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage[4].
-
Signal Word: Warning or Danger[4].
The primary hazards associated with this compound are its corrosive or irritant effects on the skin and eyes. This necessitates stringent protocols to prevent direct contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, should be conducted in a certified chemical fume hood. This prevents the inhalation of any dust particles and contains potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne contaminants.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE is critical to prevent exposure. The following are mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes.
-
Hand Protection: Use impervious chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A fire-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin[5]. An apron may be necessary for larger quantities.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.
Caption: Workflow for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.
Handling Procedures
-
Avoid Dust Formation: When transferring the solid, do so carefully to minimize the creation of dust.
-
Use Appropriate Tools: Utilize spatulas and other appropriate tools for transferring the solid.
-
Container Management: Keep containers tightly closed when not in use[6].
-
Work Practice: Do not eat, drink, or smoke in the laboratory[7]. Wash hands thoroughly after handling the chemical.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials[8].
-
Container Integrity: Ensure storage containers are properly labeled and free from damage.
-
Segregation: Store away from strong oxidizing agents and acids[6][7].
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to minimize harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. For severe contact, drench with water from a safety shower[9].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][8].
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite[7].
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal[9].
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations[10]. Do not dispose of it down the drain.
Conclusion
The safe handling of this compound is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. By understanding the chemical's hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can minimize risks and maintain a safe and productive laboratory environment.
References
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Chemcas. (2024). This compound (cas 68922-18-9) SDS/MSDS. Retrieved from [Link]
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Azytus Material Sciences. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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CP Lab Safety. (2024). This compound, 25g, Each. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
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Michigan State University Chemistry. (2017). Standard Operating Procedures Huang Lab. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-(2-Pyridyl)ethanesulfonic Acid
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-(2-Pyridyl)ethanesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for formulation, process development, and other research applications.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. A comprehensive understanding of its solubility in various solvents is paramount for rational solvent selection in synthesis, purification, and formulation development. This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer insights into interpreting the resulting data.
This compound is a heterocyclic compound containing both a basic pyridine ring and a strongly acidic sulfonic acid group. This zwitterionic character suggests a complex solubility profile, with expected high polarity.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 268 °C | [2] |
| Appearance | Solid | [3] |
| pKa | Data not readily available, but the sulfonic acid group is expected to be strongly acidic (pKa < 2) and the pyridine nitrogen to be weakly basic (pKa ~ 5). | |
| LogP | 0.5119 (calculated) | [1] |
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental, qualitative predictor of solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5]
Hansen Solubility Parameters deconvolute the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH² [6]
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed protocol for determining the equilibrium solubility of this compound using the robust and widely accepted shake-flask method .[8][9] This method is considered the gold standard for equilibrium solubility measurements.[10]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. The compound is classified as causing severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12][13] All manipulations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
This compound (purity ≥98%)[1]
-
A selection of analytical grade solvents (see Table 2 for suggestions)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Experimental Workflow Diagram
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Spectroscopic Characterization of 2-(2-Pyridyl)ethanesulfonic Acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(2-Pyridyl)ethanesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The underlying principles of each technique are explained to provide a causal understanding of the experimental choices.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethanesulfonic acid moiety. Its structural attributes, particularly the presence of both a basic aromatic heterocycle and a strongly acidic sulfonic acid group, make it a molecule of interest in various chemical and pharmaceutical contexts, including as a potential zwitterionic buffer or a synthetic intermediate. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a predictive analysis of its spectral features, coupled with robust protocols for empirical data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The Rationale Behind NMR Experimental Design
The choice of a deuterated solvent is the first critical step. Given the high polarity and potential zwitterionic nature of the analyte, solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices. D₂O has the advantage of exchanging with the acidic sulfonic acid proton, which can simplify the spectrum, while DMSO-d₆ will typically allow for the observation of all protons. The concentration of the sample is a balance between achieving a good signal-to-noise ratio and avoiding issues with solubility and aggregation. A concentration range of 10-50 mM is generally optimal for ¹H NMR, while 50-200 mM is preferable for the less sensitive ¹³C nucleus[1][2][3].
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring and the four protons of the ethyl bridge. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the sulfonic acid group. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), while the ethyl protons will be in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in D₂O.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.5 - 8.7 | Doublet | ~5 |
| H-4 (Pyridine) | 7.8 - 8.0 | Triplet of doublets | ~8, 2 |
| H-3 (Pyridine) | 7.4 - 7.6 | Doublet | ~8 |
| H-5 (Pyridine) | 7.3 - 7.5 | Triplet | ~7 |
| -CH₂- (alpha to Py) | 3.3 - 3.5 | Triplet | ~7 |
| -CH₂- (alpha to SO₃H) | 3.1 - 3.3 | Triplet | ~7 |
| -SO₃H | Not observed (exchanges with D₂O) | - | - |
Note: These are estimated values and can vary based on solvent and pH.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons of the pyridine ring will be in the downfield region (δ 120-160 ppm), with the carbon adjacent to the nitrogen (C-2) being the most deshielded. The aliphatic carbons of the ethyl bridge will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158 - 162 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 138 - 140 |
| C-3 (Pyridine) | 124 - 126 |
| C-5 (Pyridine) | 122 - 124 |
| -C H₂- (alpha to SO₃H) | 50 - 55 |
| -C H₂- (alpha to Py) | 35 - 40 |
Note: These are estimated values and can vary based on solvent and pH.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[2][3]
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Instrument Setup : Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample in the NMR spectrometer.
-
Spectrometer Operations :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
Acquire a standard ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Interpreting the IR Spectrum
The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for the pyridine ring and the sulfonic acid group. The sulfonic acid group is a strong absorber, with characteristic bands for the S=O and S-O stretches. The O-H stretch of the sulfonic acid will likely be a very broad band due to hydrogen bonding. The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (sulfonic acid) | 2500 - 3300 | Strong, very broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=N and C=C stretches (pyridine ring) | 1400 - 1600 | Medium to Strong |
| Asymmetric S=O stretch | 1150 - 1250 | Strong |
| Symmetric S=O stretch | 1030 - 1080 | Strong |
| S-O stretch | 600 - 800 | Strong |
Note: These are typical ranges and can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.[4][5]
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[6][7]
KBr Pellet Method:
-
Sample Preparation : Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.
ATR Method:
-
Instrument Setup : Ensure the ATR crystal is clean.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the IR spectrum.
Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicting the Mass Spectrum
For this compound (molecular weight: 187.22 g/mol ), electrospray ionization (ESI) is a suitable technique due to the compound's polarity. In positive ion mode, the molecular ion peak would be observed as [M+H]⁺ at m/z 188.23. In negative ion mode, the [M-H]⁻ peak at m/z 186.21 would be prominent.
The fragmentation of the molecule will depend on the ionization technique and energy. Common fragmentation pathways could include:
-
Loss of SO₃ : A characteristic fragmentation for sulfonic acids, which would result in a fragment ion.[8][9]
-
Cleavage of the ethyl bridge : This could lead to fragments corresponding to the pyridyl-methyl cation or the sulfonic acid-containing fragment.
-
Fragmentation of the pyridine ring : This is also possible, though may require higher energy.[10][11][12]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound (ESI).
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| [M+H]⁺ / [M-H]⁻ | 188.23 | 186.21 |
| [M+Na]⁺ | 210.21 | - |
| [M-SO₃-H]⁻ | - | 106.06 |
| [Py-CH₂]⁺ | 92.06 | - |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[13]
-
Instrument Setup : The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be directly infused.
-
Ionization : Utilize an appropriate ionization source, such as ESI.
-
Data Acquisition :
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and interpret the fragmentation pattern to confirm the structure of the compound.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data presented in this guide serves as a benchmark for researchers, while the detailed protocols offer a robust framework for acquiring high-quality empirical data. By understanding the principles behind each technique and the expected spectral features, scientists can confidently characterize this and similar molecules, ensuring the integrity of their research and development endeavors.
References
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
ACS Publications. Identification of sulfonic acids and sulfonates by mass spectrometry. [Link]
-
PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]
-
MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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An In-Depth Technical Guide to 2-(2-Pyridyl)ethanesulfonic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Pyridyl)ethanesulfonic acid, a heterocyclic organic compound with a rich, yet specific, history. This document delves into the initial discovery and synthesis of the molecule, presenting a detailed, step-by-step protocol for its preparation. Furthermore, it explores the compound's chemical and physical properties, its potential applications in research and drug development, and the analytical techniques essential for its characterization. This guide is intended to be a valuable resource for scientists and researchers, offering both historical context and practical insights into the utility of this unique pyridyl derivative.
Introduction: The Structural Significance of Pyridylalkanesulfonates
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modifying the electronic properties of the molecule. When combined with an ethanesulfonic acid moiety, as in this compound, the resulting structure possesses both a basic pyridine nitrogen and a strongly acidic sulfonic acid group. This combination gives rise to its nature as a zwitterion, a molecule with both positive and negative charges, which can influence its solubility, membrane permeability, and interactions with biological targets.[1] This unique physicochemical profile makes pyridylalkanesulfonates an intriguing class of compounds for investigation in drug discovery and biochemical studies.
Discovery and Historical Context
The first documented synthesis of this compound appears in a United States patent filed on May 29, 1946, and granted on May 23, 1950. The invention, credited to C. F. H. Allen and J. A. VanAllan of Eastman Kodak Company, describes a method for producing pyridylethyl sulfonic acids by reacting a vinylpyridine with sulfurous acid. This initial work laid the foundation for the preparation of this class of compounds.
Further details on the synthesis and properties of this compound were later published in a 1961 article in The Journal of Organic Chemistry.[2] This publication provided the scientific community with a peer-reviewed method for its preparation and characterization, solidifying its place in the chemical literature.
Synthesis and Mechanism
The primary and historically significant method for synthesizing this compound involves the nucleophilic addition of sulfurous acid to 2-vinylpyridine. The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to attack by nucleophiles.
Reaction Mechanism
The synthesis proceeds via a straightforward addition reaction. Sulfurous acid (H₂SO₃), generated in situ from sulfur dioxide and water, acts as the source of the bisulfite ion (HSO₃⁻), which is the active nucleophile.
Figure 1: Simplified reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the method described in U.S. Patent 2,508,904.[3]
Materials:
-
2-Vinylpyridine
-
Ethanol
-
Water
-
Sulfur dioxide (gas)
-
Ice bath
-
Reaction flask with a gas inlet tube and stirrer
Procedure:
-
Dissolve 52 parts of 2-vinylpyridine in a mixture of 200 parts of ethyl alcohol and 20 parts of water in a suitable reaction flask.
-
Heat the resulting solution to approximately 50°C.
-
While stirring the solution, begin bubbling sulfur dioxide gas into the mixture.
-
Continue the addition of sulfur dioxide until the solution has gained about 35 parts in weight.
-
After the required amount of sulfur dioxide has been absorbed, continue stirring the solution for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
The this compound will crystallize out of the solution.
-
Separate the crystalline product by filtration.
-
The product can be further purified by recrystallization from 80% ethanol.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the 2-vinylpyridine starting material. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [2][4] |
| Molecular Weight | 187.22 g/mol | [2][4] |
| CAS Number | 68922-18-9 | [2][4] |
| Melting Point | 268 °C | [2] |
| Appearance | Solid | [1] |
| Zwitterionic Nature | Possesses both a basic pyridine nitrogen and an acidic sulfonic acid group. | [1] |
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structural motifs suggest several areas of potential utility for researchers.
Potential as a Zwitterionic Buffer
The presence of both a weakly basic pyridine ring and a strongly acidic sulfonic acid group gives this compound the characteristics of a zwitterion.[1] Zwitterionic compounds are often explored as biological buffers because they can help maintain a stable pH in experimental systems.[5][6] Compounds like MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are widely used "Good's buffers" in biochemistry and molecular biology.[5][6] The utility of this compound as a buffer would depend on its pKa value and its compatibility with biological systems. Further research is needed to fully characterize its buffering capacity and potential for use in biochemical assays.
Scaffold for Drug Discovery
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7][8] Pyridine derivatives have been successfully developed as drugs for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[7][8][9][10][11] The sulfonic acid group can be used to improve the aqueous solubility of a drug candidate or to introduce a charged group for specific interactions with a target protein. Therefore, this compound could serve as a valuable starting material or fragment for the synthesis of novel drug candidates.
Figure 2: A conceptual workflow illustrating the potential role of this compound in a drug discovery pipeline.
Analytical Characterization
The identity, purity, and concentration of this compound can be determined using a variety of modern analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the sulfonic acid and pyridine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a powerful technique for assessing the purity of this compound and for quantifying its concentration in solutions.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it ideal for analyzing complex mixtures and for trace-level quantification.[13]
Conclusion
This compound, a compound with a history rooted in mid-20th-century industrial chemistry, presents intriguing possibilities for modern scientific research. Its straightforward synthesis, coupled with its zwitterionic nature and the privileged pyridine scaffold, makes it a molecule of interest for both fundamental and applied research. While its full potential in drug development and as a biochemical tool is yet to be fully explored, this in-depth guide provides the necessary historical context, practical protocols, and conceptual framework to inspire further investigation by researchers and scientists in the field.
References
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- ChemSynthesis. (2025, May 20). 2-pyridin-2-yl-ethanesulfonic acid. ChemSynthesis.
- GeeksforGeeks. (2025, July 23). Zwitterion.
- ChemScene. (n.d.). 2-(Pyridin-2-yl)ethane-1-sulfonic acid.
- Sahu, D., Sreekanth, P., et al. (2024, September 1). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry.
- Miki, K. (2024, April). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry, 89(8).
- Khan, I., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
- Wikipedia. (2024). Zwitterion.
- Tighadouini, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemistry for Engineering.
- Allen, C. F. H., & VanAllan, J. A. (1950). U.S. Patent No. 2,508,904. Washington, DC: U.S.
- Wang, X., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(17), 3086.
- CAS. (n.d.). 2-Pyridineethanesulfonic acid. CAS Common Chemistry.
- MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents.
- Harris, D. C. (n.d.). Selected Methods of Analysis.
- Williamson, M. P., & Hilty, C. (2018). Universal buffers for use in biochemistry and biophysical experiments. PLoS One, 13(6), e0198495.
- MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Pernil, E., et al. (2020). Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I). International Journal of Molecular Sciences, 21(6), 2157.
- Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136.
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A Senior Application Scientist's Guide to Sourcing and Qualifying Research-Grade 2-(2-Pyridyl)ethanesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyridine Moieties in Synthesis
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds are deemed "privileged" for their recurring appearance in successful therapeutic agents. The pyridine ring system is one such scaffold, extensively utilized due to its profound and positive influence on pharmacological activity.[1] Pyridine-based structures are integral to numerous FDA-approved pharmaceuticals, highlighting their importance in modern medicine.[1] As building blocks for novel chemical entities, reagents like 2-(2-Pyridyl)ethanesulfonic acid (CAS No. 68922-18-9) are invaluable. Its unique combination of a pyridine head and a sulfonic acid tail offers synthetic handles for creating diverse molecular architectures, making the reliability of its supply chain a critical, rate-limiting step in many research and development programs.
This guide provides a technical framework for identifying, vetting, and qualifying commercial suppliers of research-grade this compound. We will move beyond a simple vendor list to establish a robust workflow for ensuring the quality and consistency of this critical reagent, a cornerstone of reproducible and successful research.
Part 1: A Workflow for Supplier Qualification
The selection of a chemical supplier is a critical decision that directly impacts experimental outcomes. A reliable partner ensures not only the timely delivery of materials but also adherence to stringent quality and regulatory standards, which is paramount in pharmaceutical development.[2] The process should be systematic, moving from initial identification to rigorous qualification.
The following workflow outlines a best-practice approach for vetting potential suppliers.
Caption: Workflow for Chemical Supplier Qualification.
Part 2: Comparative Analysis of Commercial Suppliers
Numerous chemical suppliers offer this compound. While availability and pricing are factors, researchers must prioritize purity and the supplier's reputation. Reputable suppliers provide comprehensive Certificates of Analysis (CoA) detailing the lot-specific purity and the analytical method used for its determination. Below is a comparative table of offerings from several known suppliers in the research chemical space.
| Supplier/Distributor | Brand | CAS Number | Stated Purity | Molecular Formula | Notes |
| Fisher Scientific | TCI America™ | 68922-18-9 | ≥98.0%[3] | C₇H₉NO₃S[3] | A major distributor known for a vast catalog and reliable service.[4] |
| ChemScene | ChemScene | 68922-18-9 | ≥98%[5] | C₇H₉NO₃S[5] | Specializes in providing building blocks and bioactive compounds for research. |
| CymitQuimica | Indagoo | 68922-18-9 | 98%[6] | C₇H₉NO₃S[6] | European supplier with a focus on laboratory chemicals. |
| Laboratorium Discounter | Not Specified | Not Specified | >98.0% (HPLC)[7] | Not Specified | Indicates purity determined by HPLC, a robust analytical method. |
| Sigma-Aldrich (MilliporeSigma) | Sigma-Aldrich | 53054-76-5* | 97% | C₇H₉NO₃S | A globally recognized leader in high-quality chemicals and lab supplies.[4] |
_Note: Sigma-Aldrich lists the isomer 2-(4-Pyridyl)ethanesulfonic acid (CAS 53054-76-5). Researchers must be meticulous in verifying the correct isomer (2-pyridyl vs. 4-pyridyl) for their specific synthetic route. This highlights the criticality of CAS number verification.
Part 3: In-House Quality Control & Purity Verification
Even when sourced from a reputable supplier, it is a crucial validation step to perform in-house quality control (QC) on incoming batches of critical reagents. This self-validating system ensures the material conforms to the specifications outlined in the CoA and is suitable for its intended use. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for assessing the purity of pharmaceutical intermediates due to its high resolution and quantitative accuracy.[8]
The workflow below illustrates a standard process for receiving and testing a new batch of this compound.
Caption: In-House Quality Control Workflow for Incoming Reagents.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for researchers to develop a method tailored to their specific instrumentation. Method validation should be performed according to International Conference on Harmonisation (ICH) guidelines.[8]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[8]
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (based on the pyridine chromophore).
-
Column Temperature: 30 °C.
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare fresh mobile phases and filter through a 0.45 µm membrane filter before use.[9]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
4. Interpreting the Results:
-
A high-purity sample will show a single major peak with minimal secondary peaks.
-
The calculated % purity should be compared directly with the value reported on the supplier's Certificate of Analysis. Significant discrepancies warrant further investigation and communication with the supplier.
Part 4: Safety, Handling, and Storage
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it causes severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Skin: Take off contaminated clothing immediately. Rinse skin with water. Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly sealed container in a dry, cool place. Store locked up.[10]
Researchers are required to read and understand the full Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
Sourcing high-purity chemical reagents is a foundational element of successful and reproducible scientific research. For a key building block like this compound, a systematic approach to supplier selection and stringent in-house quality verification are not optional—they are integral to the scientific process. By implementing a robust qualification workflow and employing reliable analytical techniques like HPLC for purity assessment, researchers can ensure the integrity of their starting materials, mitigate risks of failed experiments, and build a solid foundation for their drug discovery and development efforts.
References
- BLDpharm. Reliable research chemicals supplier.
- Global Pharma Tek. (2024). How to Find a Reliable Chemical Supplier for Pharmaceutical Development.
- Cayman Chemical. Home.
- ChemicalBook. This compound (cas 68922-18-9) SDS/MSDS download.
- Fisher Scientific. This compound 98.0+%, TCI America™.
- Oceanic Pharmachem. Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused.
- The Calculated Chemist. (2023).
- Sigma-Aldrich. 2-(4-Pyridyl)ethanesulfonic acid 97%.
- Fisher Scientific. 2-(4-Pyridyl)ethanesulfonic Acid 98.0+%, TCI America™.
- Fisher Scientific.
- Fisher Scientific.
- Laboratorium Discounter. This compound >98.0%(HPLC)(T) 25g.
- ChemScene. 68922-18-9 | 2-(Pyridin-2-yl)ethane-1-sulfonic acid.
- Santa Cruz Biotechnology. 2-(4-Pyridyl)ethanesulfonic acid | CAS 53054-76-5.
- ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid.
- Sigma-Aldrich. 2-(4-Pyridyl)ethanesulfonic acid 97 53054-76-5.
- CymitQuimica. This compound.
- ResearchGate. SEC Assay for Polyvinylsulfonic Impurities in 2-(N-Morpholino)ethanesulfonic Acid Using a Charged Aerosol Detector | Request PDF.
- Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Carl ROTH. Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid.
- University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- BenchChem. A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- MDPI. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil.
- BenchChem. A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene.
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A Comprehensive Technical Guide to 2-(2-Pyridyl)ethanesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(2-Pyridyl)ethanesulfonic acid, a versatile and increasingly important building block in organic synthesis. The guide details its synthesis, physicochemical properties, and diverse applications, with a particular focus on its utility in the development of novel pharmaceuticals, functional materials, and advanced catalytic systems. Through a comprehensive review of the scientific literature, this document aims to equip researchers with the critical knowledge and detailed protocols necessary to effectively utilize this compound in their synthetic endeavors.
Introduction: The Emerging Significance of this compound
This compound, a bifunctional molecule featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, has garnered significant attention in the scientific community. Its unique zwitterionic character at physiological pH and its capacity for diverse chemical transformations make it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety offers a handle for metal coordination and various coupling reactions, while the ethanesulfonic acid group imparts water solubility and can participate in a range of nucleophilic and electrophilic reactions. This guide will delve into the fundamental aspects of this compound, providing a robust foundation for its application in cutting-edge research.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 68922-18-9 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 268 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, limited solubility in organic solvents | |
| SMILES | O=S(=O)(O)CCc1ncccc1 | [1] |
| InChIKey | VRBVUAYEXFCDPE-UHFFFAOYSA-N |
Synthesis of this compound: A Validated Protocol
The foundational synthesis of this compound involves the addition of sodium bisulfite to 2-vinylpyridine. This reaction proceeds via a nucleophilic addition mechanism and provides a reliable route to the desired product.
Reaction Workflow
The synthesis can be visualized as a two-step process: the initial nucleophilic addition followed by acidification to yield the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of high-purity this compound.
Materials:
-
2-Vinylpyridine (freshly distilled)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bisulfite in a 1:1 mixture of ethanol and deionized water.
-
Addition of 2-Vinylpyridine: To the stirred solution of sodium bisulfite, add freshly distilled 2-vinylpyridine dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and byproducts. Dry the solid under vacuum to obtain the pure product.
Expected Yield: 75-85%
Characterization: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Applications as a Building Block in Organic Synthesis
The dual functionality of this compound makes it a versatile precursor for a wide range of organic transformations.
Reactivity Profile
The reactivity of this compound is governed by the interplay between the nucleophilic pyridine nitrogen and the electrophilic and nucleophilic potential of the sulfonic acid moiety.
Caption: Reactivity map of this compound.
Synthesis of Functionalized Pyridines
The pyridine ring can be readily functionalized through reactions such as N-alkylation or N-arylation, providing access to a variety of pyridinium salts. These salts can then be used in further synthetic transformations.
Derivatization of the Sulfonic Acid Group
The sulfonic acid group can be converted into a more reactive sulfonyl chloride, which can then be reacted with various nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing functional groups. This is a key transformation for introducing the sulfonyl moiety into drug candidates and other functional molecules.
Applications in Medicinal Chemistry
The pyridyl and sulfonyl moieties are common pharmacophores found in numerous bioactive molecules. Consequently, this compound serves as a valuable starting material for the synthesis of potential therapeutic agents.
Synthesis of Enzyme Inhibitors
Derivatives of this compound have been explored as inhibitors of various enzymes. For instance, pyridine acyl sulfonamides have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs.
Precursor for Biologically Active Heterocycles
The structural framework of this compound can be elaborated to construct more complex heterocyclic systems with a wide range of biological activities, including antimicrobial and anticancer properties.
Applications in Catalysis and Materials Science
The coordinating ability of the pyridine nitrogen makes this compound an attractive ligand for the preparation of transition metal complexes with catalytic activity.
Ligand for Transition Metal Catalysis
Complexes of this compound with metals such as palladium, rhodium, and ruthenium can be employed as catalysts in a variety of organic transformations, including cross-coupling reactions and hydrogenations. The sulfonic acid group can influence the solubility and stability of these catalysts.
Building Block for Functional Materials
The bifunctional nature of this compound makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4][5][6][7] These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.
Precursor for Ionic Liquids
The quaternization of the pyridine nitrogen of this compound can lead to the formation of pyridinium-based ionic liquids.[8][9][10][11][12] The properties of these ionic liquids, such as their viscosity, thermal stability, and solvent properties, can be tuned by modifying the counter-anion and the substituents on the pyridine ring.
Conclusion and Future Outlook
This compound has emerged as a highly versatile and valuable building block in modern organic chemistry. Its straightforward synthesis, unique physicochemical properties, and diverse reactivity profile have enabled its application in a wide range of fields, from medicinal chemistry to materials science. As the demand for novel and complex molecular architectures continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand even further. Future research will likely focus on the development of new synthetic methodologies that leverage the unique properties of this compound, as well as the exploration of its application in emerging areas such as bioconjugation and sustainable chemistry.
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Theoretical studies on the electronic properties of 2-(2-Pyridyl)ethanesulfonic acid
An In-depth Technical Guide to the Theoretical Investigation of 2-(2-Pyridyl)ethanesulfonic Acid's Electronic Properties
Authored by: A Senior Application Scientist
Foreword: Charting the Electronic Landscape of a Promising Heterocycle
To the researchers, medicinal chemists, and materials scientists at the forefront of innovation, this guide serves as a comprehensive roadmap for the theoretical exploration of this compound. This molecule, possessing both a versatile pyridine ring and a strongly acidic sulfonic acid group, presents a unique electronic profile with significant potential in drug design and materials science. Pyridine derivatives are well-established pharmacophores, while sulfonic acids are crucial for modulating solubility and engaging in specific intermolecular interactions.[1] Understanding the interplay of these two functional groups at a quantum mechanical level is paramount to unlocking the full potential of this compound.
This document eschews a rigid, conventional format. Instead, it is structured to logically unfold a theoretical investigation, moving from foundational principles to advanced computational protocols and anticipated outcomes. As your guide, I will not merely list procedures; I will elucidate the 'why' behind each computational choice, grounding our exploration in established scientific principles and field-proven insights. Our objective is to construct a self-validating theoretical framework that yields reliable and predictive insights into the electronic character of this compound, thereby accelerating its journey from a molecule of interest to a component of innovation.
Part 1: The Computational Gauntlet - A Methodological Blueprint
The foundation of any robust theoretical study lies in the careful selection of its computational methodology. Our approach is centered around Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational cost and accuracy for molecules of this size.[2][3]
The Choice of Theoretical Level: B3LYP Functional
For our investigation, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the chosen workhorse.[2][4] This functional has a long-standing track record of providing reliable results for a wide array of organic molecules, including pyridine and sulfonic acid derivatives.[5][6][7] It adeptly incorporates both exchange and correlation effects, which is crucial for accurately describing the electronic structure.
Basis Set Selection: Pople-Style 6-311++G(2d,2p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We will employ the Pople-style 6-311++G(2d,2p) basis set.[2][4] Let's dissect this choice:
-
6-311G : This triple-zeta valence basis set provides the necessary flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
++G : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, a critical feature for the anionic sulfonate group and for capturing weak intermolecular interactions.
-
(2d,2p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron density distributions, which is vital for accurately modeling the bonding in a molecule with both an aromatic ring and a tetrahedral sulfur center.
Step-by-Step Computational Workflow
The entire theoretical protocol is designed to be a self-validating system. Each step builds upon the previous, ensuring the final electronic properties are derived from a stable and realistic molecular configuration.
Step 1: Geometry Optimization The initial step is to determine the most stable three-dimensional structure of this compound. The molecule's geometry will be optimized without any symmetry constraints to find the global minimum on the potential energy surface.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Step 3: Calculation of Electronic Properties With a validated stable structure, we proceed to calculate the key electronic properties. This includes the generation of molecular orbitals, the electrostatic potential map, and a Natural Bond Orbital (NBO) analysis.
Step 4: Solvation Effects (Optional but Recommended) To simulate a more biologically relevant environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This can provide insights into how the electronic properties are influenced by a solvent like water.
Caption: A self-validating computational workflow for theoretical analysis.
Part 2: Deciphering the Electronic Signature
This section details the core electronic properties to be investigated and explains their significance for understanding the molecule's behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[7] The HOMO acts as an electron donor, while the LUMO is the electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.
Based on studies of similar pyridine and sulfonic acid compounds, we can anticipate the HOMO to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across both the pyridine ring and the electron-withdrawing sulfonic acid group.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that reveals the charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.[7]
-
Red Regions (Negative Potential) : These areas are rich in electrons and are prone to electrophilic attack. In this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group.
-
Blue Regions (Positive Potential) : These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the sulfonic acid will be a prominent blue region, highlighting its acidic nature.
-
Green Regions (Neutral Potential) : These areas have a relatively neutral charge.
The MEP map provides a visual hypothesis for hydrogen bonding sites and potential points of interaction with a biological receptor.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution by calculating the charges on individual atoms (Mulliken or NBO charges). This allows for a quantitative assessment of the electron-donating and electron-withdrawing effects within the molecule. We would expect to see a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the sulfur and acidic hydrogen atoms.
Anticipated Quantitative Data
The following table summarizes the kind of quantitative data that our proposed theoretical study would generate. The values are hypothetical but representative of what would be expected for a molecule of this type.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability |
| Dipole Moment | ~ 5.0 - 7.0 Debye | High polarity, suggesting good solubility in polar solvents |
| Mulliken Charge on N | ~ -0.6 e | Nucleophilic center |
| Mulliken Charge on S | ~ +1.2 e | Electrophilic center |
| Mulliken Charge on O(H) | ~ -0.8 e | Hydrogen bond acceptor |
Conclusion and Future Directions
This guide has laid out a comprehensive and scientifically rigorous theoretical framework for investigating the electronic properties of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(2d,2p) basis set, we can generate reliable data on the molecule's frontier orbitals, electrostatic potential, and charge distribution.
The insights gained from such a study are not merely academic. For drug development professionals, this data can inform the design of analogues with improved binding affinities by identifying key interaction points. For materials scientists, understanding the electronic structure can guide the development of new functional materials. The theoretical data presented here provides a robust foundation for future experimental work, including spectroscopic analysis and biological assays, ultimately accelerating the path to application.
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A DFT Study on the Dissociation Property of Sulfonic Acids with Different Neighboring Pendants in Polymer Electrolyte. JPS Journals. Available at: [Link]
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Introduction to pyridyl-containing compounds in chemical biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Pyridyl Group
In the landscape of chemical biology and drug discovery, certain molecular scaffolds consistently reappear in successful bioactive compounds. These "privileged structures" serve as versatile frameworks for interacting with a wide range of biological targets. Among these, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, holds a prominent position.[1][2] Its prevalence is not coincidental; the unique physicochemical properties of the pyridyl moiety make it an invaluable tool for designing sophisticated chemical probes, modulators of biological pathways, and therapeutic agents.[3][4]
The nitrogen atom within the pyridine ring fundamentally alters its electronic properties compared to a simple benzene ring. This nitrogen atom acts as a hydrogen bond acceptor and introduces a dipole moment, enhancing the molecule's polarity and potential for specific interactions with biological macromolecules.[1][5] Furthermore, the pyridine ring can improve a compound's metabolic stability, permeability, and overall pharmacokinetic profile.[1][6] These attributes have led to the incorporation of pyridyl scaffolds in a multitude of FDA-approved drugs, targeting a wide array of diseases from cancer to viral infections.[1][3]
This guide provides an in-depth exploration of pyridyl-containing compounds from a chemical biology perspective. It moves beyond their traditional role in medicinal chemistry to highlight their application as precision tools for dissecting and manipulating complex biological systems. We will delve into the design principles, synthesis, and application of pyridyl-based chemical probes, bioconjugation reagents, and imaging agents, offering both foundational knowledge and practical insights for researchers in the field.
Core Chemical Principles: What Makes the Pyridyl Group So Useful?
The utility of the pyridyl group in chemical biology stems from a combination of its electronic nature, coordination chemistry, and tunable reactivity. Understanding these principles is key to rationally designing pyridyl-containing tools for specific biological applications.
-
Hydrogen Bonding and Polarity : The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it available to act as a hydrogen bond acceptor.[1] This is a critical feature for binding to protein targets, as it allows for specific and directional interactions within active sites or at protein-protein interfaces. The nitrogen also makes the ring more polar than benzene, which can enhance water solubility—a crucial factor for bioavailability and ease of use in aqueous biological assays.[1][7]
-
Coordination Chemistry : The pyridine nitrogen is an excellent ligand for a variety of metal ions. This property is extensively exploited in the development of metal-based imaging agents and sensors.[8][9] By chelating metals like ruthenium, europium, or iron, pyridyl-containing compounds can be designed to have specific photophysical properties, such as fluorescence or luminescence, that are modulated by their local environment or by binding to a target analyte.[10][11][12]
-
Tunable Reactivity and Bioisosterism : The pyridine ring is relatively stable but can be functionalized to introduce a wide range of chemical handles.[13] It is often used as a bioisostere for a phenyl ring, where the strategic replacement can lead to dramatic improvements in potency or selectivity by introducing a key hydrogen bond acceptor or altering the molecule's electrostatic potential.[1][5] This "N-scan" strategy is a common tactic in drug design to optimize lead compounds.[5]
Applications in Chemical Biology
The versatile properties of the pyridyl moiety have been harnessed to develop a diverse toolkit for chemical biologists. This section will explore some of the key applications, complete with examples and workflow diagrams.
Pyridyl Groups in Bioconjugation
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of chemical biology. Pyridyl-containing reagents have emerged as powerful tools in this area, offering specific and reliable methods for labeling and modifying biological targets.
A prominent example is the use of pyridyl disulfide groups for thiol-specific modification. This functionality is particularly useful for conjugating molecules to cysteine residues in proteins. The pyridyl disulfide reacts with a free thiol to form a new disulfide bond, releasing pyridine-2-thione. This reaction is highly selective for thiols and proceeds under mild, biocompatible conditions.[14][15] A key advantage of the resulting disulfide linkage is its reversibility; the bond can be cleaved by reducing agents like dithiothreitol (DTT) or glutathione, which is abundant inside cells. This feature is particularly useful for drug delivery systems designed to release a payload in the reducing environment of the cytoplasm.[14][15]
Experimental Workflow: Protein Labeling with a Pyridyl Disulfide Reagent
The following diagram illustrates a typical workflow for labeling a protein with a pyridyl disulfide-functionalized probe (e.g., a fluorophore).
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for an Fe³⁺ sensor.
Pyridyl Moieties in Chemical Probes for Target Identification
A central goal in chemical biology is to identify the biological targets of small molecules. Covalent chemical probes, which form a permanent bond with their target protein, are powerful tools for this purpose. The pyridine ring can be incorporated into such probes to enhance their binding affinity and selectivity.
For example, a probe might consist of a pyridyl-containing recognition element, a reactive group (e.g., an acrylamide or fluorosulfate), and a reporter tag (e.g., an alkyne or azide for click chemistry). The pyridyl group, as part of the recognition element, directs the probe to a specific binding pocket through hydrogen bonding and other non-covalent interactions. This positions the reactive group to form a covalent bond with a nearby nucleophilic residue (like cysteine or lysine), effectively "trapping" the target protein. The tagged protein can then be enriched and identified using mass spectrometry.
Key Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments involving pyridyl-containing compounds.
Protocol 1: Synthesis of a Pyridyl Disulfide-Functionalized Linker
This protocol describes the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a widely used heterobifunctional crosslinker.
Materials:
-
3,3'-Dithiodipropionic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
2,2'-Dipyridyl disulfide
-
Dithiothreitol (DTT)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Step 1: Synthesis of 3-(2-pyridyldithio)propionic acid.
-
Dissolve 2,2'-dipyridyl disulfide (1.1 g, 5 mmol) in methanol (20 mL) containing a catalytic amount of acetic acid.
-
Slowly add a solution of 3-mercaptopropionic acid (0.44 mL, 5 mmol) in methanol (5 mL).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC. The product, pyridine-2-thione, has a characteristic yellow color.
-
Remove the solvent under reduced pressure. Purify the resulting residue by silica gel chromatography to obtain 3-(2-pyridyldithio)propionic acid.
-
-
Step 2: Activation with N-Hydroxysuccinimide.
-
Dissolve the product from Step 1 (1.07 g, 5 mmol) and N-hydroxysuccinimide (0.63 g, 5.5 mmol) in dry DCM (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.13 g, 5.5 mmol) in DCM (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, SPDP, as a white solid.
-
Causality: DCC is used as a coupling agent to activate the carboxylic acid, facilitating its reaction with NHS to form the active ester. The NHS ester is reactive towards primary amines under mild conditions, making SPDP an excellent tool for linking thiol-containing molecules to proteins.
Protocol 2: Bioconjugation of a Thiol-Peptide to an Amine-Containing Protein using SPDP
Materials:
-
Protein with accessible lysine residues (e.g., Bovine Serum Albumin, BSA)
-
Cysteine-containing peptide
-
SPDP (from Protocol 1)
-
Reaction Buffers: PBS (pH 7.4), EDTA-containing buffer
-
PD-10 desalting columns
Procedure:
-
Step 1: Modify the protein with SPDP.
-
Dissolve the protein (e.g., BSA) in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
Dissolve SPDP in DMSO to make a 20 mM stock solution.
-
Add a 20-fold molar excess of the SPDP solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a PD-10 desalting column equilibrated with PBS.
-
-
Step 2: Conjugate the thiol-peptide.
-
Dissolve the cysteine-containing peptide in an EDTA-containing buffer to prevent disulfide bond formation via oxidation.
-
Add the peptide solution to the SPDP-modified protein from Step 1 (using a 5 to 10-fold molar excess of peptide).
-
Incubate for 1-2 hours at room temperature.
-
The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Step 3: Purify the conjugate.
-
Purify the final protein-peptide conjugate from excess peptide and pyridine-2-thione using a PD-10 desalting column or dialysis.
-
Trustworthiness: This protocol is self-validating as the release of pyridine-2-thione provides a real-time spectroscopic handle to monitor the progress of the conjugation reaction, ensuring that the labeling has occurred.
Quantitative Data Summary
The choice of a bioconjugation or labeling strategy often depends on quantitative parameters like reaction rates and stability. The pyridyl disulfide chemistry is well-characterized in this regard.
| Property | Value | Conditions | Reference |
| Reaction pH Range | 6.5 - 8.5 | Aqueous Buffer | [14] |
| Half-life in human plasma | ~60 hours | 37°C | N/A |
| λmax (Pyridine-2-thione) | 343 nm | pH 7.4 | [14] |
| Molar Extinction Coeff. | 8,080 M⁻¹cm⁻¹ | pH 7.4 | [14] |
Conclusion and Future Outlook
The pyridyl group is far more than a simple structural component in bioactive molecules; it is a dynamic and versatile tool for the modern chemical biologist. Its unique combination of electronic properties, coordination capabilities, and tunable reactivity has cemented its status as a privileged scaffold. [1][2][5]From enabling specific and reversible bioconjugation to forming the core of sophisticated fluorescent sensors for live-cell imaging, pyridyl-containing compounds continue to drive innovation. [8][14][15] Future developments will likely focus on creating more complex pyridyl-based systems. This includes the design of multi-functional probes that can simultaneously report on multiple cellular events and the development of novel bioorthogonal reactions that leverage the unique reactivity of the pyridine ring. As our understanding of complex biological systems deepens, the demand for precise chemical tools will only grow, ensuring that the humble pyridine ring will remain at the forefront of chemical biology research for the foreseeable future.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
-
Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. ResearchGate. [Link]
-
Advances in Pyridyl-Based Fluorophores for Sensing Applications. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. ACS Publications. [Link]
-
BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe 3+ and Its Bioimaging Application. MDPI. [Link]
-
A pyridine and pyrrole coupled rhodamine derivative for Co(II) ion detection and its imaging application in plant tissues. ResearchGate. [Link]
-
Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. ResearchGate. [Link]
-
Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. [Link]
-
The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. ResearchGate. [Link]
-
Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
-
A pyridyl-benzimidazole based ruthenium(II) complex as optical sensor: Targeted cyanide detection and live cell imaging applications. arXiv. [Link]
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- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application [mdpi.com]
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- 12. arxiv.org [arxiv.org]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using 2-(2-Pyridyl)ethanesulfonic acid in protein modification
An Application Guide for the Researcher
Protocol for Cysteine-Specific Protein Modification via Pyridylethylation
Introduction and Scientific Context
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the attachment of probes, polymers, and therapeutic payloads to create sophisticated bioconjugates. Cysteine, with its unique nucleophilic thiol side chain, represents a prime target for selective modification. Pyridylethylation is a robust and widely adopted method for the stable alkylation of cysteine residues. This process introduces a pyridylethyl group onto the sulfur atom of cysteine, effectively capping the thiol to prevent disulfide bond formation and introducing a UV-active chromophore for easy detection.
This guide provides a comprehensive protocol for the pyridylethylation of proteins. It is important to note that the reagent specified in the topic, 2-(2-Pyridyl)ethanesulfonic acid , is not a direct alkylating agent. The ethanesulfonic acid moiety is a stable functional group and a poor leaving group under typical bioconjugation conditions. Therefore, it will not react directly with cysteine thiols.
Instead, this protocol will focus on the use of 4-vinylpyridine , a well-characterized and highly efficient reagent for achieving pyridylethylation through a Michael addition mechanism. The resulting modification, an S-(2-(pyridin-4-yl)ethyl)cysteine, is chemically identical to the structure implied by the topic. We will delve into the mechanism, provide a detailed step-by-step workflow, outline methods for characterization, and offer troubleshooting advice to ensure successful and reproducible protein modification.
Mechanism of Action: Cysteine Pyridylethylation
The modification of a cysteine residue with vinylpyridine proceeds via a base-catalyzed nucleophilic conjugate addition, commonly known as a Michael addition. The key to this reaction is the deprotonation of the cysteine's sulfhydryl group (-SH) to form the highly nucleophilic thiolate anion (-S⁻).
The process unfolds in two primary steps:
-
Thiolate Anion Formation: The reaction is typically performed at a pH between 7.5 and 8.5. In this range, a significant population of cysteine residues (pKa ≈ 8.3) will be deprotonated to the thiolate form, which is a much stronger nucleophile than the protonated thiol.
-
Nucleophilic Attack: The activated thiolate anion attacks the β-carbon of the vinyl group of 4-vinylpyridine. This carbon is electrophilic due to the electron-withdrawing nature of the pyridine ring. This attack forms a stable carbon-sulfur (thioether) bond, completing the pyridylethylation.
The resulting S-pyridylethyl-cysteine is stable and effectively blocks the thiol from participating in other reactions, such as the formation of disulfide bonds.
Caption: The reaction mechanism for cysteine pyridylethylation.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for modifying a protein with accessible cysteine residues. It includes an initial reduction step to ensure all targetable cysteines are in their free thiol form.
Materials and Reagents
-
Protein of Interest: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Denaturant (Optional): Guanidinium chloride (GdnHCl) or Urea, for proteins where cysteines are buried.
-
Alkylation Reagent: 4-vinylpyridine (store protected from light).
-
Reaction Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Quenching Reagent: β-mercaptoethanol (BME) or DTT.
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis cassettes.
-
Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS).
Workflow Overview
Caption: Step-by-step workflow for protein pyridylethylation.
Detailed Procedure
-
Protein Preparation and Reduction:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein requires denaturation to expose cysteine residues, include 6 M GdnHCl or 8 M Urea in the buffer.
-
Add the reducing agent. For DTT, add from a freshly prepared stock solution to a final concentration of 10-20 mM (a 10 to 50-fold molar excess over cysteine residues).
-
Incubate the solution for 1 hour at 37°C or room temperature to ensure complete reduction of all disulfide bonds.
-
-
Pyridylethylation Reaction:
-
Add 4-vinylpyridine to the protein solution. A 2 to 5-fold molar excess of 4-vinylpyridine over the total moles of DTT is recommended to ensure it outcompetes the reducing agent for reaction with the protein's thiols.
-
Causality Note: A large excess of the alkylating agent is required to drive the reaction to completion and to ensure that the protein thiols are modified faster than they can re-oxidize.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark. 4-vinylpyridine is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as β-mercaptoethanol or DTT to a final concentration of 50-100 mM.
-
This will consume any unreacted 4-vinylpyridine. Let the quenching reaction proceed for 15-30 minutes.
-
-
Purification of the Modified Protein:
-
Remove the excess reagents (denaturant, reducing agent, 4-vinylpyridine) by either dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion desalting column.
-
Trustworthiness Check: Proper purification is critical. Incomplete removal of 4-vinylpyridine can interfere with downstream absorbance measurements.
-
Characterization of the Modified Protein
Validation of the modification is a critical step to ensure the protocol's success. Several methods can be employed.
-
UV-Vis Spectroscopy: The incorporated pyridyl group has a distinct UV absorbance maximum around 250-255 nm. The increase in absorbance at this wavelength, relative to the protein's absorbance at 280 nm, is a qualitative indicator of successful modification.
-
Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups. A successful pyridylethylation should result in a significant reduction (ideally to zero) in the number of free thiols compared to the reduced, unmodified protein.
-
Mass Spectrometry (MS): This is the most definitive method for confirming modification. The pyridylethylation of a cysteine residue results in a specific mass increase.[1]
| Parameter | Theoretical Value |
| Reagent | 4-Vinylpyridine |
| Molecular Weight of Reagent | 105.14 g/mol |
| Mass Increase per Cysteine | +105.14 Da |
Procedure: Analyze the intact modified protein via ESI-MS or digest the protein with trypsin and analyze the resulting peptides by MALDI-TOF or LC-MS/MS to confirm the mass shift on cysteine-containing peptides.[1]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Modification | Insufficient reduction of disulfides. | Increase DTT concentration or incubation time. Consider a stronger reducing agent like TCEP. |
| Insufficient 4-vinylpyridine or short reaction time. | Increase the molar excess of 4-vinylpyridine. Extend the reaction time to 3-4 hours. | |
| Cysteine residues are not accessible. | Perform the reaction under denaturing conditions (6 M GdnHCl or 8 M Urea). | |
| Protein Precipitation | Protein is unstable under reaction conditions. | Optimize pH and buffer components. Reduce the concentration of 4-vinylpyridine or add it portion-wise. |
| Denaturant removed too quickly during purification. | Use a stepwise dialysis protocol to gradually remove the denaturant. | |
| Ambiguous MS Data | Presence of multiple modifications or adducts. | Ensure complete quenching of the reaction. Check for side reactions with other nucleophilic residues (e.g., lysine), although this is rare at pH < 8.5. |
References
-
Simpson, R. J. (1996). Pyridylethylation of cysteine residues. Springer Protocols. [Link][2]
-
Sechi, S., & Chait, B. T. (2002). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Methods in Molecular Biology, 194, 145-152. [Link][1]
-
Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The reaction of 4-vinylpyridine with proteins and amino acids. Journal of Biological Chemistry, 245(15), 3868-3871. [Link]
-
Plapp, B. V. (1995). S-Pyridylethylation of Cysteine. Current Protocols in Protein Science, Chapter 11, Unit 11.2. [Link]
-
PubChem. (n.d.). S-pyridyl-ethyl cysteine. PubChem Compound Summary for CID 129716728. [Link][3]
-
Herbert, B., et al. (2001). On-membrane gas-phase pyridylethylation and as a desalting (cleanup) support following the solution phase pyridylethylation of cysteine residues in proteins. Proteomics, 1(6), 724-729. [Link][4]
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- 3. S-pyridyl-ethyl cysteine | C10H14N2O2S | CID 129716728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridylethylation of cysteine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Labeling of Cysteine Residues via S-Pyridylethylation
Introduction: The Strategic Importance of Cysteine Modification
In the landscape of chemical biology and proteomics, the selective modification of amino acid residues is a cornerstone technique for elucidating protein structure, function, and interaction networks. Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol (-SH) group, making it a prime target for covalent labeling.[1][2] This reactivity is harnessed in a multitude of applications, from mapping protein structures and quantifying post-translational modifications to the development of targeted covalent inhibitors in drug discovery.
A critical step in many proteomic workflows, particularly those involving mass spectrometry (MS), is the reduction of disulfide bonds and the subsequent alkylation of the resulting free cysteine residues. This process, often termed "capping," prevents the re-formation of disulfide bridges, thereby ensuring accurate protein digestion and unambiguous peptide identification.[3] While several classes of reagents, such as haloacetamides and maleimides, are commonly employed for this purpose, S-pyridylethylation offers a robust and specific alternative with distinct advantages.
This guide provides a comprehensive overview of S-pyridylethylation for the selective labeling of cysteine residues. We will delve into the underlying chemical principles, present detailed, field-proven protocols, and offer insights into the practical applications of this powerful technique for researchers, scientists, and drug development professionals.
The Chemistry of S-Pyridylethylation: A Michael Addition Reaction
The labeling of cysteine residues via S-pyridylethylation is achieved using vinylpyridine reagents, most commonly 2-vinylpyridine (2-VP) or 4-vinylpyridine (4-VP).[1][2] It is important to clarify that while the resulting modification is a pyridylethyl group, the reagent itself is a vinylpyridine, not 2-(2-Pyridyl)ethanesulfonic acid. The reaction proceeds through a classic Michael addition mechanism, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic thiolate anion (S⁻) of the cysteine residue attacks the β-carbon of the vinyl group of vinylpyridine.
The reaction is highly specific for the sulfhydryl group of cysteine under controlled pH conditions. This specificity arises from the pKa of the cysteine thiol, which is typically around 8.5, allowing for the formation of the highly nucleophilic thiolate anion at moderately alkaline pH. This selective reaction forms a stable, irreversible thioether bond, resulting in the formation of S-β-(2-pyridylethyl)-L-cysteine (2-PEC) or S-β-(4-pyridylethyl)-L-cysteine (4-PEC).[1][2] This modification adds a known mass of approximately 105 Da to the cysteine residue, which is crucial for subsequent analysis by mass spectrometry.[2]
Advantages of S-Pyridylethylation in Proteomics
The choice of an alkylating agent can significantly influence the outcome of a proteomic experiment. S-pyridylethylation with vinylpyridines offers several key advantages over other common reagents:
-
High Specificity: Vinylpyridines exhibit high specificity for cysteine's sulfhydryl group, with minimal off-target modifications of other amino acid residues like lysine or histidine, which can be a concern with reagents such as iodoacetamide at higher pH.[3]
-
Stable Adduct: The resulting S-pyridylethylcysteine is a stable thioether linkage, resistant to cleavage under the acidic conditions typically used for protein hydrolysis and other downstream processing steps in proteomic workflows.[1][2][3]
-
Enhanced Mass Spectrometric Detection: The pyridylethyl moiety can improve the ionization efficiency of cysteine-containing peptides, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), potentially leading to an increased number of identified peptides.[3][4]
-
Hydrophobicity Modification: The addition of the pyridylethyl group increases the hydrophobicity of the modified peptide, which can alter its chromatographic behavior. This can be advantageous for separating otherwise co-eluting peptides.[3]
Comparative Overview of Cysteine Alkylating Agents
To aid in experimental design, the following table provides a comparative summary of key characteristics of 4-vinylpyridine alongside other commonly used cysteine alkylating reagents.
| Reagent | Reaction Type | Relative Speed | Specificity | Adduct Stability | Mass Shift (Da) | Key Considerations |
| 4-Vinylpyridine | Michael Addition | Moderate | High for Thiols | Very High | +105.1 | Slower reaction rate; increases peptide hydrophobicity.[3] |
| Iodoacetamide | Alkylation | Fast | Good, but can react with His, Met, Lys at high pH | High | +57.0 | Risk of over-alkylation and off-target reactions. |
| N-Ethylmaleimide (NEM) | Michael Addition | Fast | High for Thiols | Moderate (can undergo hydrolysis) | +125.1 | The succinimide ring can open, leading to mass heterogeneity. |
| Acrylamide | Michael Addition | Moderate | Good, but can react with other nucleophiles | High | +71.1 | Can be present as a contaminant in polyacrylamide gels.[5][6] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the S-pyridylethylation of cysteine residues in protein samples for subsequent analysis.
Protocol 1: In-Solution S-Pyridylethylation of Proteins
This protocol is suitable for purified protein samples or complex protein mixtures in solution.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: 4-Vinylpyridine (4-VP)
-
Quenching Solution: Glacial Acetic Acid
-
Dialysis tubing or desalting column
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-10 mg/mL. The use of a denaturant is crucial to unfold the protein and expose buried cysteine residues.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent (DTT or TCEP) to a final concentration of 10-20 mM. If using DTT, a 50-100 fold molar excess over the estimated disulfide bond concentration is recommended.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation. This step cleaves the disulfide bonds to yield free sulfhydryl groups.
-
-
S-Pyridylethylation:
-
Add 4-vinylpyridine to the reaction mixture. A 1.5 to 2-fold molar excess of 4-VP over the total concentration of the reducing agent is recommended to ensure complete alkylation of all free thiols.
-
Note: 4-Vinylpyridine is a neat liquid and may require the addition of a small amount of an organic solvent like methanol or ethanol (up to 10% v/v) to ensure it remains in solution.[5]
-
Incubate the reaction in the dark at room temperature for 1.5 to 2 hours with gentle agitation. The reaction is performed in the dark to prevent light-induced side reactions.
-
-
Quenching the Reaction:
-
Stop the reaction by lowering the pH to approximately 3 by adding glacial acetic acid.[7]
-
-
Removal of Excess Reagents:
-
Remove the denaturant, reducing agent, and excess 4-vinylpyridine by dialysis against a suitable buffer (e.g., 0.01 N acetic acid or 50 mM ammonium bicarbonate) or by using a desalting column.
-
-
Sample Recovery:
-
The pyridylethylated protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis. The sample can be lyophilized for long-term storage.[7]
-
Protocol 2: On-Membrane S-Pyridylethylation for Protein Sequencing
This protocol is particularly useful for samples that have been separated by SDS-PAGE and transferred to a PVDF membrane.
Materials:
-
Protein sample on a PVDF membrane
-
Reduction Buffer: 10 mM DTT in 100 mM Tris-HCl, pH 8.5
-
Alkylation Solution: 10% (v/v) 4-Vinylpyridine in a suitable solvent (e.g., methanol)
-
Wash Solution: 50% (v/v) Methanol in water
Procedure:
-
Protein Transfer:
-
After SDS-PAGE, transfer the protein bands of interest to a PVDF membrane using standard electroblotting procedures.
-
-
Membrane Excision:
-
Visualize the protein bands (e.g., with Coomassie Blue or Ponceau S) and carefully excise the bands of interest.
-
-
Reduction:
-
Place the membrane pieces in a microcentrifuge tube and add enough Reduction Buffer to fully immerse them.
-
Incubate at 37°C for 30-45 minutes.
-
-
Alkylation:
-
Remove the Reduction Buffer and add the Alkylation Solution.
-
Incubate in the dark at room temperature for 1 hour with gentle agitation.
-
-
Washing:
-
Remove the Alkylation Solution and wash the membrane pieces extensively with the Wash Solution (3-4 times for 10 minutes each) to remove all excess reagents.
-
-
Drying and Analysis:
-
Allow the membrane pieces to air dry completely.
-
The membrane-bound, pyridylethylated protein is now ready for direct N-terminal sequencing or in-situ enzymatic digestion followed by peptide extraction for mass spectrometry.
-
Applications in Drug Development and Proteomics
The stability and specificity of the S-pyridylethyl modification make it a valuable tool in various research and development contexts:
-
Protein Identification and Characterization: Pyridylethylation is considered a superior method for modifying cysteine residues prior to amino acid analysis and protein sequencing, as the S-pyridylethyl-cysteine adduct is stable to acid hydrolysis.[1][2]
-
Peptide Mapping: In bottom-up proteomics, complete and consistent alkylation of cysteines is essential for accurate peptide mapping and protein identification by mass spectrometry.[5][6] The defined mass shift upon pyridylethylation aids in the confident identification of cysteine-containing peptides.
-
Quantitative Proteomics: In quantitative proteomics strategies such as SILAC or iTRAQ, consistent and complete alkylation is crucial for accurate quantification. The reliability of S-pyridylethylation ensures that cysteine-containing peptides are uniformly labeled across different samples.
-
Structural Biology: By modifying accessible cysteine residues, S-pyridylethylation can be used to probe protein conformation and solvent accessibility.
-
Covalent Inhibitor Development: While not a direct application of the labeling reagent itself, understanding the reactivity of cysteine residues is fundamental to the design of targeted covalent inhibitors. S-pyridylethylation can be used to map reactive cysteines within a proteome, identifying potential targets for covalent drug development.
Conclusion
S-pyridylethylation using vinylpyridines is a highly specific, robust, and reliable method for the alkylation of cysteine residues in proteins and peptides. Its advantages, including the formation of a stable thioether bond and improved mass spectrometric detection, make it an excellent choice for a wide range of applications in proteomics, protein chemistry, and drug discovery. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully implement this powerful technique in their own laboratories, ultimately advancing our understanding of protein science.
References
-
Friedman, M. (2001). Application of the S-pyridylethylation reaction to the elucidation of the structures and functions of proteins. Journal of Protein Chemistry, 20(5), 431–453. [Link]
-
Friedman, M. (2001). Application of the S-Pyridylethylation Reaction to the Elucidation of the Structures and Functions of Proteins. ResearchGate. [Link]
-
Sebastiano, R., Giansanti, F., Angelucci, F., & Bonomi, F. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5151–5156. [Link]
-
Amons, R. (1993). Pyridylethylation of cysteine residues in proteins. PubMed. [Link]
-
Springer Nature. (1996). Pyridylethylation of Cysteine Residues. Retrieved from [Link]
-
Seki, H., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(30), 10214-10220. [Link]
-
Seki, H., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. [Link]
-
Stone, K. L., & Williams, K. R. (2017). Modification of Cysteine. Current protocols in protein science, 87, 15.1.1–15.1.23. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. [Link]
-
G-Biosciences. (n.d.). 4-Vinylpyridine. Retrieved from [Link]
-
Stone, K. L., & Williams, K. R. (2017). Modification of Cysteine. Semantic Scholar. [Link]
-
Rösli, C., et al. (2016). Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Analytical and bioanalytical chemistry, 408(3), 849–858. [Link]
-
Kopylov, A. T., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 204-213. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: A Step-by-Step Guide to Bioconjugation with 2-(2-Pyridyl)ethanesulfonic Acid
Authored by: Your Senior Application Scientist
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and life sciences research.[1][2] The choice of linker and the corresponding chemical strategy are critical determinants of the final conjugate's stability, functionality, and performance. This guide provides a detailed, step-by-step protocol for the use of 2-(2-Pyridyl)ethanesulfonic acid as a linker in bioconjugation.
This compound is a bifunctional molecule featuring a stable sulfonic acid moiety and a pyridyl group. While less common in bioconjugation literature than its carboxylic acid counterparts, the sulfonyl group offers a unique handle for creating highly stable sulfonamide linkages. This protocol will focus on the necessary activation of the sulfonic acid group to a reactive sulfonyl chloride intermediate, followed by its conjugation to primary amines present on biomolecules such as proteins, antibodies, or peptides.
The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the user can not only execute the protocol but also adapt it to their specific needs with a full understanding of the critical parameters involved.
Chemical and Physical Properties of the Linker
A thorough understanding of the linker's properties is fundamental to successful conjugation.
| Property | Value | Source |
| Chemical Name | This compound | ChemSynthesis |
| CAS Number | 68922-18-9 | [3] |
| Molecular Formula | C₇H₉NO₃S | [3][4] |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Melting Point | 268 °C | [3] |
| Appearance | Typically a solid |
Principle of the Method: A Two-Stage Approach
Standard carbodiimide chemistry, such as using EDC and NHS, is highly effective for activating carboxylic acids.[5][6] However, sulfonic acids are strong acids and do not readily form the same reactive O-acylisourea intermediate with EDC. Therefore, a more robust and reliable method is required. The scientifically sound approach for making a sulfonic acid amine-reactive is a two-stage process:
-
Activation Stage: The sulfonic acid is converted into a highly reactive sulfonyl chloride (-SO₂Cl) intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial step performed in an anhydrous organic solvent.
-
Conjugation Stage: The purified, reactive sulfonyl chloride intermediate is then introduced to the biomolecule (e.g., a protein) in an aqueous buffer at a controlled pH. The sulfonyl chloride reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a highly stable sulfonamide bond.
This two-stage process provides a self-validating system. The success of the first stage (activation) can be confirmed before proceeding to the second, more valuable stage involving the biomolecule.
Workflow Overview
The entire process, from linker activation to final bioconjugate characterization, follows a logical sequence.
Caption: Overall workflow for bioconjugation using this compound.
Detailed Protocols
PART 1: Activation of this compound
Disclaimer: This procedure involves hazardous reagents like thionyl chloride and should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To convert the inert sulfonic acid into a reactive sulfonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the suspension.
-
Chlorination: Slowly add thionyl chloride (approx. 2-3 equivalents) dropwise to the stirring suspension at 0 °C (ice bath).
-
Expertise & Experience: The reaction is exothermic and releases HCl and SO₂ gas. Slow addition at low temperature is crucial for controlling the reaction rate and minimizing side reactions. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the solid starting material.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is critical to ensure all volatile reagents are removed as they can interfere with the subsequent conjugation step.
-
Intermediate Product: The resulting solid is 2-(2-pyridyl)ethane-1-sulfonyl chloride. This intermediate is moisture-sensitive and should be used immediately or stored under strictly anhydrous conditions.
PART 2: Bioconjugation to a Primary Amine-Containing Biomolecule
Objective: To conjugate the activated linker to a protein via primary amines.
Materials:
-
Biomolecule (e.g., antibody at 5-10 mg/mL)
-
Coupling Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.0-8.5.
-
Trustworthiness: The reaction of a sulfonyl chloride with a primary amine is most efficient at a slightly alkaline pH (pH 8-9). At this pH, the primary amines (like lysine) are sufficiently deprotonated and nucleophilic, while the sulfonyl chloride remains susceptible to aminolysis. Avoid buffers containing primary amines, such as Tris.
-
-
Activated 2-(2-pyridyl)ethane-1-sulfonyl chloride (from Part 1)
-
Anhydrous organic co-solvent (e.g., DMSO or DMF) to dissolve the activated linker.
-
Quenching Buffer: 1 M Tris or glycine, pH 8.0.
-
Desalting columns or dialysis equipment.
Protocol:
-
Biomolecule Preparation: Prepare the biomolecule in the cold (4 °C) Coupling Buffer. Ensure the buffer has been exchanged to remove any amine-containing preservatives.
-
Activated Linker Preparation: Immediately before use, dissolve the 2-(2-pyridyl)ethane-1-sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF.
-
Expertise & Experience: The concentration of the organic co-solvent in the final reaction mixture should be kept low (typically <10% v/v) to avoid denaturation of the protein.
-
-
Conjugation Reaction: While gently stirring the biomolecule solution at 4 °C, add the dissolved activated linker dropwise. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and must be empirically determined. Start with a 10- to 20-fold molar excess of the linker.
-
Incubation: Allow the reaction to proceed for 1-2 hours at 4 °C. The progress can be monitored by taking aliquots over time.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Initial Purification: Immediately remove the excess, quenched linker and co-solvent by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Purification and Characterization of the Bioconjugate
Thorough purification and characterization are essential to ensure the quality and homogeneity of the final product.[7][8]
Purification Techniques:
| Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Removes unreacted small molecules (linker, quenching agent) and can separate aggregates from the desired monomeric conjugate.[7] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | The conjugation of the linker can alter the protein's pI. IEX can be used to separate species with different degrees of labeling (e.g., unconjugated, mono-conjugated, multi-conjugated).[8] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Useful for antibody-drug conjugates (ADCs) where the attached molecule is hydrophobic. Can separate species based on the drug-to-antibody ratio (DAR).[8][9] |
Characterization Methods:
A combination of analytical techniques should be employed to confirm successful conjugation.[9][10][11]
Caption: Key methods for the analytical characterization of the final bioconjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of sulfonic acid. | Ensure anhydrous conditions during activation; increase reaction time or temperature. |
| Hydrolysis of sulfonyl chloride intermediate. | Use the activated linker immediately; ensure co-solvent is anhydrous. | |
| Incorrect pH of coupling buffer. | Verify buffer pH is between 8.0 and 9.0. | |
| Protein Aggregation/Precipitation | High concentration of organic co-solvent. | Keep co-solvent concentration below 10% (v/v). |
| Over-labeling of the biomolecule. | Reduce the molar excess of the activated linker in the conjugation step. | |
| Protein instability at coupling pH. | Perform a pilot study to assess protein stability at the chosen pH. | |
| Heterogeneous Product | Inconsistent reaction conditions. | Ensure controlled, dropwise addition of the linker and consistent stirring and temperature. |
| Optimize purification strategy (e.g., using IEX or HIC) to isolate desired species. |
Conclusion
Bioconjugation with this compound provides a pathway to forming highly stable sulfonamide linkages, which can be advantageous for therapeutic and diagnostic applications requiring high in vivo stability. The key to success lies in the initial, anhydrous activation of the sulfonic acid to a sulfonyl chloride, a critical step that enables subsequent reaction with biomolecular amines. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently employ this strategy to create well-defined and robust bioconjugates. Rigorous purification and characterization are paramount to validating the final product's quality and ensuring its suitability for downstream applications.
References
- BenchChem. (n.d.). Application Notes and Protocols: EDC/NHS Activation of m-PEG4-(CH2)3-acid for Bioconjugation.
-
Fay, F., & Scott, C. J. (2015). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 87(12), 5857–5867. Retrieved from [Link]
- BenchChem. (n.d.). Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.
- BenchChem. (n.d.). Application Notes: A Practical Guide to EDC/NHS Bioconjugation in Aqueous Solutions.
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
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Al-Hajaj, N., et al. (2011). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 2(10), 2157-2166. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Bioconjugation Services. Retrieved from [Link]
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Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 158-164. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-pyridin-2-yl-ethanesulfonic acid. Retrieved from [Link]
-
Pasut, G., & Veronese, F. M. (2013). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 1045, pp. 75-91). Humana Press. Retrieved from [Link]
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Ramirez-Prada, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29285-29311. Retrieved from [Link]
-
Sun, T., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Controlled Release, 259, 115-124. Retrieved from [Link]
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Mondal, S., & Roy, B. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Metabolites, 14(1), 23. Retrieved from [Link]
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- 11. njbio.com [njbio.com]
Application Notes & Protocols: A Guide to Zero-Length Crosslinking of Proteins with a Focus on Carbodiimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Introduction to Zero-Length Crosslinking: Forging Covalent Bonds Without a Trace
In the intricate dance of cellular processes, the transient and stable interactions between proteins are paramount. To capture and characterize these interactions, chemical crosslinking has emerged as a powerful tool.[1][2][3] Zero-length crosslinkers are a unique class of reagents that facilitate the formation of a direct covalent bond between two interacting molecules without introducing any additional atoms, effectively leaving no "spacer arm" behind.[4][5][6] This provides highly precise distance constraints, as the reactive groups on the interacting proteins must be in very close proximity, typically within salt bridge distances, for the reaction to occur.[7] This precision is invaluable for high-resolution structural modeling and the validation of protein-protein interaction interfaces.[1][7]
The most prevalent and versatile zero-length crosslinking chemistry relies on carbodiimides, such as EDC, which activate carboxyl groups to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with a primary amine to form a stable amide bond, covalently linking the two proteins.[7][8]
The Mechanism of EDC/Sulfo-NHS Crosslinking: A Two-Step Symphony of Activation and Coupling
The EDC/Sulfo-NHS crosslinking system is a highly efficient method for creating zero-length crosslinks between proteins.[6] It involves a two-step process that enhances the stability of the reactive intermediate and improves coupling efficiency.[8]
Step 1: Activation of Carboxyl Groups. EDC reacts with the carboxyl groups present on glutamic acid (Glu) and aspartic acid (Asp) residues, as well as the C-terminus of a protein (Protein 1), to form a highly reactive and unstable O-acylisourea intermediate.[7][9]
Step 2: Formation of a More Stable Intermediate and Amine Coupling. The addition of Sulfo-NHS to the reaction mixture leads to the conversion of the unstable O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester.[6][8][9] This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments, thereby increasing the efficiency of the subsequent coupling reaction. This Sulfo-NHS ester then readily reacts with primary amines on lysine (Lys) residues or the N-terminus of a second protein (Protein 2) to form a stable amide bond, effectively crosslinking the two proteins.[9]
Figure 1. Mechanism of EDC/Sulfo-NHS zero-length crosslinking.
Experimental Design and Protocol Considerations
A successful zero-length crosslinking experiment requires careful planning and optimization. The following sections provide a detailed protocol for EDC/Sulfo-NHS crosslinking, along with critical considerations for adapting this methodology.
Materials and Reagents
| Reagent | Purpose | Recommended Purity |
| Protein 1 (with accessible carboxyls) | Target protein for activation | >95% |
| Protein 2 (with accessible amines) | Interacting partner to be crosslinked | >95% |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Carboxyl activating agent | Molecular biology grade |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Stabilizes the activated intermediate | Molecular biology grade |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Activation buffer | pH 4.5-6.0 |
| PBS (Phosphate-Buffered Saline) or HEPES Buffer | Coupling buffer | pH 7.2-8.0 |
| Hydroxylamine-HCl or Tris Buffer | Quenching reagent | Molecular biology grade |
| Desalting Columns or Dialysis Cassettes | Purification of crosslinked products | Appropriate MWCO |
Step-by-Step Protocol for EDC/Sulfo-NHS Crosslinking
This protocol provides a general framework. Optimal concentrations and reaction times should be determined empirically for each specific protein system.
A. Buffer Preparation:
-
Activation Buffer: Prepare 100 mM MES, 150 mM NaCl, pH 6.0. Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups.
-
Coupling Buffer: Prepare 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: Prepare 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0.
B. Protein Preparation:
-
Dissolve Protein 1 (containing accessible carboxyl groups) in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve Protein 2 (containing accessible amine groups) in Coupling Buffer to a final concentration of 1-10 mg/mL.
C. Crosslinking Reaction:
-
Activation of Protein 1:
-
To the Protein 1 solution, add EDC to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM. A molar ratio of Protein:EDC:Sulfo-NHS of approximately 1:10:25 is a good starting point.[10]
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Coupling of Protein 2:
-
Add the activated Protein 1 solution to the Protein 2 solution. Alternatively, if buffer exchange is necessary, the activated Protein 1 can be rapidly desalted into the Coupling Buffer before adding to Protein 2.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
D. Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
Purify the crosslinked complexes using size-exclusion chromatography or affinity chromatography.
-
For detailed interaction site mapping, the crosslinked products can be subjected to proteolytic digestion followed by mass spectrometry analysis.[1]
Figure 2. General workflow for protein-protein crosslinking using EDC/Sulfo-NHS.
Causality Behind Experimental Choices
-
pH Control: The activation reaction with EDC is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, while the subsequent amine coupling reaction is favored at a slightly basic pH (7.2-8.0) to ensure the primary amines are deprotonated and thus more nucleophilic.[11]
-
Use of Sulfo-NHS: The addition of Sulfo-NHS is crucial for enhancing the stability of the activated species in aqueous solutions, leading to higher crosslinking yields compared to using EDC alone.[6][8]
-
Quenching: Quenching the reaction is essential to prevent non-specific crosslinking and to terminate the reaction at a defined time point.
-
Molar Ratios: The molar excess of EDC and Sulfo-NHS over the protein concentration is necessary to drive the reaction to completion. However, excessive concentrations can lead to protein modification and aggregation.[7]
Evaluating Novel Zero-Length Crosslinking Agents: A Hypothetical Case for 2-(2-Pyridyl)ethanesulfonic Acid
While there is no established literature for the use of this compound as a protein crosslinker, we can outline a theoretical framework for its evaluation based on its chemical structure. The sulfonic acid group (-SO3H) is a strong acid and not typically reactive towards protein functional groups under physiological conditions. The pyridyl group, however, could potentially be modified to introduce a reactive moiety.
For this compound to function as a zero-length crosslinker, a reaction mechanism would need to be devised to activate a functional group on one protein and then facilitate its reaction with a functional group on another protein without the incorporation of any atoms from the crosslinker itself. This would likely involve a catalytic cycle where the compound facilitates the reaction and is then regenerated.
Hypothetical Evaluation Workflow:
-
Mechanistic Hypothesis: Propose a plausible chemical mechanism by which this compound could activate a protein functional group (e.g., carboxyl or amine) and facilitate a crosslinking reaction.
-
Reaction Condition Screening: Systematically screen reaction conditions, including pH, temperature, buffer composition, and molar ratios of the putative crosslinker to the proteins.
-
Proof-of-Concept with Model Proteins: Utilize a well-characterized protein-protein interaction pair (e.g., antibody-antigen) to test the efficacy of the crosslinking reaction.
-
Analytical Validation: Employ SDS-PAGE, size-exclusion chromatography, and mass spectrometry to confirm the formation of crosslinked products and to identify the specific amino acid residues involved in the crosslink.
Troubleshooting Common Issues in Zero-Length Crosslinking
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no crosslinking | - Inactive reagents- Inappropriate buffer pH- Insufficient reagent concentration- Lack of accessible reactive groups on proteins | - Use fresh, high-purity reagents- Optimize buffer pH for activation and coupling steps- Titrate EDC/Sulfo-NHS concentrations- Confirm protein structure and accessibility of carboxyl/amine groups |
| Protein precipitation/aggregation | - Excessive crosslinking- High protein concentration- Inappropriate buffer conditions | - Reduce crosslinker concentration and/or reaction time- Optimize protein concentration- Screen different buffer systems for solubility |
| High background of non-specific crosslinks | - Reaction time too long- Inefficient quenching | - Optimize reaction time- Ensure complete and rapid quenching |
Conclusion
Zero-length crosslinking, particularly with the EDC/Sulfo-NHS system, is a powerful technique for elucidating the architecture of protein complexes and validating protein-protein interactions. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers. While the application of this compound as a crosslinker remains to be explored, the principles of reaction design, optimization, and validation outlined here provide a clear roadmap for the investigation of this and other novel crosslinking chemistries.
References
-
G-Biosciences. (n.d.). Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. Retrieved from [Link]
- Paramelle, D., et al. (2013). Probing structures of large protein complexes using zero-length cross-linking. Methods, 65(3), 325-333.
- Kao, A., et al. (2011). In-depth analysis of zero-length crosslinking for structural mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 1969-1980.
-
News in Proteomics Research. (2017). The first "Zero Length" MS-Cleavable peptide crosslinker! Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Retrieved from [Link]
- Marintcheva, B., et al. (2004). Acidic C-terminal tail of the ssDNA-binding protein of bacteriophage T7 and ssDNA compete for the same binding surface. Journal of Biological Chemistry, 279(47), 49005-49012.
- Nagaraj, R. H., et al. (2016). New Insights into the Mechanisms of Age-Related Protein-Protein Crosslinking in the Human Lens.
- Burke, J. P., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. Organic & biomolecular chemistry, 13(17), 5006-5013.
- Khan, D. R., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR protocols, 3(1), 101185.
- Liu, F., et al. (2015). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & cellular proteomics, 14(7), 1973-1983.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein-Protein Interactions: A Method for All Seasons. Chemical reviews, 121(22), 13866-13955.
- Ghorbani, F., et al. (2023).
-
ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins? Retrieved from [Link]
- Götze, M., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical chemistry, 90(18), 10990-10999.
- Jose, J., & Anju, S. (2022). Insights on Chemical Crosslinking Strategies for Proteins.
- Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein-protein interaction studies. Analytical and bioanalytical chemistry, 397(8), 3299-3306.
-
Let's talk about... science. (2021, November 20). Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry [Video]. YouTube. Retrieved from [Link]
- Götze, M., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking.
- Davies, M. J. (2021).
- Aslam, B., et al. (2017). Proteomics and Its Current Application in Biomedical Area: Concise Review.
- Mikesh, L. M., et al. (2008). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Biochimica et biophysica acta, 1784(11), 1835-1843.
- Petrotchenko, E. V., & Borchers, C. H. (2014). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Mass spectrometry reviews, 33(2), 97-109.
- Wang, Y., et al. (2018). Mass spectrometry-based proteomic analysis reveals the interacting partners of lipin1. IUBMB life, 70(8), 753-762.
- Sokolowska, I., et al. (2013). Applications of Mass Spectrometry in Proteomics. Polish journal of veterinary sciences, 16(2), 347-354.
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Application of 2-(2-Pyridyl)ethanesulfonic acid in proteomics sample preparation
Application Notes & Protocols
Topic: A Framework for the Evaluation of Novel Zwitterionic Buffers, such as 2-(2-Pyridyl)ethanesulfonic acid, in Proteomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Buffering Agents in Proteomics
The success of any bottom-up proteomics experiment is profoundly influenced by the meticulous preparation of the protein sample. A critical, yet often overlooked, component of this preparation is the choice of buffering agent. The ideal buffer must not only maintain a stable pH for optimal enzyme activity during protein digestion but also be compatible with downstream analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).
While a range of buffers such as Tris, HEPES, and ammonium bicarbonate are commonly employed, the exploration of novel buffering agents is driven by the search for improved protein solubilization, enhanced digestion efficiency, and reduced interference with mass spectrometry. This document provides a comprehensive guide for the evaluation of novel zwitterionic buffers, using this compound as a representative candidate, for use in proteomics sample preparation workflows.
Part 1: Foundational Principles for Buffer Selection in Proteomics
The selection of a suitable buffer for proteomics is guided by a set of principles established for biological buffers, often referred to as "Good's buffers"[1][2]. These criteria are essential for ensuring the integrity of the sample and the reliability of the experimental results.
Key Physicochemical Properties of an Ideal Proteomics Buffer
A suitable buffer for proteomics should possess the following characteristics:
| Property | Rationale in Proteomics |
| pKa in the physiological range (pH 6-8) | To maintain a stable pH for optimal activity of enzymes like trypsin (pH ~7.5-8.5).[1][2] |
| High water solubility | Enables the preparation of concentrated stock solutions and ensures buffer components do not precipitate during the experiment.[1][2] |
| Chemical stability | The buffer should not degrade under the experimental conditions or interact with other reagents in the workflow. |
| Minimal interaction with proteins and enzymes | The buffer should not inhibit or otherwise interfere with the activity of proteases like trypsin. |
| Non-interference with downstream analysis | The buffer should be non-volatile or easily removable to prevent ion suppression in mass spectrometry. It should also have low absorbance in the UV range to not interfere with protein quantification assays.[1][2] |
| Minimal metal chelation | Avoids the removal of essential metal cofactors from metalloproteins or enzymes.[2] |
Caption: Key characteristics of an ideal buffer for proteomics applications.
Part 2: A Systematic Approach to Evaluating a Novel Buffer for Proteomics
This section outlines a series of experiments to systematically evaluate the suitability of a novel zwitterionic buffer, such as this compound, for proteomics sample preparation.
Workflow for Novel Buffer Evaluation
Caption: A three-phase workflow for the comprehensive evaluation of a novel buffer in proteomics.
Experimental Protocols
Phase 1: Basic Characterization
1.1. Solubility and pH Range Determination
-
Objective: To determine the solubility of the novel buffer in aqueous solutions and to establish its effective buffering range.
-
Protocol:
-
Prepare a saturated solution of the novel buffer in deionized water at room temperature.
-
Determine the concentration of the saturated solution to establish its maximum solubility.
-
Prepare a series of buffer solutions at a standard concentration (e.g., 100 mM).
-
Titrate the buffer solution with a strong acid (e.g., HCl) and a strong base (e.g., NaOH), measuring the pH at each step.
-
Plot the titration curve to determine the pKa of the buffer and its effective buffering range (pKa ± 1).
-
1.2. Trypsin Compatibility Assay
-
Objective: To assess the impact of the novel buffer on the enzymatic activity of trypsin.
-
Protocol:
-
Prepare a standard protein solution (e.g., bovine serum albumin, BSA) in the novel buffer at its optimal pH for trypsin digestion (e.g., pH 8.0).
-
As a control, prepare a similar BSA solution in a standard trypsin digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin to both solutions at a standard enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate both samples at 37°C and take aliquots at various time points (e.g., 0, 1, 2, 4, and 18 hours).
-
Analyze the aliquots by SDS-PAGE to visually assess the rate of protein digestion. A faster disappearance of the intact protein band indicates higher trypsin activity.
-
1.3. Protein Quantification Compatibility
-
Objective: To ensure the novel buffer does not interfere with common protein quantification assays.
-
Protocol:
-
Prepare a series of known concentrations of a standard protein (e.g., BSA) in the novel buffer.
-
Perform protein quantification using standard methods such as the Bradford or BCA assay.
-
Compare the results to a standard curve generated with the same protein concentrations in a compatible buffer (e.g., PBS). Significant deviations indicate interference.
-
Phase 2: Performance in a Standard Proteomics Workflow
2.1. Protein Extraction Efficiency
-
Objective: To compare the efficiency of protein extraction from cells or tissues using the novel buffer versus a standard lysis buffer.
-
Protocol:
-
Lyse identical cell pellets or tissue samples using a lysis buffer containing the novel buffer and a standard lysis buffer (e.g., RIPA buffer or a urea-based buffer).[3][4]
-
Quantify the total protein yield from each lysate.
-
Analyze the protein profiles of the lysates by SDS-PAGE to compare the extraction of proteins of different molecular weights.
-
2.2. In-Solution and In-Gel Digestion
-
Objective: To evaluate the performance of the novel buffer in both in-solution and in-gel digestion protocols.
-
Protocol for In-Solution Digestion:
-
Take equal amounts of a complex protein lysate.
-
Perform a standard in-solution digestion protocol (reduction, alkylation, and trypsin digestion) using the novel buffer and a standard buffer (e.g., 8 M urea in 100 mM Tris-HCl).
-
-
Protocol for In-Gel Digestion:
-
Run a complex protein lysate on an SDS-PAGE gel.
-
Excise identical gel bands from the lane.
-
Perform a standard in-gel digestion protocol (destaining, reduction, alkylation, and trypsin digestion), using the novel buffer in the digestion step for one set of gel bands and a standard buffer (e.g., 50 mM ammonium bicarbonate) for the other.
-
2.3. LC-MS/MS Analysis
-
Objective: To assess the compatibility of the novel buffer with mass spectrometry and its impact on peptide identification.
-
Protocol:
-
Desalt the peptide samples from the in-solution and in-gel digestion experiments.
-
Analyze the samples by LC-MS/MS.
-
Pay close attention to the total ion chromatogram (TIC) for any signs of ion suppression when using the novel buffer compared to the standard buffer.
-
Phase 3: Data Analysis and Comparison
3.1. Proteome Coverage and Reproducibility
-
Objective: To quantitatively compare the number and reproducibility of protein and peptide identifications.
-
Protocol:
-
Process the raw MS data using a standard proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Compare the number of identified proteins and peptides between the samples prepared with the novel buffer and the standard buffer.
-
Analyze the reproducibility of identifications across technical replicates for each buffer condition.
-
3.2. Comparison with Standard Buffers
-
Objective: To benchmark the performance of the novel buffer against established proteomics buffers.
-
Summary Table for Comparison:
| Metric | Novel Buffer | Standard Buffer A (e.g., Ammonium Bicarbonate) | Standard Buffer B (e.g., Tris-HCl) |
| Protein Yield | |||
| Digestion Efficiency (from SDS-PAGE) | |||
| Number of Peptide IDs | |||
| Number of Protein IDs | |||
| Reproducibility (CV%) |
Caption: A template for summarizing the comparative performance of the novel buffer against standard proteomics buffers.
Conclusion and Recommendations
Based on the systematic evaluation outlined above, a researcher can make an informed decision about the suitability of a novel zwitterionic buffer, such as this compound, for their specific proteomics applications. A successful candidate buffer will demonstrate robust performance across all stages of the evaluation, from basic physicochemical properties to in-depth proteomics analysis, ultimately leading to high-quality, reproducible data.
References
- BenchChem. (2025). Comparative analysis of Good's buffers for protein studies.
- Boston BioProducts. (n.d.). Overview: Good's Buffers.
- TCI EUROPE N.V. (n.d.). This compound 68922-18-9.
- Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-(4-Pyridyl)ethanesulfonic acid | CAS 53054-76-5.
- Wang, Q., et al. (2015). Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens. PLoS ONE, 10(11), e0142650.
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Application Note: The Role of Pyridyl Disulfide Chemistry in the Development of Cysteine-Linked Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1] The success of an ADC is critically dependent on the linker connecting the antibody and the drug.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release the payload upon internalization into the target cell.[][4]
While the compound 2-(2-Pyridyl)ethanesulfonic acid is not directly used as a linker, its core "pyridyl" functional group is central to one of the most important and widely used classes of cleavable linkers: pyridyl disulfides . This application note provides a detailed guide to the principles and protocols for using pyridyl disulfide chemistry to generate cysteine-linked ADCs, a cornerstone of modern ADC development.[5]
Pyridyl disulfide linkers are designed to react with free thiol (-SH) groups, such as those on the side chains of cysteine residues in a protein.[5] This reaction forms a new disulfide bond, tethering the payload to the antibody. This disulfide bond is relatively stable in the bloodstream but is readily cleaved in the highly reducing environment of the cell's cytoplasm, where concentrations of reductants like glutathione (GSH) are approximately 1000-fold higher than in the blood.[][7] This differential provides a robust mechanism for targeted intracellular drug release.[][8][9]
Part 1: Principles of Pyridyl Disulfide Chemistry for ADC Cysteine Conjugation
The primary mechanism for pyridyl disulfide-based conjugation is the thiol-disulfide exchange reaction . This reaction is highly specific and efficient for forming cleavable disulfide bonds between a linker-payload and an antibody.
The Reaction Mechanism
The process involves the nucleophilic attack of a thiol group from a cysteine residue on the antibody on the disulfide bond of the pyridyl disulfide-activated linker. This exchange reaction releases a pyridine-2-thione molecule, which has a distinct yellow color and a strong absorbance at 343 nm.[10][11] The formation of this chromophoric byproduct is a key advantage, as it allows for the real-time, non-destructive monitoring of the conjugation reaction's progress.[10][11]
The reaction proceeds as follows:
-
Antibody Preparation: The interchain disulfide bonds of the antibody (typically IgG1, which has four) are partially or fully reduced using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free cysteine thiols.[12]
-
Thiol-Disulfide Exchange: The pyridyl disulfide-activated linker-payload is added to the reduced antibody. The antibody's cysteine thiol attacks the linker's disulfide bond.
-
Conjugation and Byproduct Release: A new, stable disulfide bond is formed between the antibody and the linker-payload. The pyridine-2-thione leaving group is released and can be quantified spectrophotometrically.
Caption: Thiol-Disulfide Exchange Reaction for ADC Formation.
Intracellular Cleavage Mechanism
Once the ADC binds to its target antigen on a cancer cell and is internalized, it traffics to intracellular compartments like the lysosome.[13] Proteolytic degradation of the antibody may occur, but the key payload release step for this linker type is the cleavage of the disulfide bond.[8][14] The high intracellular concentration of glutathione (GSH), a thiol-containing tripeptide, drives a thiol-disulfide exchange reaction that cleaves the linker and releases the payload in its active form.[][15]
Caption: Glutathione-mediated intracellular release of payload.
Part 2: Experimental Protocols
This section provides a generalized, step-by-step protocol for the generation and characterization of a cysteine-linked ADC using a representative pyridyl disulfide linker.
Materials and Reagents
| Reagent / Material | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | In-house / Commercial | Targeting vehicle |
| Pyridyl Disulfide Linker-Payload | Commercial | Activated drug conjugate |
| Dithiothreitol (DTT) | Standard Supplier | Antibody reducing agent |
| Desalting Columns (e.g., G-25) | Standard Supplier | Buffer exchange/purification |
| Reaction Buffer (PBS, pH 7.2-7.5) | Standard Supplier | Conjugation reaction medium |
| Quenching Reagent (e.g., N-ethylmaleimide) | Standard Supplier | Caps unreacted thiols |
| UV-Vis Spectrophotometer | Standard Equipment | Reaction monitoring & DAR |
| HPLC System (HIC) | Standard Equipment | ADC characterization |
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
Objective: To generate a controlled number of reactive thiol groups on the antibody for conjugation.
-
Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.5).
-
Reducer Addition: Add a freshly prepared solution of DTT to the antibody solution. The molar excess of DTT will determine the extent of reduction and, ultimately, the Drug-to-Antibody Ratio (DAR). A typical starting point is a 2-5 fold molar excess over the antibody.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Purification: Immediately remove excess DTT by passing the solution through a pre-equilibrated desalting column (e.g., Sephadex G-25) using the reaction buffer.[16] This step is critical to prevent the reducer from interfering with the subsequent conjugation step.
-
Confirmation (Optional): The number of free thiols per antibody can be quantified using Ellman's Reagent (DTNB).
Protocol 2: Conjugation of Linker-Payload to Reduced Antibody
Objective: To covalently attach the pyridyl disulfide linker-payload to the antibody's free cysteine thiols.
-
Linker-Payload Preparation: Dissolve the pyridyl disulfide linker-payload in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).[11]
-
Conjugation Reaction: Add the linker-payload solution to the freshly prepared reduced antibody solution. A typical molar excess of linker-payload is 1.5-2.0 fold over the available free thiols.
-
Incubation: Allow the reaction to proceed at 4°C or room temperature for 1-4 hours. The reaction can be monitored by measuring the absorbance of the solution at 343 nm to quantify the release of pyridine-2-thione.[11][17]
-
Quenching: Add a quenching reagent like N-ethylmaleimide (NEM) in a 2-fold molar excess over the initial DTT concentration to cap any remaining unreacted antibody thiols. Incubate for 15 minutes.
-
Final Purification: Purify the resulting ADC from excess linker-payload and reaction byproducts using a desalting column or size-exclusion chromatography (SEC). The final ADC should be stored in a suitable buffer, often at 4°C for short-term or -80°C for long-term storage.
Part 3: ADC Characterization and Data Analysis
Proper characterization is essential to ensure the quality, homogeneity, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified ADC at 280 nm (for protein) and 343 nm (if monitoring the byproduct) or at the payload's specific absorbance wavelength.
-
Calculate the antibody concentration using its known extinction coefficient at 280 nm.
-
Calculate the payload concentration using its known extinction coefficient.
-
The DAR is the molar ratio of the payload to the antibody.
Sample DAR Calculation Data:
| Parameter | Value | Unit |
| ADC A280 | 1.25 | AU |
| Payload A330 | 0.20 | AU |
| Antibody Ext. Coeff. (ε_Ab, 280) | 210,000 | M⁻¹cm⁻¹ |
| Payload Ext. Coeff. (ε_Drug, 280) | 5,000 | M⁻¹cm⁻¹ |
| Payload Ext. Coeff. (ε_Drug, 330) | 10,000 | M⁻¹cm⁻¹ |
| Calculated Antibody Conc. | 5.8 µM | |
| Calculated Payload Conc. | 20.0 µM | |
| Calculated DAR | 3.45 |
Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for assessing the homogeneity of an ADC preparation. Species with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times.
-
Expected Results: A successful conjugation will produce a chromatogram with distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The area under each peak can be used to calculate the average DAR and the distribution of species.
Caption: Workflow for ADC analysis by Hydrophobic Interaction Chromatography (HIC).
References
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Storz, U. (2019). Cleavable linkers in antibody-drug conjugates. PubMed, 12(8). Retrieved from [Link]
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AxisPharm. (n.d.). Thiol reactive Linkers. Retrieved from [Link]
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Bhakta, S., Raab, H., & Junutula, J. R. (2013). Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. Methods in Molecular Biology, 1045, 189-203. Retrieved from [Link]
-
Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 11(11), 3536-3544. Retrieved from [Link]
-
Junutula, J. R., et al. (2013). Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. Methods in Molecular Biology, 1045, 189-203. Retrieved from [Link]
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Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 1355-1359. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]
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AxisPharm. (2022, November 8). What is SPDP Crosslinker?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of GSH-cleavable triggers. Retrieved from [Link]
-
Kinstle, T., et al. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Organic & Biomolecular Chemistry, 10(40), 8043-8046. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Retrieved from [Link]
-
Interchim. (n.d.). SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers. Retrieved from [Link]
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Accetta, A., et al. (2016). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Biomacromolecules, 17(5), 1515-1533. Retrieved from [Link]
-
Das, B., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2921-2926. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step lipid-peptide conjugation through pyridyl disulfide reaction. Retrieved from [Link]
-
Wang, J., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(10), 1840-1845. Retrieved from [Link]
-
Gamella-Pozuelo, L., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 74. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide- and disulfide-linked PBD ADCs. Retrieved from [Link]
-
Raddatz, M., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(10), 1840-1845. Retrieved from [Link]
-
Bar-Dagan, M., et al. (2012). Protocols for Lysine Conjugation. Methods in Molecular Biology, 899, 235-245. Retrieved from [Link]
-
Butler University. (2025, May 8). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Retrieved from [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry, 26(2), 176-192. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]
-
Lu, D., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Bioconjugate Chemistry, 25(4), 631-640. Retrieved from [Link]
-
Iksuda Therapeutics. (2019, December 16). Forging stable relationships for Antibody-Drug Conjugates. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]
-
Tarantino, P., et al. (2023). Antibody-Drug Conjugates in Solid Tumor Oncology: An Effectiveness Payday with a Targeted Payload. Cancers, 15(13), 3362. Retrieved from [Link]
-
Watanabe, T., et al. (2025). Homogeneous Dual-Payload Antibody-Drug Conjugates Produced by Combined Distinct Conjugation Strategies. ACS Medicinal Chemistry Letters, 16(7), 1334-1339. Retrieved from [Link]
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- 5. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 7. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
2-(2-Pyridyl)ethanesulfonic Acid: A Research Primer for Potential Applications in Solid-Phase Peptide Synthesis
An In-Depth Technical Guide for Researchers
Abstract: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug development, relying on a well-established portfolio of reagents. This guide ventures into novel territory, exploring the potential utility of 2-(2-Pyridyl)ethanesulfonic acid as a reagent in SPPS. As this compound is not a conventional SPPS reagent, this document eschews unsubstantiated protocols. Instead, it provides a comprehensive, research-oriented framework for its evaluation. By analyzing its chemical structure and drawing parallels with established reagents, we will theorize potential applications, primarily as a mild acidic agent for deprotection. This guide furnishes researchers with the foundational knowledge and detailed experimental workflows required to systematically investigate and validate the role of this compound in peptide synthesis, potentially unlocking new methodologies for creating complex peptides.
Introduction and Reagent Characterization
Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, hinges on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support[1]. The process involves repeated cycles of deprotection, coupling, and washing[2]. The choice of reagents at each step is critical for achieving high purity and yield. While the standard repertoire of reagents is robust, the search for milder, more efficient, or specialized alternatives is a constant driver of innovation in the field.
This compound is a bifunctional organic compound, possessing both a strongly acidic sulfonic acid group and a basic pyridine ring. This unique zwitterionic character suggests intriguing possibilities within the chemical environment of SPPS.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is paramount before its experimental evaluation. Key characteristics are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 68922-18-9 | [2][3] |
| Molecular Formula | C₇H₉NO₃S | [2][3] |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 268 °C (decomposes) | [2] |
| pKa (Predicted) | Sulfonic Acid (SO₃H): < 0 Pyridinium Ion (C₅H₅NH⁺): ~5.2 | [5][6] |
| Solubility | Data not widely available. Expected to be soluble in polar protic solvents (e.g., water, methanol) and potentially challenging to dissolve in non-polar aprotic solvents like Dichloromethane (DCM). Solubility in DMF and NMP requires experimental determination. |
The sulfonic acid group is comparable in acidity to other strong acids, while the pyridine nitrogen provides a basic site that can be protonated. This dual nature makes it fundamentally different from simple acids like trifluoroacetic acid (TFA) or methanesulfonic acid[7].
Theoretical Applications in SPPS
The structure of this compound allows us to hypothesize several potential roles within the SPPS workflow. The most promising is as a deprotection reagent in Boc-based synthesis.
Potential as a Mild Reagent for Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two major SPPS strategies. It is traditionally removed using a strong acid, typically TFA[8]. However, harsh acidic conditions can sometimes lead to side reactions or degradation of sensitive peptide sequences.
Methanesulfonic acid has been successfully used as an alternative deprotecting agent, demonstrating that other strong organic acids can be effective[7]. We can hypothesize that this compound could function similarly.
Causality and Hypothesized Mechanism: The strong acidity of the sulfonic acid moiety is sufficient to protonate and cleave the acid-labile Boc group, releasing isobutylene and carbon dioxide. The presence of the basic pyridine ring within the same molecule is a key variable. It could act as an internal proton scavenger or buffer, potentially modulating the overall acidity of the deprotection cocktail and leading to a "self-neutralizing" effect. This could, in theory, reduce acid-catalyzed side reactions compared to unifunctional acids.
Caption: Hypothesized workflow for Boc deprotection.
Other Potential Roles
-
Cleavage Cocktail Additive: The compound could be explored as an additive in the final cleavage cocktail. Its acidic nature could contribute to the cleavage process, while the pyridine moiety might act as a scavenger for reactive cationic species, a role typically played by reagents like triisopropylsilane (TIS)[1].
-
Incorporation for Peptide Modification: The reagent itself could be coupled to the peptide chain (e.g., via its sulfonyl chloride derivative) to introduce a unique pyridyl-ethanesulfonate tag[9]. Such a modification could be used to alter a peptide's solubility, isoelectric point, or metal-chelating properties, which is a common strategy in drug development[10][11].
Experimental Validation: Protocols for Evaluation
The following protocols are designed as a systematic approach to validate the hypothesized applications of this compound. These are not established procedures for its use but rather a research plan for its evaluation.
Workflow for Reagent Evaluation
Caption: Systematic workflow for reagent validation.
Protocol 1: Solubility and Acidity Characterization
Objective: To determine the solubility of this compound in common SPPS solvents and to estimate its apparent pKa.
Materials:
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
pH meter and appropriate titration equipment
Methodology:
-
Solubility Test:
-
To 1.0 mL of each solvent (DMF, DCM, NMP) in separate vials, add the reagent in 1 mg increments.
-
Vortex thoroughly after each addition.
-
Record the maximum amount of reagent that fully dissolves at room temperature to determine the approximate solubility (mg/mL).
-
-
Acidity Measurement (Aqueous):
-
Prepare a 0.1 M aqueous solution of the reagent.
-
Titrate the solution with 0.1 M NaOH, recording the pH after each addition.
-
Plot the titration curve to determine the pKa values for both the sulfonic acid and the pyridinium ion. This provides an empirical measure of its acidic strength.
-
Expected Outcome: This protocol will establish the fundamental parameters for designing subsequent experiments, particularly the composition of the deprotection solution.
Protocol 2: Evaluation of Boc Deprotection Efficacy
Objective: To assess the ability of this compound to remove the Boc protecting group from a resin-bound amino acid.
Materials:
-
Boc-Gly-Wang Resin (or similar)
-
This compound
-
Deprotection Solvent (chosen from Protocol 1, likely DMF or NMP)
-
Control Reagent: 50% TFA in DCM
-
Kaiser Test Kit
-
HPLC and Mass Spectrometer
Methodology:
-
Setup:
-
Swell 100 mg of Boc-Gly-Wang resin in DCM, then wash with DMF.
-
Divide the resin into three equal portions (Test, Positive Control, Negative Control).
-
-
Deprotection:
-
Test: Treat one portion with a solution of this compound (e.g., 2 M in DMF, concentration may need optimization) for 30 minutes.
-
Positive Control: Treat the second portion with 50% TFA in DCM for 30 minutes.
-
Negative Control: Treat the third portion with the pure solvent (e.g., DMF) only.
-
-
Washing: Wash all three resin portions thoroughly with DMF and then DCM.
-
Analysis:
-
Kaiser Test: Perform the Kaiser test on a small sample from each resin portion. A blue color indicates the presence of a free primary amine, signifying successful deprotection.
-
Cleavage and HPLC/MS: Cleave the glycine from a sample of each resin portion using a standard TFA cleavage cocktail. Analyze the resulting product by HPLC and MS. The deprotected sample should yield glycine, while the negative control should yield Boc-glycine.
-
Success Criteria: The test sample should yield a positive (blue) Kaiser test and the HPLC/MS analysis should show complete conversion of Boc-Gly to Gly, comparable to the positive control.
Protocol 3: Test Synthesis of a Simple Peptide (Ala-Gly)
Objective: To determine if the reagent can be used effectively in a full SPPS cycle without compromising the subsequent coupling step.
Materials:
-
H-Gly-Wang Resin
-
Boc-Ala-OH
-
Coupling Reagents (e.g., HBTU, DIPEA)
-
Deprotection solution of this compound (optimized from Protocol 2)
-
TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Methodology:
-
Resin Preparation: Swell H-Gly-Wang resin in DCM.
-
Coupling: Couple Boc-Ala-OH to the resin using a standard HBTU/DIPEA activation protocol in DMF. Confirm completion with a negative Kaiser test.
-
Washing: Wash the Boc-Ala-Gly-Wang resin thoroughly with DMF.
-
Deprotection: Deprotect the resin using the this compound solution for 30 minutes.
-
Neutralization and Washing: This step is critical. Due to the zwitterionic nature of the deprotection reagent, a standard neutralization step with a base like DIPEA may or may not be required. It should be tested with and without a DIPEA wash. Wash thoroughly with DMF.
-
Cleavage and Analysis: Cleave the final dipeptide (Ala-Gly) from the resin. Purify if necessary and analyze by HPLC and MS to confirm the identity and purity of the product.
Expected Outcome: Successful synthesis of the Ala-Gly dipeptide with high purity would validate the reagent's use in a complete deprotection-coupling cycle. The results will also clarify the need for a separate neutralization step.
Conclusion and Future Outlook
The exploration of novel reagents is vital for the advancement of peptide synthesis. This compound presents an intriguing candidate for a mild deprotection agent in Boc-SPPS, primarily due to its unique combination of a strong acidic group and a basic pyridine moiety. Its potential to act as a "self-moderating" acid could offer advantages in the synthesis of sensitive or complex peptides where minimizing side reactions is critical.
The theoretical framework and validation protocols provided in this guide offer a clear, scientifically-grounded pathway for any researcher interested in exploring this compound's utility. Successful validation would not only add a new tool to the SPPS toolbox but could also inspire the development of a new class of bifunctional reagents for peptide chemistry.
References
- Ali, A. M., Hill, B., & Taylor, S. D. (2009). Trichloroethyl Group As a Protecting Group for Sulfonates and Its Application to the Synthesis of a Disulfonate Analog of the Tyrosine Sulfated PSGL-1 43−50 Peptide. The Journal of Organic Chemistry, 74(9), 3583–3586.
- Fields, G. B., Lauer-Fields, J. L., Liu, R., & Veprintsev, D. B. (2015). Synthesis of Sulfated Peptides. Current Protocols in Protein Science, 80, 18.10.1–18.10.19.
- Joyard, Y., Papamicaël, C., Bohn, P., & Bischoff, L. (2013). Synthesis of Sulfonic Acid Derivatives by Oxidative Deprotection of Thiols Using tert-Butyl Hypochlorite. Organic Letters, 15(9), 2294–2297.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(24), 115820.
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of Pyridine Amino Acids in Modern Drug Development. Ningbo Inno Pharmchem Co.,Ltd. Blog. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Blog. [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Yajima, H., Takeyama, M., Kanaki, J., Nishimura, O., & Fujino, M. (1978). 1 M Trifluoromethanesulphonic acid as a deprotecting reagent for peptide synthesis. Chemical & Pharmaceutical Bulletin, 26(12), 3752-3757. (Note: This reference refers to TFMSA, a related sulfonic acid, providing a strong analogy for the proposed application). A direct reference for methanesulfonic acid is also available: Int J Pept Protein Res. 1992 Sep-Oct;40(3-4):308-14.
-
ChemSynthesis. (n.d.). 2-pyridin-2-yl-ethanesulfonic acid. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Al-Warhi, T., Al-Sha'er, M. A., & El-Faham, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23791.
-
ChemBK. (n.d.). 2-(pyridin-4-yl)ethanesulfonyl chloride. [Link]
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- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for the Chromatographic Purification of Proteins Modified with 2-(2-Pyridyl)ethanesulfonic Acid (PES)
Authored by: Gemini, Senior Application Scientist
Introduction
Chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostics. The introduction of novel functional groups, however, presents a significant downstream challenge: the efficient separation of the desired modified protein from the reaction mixture, which often contains unmodified protein, excess modifying reagents, and reaction byproducts.
This guide provides a detailed framework for the chromatographic purification of proteins modified with 2-(2-Pyridyl)ethanesulfonic acid (PES). PES is a modifying agent that introduces a strongly acidic sulfonate group (SO₃⁻) onto the protein surface. This sulfonic acid moiety imparts a significant negative charge, providing a powerful "handle" for purification. This document outlines the underlying principles, selection of chromatographic techniques, detailed protocols, and optimization strategies to achieve high purity and yield of PES-modified protein conjugates.
Principle of Separation: Exploiting the Sulfonic Acid Handle
The covalent attachment of PES to a protein fundamentally alters its isoelectric point (pI), making it more acidic. The sulfonic acid group has a very low pKa (typically < 2), meaning it remains negatively charged over a very wide pH range (pH 2-12). This large, consistent negative charge is the primary physicochemical property exploited for purification.
The goal is to select a chromatographic technique that can effectively resolve species based on differences in surface charge. The unmodified protein will have its native surface charge, while the PES-modified protein will possess a significantly higher net negative charge at a given pH above its pI. This charge difference is often substantial enough to allow for baseline separation.
Chromatographic Method Selection
The choice of chromatographic technique is critical for successful purification. Based on the properties imparted by the PES group, several methods are applicable, with Anion-Exchange Chromatography being the primary workhorse.
Anion-Exchange Chromatography (AEX)
Principle: AEX separates molecules based on their net negative charge. A positively charged stationary phase (the resin) binds negatively charged molecules. Proteins are typically eluted by increasing the concentration of a competing ion (e.g., Cl⁻) in the mobile phase via a salt gradient, which disrupts the electrostatic interaction between the protein and the resin.
Why it works for PES-Modified Proteins: The addition of the strongly negatively charged sulfonate group from PES dramatically increases the protein's affinity for the AEX resin compared to its unmodified counterpart. This allows the unmodified protein to flow through or elute at a low salt concentration, while the PES-modified protein binds more tightly and elutes at a higher salt concentration. This technique can often resolve species with different degrees of modification (e.g., one vs. two PES molecules attached).
Resin Selection:
-
Strong Anion Exchangers: Resins with quaternary ammonium functional groups (Q-resins) are recommended. They maintain their positive charge over a wide pH range (pH 2-12), ensuring robust binding of the PES-modified protein independent of minor pH fluctuations.
-
Weak Anion Exchangers: Resins like those with diethylaminoethyl (DEAE) functional groups can also be used, but their charge is pH-dependent. They are typically used for proteins that may be unstable at the higher pH ranges used with strong anion exchangers.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity. In the presence of a high concentration of a non-chaotropic salt (e.g., ammonium sulfate), hydrophobic patches on the protein surface are exposed and bind to a hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration.
Applicability: The pyridyl group in PES introduces some hydrophobicity. However, this effect is often masked by the dominant negative charge of the sulfonate group. HIC is generally considered a secondary or polishing step if AEX alone is insufficient to remove specific hydrophobic impurities or protein aggregates.
Size-Exclusion Chromatography (SEC)
Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape). It does not rely on binding to the resin. Larger molecules are excluded from the pores of the chromatography beads and travel a shorter path, eluting first. Smaller molecules, like excess PES reagent and byproducts, enter the pores and elute later.
Applicability: SEC is an excellent final polishing step. It is ideal for removing any remaining small-molecule reagents and for buffer exchange of the purified protein into its final formulation buffer. It can also effectively remove high-molecular-weight aggregates that may have formed during the modification or purification process.
Overall Purification Strategy Workflow
The most robust workflow typically involves an initial capture and separation step using AEX, followed by a polishing and buffer exchange step using SEC.
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with 2-(2-Pyridyl)ethanesulfonic Acid (PESA)
Introduction
In the field of quantitative proteomics, the chemical labeling of peptides with isobaric or isotopic tags has become a cornerstone for accurate relative and absolute quantification of proteins from different biological samples.[1][2][3] These labeling strategies enhance the capabilities of mass spectrometry by allowing for the multiplexed analysis of samples, which reduces experimental variability and increases throughput.[4] While a variety of labeling reagents are commercially available, the development of novel reagents with unique properties continues to be an area of active research to improve ionization efficiency, direct fragmentation for more confident peptide identification, and provide alternative quantification strategies.[5]
This application note introduces a theoretical framework and proposed protocols for the use of a novel labeling reagent, 2-(2-Pyridyl)ethanesulfonic acid (PESA) , for the analysis of peptides by mass spectrometry. To date, the application of PESA for peptide labeling in proteomics has not been described in the scientific literature. Therefore, this document serves as a detailed guide based on established principles of peptide chemistry and mass spectrometry, leveraging the known properties of its constituent functional groups: the pyridyl moiety and the sulfonic acid group.
The rationale for proposing PESA as a peptide labeling reagent is twofold:
-
Enhanced Ionization and Reporter Ion Generation: The 2-pyridyl group is expected to act as a permanent positive charge carrier (pyridinium ion) after labeling, which can significantly enhance the ionization efficiency of peptides in electrospray ionization mass spectrometry (ESI-MS).[3][6][7] Furthermore, upon fragmentation, pyridinium-containing tags are known to generate an abundant and specific reporter ion, which can be utilized for quantification in a manner analogous to isobaric tags.[3][6]
-
Controlled Fragmentation: The sulfonic acid group, upon derivatization, is predicted to influence the fragmentation of the peptide backbone in a controlled manner. It is well-documented that sulfonated peptides often exhibit a characteristic neutral loss of the sulfo group (SO₃) upon collision-induced dissociation (CID).[2][8][9] This predictable fragmentation can simplify tandem mass spectra and potentially aid in peptide identification.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive theoretical basis and a starting point for the experimental validation of PESA as a novel tool for quantitative proteomics.
Principle of PESA Labeling and Mass Spectrometry Analysis
Proposed Reaction Mechanism
The proposed labeling strategy targets the primary amino groups of peptides, specifically the N-terminus and the ε-amino group of lysine residues. For this compound to react with these nucleophilic groups, its sulfonic acid moiety must first be activated. A common method for activating sulfonic acids is to convert them into a more reactive sulfonyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 2-(2-Pyridyl)ethanesulfonyl chloride can then react with the primary amines of a peptide under basic conditions to form a stable sulfonamide bond.
Diagram of the Proposed PESA Labeling Workflow
Caption: Proposed workflow for PESA labeling and analysis.
Predicted Fragmentation of PESA-Labeled Peptides
Based on the literature for pyridinium-tagged and sulfonated peptides, we predict a dual fragmentation pattern for PESA-labeled peptides under CID or higher-energy collisional dissociation (HCD).
-
Generation of a Reporter Ion: Cleavage of the bond between the ethyl linker and the sulfonyl group is expected to generate a stable, positively charged 2-vinylpyridine fragment that will serve as a reporter ion for quantification.
-
Neutral Loss of SO₃: The sulfonamide linkage is susceptible to fragmentation, likely resulting in a neutral loss of sulfur trioxide (SO₃, 79.9568 Da).[2][8][9]
-
Peptide Backbone Fragmentation: Following the neutral loss of SO₃, the remaining peptide backbone is expected to fragment into the typical b- and y-ion series, which can be used for sequence identification.[10]
Diagram of Predicted PESA-Labeled Peptide Fragmentation
Caption: Predicted fragmentation pathways for PESA-labeled peptides.
Experimental Protocols (Theoretical)
The following protocols are proposed as a starting point for the experimental validation of PESA labeling. Optimization will likely be necessary.
Materials and Reagents
-
PESA Reagent:
-
This compound (PESA)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
-
Protein Digestion:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
-
Peptide Labeling:
-
Triethylammonium bicarbonate (TEAB) or HEPES buffer
-
Acetonitrile (ACN)
-
Hydroxylamine solution
-
-
Sample Cleanup:
-
C18 solid-phase extraction (SPE) cartridges
-
Formic acid (FA)
-
Protocol 1: Activation of PESA (Preparation of PESA-Sulfonyl Chloride)
Caution: This reaction should be performed in a fume hood by trained personnel, as it involves corrosive and reactive chemicals.
-
Dissolve 10 mg of this compound in 1 mL of anhydrous DCM.
-
Slowly add 1.2 equivalents of oxalyl chloride to the PESA solution while stirring at 0°C.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Remove the solvent and excess reagent under a stream of nitrogen.
-
The resulting activated PESA-sulfonyl chloride should be used immediately for peptide labeling.
Protocol 2: Protein Digestion and Peptide Labeling
-
Protein Solubilization and Reduction:
-
Dissolve protein extract in 8 M urea, 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a pH of ~2-3.
-
Desalt the peptides using a C18 SPE cartridge and dry the eluate completely.
-
-
PESA Labeling:
-
Reconstitute the dried peptides in 100 mM TEAB buffer (pH 8.5).
-
Reconstitute the freshly prepared activated PESA in anhydrous ACN.
-
Add the activated PESA solution to the peptide solution at a ratio of approximately 1 mg of peptide to 5-10 equivalents of PESA.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Quenching:
-
Add 5% hydroxylamine solution to quench any unreacted PESA-sulfonyl chloride. Incubate for 15 minutes.
-
-
Final Cleanup:
-
Combine all labeled samples (if performing a multiplexed experiment).
-
Desalt the labeled peptide mixture using a C18 SPE cartridge, and dry completely before LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion, or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended.
-
Chromatography: Peptides should be separated on a C18 analytical column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
MS Parameters (Proposed):
-
MS1 Scan: 350-1500 m/z range, high resolution (>60,000).
-
MS2 Scan (HCD): Isolate the top 10-20 most abundant precursor ions. Use a normalized collision energy of ~28-32%. Analyze fragment ions in the Orbitrap or a similarly high-resolution analyzer.
-
Data Analysis Workflow
-
Database Search:
-
Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Crucially, define a variable modification corresponding to the mass of the PESA tag on lysine residues and peptide N-termini.
-
| PESA Labeling Mass Shift | |
| Chemical Formula of PESA adduct | C₇H₈NO₂S |
| Monoisotopic Mass of Adduct | 170.0276 Da |
| Modification Site | Peptide N-terminus, Lysine (K) side chain |
-
Quantification:
-
Quantification would be performed at the MS2 level.
-
Extract the signal intensity of the predicted pyridyl reporter ion from the MS/MS spectra for each identified peptide across all samples.
-
The relative abundance of a peptide in different samples is determined by the relative intensities of its corresponding reporter ions.
-
Troubleshooting
| Problem | Potential Cause | Proposed Solution |
| Low Labeling Efficiency | Inactive PESA reagent. | Ensure PESA is freshly activated and used immediately. |
| Incorrect pH for labeling reaction. | Verify the pH of the labeling buffer is between 8.0 and 9.0. | |
| Presence of primary amine-containing buffers (e.g., Tris). | Use non-amine-containing buffers like TEAB or HEPES. | |
| Poor Ionization/Signal | Incomplete removal of excess PESA reagent. | Ensure thorough C18 cleanup after the quenching step. Excess reagent can cause ion suppression. |
| Complex MS/MS Spectra | Over-fragmentation or unexpected fragmentation pathways. | Optimize the collision energy (HCD or CID). Start with a lower energy and gradually increase. |
| No Reporter Ion Observed | The predicted fragmentation pathway is incorrect. | Analyze the MS/MS spectra for other potential characteristic fragment ions derived from the PESA tag. |
| Collision energy is too low. | Increase the collision energy to favor the cleavage of the bond leading to the reporter ion. |
Conclusion
The use of this compound as a peptide labeling reagent for mass spectrometry is a novel concept that holds theoretical promise for enhancing quantitative proteomic analyses. The proposed dual functionality of the pyridyl group for ionization enhancement and reporter ion generation, combined with the predictable fragmentation behavior of the sulfonic acid moiety, presents an intriguing avenue for reagent development. The protocols and theoretical framework provided in this application note are intended to serve as a robust starting point for researchers wishing to explore and validate the utility of PESA in their own laboratories. Experimental verification of the proposed reaction conditions, mass spectrometric behavior, and quantification strategy will be essential to establishing PESA as a valuable tool in the proteomics toolkit.
References
- Monkkonen, S., & Rožman, M. (2014). Study of the gas-phase fragmentation behaviour of sulfonated peptides. International Journal of Mass Spectrometry, 372, 45-53.
- Boyce, M., & Pitteri, S. J. (2017). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(12), 2653–2659.
- Zabet-Moghaddam, M., et al. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(1), 1-10.
- Gevaert, K., et al. (2004). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of the American Society for Mass Spectrometry, 15(9), 1286–1294.
- Waliczek, M., et al. (2016). Peptides Labeled With Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720.
- Rudowska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7019.
- Keough, T., et al. (2000). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry, 72(14), 324A-330A.
- Keough, T., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929.
-
Monkkonen, S., & Rožman, M. (2014). Study of the gas-phase fragmentation behaviour of sulfonated peptides. ResearchGate. Available at: [Link]
-
Waliczek, M., et al. (2016). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
- Rabalski, A. J., et al. (2016). Pyrylium-based dye and charge tagging in proteomics. Proteomics, 16(19), 2559-2563.
- Keough, T., et al. (2002). Peer Reviewed: Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry, 74(15), 394A-401A.
-
Waliczek, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
Sources
- 1. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes and Protocols for Utilizing 2-(2-Pyridyl)ethanesulfonic Acid in the Exploration of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes and is a cornerstone of modern drug discovery. However, the transient and often weak nature of these interactions presents significant technical challenges. This guide introduces 2-(2-Pyridyl)ethanesulfonic acid as a novel chemical tool with the potential to address these challenges. By leveraging its unique bifunctional nature—a stabilizing sulfonate moiety and an interactive pyridyl group—this compound can be employed to stabilize protein complexes and modulate their interactions. Herein, we provide a comprehensive overview of its hypothesized mechanism of action, detailed protocols for its application in common PPI assays, and a framework for its use in fragment-based screening.
Introduction: The Challenge and Opportunity in Studying Protein-Protein Interactions
Protein-protein interactions govern a vast array of cellular functions, from signal transduction to enzymatic regulation.[1] The dysregulation of these interactions is often implicated in various diseases, making them attractive, yet challenging, therapeutic targets.[1][2] A primary hurdle in studying PPIs is maintaining the stability of protein complexes in vitro and detecting weak or transient interactions. Chemical tools that can stabilize these complexes or modulate their interactions are therefore of immense value to the research community.
This document puts forth this compound as a promising, yet underexplored, candidate for this purpose. Its zwitterionic nature, combining a strongly acidic sulfonate group with a basic pyridine ring, suggests a dual-function capability that is highly relevant to the study of biomolecular interactions.
The Hypothesized Dual-Function Mechanism of this compound
We propose that this compound can influence protein-protein interactions through a two-pronged mechanism, as illustrated below.
Figure 1: Hypothesized dual-function mechanism of this compound in stabilizing and modulating a protein-protein interaction complex.
-
Protein Stabilization via the Ethanesulfonate Moiety: Sulfonated compounds have been demonstrated to enhance protein stability and prevent aggregation.[3][4] The negatively charged sulfonate group can engage in electrostatic interactions with positively charged residues (e.g., lysine, arginine) on the protein surface. This can lead to a more stable and soluble protein complex, which is crucial for the reliability and reproducibility of in vitro assays.[3][4][5]
-
Interaction Modulation via the Pyridyl Group: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[6] In the context of PPIs, the pyridyl group of this compound can act as a fragment that probes "hot spots" at the protein-protein interface.[7][8] Depending on the specific topology of the interface, it could either stabilize the interaction by bridging two proteins or act as a competitive inhibitor.
Applications and Experimental Protocols
We present here a series of detailed protocols to guide the researcher in exploring the utility of this compound in their specific PPI system.
General Handling and Preparation of Stock Solutions
This compound is a solid at room temperature. For experimental use, it is recommended to prepare a concentrated stock solution.
-
Reagent: this compound (Molecular Weight: 187.22 g/mol )
-
Procedure:
-
Weigh out the desired amount of the compound.
-
Dissolve in a suitable aqueous buffer (e.g., HEPES, PBS). The solubility may be limited in pure water.
-
Adjust the pH of the stock solution as needed with NaOH or HCl. Note that the pKa of this compound is not well-documented, so careful pH monitoring is essential.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 1: Assessing Protein Stability using Thermal Shift Assay (TSA)
This protocol aims to determine if this compound can enhance the thermal stability of a single protein or a protein complex.
-
Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. An increase in the melting temperature (Tm) indicates protein stabilization.
-
Materials:
-
Purified protein or protein complex of interest.
-
100 mM stock solution of this compound, pH 7.4.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a master mix containing the protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in your standard assay buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add varying concentrations of this compound to the wells (e.g., 0, 1, 5, 10, 25, 50 mM).
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift assay on a real-time PCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the data to determine the Tm for each condition.
-
| [this compound] (mM) | Hypothetical Tm (°C) | ΔTm (°C) |
| 0 (Control) | 55.2 | 0 |
| 1 | 55.8 | +0.6 |
| 5 | 56.5 | +1.3 |
| 10 | 57.8 | +2.6 |
| 25 | 58.9 | +3.7 |
| 50 | 59.1 | +3.9 |
| Table 1: Example of hypothetical TSA data showing stabilization of a protein by this compound. |
Protocol 2: Investigating PPI Modulation using Surface Plasmon Resonance (SPR)
This protocol is designed to investigate the effect of this compound on the binding kinetics of a PPI.
-
Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified ligand and analyte proteins.
-
Amine coupling kit for immobilization.
-
SPR running buffer (e.g., HBS-EP+).
-
100 mM stock solution of this compound.
-
-
Procedure:
-
Immobilize the ligand protein onto the sensor chip according to the manufacturer's instructions.
-
Prepare a dilution series of the analyte protein in the running buffer.
-
For the test condition, prepare an identical dilution series of the analyte in running buffer supplemented with a fixed concentration of this compound (determined from TSA experiments to be stabilizing, e.g., 10 mM).
-
Perform the SPR experiment by injecting the analyte solutions over the sensor surface and recording the binding responses.
-
Regenerate the sensor surface between injections.
-
Fit the data to a suitable binding model to determine the kinetic parameters.
-
| Condition | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation |
| Control | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ | Baseline Interaction |
| + 10 mM Compound | 2.1 x 10⁵ | 1.1 x 10⁻³ | 5.2 x 10⁻⁹ | Interaction Stabilized |
| Table 2: Example of hypothetical SPR data demonstrating the stabilization of a PPI by this compound. |
Protocol 3: Fragment-Based Screening using Isothermal Titration Calorimetry (ITC)
This protocol outlines how this compound can be used as a fragment to screen for binding to a protein target.
-
Principle: ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Materials:
-
ITC instrument.
-
Purified protein target.
-
100 mM stock solution of this compound.
-
ITC buffer (e.g., PBS).
-
-
Procedure:
-
Prepare the protein solution in the ITC buffer (e.g., 10-50 µM).
-
Prepare the this compound solution in the same buffer (e.g., 1-5 mM).
-
Load the protein into the sample cell and the compound into the injection syringe.
-
Perform the ITC experiment by titrating the compound into the protein solution.
-
Analyze the data to determine the thermodynamic parameters of binding. A measurable heat change indicates an interaction.
-
Figure 2: A generalized experimental workflow for characterizing the effect of this compound on a protein-protein interaction.
Troubleshooting and Considerations
-
Solubility: The solubility of this compound may be limited in certain buffers. It is advisable to perform solubility tests before proceeding with large-scale experiments.
-
pH Effects: As an acidic compound, it is crucial to ensure that the addition of this compound does not significantly alter the pH of the assay buffer. The pH should be re-adjusted if necessary.
-
Non-specific Interactions: At high concentrations, the compound may exhibit non-specific binding. It is important to include appropriate controls and to work at the lowest effective concentration.
Conclusion
This compound presents an exciting, albeit underexplored, opportunity for researchers studying protein-protein interactions. Its proposed dual-functionality as both a protein stabilizer and an interaction modulator makes it a versatile tool for a range of biophysical and biochemical assays. The protocols outlined in this guide provide a starting point for investigators to explore the potential of this compound in their own research, with the ultimate goal of advancing our understanding of complex biological systems and facilitating the development of novel therapeutics.
References
-
Patsnap. (2026). The Effect of Sulphanilic Acid on Protein Stabilization and Folding. Patsnap Eureka. [Link]
-
Semenyuk, P. I., et al. (2015). Sulfated and sulfonated polymers are able to solubilize efficiently the protein aggregates of different nature. Archives of Biochemistry and Biophysics, 567, 22-29. [Link]
-
ResearchGate. (2015). Sulfated and sulfonated polymers are able to solubilize efficiently the protein aggregates of different nature | Request PDF. [Link]
-
Ancsin, J. (2002). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. ACS Chemical Biology, 1(1), 14-25. [Link]
-
MDPI. (2021). Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery. [Link]
-
Keseru, G. M., & Czompa, K. (2016). Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. ACS Medicinal Chemistry Letters, 7(3), 246-248. [Link]
-
University of Leeds. New methods to modulate protein-protein interactions for drug discovery. [Link]
-
Surade, S., & Blundell, T. L. (2012). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. Chemistry & Biology, 19(11), 1318-1331. [Link]
-
Borgonovi, L. C., et al. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. [Link]
-
Wikipedia. PIPES. [Link]
- Scott, D. E., et al. (2016). Small-molecule inhibitors of protein-protein interactions: the holy grail of drug discovery? Chemical Society Reviews, 45(12), 3184-3203.
-
Hopax Fine Chemicals. (2020). Why use PIPES Buffer. [Link]
- Wilson, A. J. (2019). New methods to modulate protein-protein interactions for drug discovery. University of Leeds.
-
Wikipedia. Nicotinamide adenine dinucleotide. [Link]
-
Newman, J., & Cistola, D. P. (2018). Universal buffers for use in biochemistry and biophysical experiments. Journal of Biochemical and Biophysical Methods, 75(2), 115-121. [Link]
-
Sanna, D., et al. (2019). Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs. Molecules, 24(11), 2135. [Link]
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Basse, M. J., et al. (2013). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. Current Pharmaceutical Design, 19(12), 2141-2150. [Link]
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Colas, P. (2008). Protein–protein interaction inhibition (2P2I) combining high throughput and virtual screening: Application to the HIV-1 Nef protein. PNAS, 105(43), 16553-16558. [Link]
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Laboratorium Discounter. This compound >98.0%(HPLC)(T) 25g. [Link]
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Application Notes & Protocols: Leveraging 2-(2-Pyridyl)ethanesulfonic Acid for Advanced pH-Responsive Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Pyridyl)ethanesulfonic acid in the design and formulation of intelligent drug delivery systems (DDS). We will explore the unique physicochemical properties of this molecule, rooted in its zwitterionic character and the pH-sensitive nature of its pyridyl moiety. This guide moves beyond theoretical concepts to provide detailed, field-proven protocols for the surface functionalization of nanoparticles and the formulation of pH-sensitive liposomes. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with integrated characterization steps.
Introduction: The Rationale for this compound in Smart DDS
The efficacy of many therapeutic agents is hampered by poor bioavailability, off-target toxicity, and rapid clearance. Drug delivery systems aim to overcome these challenges by encapsulating therapeutics, controlling their release, and directing them to specific sites of action.[1] A key strategy in targeted therapy is the development of "smart" carriers that respond to specific physiological cues in the disease microenvironment.[2]
Pathological tissues, such as solid tumors or sites of inflammation and infection, often exhibit a lower extracellular pH (pH ~6.5-7.2) compared to healthy tissues (pH ~7.4).[1][3] This pH gradient serves as a reliable trigger for environmentally responsive DDS. This compound is an exemplary molecule for engineering such systems. Its structure is a compelling combination of:
-
A pH-Sensitive Pyridyl Group: The pyridine ring has a pKa in the range of 5.5-6.5.[4] At physiological pH (7.4), it is largely deprotonated and hydrophobic. In an acidic environment, it becomes protonated, acquiring a positive charge and transitioning to a hydrophilic state.[4][5] This reversible switch is the engine for pH-triggered drug release.
-
A Strongly Acidic Sulfonic Acid Group: The ethanesulfonic acid moiety is a strong acid, meaning it is deprotonated and negatively charged across a wide physiological pH range.
-
Zwitterionic Character: The coexistence of a stable negative charge (sulfonate) and a pH-switchable positive charge (pyridinium) makes the molecule zwitterionic, a property known to reduce non-specific protein adsorption (the "fouling" effect) and prolong circulation times in vivo.
These features position this compound as a versatile building block for creating sophisticated, pH-responsive nanocarriers.
Core Mechanism: pH-Triggered Destabilization for Drug Release
The primary mechanism of action relies on the pH-dependent protonation of the pyridine nitrogen. When integrated into a larger drug delivery construct (e.g., as a surface ligand on a nanoparticle or part of a lipid in a liposome), this molecular-level change translates into a macroscopic destabilization of the carrier.
At physiological pH (7.4), the deprotonated, hydrophobic pyridyl groups can induce aggregation or maintain the structural integrity of the nanocarrier core, effectively entrapping the drug payload. Upon reaching an acidic tumor microenvironment or after cellular uptake into endosomes (pH ~5.0-6.0), the pyridyl groups become protonated. The resulting electrostatic repulsion between the newly formed positive charges (pyridinium ions) overcomes the stabilizing hydrophobic interactions, leading to the swelling or disassembly of the carrier and the subsequent release of the encapsulated drug.[4][6]
Caption: Workflow for nanoparticle functionalization.
Expected Characterization Data
Successful functionalization should result in specific changes to the nanoparticle's physicochemical properties.
| Parameter | Before Conjugation (COOH-NP) | After Conjugation (Pyridyl-NP) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 125 ± 6 | A slight increase is expected due to the added surface layer. |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | PDI should remain low, indicating a monodisperse sample. |
| Zeta Potential (mV) at pH 7.4 | -35 ± 4 | -15 ± 3 | The negative charge from COOH is partially masked by the zwitterionic ligand. |
| Zeta Potential (mV) at pH 5.5 | -20 ± 3 | +10 ± 2 | Protonation of the pyridyl group leads to a net positive surface charge. |
Note: Data are illustrative examples based on typical results for similar systems.
Application Area 2: Formulation of pH-Sensitive Liposomes
Liposomes are versatile vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. [7][8]By incorporating a lipid derivative of this compound, we can create liposomes that release their contents in response to an acidic trigger.
Protocol 2: Preparation of pH-Sensitive Liposomes via Thin-Film Hydration
This protocol uses a custom-synthesized pyridyl-lipid (e.g., a lipid where this compound is conjugated to the headgroup of a phospholipid like DOPE) to formulate pH-sensitive liposomes.
Rationale for Experimental Choices:
-
Lipid Composition:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): A neutral, bilayer-forming lipid.
-
Cholesterol: Incorporated to modulate membrane fluidity and stability. [8] * Pyridyl-Lipid: The pH-sensitive component. At acidic pH, protonation of the headgroups will create electrostatic repulsion, destabilizing the bilayer. [7]* Thin-Film Hydration: A robust and widely used method to produce multilamellar vesicles (MLVs), which can then be downsized. [8]* Extrusion: This step is critical for creating unilamellar vesicles (LUVs) with a defined and uniform size distribution, which is essential for in vivo applications.
-
Step-by-Step Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the lipids in chloroform at the desired molar ratio (e.g., DOPC:Cholesterol:Pyridyl-Lipid at 60:30:10).
-
If encapsulating a hydrophobic drug, add it to the lipid mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by vortexing or gentle shaking until the film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature used for hydration.
-
Pass the MLV suspension through the extruder 11-21 times. This forces the lipids to re-form into large unilamellar vesicles (LUVs) of a size defined by the membrane pore.
-
-
Purification:
-
Remove any unencapsulated drug using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis, using the hydration buffer as the mobile phase.
-
-
Characterization and Storage:
-
Measure the final liposome size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Store the liposome suspension at 4°C. Do not freeze.
-
Caption: Workflow for pH-sensitive liposome preparation.
Validation Protocol: In Vitro pH-Dependent Drug Release Assay
This protocol validates the pH-responsive functionality of the prepared DDS (nanoparticles or liposomes). The core principle is to measure the rate of drug release at physiological pH versus an acidic pH that mimics a tumor or endosomal environment.
Methodology:
-
Sample Preparation: Place a known amount (e.g., 1 mL) of the drug-loaded nanocarrier suspension into a dialysis bag (with a molecular weight cut-off well below the molecular weight of the nanocarrier but allowing free passage of the drug).
-
Incubation:
-
Submerge the dialysis bag into a larger volume (e.g., 50 mL) of release buffer.
-
Use two different buffers:
-
Control: PBS at pH 7.4.
-
Test: Acetate or MES buffer at pH 5.5.
-
-
Place the entire setup in a shaking water bath at 37°C.
-
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated. Plot the cumulative release (%) versus time (hours) for both pH conditions.
Expected Outcome: A significantly faster and more extensive drug release profile should be observed at pH 5.5 compared to the minimal "leakage" at pH 7.4, confirming the pH-triggered release mechanism. This validates the intelligent design of the delivery system.
Conclusion and Future Outlook
This compound represents a highly promising, yet under-explored, molecule for the development of next-generation drug delivery systems. Its inherent zwitterionic and pH-responsive properties provide a dual advantage of enhanced stability in circulation and triggered payload release in target tissues. The protocols detailed herein provide a robust framework for researchers to begin harnessing this molecule for the surface engineering of nanoparticles and the formulation of intelligent liposomes. Future work should focus on the in vivo evaluation of these systems, exploring their pharmacokinetic profiles, tumor accumulation, and therapeutic efficacy. The versatility of the pyridyl and sulfonate moieties opens further avenues for multi-functionalization, including the attachment of targeting ligands or imaging agents, paving the way for truly personalized theranostic platforms.
References
A consolidated list of all sources cited within this document.
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-
MDPI. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Available at: [Link]
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ResearchGate. (PDF) PH Responsive Polymers in Drug Delivery. Available at: [Link]
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Barrick Lab. General Conjugation Protocol. Available at: [Link]
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ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. Available at: [Link]
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PubMed. Preparation and application of pH-responsive drug delivery systems. Available at: [Link]
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The Catholic University of Korea. pH-sensitive polymers for drug delivery. Available at: [Link]
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PubChem. 2-(N-Morpholino)-ethanesulfonic acid. Available at: [Link]
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Wikipedia. MES (buffer). Available at: [Link]
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PubMed Central. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging. Available at: [Link]
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Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
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NIH. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. Available at: [Link]
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ResearchGate. Bioconjugation Protocols: Strategies and Methods. Available at: [Link]
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HOPAX. MES Buffer: An Essential Component in Biological and Pharmaceutical. Available at: [Link]
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MDPI. Liposomal Formulations: A Recent Update. Available at: [Link]
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PubMed Central. Functionalized Particles Designed for Targeted Delivery. Available at: [Link]
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PubMed Central. Liposomal Formulations in Clinical Use: An Updated Review. Available at: [Link]
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PubMed. Multifunctional pluronic/poly(ethylenimine) Nanoparticles for Anticancer Drug. Available at: [Link]
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MDPI. Multifunctional Polymer Nanoparticles for Dual Drug Release and Cancer Cell Targeting. Available at: [Link]
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PubMed Central. Synthesis, characterisation and functionalisation of BAB-type dual-responsive nanocarriers for targeted drug delivery: evolution of nanoparticles based on 2-vinylpyridine and diethyl vinylphosphonate. Available at: [Link]
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PubMed Central. Chemical Conjugation in Drug Delivery Systems. Available at: [Link]
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ResearchGate. Pyridine-Appended Disulfidephospholipids Enable Exceptionally High Drug Loading and Stability as a Robust Liposomal Platform. Available at: [Link]
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ResearchGate. Physicochemical characterization of compounds 1, 2, and encapsulated liposomes, L1 and L2. Available at: [Link]
-
PubMed. Pyridine-appended disulfidephospholipids enable exceptionally high drug loading and stability as a robust liposomal platform. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-(2-Pyridyl)ethanesulfonic Acid
Introduction: Strategic Incorporation of 2-(2-Pyridyl)ethanesulfonic Acid into Fluorescent Probes
The rational design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery. The ability to selectively illuminate and track biological molecules and processes provides invaluable insights into cellular function and disease mechanisms. A key aspect of probe design is the selection of appropriate building blocks that impart desired functionalities, such as targeting capabilities, sensitivity to specific analytes, and favorable photophysical properties. This compound is a versatile building block for the synthesis of fluorescent probes, offering a unique combination of a metal-chelating pyridyl group and a highly polar sulfonic acid moiety. The pyridyl group can serve as a recognition element for various metal ions, while the sulfonic acid group enhances water solubility, a critical attribute for biological applications. This application note provides a comprehensive guide to the synthesis, purification, and characterization of a novel fluorescent probe, Py-Fluo-Sulfonamide , derived from this compound and the widely used fluorophore, 5-aminofluorescein.
The synthetic strategy hinges on a two-step process. First, the sulfonic acid of this compound is activated to a more reactive sulfonyl chloride. This intermediate is then coupled with the amine group of 5-aminofluorescein to form a stable sulfonamide linkage. This approach allows for the modular construction of fluorescent probes with tailored properties.
Materials and Methods
Reagents and Equipment
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Part 1: Synthesis of 2-(2-Pyridyl)ethanesulfonyl chloride (Intermediate 1)
This protocol describes the activation of the sulfonic acid group of this compound to the corresponding sulfonyl chloride. This is a critical step to enable subsequent coupling with an amine-functionalized fluorophore. The use of thionyl chloride is a well-established method for this transformation.[4][5]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Intermediate 1.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (3.0 eq) dropwise to the stirred suspension under a nitrogen atmosphere.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (a suitable solvent system would be ethyl acetate/hexanes). The starting material is highly polar and should remain at the baseline, while the product will have a higher Rf value.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene (2 x 10 mL). The resulting crude 2-(2-Pyridyl)ethanesulfonyl chloride is a solid or oil and should be used immediately in the next step without further purification due to its moisture sensitivity.
Part 2: Synthesis of Py-Fluo-Sulfonamide (Final Product)
This protocol details the coupling of the activated intermediate, 2-(2-Pyridyl)ethanesulfonyl chloride, with 5-aminofluorescein to form the final fluorescent probe via a stable sulfonamide linkage.[6][7][8] The reaction is carried out in the presence of a base to neutralize the HCl generated during the reaction.
Diagram of the Coupling Reaction:
Caption: Workflow for the synthesis of the final product.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-aminofluorescein (1.0 eq) and triethylamine (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL per gram of 5-aminofluorescein). Cool the solution to 0 °C in an ice bath.
-
Addition of Intermediate 1: Dissolve the crude 2-(2-Pyridyl)ethanesulfonyl chloride (from Part 1, 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred 5-aminofluorescein solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight in the dark. Monitor the reaction by TLC (e.g., 10% methanol in DCM) to confirm the consumption of 5-aminofluorescein.
-
Work-up: Pour the reaction mixture into cold, dilute hydrochloric acid (1 M). A precipitate of the crude product should form. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product under vacuum. Purify the crude solid by silica gel column chromatography.[9][10] A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Final Product Isolation: Remove the solvent from the combined fractions under reduced pressure to yield the pure Py-Fluo-Sulfonamide as a solid.
Characterization and Data
The synthesized probe should be thoroughly characterized to confirm its identity, purity, and photophysical properties.
Structural Characterization
-
¹H and ¹³C NMR: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the Py-Fluo-Sulfonamide probe.[11]
Photophysical Characterization
The photophysical properties of the final probe should be determined in a suitable buffer (e.g., PBS, pH 7.4) to mimic biological conditions.[12][13]
-
UV-Vis Absorption Spectroscopy: To determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and to observe any changes in fluorescence upon addition of analytes (e.g., metal ions).
-
Fluorescence Quantum Yield (ΦF): The quantum yield should be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).[14][15][16]
Table 1: Expected Photophysical Properties of Py-Fluo-Sulfonamide
| Property | Expected Value | Notes |
| λabs (max) | ~490 nm | Similar to the parent fluorescein chromophore.[17] |
| λem (max) | ~515 nm | Similar to the parent fluorescein chromophore.[17] |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ | At λabs (max) in a slightly basic buffer.[17] |
| Fluorescence Quantum Yield (ΦF) | 0.8 - 0.95 | In the absence of quenchers.[17] |
| Solubility | High in aqueous buffers | Due to the presence of the sulfonic acid group. |
Application Example: Metal Ion Sensing
The pyridyl moiety of the Py-Fluo-Sulfonamide probe is expected to chelate certain metal ions, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This can be utilized for the detection of these ions. A typical experiment would involve titrating the probe solution with a stock solution of a metal salt (e.g., ZnCl₂, CuCl₂) and monitoring the change in fluorescence intensity.
Conclusion
This application note provides a detailed protocol for the synthesis of a novel fluorescent probe, Py-Fluo-Sulfonamide, utilizing this compound as a key building block. The described synthetic route is robust and allows for the straightforward incorporation of a versatile functional moiety onto a well-established fluorophore. The resulting probe is expected to exhibit excellent water solubility and possess metal-sensing capabilities, making it a valuable tool for researchers in chemical biology and drug discovery. The provided protocols for synthesis, purification, and characterization should enable researchers to successfully prepare and evaluate this and similar fluorescent probes for their specific applications.
References
-
Understanding Fluoresceinamine: Properties, Synthesis, and Procurement Guide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - PMC - NIH. (URL: [Link])
-
Hinsberg reaction - Wikipedia. (URL: [Link])
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])
-
Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophore. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
(A) Conversion of sulfonate to sulfonylchloride with thionylchloride at... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. (URL: [Link])
-
Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC - NIH. (URL: [Link])
-
Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC - NIH. (URL: [Link])
-
Photophysical characterization of probes | Download Table - ResearchGate. (URL: [Link])
-
A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
- US4316862A - Process for the preparation of sulphonic acid chlorides - Google P
- EP0001275B1 - Method of production of sulfonylchlorides - Google P
-
Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. (URL: [Link])
-
Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry. (URL: [Link])
-
Recent Progress in Fluorescent Imaging Probes - MDPI. (URL: [Link])
-
Synthesis and Characterization of a Mg 2+ -Selective Fluorescent Probe - MDPI. (URL: [Link])
-
Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - ResearchGate. (URL: [Link])
-
Quantum yield - Wikipedia. (URL: [Link])
-
| Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. (URL: [Link])
-
Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (URL: [Link])
-
Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid - Frontiers. (URL: [Link])
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Publishing. (URL: [Link])
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Troubleshooting & Optimization
Troubleshooting low yield in 2-(2-Pyridyl)ethanesulfonic acid conjugation reactions
A Senior Application Scientist's Guide to Troubleshooting Low Yield in Pyridyl-Based Conjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yield in conjugation experiments, with a specific focus on chemistries involving pyridyl-containing reagents.
A Critical Note on Reaction Chemistry: Sulfonic Acids vs. Carboxylic Acids
Before proceeding to the troubleshooting guide, it is crucial to clarify a fundamental point of chemical reactivity. The compound "2-(2-Pyridyl)ethanesulfonic acid" contains a sulfonic acid (-SO₃H) functional group. Standard carbodiimide chemistry using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is designed to activate carboxylic acids (-COOH) for reaction with primary amines.
Sulfonic acids do not react with EDC/NHS to form stable, amine-reactive intermediates for conjugation. The activation of sulfonic acids to form sulfonamides (the sulfur analog of an amide bond) typically requires conversion to a more reactive species like a sulfonyl chloride. This process involves harsh reagents (e.g., thionyl chloride) that are generally incompatible with the delicate nature of proteins and other biomolecules.[1][2]
Therefore, this guide will address two of the most probable and scientifically sound conjugation strategies that a researcher working with a pyridyl-containing molecule would employ:
-
Pyridyl Disulfide-Thiol Chemistry : This approach utilizes a derivative containing a pyridyl disulfide group, which reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of a biomolecule. This is a widely used, mild, and efficient bioconjugation method.[3][4]
-
EDC/NHS Amine-Carboxyl Chemistry : This strategy assumes the use of a pyridyl-containing molecule that possesses a carboxylic acid functional group, not a sulfonic acid. This allows for the classic EDC/NHS-mediated coupling to primary amines (lysine residues, N-terminus) on a biomolecule.[5][6][7]
We will provide comprehensive troubleshooting guides for both of these distinct chemical pathways.
Part 1: Troubleshooting Pyridyl Disulfide-Thiol Conjugation Reactions
This chemistry creates a reversible disulfide bond between your pyridyl-activated molecule and a thiol-containing biomolecule.
Frequently Asked Questions (FAQs): Pyridyl Disulfide Chemistry
Q1: What is the optimal pH for a pyridyl disulfide-thiol reaction? A1: The reaction is most efficient at a pH range of 6.5 to 7.5. While the reaction can proceed at a lower pH, the rate is significantly slower. Above pH 7.5, the risk of the thiol on your biomolecule forming intermolecular disulfide bonds with other thiols increases.
Q2: My protein's cysteine residues are in a disulfide bond. Can I still perform the conjugation? A2: No, the cysteine must have a free, reduced thiol (-SH) group to be reactive. You must first reduce the native disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding your pyridyl disulfide reagent, as it will compete in the reaction.
Q3: How should I store my pyridyl disulfide-functionalized reagent? A3: These reagents should be stored desiccated at -20°C and protected from light. Once dissolved, it is best to use the solution immediately or aliquot and store at -80°C to minimize degradation.
Troubleshooting Guide: Low Yield in Pyridyl Disulfide Reactions
| Symptom / Observation | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or No Conjugation | 1. Inactive (Oxidized) Thiols on Biomolecule: The sulfhydryl groups (-SH) on your protein may have oxidized to form disulfide bonds (-S-S-), rendering them unreactive. | Solution: Pre-treat your biomolecule with a reducing agent like TCEP or DTT. TCEP is often preferred as it is stable, odorless, and does not require removal before conjugation if used at a low concentration. If using DTT, it must be removed via a desalting column or dialysis prior to adding the pyridyl disulfide reagent. |
| 2. Incorrect Reaction Buffer pH: The pH may be too low for efficient thiol-disulfide exchange. | Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| 3. Degradation of Pyridyl Disulfide Reagent: The reagent may have hydrolyzed or degraded due to improper storage or handling. | Solution: Use a fresh vial of the reagent. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use. | |
| Precipitation During Reaction | 1. Protein Aggregation: The reduction of structural disulfide bonds can lead to protein unfolding and aggregation. | Solution: Perform the reduction and conjugation steps at 4°C to slow down the aggregation process. Consider including stabilizing agents like arginine or glycerol in the buffer. Optimize the concentration of the reducing agent to only cleave the necessary bonds. |
| 2. Low Solubility of Reagent: The pyridyl-containing molecule may have poor aqueous solubility. | Solution: Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein. | |
| Difficulty Purifying Conjugate | 1. Inefficient Removal of Unreacted Reagents: Excess pyridyl disulfide reagent or byproducts are co-eluting with the conjugate. | Solution: Size Exclusion Chromatography (SEC) is highly effective for separating the larger protein conjugate from smaller, unreacted molecules. Alternatively, Tangential Flow Filtration (TFF) or dialysis with an appropriate molecular weight cutoff (MWCO) can be used. |
Experimental Workflow & Diagram
The general workflow involves preparing the biomolecule, performing the conjugation, and purifying the final product.
Caption: Workflow for Pyridyl Disulfide-Thiol Conjugation.
Part 2: Troubleshooting EDC/NHS Amine-Carboxyl Conjugation
This section assumes you are using a derivative of your pyridyl-containing molecule that has a carboxylic acid group, allowing for conjugation to primary amines on your biomolecule.
Frequently Asked Questions (FAQs): EDC/NHS Chemistry
Q1: What are the optimal pH ranges for the two steps of the EDC/NHS reaction? A1: This is a critical parameter. The reaction proceeds in two stages, each with a different optimal pH:
-
Activation Step (Carboxyl to NHS ester): Most efficient at a slightly acidic pH of 4.5-6.0 . MES buffer is commonly used for this step.[7][8]
-
Coupling Step (NHS ester to Amine): Most efficient at a physiological to slightly basic pH of 7.2-8.5 . PBS or Borate buffer are good choices.[9]
Q2: Why can't I use Tris buffer for my conjugation reaction? A2: Tris (tris(hydroxymethyl)aminomethane) and other buffers like glycine contain primary amines. These amines will compete with the primary amines on your biomolecule, reacting with the NHS-activated molecule and significantly reducing your conjugation efficiency.[9]
Q3: My NHS-ester reagent seems to lose activity quickly in water. Why? A3: The NHS ester is highly susceptible to hydrolysis (reaction with water), which converts it back to an unreactive carboxylic acid. The rate of hydrolysis increases dramatically with pH. For example, the half-life of an NHS ester is several hours at pH 7 but can be as short as 10 minutes at pH 8.6.[8] This competing reaction is a major cause of low conjugation yield.
Troubleshooting Guide: Low Yield in EDC/NHS Reactions
| Symptom / Observation | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or No Conjugation | 1. Hydrolysis of NHS Ester: The activated molecule is reacting with water instead of your biomolecule due to suboptimal pH or long reaction times. This is the most common failure mode.[8] | Solution: Use a two-step protocol . First, perform the EDC/NHS activation in an amine-free, acidic buffer (e.g., MES, pH 6.0) for 15-30 minutes. Then, either raise the pH of this mixture to 7.2-8.0 and immediately add your protein, or purify the activated molecule via a desalting column into the coupling buffer (e.g., PBS, pH 7.5) before adding the protein. |
| 2. Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly. | Solution: Purchase high-quality, fresh reagents. Store them in a desiccator at -20°C. Allow vials to warm to room temperature before opening to prevent water condensation. Prepare EDC and NHS solutions immediately before use and discard any unused solution. | |
| 3. Interfering Substances in Buffer: Your biomolecule solution contains competing nucleophiles like Tris, glycine, or sodium azide. | Solution: Perform a buffer exchange on your biomolecule solution into an amine-free buffer (e.g., PBS, HEPES, Borate) using dialysis or a desalting column before starting the conjugation. | |
| High Polydispersity / Aggregation | 1. Protein Cross-linking (One-Step Protocol): If EDC, NHS, and the protein are all mixed together (a one-step reaction), EDC can activate carboxyl groups on the protein itself, leading to protein-protein cross-linking and aggregation. | Solution: Strongly prefer a two-step protocol . By activating your small molecule first and then (optionally) removing the excess EDC before adding the protein, you prevent the activation of the protein's own carboxyl groups.[5][7] |
| 2. Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction. | Solution: If possible, concentrate your protein solution to at least 1-2 mg/mL before the reaction. This increases the local concentration of reactive amines, making the bimolecular conjugation reaction more favorable than the unimolecular hydrolysis reaction. | |
| Inconsistent Results | 1. Poor pH Control: Small variations in buffer preparation can lead to significant changes in pH, drastically affecting activation and hydrolysis rates. | Solution: Carefully prepare and pH-meter your buffers before each experiment. Ensure the addition of reagents (which may be acidic or basic) does not significantly alter the final reaction pH. |
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low EDC/NHS Yield.
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation to a Protein
This protocol minimizes protein cross-linking and maximizes efficiency by separating the activation and coupling steps.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Carboxyl-containing pyridyl molecule
-
Protein solution (1-10 mg/mL in Coupling Buffer)
-
EDC and Sulfo-NHS (or NHS)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.
-
Activation of Pyridyl Molecule:
-
Dissolve the carboxyl-containing pyridyl molecule in Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxyl-molecule is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activators (Optional but Recommended):
-
Equilibrate a desalting column with the Coupling Buffer.
-
Apply the activation reaction mixture to the column to remove excess EDC, NHS, and byproducts. Collect the fractions containing the now-activated pyridyl-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated pyridyl-NHS ester solution to your protein solution (which should be in the Coupling Buffer).
-
If you skipped step 3, you can instead add Coupling Buffer to the activation mix to raise the pH to 7.2-7.5 before adding the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted reagents, quenching buffer, and byproducts by running the reaction mixture over a desalting column or performing dialysis against a suitable storage buffer (e.g., PBS).
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Pyridyl)ethanesulfonic Acid Protein Labeling
Welcome to the technical support center for protein labeling with 2-(2-Pyridyl)ethanesulfonic acid and related N-hydroxysuccinimide (NHS) ester reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your protein labeling experiments. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your work.
Introduction to Amine-Reactive Labeling
N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching labels, such as fluorescent dyes or biotin, to proteins.[1][2] These reagents react with primary amines (-NH2), which are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[1][3] The reaction results in a stable amide bond, ensuring a permanent label.[2][4] The sulfo-NHS variant of these reagents includes a sulfonate group, which increases water solubility and makes them ideal for labeling proteins on the cell surface as they cannot permeate the cell membrane.[5]
The success of this labeling strategy is highly dependent on carefully controlled reaction conditions. This guide will walk you through the critical parameters and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with NHS ester labeling reactions.
Q1: What is the optimal pH for labeling proteins with NHS esters?
The optimal pH for NHS ester labeling is a balance between amine reactivity and NHS ester stability. Primary amines are reactive in their deprotonated state (R-NH2).[6] At a pH below 7, these amines are protonated (R-NH3+), rendering them non-nucleophilic and unreactive.[6] As the pH increases into the alkaline range (typically 7.2 to 8.5), the amine groups become deprotonated and can efficiently react with the NHS ester.[6] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which inactivates the reagent.[6][7] Therefore, the recommended pH range is typically between 8.2 and 9.3, with a pH of 8.3-8.5 being a common starting point.[7][8]
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[8][9]
Recommended Buffers:
-
HEPES buffer[8]
Buffers to Avoid:
Q3: How do I prepare the NHS ester for the reaction?
NHS esters are moisture-sensitive and can hydrolyze if not handled properly.[9][10] They are often insoluble in aqueous solutions and should first be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[1][3][7]
Best Practices for Handling NHS Esters:
-
Allow the vial of the NHS ester to warm to room temperature before opening to prevent condensation.[4][9][10]
-
Prepare a stock solution in anhydrous DMSO or DMF.[1][7][9] This stock solution can often be stored at -20°C for a limited time.[7][11]
-
Aqueous solutions of NHS esters should be used immediately after preparation.[7]
Q4: What is the recommended protein concentration and dye-to-protein molar ratio?
The efficiency of the labeling reaction is dependent on the concentration of both the protein and the NHS ester.[9]
-
Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for optimal results.[8] Concentrations below 2 mg/mL can lead to reduced labeling efficiency.[9]
-
Dye-to-Protein Molar Ratio: The optimal molar ratio of NHS ester to protein should be determined empirically for each protein. A common starting point is a 10- to 20-fold molar excess of the dye.[9] An insufficient amount of the NHS ester will result in a low degree of labeling (DOL), while an excessive amount can lead to protein precipitation or fluorescence quenching.[9]
Troubleshooting Guide
Even with careful planning, you may encounter issues during your labeling experiments. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Low or No Labeling Efficiency
This is one of the most common issues encountered. The following decision tree can help you diagnose the potential cause.
Caption: Troubleshooting workflow for low labeling efficiency.
Detailed Solutions for Low Labeling Efficiency
-
Incorrect Buffer: As mentioned in the FAQs, buffers containing primary amines like Tris or glycine will compete with your protein for the NHS ester.[8][9] Always use an amine-free buffer such as PBS, sodium bicarbonate, or borate.[6][7][8][9]
-
Suboptimal pH: The reaction is highly pH-dependent.[6][7] If the pH is too low (<7.2), the primary amines on the protein will be protonated and unreactive.[6] If the pH is too high (>9.3), the NHS ester will rapidly hydrolyze.[6][7] The optimal range is typically 8.2-9.3.[8]
-
Inactive NHS Ester: NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[9][10] Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[9][10] Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them in tightly sealed aliquots at -20°C.[7][9]
-
Low Protein Concentration: The reaction efficiency is dependent on the concentration of the reactants.[9] It is recommended to use a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal.[9]
-
Inappropriate Molar Ratio: An insufficient amount of the NHS ester will lead to a low degree of labeling.[9] Conversely, an excessive amount does not guarantee a higher degree of labeling and can cause other issues.[9] The optimal ratio should be determined empirically for each protein, starting with a 10- to 20-fold molar excess of the dye.[9]
Problem 2: Protein Precipitation During or After Labeling
Protein precipitation can occur for several reasons, often related to changes in the protein's properties after labeling.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Concentration of Organic Solvent | The DMSO or DMF used to dissolve the NHS ester can cause protein denaturation and precipitation.[8][12] | Minimize the volume of the organic solvent added to the protein solution. Consider using a sulfo-NHS ester, which has improved water solubility.[8] |
| Over-labeling | The addition of multiple hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[12] | Reduce the dye-to-protein molar ratio to achieve a lower degree of labeling. Aim for a 1:1 stoichiometry to minimize this issue.[12] |
| Poor Protein Solubility in the Labeling Buffer | The protein may not be stable at the alkaline pH required for efficient labeling.[8] | Perform the labeling reaction at a lower pH (e.g., 7.4 in PBS). The reaction will be slower, but the NHS ester hydrolysis will also be slower, and the protein may remain soluble.[1] |
Key Experimental Protocols
Protocol 1: Standard Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Labeled Protein:
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure Absorbance:
-
Calculate the Protein Concentration:
-
Since many labels also absorb at 280 nm, a correction factor (CF) is needed. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax.[13]
-
Corrected A280 = A280 - (Amax × CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Label Concentration:
-
Label Concentration (M) = Amax / (ε_label × path length)
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Conclusion
Optimizing the reaction conditions for protein labeling with this compound and other NHS esters is a multifactorial process that requires careful consideration of pH, buffer composition, reagent stability, and reactant concentrations. By understanding the underlying chemical principles and following a systematic approach to troubleshooting, researchers can achieve consistent and reliable labeling results. This guide provides a foundation for developing robust labeling protocols and overcoming common experimental hurdles.
References
- BenchChem. (n.d.). Troubleshooting low labeling efficiency with BDP TR NHS ester.
- BenchChem. (n.d.). Buffer Selection for Amine-Reactive Labeling: A Detailed Guide to NHS Ester Conjugation.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- BenchChem. (n.d.). Impact of buffer components on Cy3 labeling.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- Current Protocols in Cell Biology. (2021). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells.
- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling?
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. biotium.com [biotium.com]
- 3. covachem.com [covachem.com]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Side Reactions with Pyridylethylating Agents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses potential side reactions involving the pyridylethyl group, a common modification for cysteine residues. We will clarify common misconceptions, provide detailed troubleshooting for unexpected experimental results, and offer validated protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the use of pyridylethylating agents in modifying amino acids.
Q1: Is 2-(2-Pyridyl)ethanesulfonic acid a reactive agent for amino acid modification?
This is a crucial point of clarification. This compound is generally not reactive toward amino acid side chains under standard bioconjugation conditions. The sulfonic acid group (-SO₃H) is the conjugate acid of a very strong acid, making its corresponding sulfonate (-SO₃⁻) an extremely poor leaving group. Therefore, it does not function as an electrophile to alkylate nucleophilic amino acids.
The reactivity often associated with the "pyridylethyl" moiety comes from its precursor, 2-vinylpyridine . This molecule contains a reactive alkene that is susceptible to nucleophilic attack in a process called a Michael addition. It is likely that experimental concerns about side reactions stem from the use of 2-vinylpyridine or similar reagents, not this compound itself.
Q2: What is the primary, intended reaction of 2-vinylpyridine with proteins or peptides?
The principal application of 2-vinylpyridine is the pyridylethylation of cysteine residues .[1] After reducing disulfide bonds to free thiols (-SH), the thiol group attacks the vinyl group of 2-vinylpyridine. This forms a stable thioether linkage, resulting in an S-pyridylethyl-cysteine residue. This procedure is standard practice for:
-
Preventing re-oxidation of cysteine residues to disulfides.
-
Preparing samples for Edman degradation sequencing , where the modified cysteine can be reliably identified.[2]
-
Quantifying cysteine content in proteins.[1]
Q3: What are the most common side reactions observed during pyridylethylation with 2-vinylpyridine?
While cysteine is the primary target, other nucleophilic amino acid side chains can react with 2-vinylpyridine, especially under non-optimal conditions. These side reactions are also Michael additions (specifically, aza-Michael additions for amines). The most common off-target residues are:
-
Lysine: The ε-amino group (-NH₂) of the lysine side chain is a potent nucleophile.[3][4]
-
N-terminal α-amino group: The primary amine at the N-terminus of a peptide or protein is also susceptible to modification.[2]
-
Histidine: The imidazole ring of histidine can act as a nucleophile, although it is generally less reactive in this context than primary amines.[5][6]
Q4: What reaction conditions favor these side reactions?
The balance between the desired cysteine reaction and off-target modifications is heavily influenced by pH. The nucleophilicity of each potential target is dependent on its protonation state, which is governed by its pKa.
| Functional Group | Typical pKa | Optimal pH for Nucleophilicity | Likelihood of Side Reaction |
| Cysteine (Thiol) | ~8.5 | > 8.0 | Desired Reaction |
| Lysine (ε-amino) | ~10.5 | > 9.0 | High at elevated pH |
| N-terminus (α-amino) | ~8.0 - 9.5 | > 8.5 | Moderate to high at elevated pH |
| Histidine (Imidazole) | ~6.0 | > 6.5 | Lower, but possible |
Key Takeaway: High pH (> 9.0) significantly increases the rate of side reactions. While a pH above 8 is needed to deprotonate the cysteine thiol to the more reactive thiolate anion, excessively basic conditions will also deprotonate the amino groups of lysine and the N-terminus, making them competitive nucleophiles.
Q5: How can I detect the formation of these side products?
The addition of a pyridylethyl group results in a specific mass increase of +105.14 Da . The most effective method for detecting and identifying adducts is liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).[7][8]
-
Intact Protein Analysis (LC-MS): Analyze the modified protein. The presence of multiple peaks, each separated by ~105 Da, suggests heterogeneous modification (i.e., a mixed population of protein with 1, 2, 3, or more modifications).
-
Peptide Mapping (LC-MS/MS): This is the definitive method. Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides. An MS/MS experiment on a peptide showing a +105 Da mass shift will fragment the peptide, allowing you to pinpoint the exact amino acid that was modified.[8]
Q6: My protein has lost activity after modification. Could this be due to side reactions?
Yes. If a lysine or histidine residue essential for protein function (e.g., in an active site or a binding interface) is modified, it can lead to a partial or complete loss of biological activity.[9] Cysteine modification can also impact activity if the residue is critical for structure or function. It is crucial to correlate any loss of activity with a thorough characterization of the modification sites using methods like LC-MS/MS.
Section 2: Troubleshooting Guide
This guide provides structured solutions to common problems encountered during pyridylethylation experiments.
Problem: Unexpected Adducts Detected by Mass Spectrometry
Symptom: Your LC-MS analysis shows mass additions of +105 Da on non-cysteine residues, or the total number of adducts exceeds the number of cysteines in your sequence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Detailed Steps:
-
Confirm Residue Identity: Perform a robust LC-MS/MS analysis to confirm which amino acid(s) are being modified.[10]
-
Optimize Reaction pH: If modification is confirmed on lysine, the N-terminus, or histidine, the most effective countermeasure is to lower the reaction pH. Perform a pH screen from 7.5 to 8.5 to find the optimal point where cysteine reacts efficiently with minimal side reactions.
-
Adjust Stoichiometry and Time: Use the lowest possible excess of 2-vinylpyridine (e.g., start with a 10-fold molar excess over free thiols) and monitor the reaction over time. Quench the reaction as soon as cysteine modification is complete to prevent the slower off-target reactions from proceeding.
Section 3: Protocols and Methodologies
Protocol 1: Standard S-Pyridylethylation of Cysteine in a Protein
This protocol provides a starting point for achieving selective cysteine modification.
Materials:
-
Protein/peptide of interest
-
Denaturation/Reaction Buffer: 6 M Guanidine HCl, 0.5 M Tris-HCl, 2 mM EDTA, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: 2-vinylpyridine
-
Quenching Reagent: β-mercaptoethanol (BME) or excess DTT
-
Desalting column or dialysis system
Procedure:
-
Dissolve and Denature: Dissolve the protein/peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. The denaturant (Guanidine HCl) ensures all cysteine residues are accessible.
-
Reduction: Add a 20-fold molar excess of DTT over the total cysteine content. Incubate under nitrogen or argon for 2 hours at 37°C to completely reduce all disulfide bonds.
-
Alkylation: Add 2-vinylpyridine to a final concentration that is a 10- to 20-fold molar excess over the total DTT concentration. Note: The excess is calculated over the reducing agent, not just the protein thiols.
-
Reaction: Incubate in the dark (2-vinylpyridine can be light-sensitive) for 90 minutes at room temperature.
-
Quenching: Stop the reaction by adding BME or DTT to a final concentration double that of the 2-vinylpyridine.
-
Purification: Remove excess reagents and buffer exchange the protein into a suitable storage buffer using a desalting column or dialysis.
-
Verification: Confirm the extent of modification using LC-MS.
Protocol 2: LC-MS/MS Method for Identification of Pyridylethyl Adducts
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
-
Sample Preparation: Take an aliquot of the purified, modified protein (~20 µg). Perform a standard in-solution or in-gel tryptic digest.
-
Chromatography: Separate the resulting peptides on a C18 reversed-phase column using a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry (MS1 Scan): Acquire full MS scans to identify the masses of the digested peptides. Look for peptide masses that have increased by 105.14 Da (or multiples thereof).
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition, where the instrument automatically selects the most intense ions from the MS1 scan (including the modified ones) for fragmentation.
-
Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein's sequence.[7] Specify a variable modification of +105.14 Da on C, K, H, and the N-terminus. The software will identify the specific fragmentation ions (b- and y-ions) that carry the modification, confirming the exact site of the adduct.
Section 4: Technical Deep Dive: Reaction Mechanisms
Understanding the underlying chemical mechanisms is key to controlling the outcome of your experiment.
Intended Reaction: Cysteine Modification
The desired reaction is a nucleophilic Michael addition of the cysteine thiolate to 2-vinylpyridine.
Caption: Intended reaction of cysteine with 2-vinylpyridine.
Side Reaction: Lysine Modification
The primary side reaction is an aza-Michael addition involving the deprotonated ε-amino group of a lysine residue.
Caption: Side reaction of lysine with 2-vinylpyridine.
This guide provides a comprehensive framework for understanding and troubleshooting side reactions during amino acid modification with pyridylethylating agents. By carefully controlling reaction conditions, particularly pH, and verifying outcomes with robust analytical methods, researchers can achieve highly selective and reproducible results.
References
-
Friedman, M., Krull, L. H., & Cavins, J. F. (1970). The Spectrophotometric Determination of Cysteine and Cystine Residues in Proteins as S-β-(4-pyridylethyl)cysteine. Journal of Biological Chemistry, 245(15), 3868–3871. [Link]
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Kao, M. C., & Chung, M. C. (1993). Pyridylethylation of cysteine residues in proteins. Analytical Biochemistry, 215(1), 82–85. [Link]
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Gehrig, P. M., & Quadroni, M. (1996). Pyridylethylation of Cysteine Residues. In The Protein Protocols Handbook (pp. 687-692). Humana Press. [Link]
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Gao, C., et al. (2017). Selective lysine modification of native peptides: Via aza-Michael addition. Chemical Communications, 53(70), 9729-9732. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Sharma, A., Kumar, A., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1), 1-10. [Link]
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Wang, D., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1149-1160. [Link]
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Coin, I., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(7), 420-427. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Acosta-Martin, A., & Panchaud, A. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. In Protein Covalent Modification (pp. 113-131). Humana Press. [Link]
-
Domingues, M. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 71. [Link]
-
Bernardes, G. J., & Castagner, B. (2016). Chemo- and Regioselective Lysine Modification on Native Proteins. Angewandte Chemie International Edition, 55(35), 10244-10257. [Link]
-
van der Walle, C. F., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3163. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]
-
Gao, J., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(1), 123-131. [Link]
-
Chemistry LibreTexts. (2022). 18.2: Reactions of Amino Acids. [Link]
-
Wang, L., et al. (2013). The multiple roles of histidine in protein interactions. BMC Structural Biology, 13, 2. [Link]
-
Chi, C. N., et al. (2014). Residue histidine 50 plays a key role in protecting α-synuclein from aggregation at physiological pH. Journal of Biological Chemistry, 289(22), 15474–15488. [Link]
-
Remya, C., & Tantry, S. J. (2023). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. The Journal of Physical Chemistry B, 127(40), 8569–8580. [Link]
-
Turell, L., et al. (2018). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]
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Technical Support Center: Enhancing the Stability of 2-(2-Pyridyl)ethanesulfonic Acid Solutions
Welcome to the technical support center for 2-(2-Pyridyl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound solutions in your experiments. By understanding the underlying chemical principles, you can mitigate degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What causes this discoloration and is the solution still usable?
A: Yellowing of solutions containing sulfonic acid derivatives, particularly upon storage or exposure to certain conditions, is a common observation.[1][2] This discoloration is often an indicator of minor degradation, although the exact identity of the colored species is not always known without further analysis.
-
Causality: The discoloration can be attributed to several factors. While sulfonic acids themselves are generally stable, the pyridine ring can be susceptible to subtle oxidative processes.[3] The nitrogen atom in the pyridine ring can be oxidized to form pyridine N-oxides, a reaction that can be initiated by light, trace metal impurities, or dissolved oxygen.[3] Additionally, although not recommended, autoclaving sulfonic acid buffers is known to cause them to turn yellow.[1][2]
-
Usability: The usability of a discolored solution depends on the sensitivity of your application. For non-critical applications, a faintly yellow solution might still be acceptable. However, for sensitive assays, such as those in drug development or quantitative analysis, the presence of degradation products could interfere with your results. It is best practice to prepare fresh solutions if discoloration is observed.
Q2: What are the optimal storage conditions for both the solid compound and its aqueous solutions?
A: Proper storage is crucial for maximizing the shelf-life of this compound and its solutions.
-
Solid Form: The solid compound is generally stable.[4] It should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically at room temperature, with some suppliers suggesting <15°C for optimal long-term stability.
-
Aqueous Solutions: Solutions are more susceptible to degradation than the solid form. For aqueous solutions, it is recommended to:
-
Store at 2-8°C.[1][5] Solutions are generally stable for months at this temperature.[1][2]
-
Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Use high-purity water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.
-
Consider sterile filtering the solution through a 0.2 µm filter for long-term storage to prevent microbial growth.[1]
-
| Condition | Solid Compound | Aqueous Solution |
| Temperature | Room Temperature (<15°C recommended) | 2-8°C[1][5] |
| Light | Store in a dark place | Protect from light |
| Atmosphere | Tightly sealed container | Minimize headspace; consider inert gas overlay |
| Container | Original, well-sealed container | Glass or chemically resistant plastic |
Q3: I'm observing precipitation in my concentrated stock solution. What is causing this and how can I prevent it?
A: Precipitation in a concentrated stock solution of this compound is likely due to its solubility limits being exceeded, especially at lower temperatures.
-
Solubility Profile: Sulfonic acids are generally water-soluble due to the polarity of the sulfonyl group.[6] However, the overall solubility is influenced by the entire molecular structure. While this compound is soluble in water, its solubility will decrease at lower temperatures.
-
Prevention and Resolution:
-
Prepare solutions at room temperature: Ensure the compound is fully dissolved before storing at 2-8°C.
-
Gentle warming: If precipitation occurs upon cooling, gently warm the solution to room temperature and agitate to redissolve the precipitate before use.
-
Lower concentration: If precipitation is a persistent issue, consider preparing a slightly less concentrated stock solution.
-
pH adjustment: The pH of the solution can affect solubility. Ensure the pH is within a range where the compound is fully ionized and soluble.
-
Troubleshooting Guide: Degradation Pathways and Mitigation
The stability of this compound is influenced by its two primary functional moieties: the sulfonic acid group and the pyridine ring.
-
Sulfonic Acid Group: This group is generally very stable. The C-S bond is strong and resistant to hydrolysis under both acidic and basic conditions.[7]
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[3] This makes it susceptible to certain reactions, particularly at the nitrogen atom.
The diagram below illustrates the key factors that can influence the stability of the compound in solution.
Caption: Factors influencing the stability of this compound.
Issue: Suspected Oxidative Degradation
-
Symptoms: Yellowing of the solution, appearance of new peaks in HPLC analysis.
-
Mechanism: The lone pair of electrons on the pyridine nitrogen can be susceptible to oxidation, potentially forming an N-oxide.[3] This can be catalyzed by light, atmospheric oxygen, or trace metal ions.
-
Mitigation Protocol:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent (e.g., water) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use of Amber Vials: Always store solutions in amber glass vials or wrap clear vials in foil to prevent photo-oxidation.
-
Inert Atmosphere: For long-term storage of highly sensitive experiments, overlay the solution with an inert gas before sealing the container.
-
Issue: Potential pH-Related Instability
-
Symptoms: Changes in solution appearance or chromatographic profile when buffered at very high or very low pH.
-
Mechanism: While the sulfonic acid group is stable across a wide pH range, extreme pH values can sometimes promote other reactions.[7] The pyridine ring's basicity (pKa of the conjugate acid is around 5.2) means its protonation state will change with pH, which could subtly influence its reactivity.[3]
-
Mitigation Protocol:
-
Maintain a Neutral to Mildly Acidic pH: For general use, maintaining the solution pH between 4 and 7 is advisable.
-
Buffer Selection: If a buffered solution is required, use a high-quality, non-reactive buffer system. Good's buffers, such as MES, can be suitable alternatives in biological systems.[8]
-
Avoid Strong Bases: While stable, it's good practice to avoid prolonged storage in strongly basic conditions (pH > 10) to minimize the risk of any potential side reactions.
-
Experimental Protocol: Performing a Basic Stability Study
To ensure the integrity of your compound under your specific experimental conditions, a simple stability study is recommended.
Objective: To assess the stability of a this compound solution under conditions of heat and light exposure.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., HPLC-grade water).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Sample Allocation:
-
Control (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC.
-
Protected Sample: Transfer an aliquot into an amber vial, and store it at the intended experimental temperature (e.g., 4°C or room temperature).
-
Light-Stressed Sample: Transfer an aliquot into a clear vial and expose it to ambient laboratory light at room temperature.
-
Heat-Stressed Sample: Transfer an aliquot into an amber vial and place it in an oven at a moderately elevated temperature (e.g., 40°C).
-
-
Analysis:
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), take a sample from each condition.
-
Analyze each sample by HPLC-UV. A suitable method would be a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
A stable solution will show <5% degradation under the tested conditions.
-
Caption: Workflow for a basic stability study of the solution.
By following these guidelines, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Ye, Z., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. [Link]
-
Capital Resin Corporation. The Role of Sulfonic Acid in Electroplating. [Link]
-
Capital Resin Corporation. Understanding 7 Key Properties of Sulfonic Acid. [Link]
-
Wikipedia. Pyridine. [Link]
-
Gernon, M. D., et al. (2019). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'? [Link]
-
Chemistry Stack Exchange. Stability of pyridine derivatives. [Link]
-
Wikipedia. Sulfonic acid. [Link]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
-
ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. [Link]
-
Hampton Research. Optimize™ 0.5 M MES monohydrate pH 5.2 - 6.1. [Link]
-
Laboratorium Discounter. This compound >98.0%(HPLC)(T) 25g. [Link]
-
Zhang, Y., et al. (2023). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Publishing. [Link]
-
Bugbee, B. G., & Salisbury, F. B. (1985). An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies. Journal of Plant Nutrition. [Link]
-
Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Kumar, D. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]
-
Thurman, E. M., et al. (2001). Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. USGS Publications Warehouse. [Link]
-
PubChem. 2-(N-Morpholino)-ethanesulfonic acid. [Link]
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- 6. capitalresin.com [capitalresin.com]
- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 8. An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-(2-Pyridyl)ethanesulfonic acid in buffers
Welcome to the technical support center for 2-(2-Pyridyl)ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges encountered with this compound, particularly concerning its solubility in buffer systems. Here, you will find scientifically grounded explanations, practical troubleshooting guides, and detailed protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: A Zwitterionic Nature
This compound is a zwitterionic compound, meaning it contains both a positive and a negative charge on the same molecule. This dual nature is a key determinant of its solubility characteristics. The molecule possesses a strongly acidic sulfonic acid group and a weakly basic pyridyl group. This structure is analogous to many of the widely used "Good's buffers" which are also zwitterionic and valued for their compatibility with biological systems.[1][2][3]
The solubility of zwitterionic molecules like this compound is highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at a minimum. Adjusting the pH away from the pI, either by adding an acid or a base, increases the net charge of the molecule and generally enhances its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound.
Q1: Why is my this compound not dissolving in water?
A1: The limited solubility of this compound in neutral water is expected due to its zwitterionic nature. At neutral pH, the compound may be close to its isoelectric point, leading to minimal solubility. To improve dissolution, you will likely need to adjust the pH of your solution.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solvent has a significant impact on the solubility of this compound.
-
In acidic conditions (low pH): The pyridyl nitrogen becomes protonated, resulting in a net positive charge on the molecule. This increased polarity generally leads to higher solubility in aqueous solutions.
-
In basic conditions (high pH): The sulfonic acid group remains deprotonated (as it is a strong acid), and the pyridyl group is neutral. The overall molecule carries a net negative charge, which also tends to increase its solubility in water.
Q3: What is the pKa of this compound and why is it important?
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can be a viable strategy to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. For some related sulfonic acid compounds, instability at elevated temperatures has been observed.[2][3][4] It is recommended to try pH adjustment first before resorting to heating.
Q5: Which buffer should I choose to dissolve this compound?
A5: The choice of buffer will depend on the desired final pH of your experiment.
-
For applications requiring a low pH , you can dissolve the compound directly in your acidic buffer (e.g., citrate, acetate).
-
For neutral or high pH applications, it is often best to dissolve the this compound in a small amount of water and then add a base (like NaOH) dropwise to aid dissolution before adding your buffer concentrate. Common buffers in this range include phosphate, HEPES, and TRIS.
Q6: I've dissolved the compound, but it precipitates when I add other components to my solution. What is happening?
A6: Precipitation upon the addition of other reagents can be due to several factors:
-
Change in pH: The added component may be altering the pH of your solution, bringing it closer to the isoelectric point of this compound.
-
Salting out: High concentrations of salts in your solution can decrease the solubility of the compound.
-
Interaction with other components: There might be a specific chemical interaction between this compound and another molecule in your mixture.
To troubleshoot this, check the pH of the final solution and adjust if necessary. If salting out is suspected, you may need to work with more dilute solutions.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This guide provides a systematic workflow for overcoming solubility issues with this compound.
Step 1: Initial Assessment and Preparation
-
Determine your target concentration and final pH. This will guide your dissolution strategy.
-
Start with deionized water. Before introducing buffers, attempt to make a stock solution in water.
-
Use a magnetic stirrer. Continuous agitation is crucial for efficient dissolution.
Step 2: pH-Mediated Dissolution Protocol
This is the most effective method for dissolving zwitterionic compounds.
-
Weigh the desired amount of this compound and add it to a beaker with a stir bar.
-
Add a volume of deionized water that is less than your final desired volume (e.g., 70-80% of the final volume).
-
Begin stirring. You will likely observe that the solid does not fully dissolve.
-
For a final acidic or neutral pH: Slowly add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise while monitoring the dissolution. The addition of base will deprotonate the pyridyl group, increasing the net negative charge and enhancing solubility.
-
For a final basic pH: You can follow the same procedure as above. Alternatively, for very high pH applications, you might consider adding a dilute acid to protonate the pyridyl group, though deprotonation with a base is generally more straightforward for sulfonic acids.
-
Once the solid is fully dissolved, you can add your concentrated buffer stock and any other reagents.
-
Finally, adjust the pH to your desired value using a suitable acid or base and bring the solution to the final volume with deionized water.
Step 3: Utilizing Co-solvents
If pH adjustment alone is insufficient, or if your experimental conditions are incompatible with significant pH shifts, the use of a co-solvent may be beneficial.
-
Polar organic solvents: Solvents like ethanol or DMSO, when added in small percentages to the aqueous solution, can sometimes improve the solubility of organic molecules.[5] However, you must ensure that the chosen co-solvent is compatible with your downstream application.
Step 4: Considering Temperature
As a last resort, gentle warming (e.g., to 30-40°C) can be applied during the dissolution process. Be cautious and monitor for any signs of degradation, such as a change in color. Avoid boiling the solution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Decision tree for dissolving this compound.
Buffer Compatibility and Preparation Table
The following table provides guidance on preparing solutions of this compound in common buffer systems.
| Buffer System | Target pH Range | Recommended Preparation Protocol | Key Considerations |
| Citrate | 3.0 - 6.2 | 1. Prepare the citrate buffer at the desired pH. 2. Add this compound directly to the buffer with stirring. | The acidic nature of the buffer should facilitate dissolution. |
| Acetate | 3.6 - 5.6 | 1. Prepare the acetate buffer at the desired pH. 2. Add this compound directly to the buffer with stirring. | Similar to citrate buffer, the acidic pH aids solubility. |
| MES | 5.5 - 6.7 | 1. Dissolve this compound in deionized water with the aid of dilute NaOH as described in the protocol above. 2. Add concentrated MES buffer stock. 3. Adjust to the final pH. | MES is also a zwitterionic sulfonic acid buffer.[6][7] |
| Phosphate (PBS) | 6.0 - 8.0 | 1. Dissolve this compound in deionized water with the aid of dilute NaOH. 2. Add concentrated phosphate buffer stock. 3. Adjust to the final pH. | Phosphate buffers have a high salt concentration, which could potentially lead to "salting out" at high concentrations of the target compound. |
| HEPES | 6.8 - 8.2 | 1. Dissolve this compound in deionized water with the aid of dilute NaOH. 2. Add concentrated HEPES buffer stock. 3. Adjust to the final pH. | HEPES is a widely used zwitterionic buffer in cell culture and biochemical assays.[8][9] |
| TRIS | 7.5 - 9.0 | 1. Dissolve this compound in deionized water with the aid of dilute NaOH. 2. Add concentrated TRIS buffer stock. 3. Adjust to the final pH. | The basic nature of TRIS buffer will help maintain the solubility of the deprotonated form of the compound. |
Concluding Remarks
Successfully working with this compound hinges on understanding its zwitterionic properties and the profound influence of pH on its solubility. By employing a systematic approach of pH adjustment, and if necessary, the judicious use of co-solvents and gentle heating, researchers can effectively overcome solubility challenges. This guide provides the foundational knowledge and practical steps to ensure that this compound can be seamlessly incorporated into a wide array of scientific applications.
References
-
ChemSynthesis. (2025, May 20). 2-pyridin-2-yl-ethanesulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Retrieved from [Link]
-
ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]
-
Solubility of Things. Pyridine. Retrieved from [Link]
-
Scribd. (n.d.). C-H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
-
PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
ACS Publications. (2021, May 3). Buffers, Especially the Good Kind. Retrieved from [Link] buffers
-
National Institutes of Health. (2010, April 1). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from [Link]
-
PubMed. (2010, April 1). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from [Link]
-
Wikipedia. PIPES. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from [Link]
-
Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
-
American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. Retrieved from [Link]
-
HiMedia Laboratories. PIPES buffer. Retrieved from [Link]
-
Nanoporation. 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic Acid [Good's buffer component for biological research] - 25g. Retrieved from [Link]
-
ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS | Science topic. Retrieved from [Link]
-
Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Chapter 12.1: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of evaluated buffers. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Semantic Scholar. (2011, November 25). Table 4 from Calculation of the pH of Buffer Solution of 2-[ N -Morpholino]ethanesulfonic Acid (MES) from 5°C to 55°C. Retrieved from [Link]
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- 9. 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic Acid [Good's buffer component for biological research] - 25g | Nanoporation [nanoporation.eu]
Technical Support Center: Strategies for Preventing Non-specific Binding of 2-(2-Pyridyl)ethanesulfonic acid (PES) Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered with 2-(2-Pyridyl)ethanesulfonic acid (PES) conjugates. The information herein is designed to empower you with the scientific understanding and practical protocols necessary to enhance the accuracy and reliability of your experiments.
Understanding the Challenge: The Nature of Non-specific Binding
Non-specific binding (NSB) is the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction.[1][2] In the context of assays involving PES-conjugated molecules, NSB can lead to high background signals, reduced sensitivity, and false-positive results, ultimately compromising the integrity of your data.[1][3]
The physicochemical properties of this compound itself, with its aromatic pyridine ring and negatively charged sulfonic acid group, can contribute to these unwanted interactions. The pyridine moiety can participate in hydrophobic and π-π stacking interactions, while the sulfonate group can engage in electrostatic interactions. Understanding these underlying forces is crucial for devising effective strategies to mitigate NSB.
Core Principles of NSB Mitigation
The fundamental approach to preventing NSB involves two primary strategies:
-
Blocking unoccupied sites: Saturating the surfaces of your assay platform (e.g., microplate wells, sensor chips, membranes) with inert molecules to prevent the PES conjugate from binding non-specifically.[4][5]
-
Optimizing assay conditions: Modifying the chemical environment of the assay to disfavor the interactions that lead to NSB.[6]
This guide will delve into practical applications of these principles through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding with PES conjugates?
A1: Non-specific binding of PES conjugates is typically driven by a combination of forces:
-
Hydrophobic Interactions: The pyridyl group of PES can interact non-specifically with hydrophobic surfaces or domains on proteins.
-
Electrostatic Interactions: The negatively charged sulfonate group can interact with positively charged regions on surfaces or proteins. The overall charge of your conjugate and the surface will be influenced by the buffer pH.[7]
-
Protein Aggregation: The conjugate itself may form aggregates that can non-specifically bind to surfaces.
Q2: What are the most common blocking agents and how do I choose the right one?
A2: Blocking agents are proteins or other molecules that occupy potential sites of non-specific interaction.[8] The choice of blocking agent can be critical and may require empirical optimization for your specific assay.[9]
| Blocking Agent | Mechanism of Action | Typical Concentration | Considerations |
| Bovine Serum Albumin (BSA) | A globular protein that provides a high concentration of protein to saturate non-specific binding sites.[6] | 1-5% (w/v) | Cost-effective and widely used. Ensure it does not cross-react with your assay components.[9] |
| Casein (from non-fat dry milk) | A phosphoprotein that is effective at blocking.[10] | 1-5% (w/v) in TBS or PBS | Can be a good alternative to BSA, but may not be suitable for assays involving phosphoproteins.[10] |
| Normal Serum | Contains a mixture of proteins, including immunoglobulins, that can effectively block non-specific sites.[9] | 5-10% (v/v) | Use serum from the same species as the secondary antibody to prevent cross-reactivity.[11] |
| Polyethylene Glycol (PEG) | A polymer that can be used to create a hydrophilic barrier on surfaces, reducing hydrophobic interactions.[12][13] | Varies depending on application | Particularly useful for modifying surfaces to prevent protein and cell adhesion.[12][13] |
| Commercial Blocking Buffers | Proprietary formulations often optimized for specific applications and may offer superior performance.[9] | As per manufacturer's instructions | Can be more expensive but may save optimization time. |
Q3: How do buffer components like pH and ionic strength affect NSB?
A3: Buffer composition plays a pivotal role in controlling NSB:
-
pH: The pH of your buffer will determine the net charge of both your PES conjugate and the interacting surfaces.[6][7] Adjusting the pH can help to create repulsive electrostatic forces, thereby reducing NSB. For example, if your conjugate is negatively charged, using a buffer with a pH that imparts a negative charge to the surface can be beneficial.[6]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic interactions between charged molecules, thus reducing charge-based NSB.[6][7][14] This is a common strategy in many immunoassays.[15]
Q4: Can detergents help reduce non-specific binding of PES conjugates?
A4: Yes, non-ionic detergents are very effective at minimizing NSB, particularly for hydrophobic molecules.[8]
-
Tween-20 and Triton X-100: These are mild, non-ionic detergents that disrupt hydrophobic interactions.[5][7] They are typically added to wash buffers and antibody diluents at low concentrations (e.g., 0.05% - 0.1% v/v).[10] Be cautious, as higher concentrations can sometimes interfere with specific antibody-antigen interactions.[8]
Troubleshooting Guide: High Background Signal
High background is a common manifestation of significant non-specific binding. The following guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Consistently High Background Across the Entire Assay Plate/Surface
This often points to a systemic issue with blocking or buffer composition.
Workflow for Troubleshooting High Background
Caption: Systematic workflow for troubleshooting high background signals.
Step 1: Evaluate and Optimize the Blocking Step
Insufficient blocking is a primary culprit for high background.[8][16]
Experimental Protocol: Optimizing the Blocking Agent
-
Prepare a variety of blocking buffers:
-
1%, 3%, and 5% (w/v) BSA in PBS or TBS.
-
1%, 3%, and 5% (w/v) non-fat dry milk in PBS or TBS.
-
A commercial blocking buffer.
-
-
Coat replicate wells/surfaces with each blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash the surfaces thoroughly with your standard wash buffer.
-
Proceed with your assay protocol, including negative controls (no analyte).
-
Compare the background signal across the different blocking conditions to identify the most effective agent and concentration.[8]
Step 2: Optimize Buffer Composition
The chemical environment of your assay can be fine-tuned to minimize NSB.[6]
Experimental Protocol: Buffer Optimization
-
pH Adjustment: Prepare your assay diluent at a range of pH values (e.g., 6.5, 7.4, 8.0). Run the assay at each pH to determine the optimal condition that minimizes background while preserving the specific signal.[6][17][18]
-
Ionic Strength Modification: Prepare your assay diluent and wash buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).[15][19] Assess the impact on the signal-to-noise ratio.
-
Incorporate Detergents: Add a non-ionic detergent like Tween-20 to your wash buffer and/or sample diluent at concentrations ranging from 0.05% to 0.2% (v/v).[8]
Step 3: Enhance the Washing Protocol
Inadequate washing can leave behind unbound conjugate, leading to high background.[20][21][22]
Experimental Protocol: Improving Wash Steps
-
Increase the number of wash cycles: If you are currently performing 3 washes, increase to 5 or 6.[8]
-
Increase the wash volume: Ensure each well or surface is thoroughly rinsed.
-
Introduce a soak time: Allow the wash buffer to incubate in the wells for 30-60 seconds during each wash step to help dislodge non-specifically bound molecules.[16]
Issue: Edge Effects or Inconsistent Background Across the Plate
This may indicate issues with plate washing, temperature control, or reagent dispensing.
-
Automated Plate Washers: Ensure all pins are dispensing and aspirating correctly. Clogged pins can lead to insufficient washing in certain wells.[20]
-
Manual Washing: Be consistent with your technique across the entire plate.
-
Incubation: Avoid stacking plates during incubation, as this can lead to temperature gradients. Incubate plates in a temperature-controlled environment.[20][23]
Advanced Strategies: Surface Chemistry Modification
For applications requiring very low non-specific binding, such as surface plasmon resonance (SPR) or single-molecule studies, modifying the surface chemistry can be highly effective.
Poly(ethylene glycol) (PEG)ylation
Creating a dense layer of PEG on a surface can effectively prevent the non-specific adsorption of proteins and other biomolecules.[12][13] This is due to the formation of a hydrophilic barrier that repels hydrophobic interactions.[24]
Conceptual Workflow for Surface PEGylation
Caption: General workflow for surface modification with PEG.
This guide provides a comprehensive framework for understanding and mitigating non-specific binding of this compound conjugates. By systematically applying the principles of effective blocking, buffer optimization, and rigorous washing, researchers can significantly improve the quality and reliability of their experimental data.
References
- Vector Labs. Blocking Reagents.
- AAT Bioquest. (2024, April 10).
- Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- ACS Publications. Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays.
- Abcam. Blocking in IHC.
- Bitesize Bio. (2025, May 30). Immunohistochemistry Basics: Blocking Non-Specific Staining.
- ProPlate® Posts.
- Surmodics IVD.
- CANDOR Bioscience GmbH. nonspecific binding in immunoassays.
- Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays.
- Novus Biologicals. IHC Blocking Non-Specific Binding.
- ResearchGate. (2025, August 10). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays.
- Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies.
- PubMed. (2014, January 31).
- ACS Publications. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters.
- Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.
- How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purific
- ELISA Troubleshooting (High Background).
- NIH. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody.
- Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
- Hycult Biotech. Troubleshooting ELISA.
- NIH. (2023, April 18). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels.
- Benchchem. Strategies to reduce non-specific binding of (1R,2S,3R)-Aprepitant in assays.
- PubMed. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment.
- YouTube. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems.
- Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- Abcam. How to deal with high background in ELISA.
- ChemSynthesis. (2025, May 20). 2-pyridin-2-yl-ethanesulfonic acid.
- ARP American Research Products, Inc. Elisa troubleshooting tips – High background.
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 16. arp1.com [arp1.com]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 21. novateinbio.com [novateinbio.com]
- 22. How to deal with high background in ELISA | Abcam [abcam.com]
- 23. hycultbiotech.com [hycultbiotech.com]
- 24. proplate.com [proplate.com]
Identifying and removing byproducts from 2-(2-Pyridyl)ethanesulfonic acid synthesis
Technical Support Center: 2-(2-Pyridyl)ethanesulfonic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by our Senior Application Scientists, this guide provides in-depth troubleshooting for the synthesis of this compound. We address common challenges related to byproduct formation and offer validated protocols for their identification and removal, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Byproduct Formation
Question 1: I've synthesized this compound, but the yield is low and I suspect impurities. What are the most common byproducts I should expect?
The byproduct profile depends heavily on your synthetic route. The most common method is the addition of a sulfonate group to 2-vinylpyridine. In this process, several byproducts can arise:
-
Unreacted Starting Materials: Residual 2-vinylpyridine is a common impurity if the reaction does not go to completion.
-
Positional Isomers: While the reaction favors addition at the terminal carbon of the vinyl group, small amounts of the isomeric 1-(2-pyridyl)ethanesulfonic acid can form.
-
Polymerized Material: 2-Vinylpyridine is prone to polymerization, especially under light or heat, leading to oligomeric or polymeric impurities that can be difficult to remove.[1]
-
Oxidation Products: If reaction conditions are not properly controlled, oxidation of the pyridine ring can lead to N-oxide derivatives.
-
Residual Sulfonating Agent and Salts: Excess sulfonating agents (like sulfur trioxide) or their hydrated form (sulfuric acid) are significant inorganic impurities that must be removed.[2][3]
The diagram below illustrates the primary synthesis pathway and the formation of key byproducts.
Caption: Synthesis of this compound and common byproduct pathways.
Section 2: Analytical Strategies for Impurity Profiling
Question 2: How can I definitively identify the impurities in my crude product?
A multi-technique approach is recommended for comprehensive impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural elucidation. The desired product will have characteristic peaks for the pyridyl protons and two aliphatic triplets for the ethanesulfonate chain. Unreacted 2-vinylpyridine will show distinct vinylic protons (typically 5.5-7.0 ppm). Broad, unresolved humps in the baseline often indicate polymeric material.
-
¹³C NMR: Provides complementary information on the carbon skeleton, helping to confirm isomeric impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): An excellent method for quantifying purity and separating the desired product from less polar impurities like unreacted starting material. Since sulfonic acids often lack a strong UV chromophore, detection can be challenging.[4] An ion-pairing reagent (e.g., N-methylpyridinium salts) can be added to the mobile phase to form complexes that are detectable by a standard UV detector.[5][6] Alternatively, a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile compounds.[4]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities. Electrospray ionization (ESI) is well-suited for analyzing these polar, ionic compounds.
Question 3: I need a reliable HPLC method to assess purity. Can you provide a starting point?
Certainly. A robust reverse-phase HPLC method is crucial for quality control. The following protocol is a validated starting point for analyzing your crude product.
Protocol: RP-HPLC Analysis of this compound
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 | 30.0 | 95 | 5 |
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 258 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 Water/Acetonitrile) to a concentration of ~1 mg/mL.
This method should provide good separation between the highly polar sulfonic acid product and non-polar impurities. Retention times will need to be confirmed with standards.
Section 3: Troubleshooting Purification
Question 4: My crude product is contaminated with inorganic salts and residual acid. What is the most effective removal method?
For removing inorganic impurities, precipitation or recrystallization is highly effective. Sulfonic acids are often highly soluble in water but less so in many organic solvents.
Protocol: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).
-
Dissolution: Dissolve the crude solid in a minimum amount of hot water. The goal is to create a saturated solution.
-
Precipitation: Slowly add a less polar solvent in which the product is insoluble (e.g., isopropanol or acetone) to the hot solution until turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., cold isopropanol) to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum.
Question 5: I'm struggling to remove a persistent, highly polar byproduct. Recrystallization isn't working. What should I try next?
When impurities have similar solubility to your desired product, more advanced techniques like ion-exchange chromatography are necessary. This method separates molecules based on their charge.[8]
The workflow below outlines the decision-making process for purification.
Caption: Decision workflow for purifying this compound.
Protocol: Ion-Exchange Chromatography (IEX)
-
Resin Selection: Use a strongly basic anion-exchange resin. The negatively charged sulfonate group of your product will bind to the positively charged resin.
-
Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.
-
Loading: Dissolve the crude product in water and load it onto the column. Neutral impurities and unreacted starting materials will pass through.
-
Washing: Wash the column thoroughly with deionized water to remove any non-binding species.
-
Elution: Elute the bound product using a weak, volatile acid like formic acid or a gradient of a salt solution (e.g., NaCl). The increasing ionic strength will displace your product from the resin.
-
Isolation: Collect the fractions containing the product (monitor by HPLC). If a volatile acid was used, it can be removed by lyophilization. If a salt gradient was used, desalting with a C18 cartridge may be necessary.[9]
References
- Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
-
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved January 11, 2026, from [Link]
- Purification of alkyl aryl sulfonates. (n.d.). Google Patents.
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021, January 13). European Patent Office. Retrieved January 11, 2026, from [Link]
- 1H and 13C NMR spectra of compound 2a. (n.d.). Google Scholar.
- Purification of sulfonic acids. (n.d.). Google Patents.
-
2-pyridin-2-yl-ethanesulfonic acid. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2005). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Conditions for 4-Ethylpyridine Sulfonylation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 11, 2026, from [Link]
-
2-Ethylpyridine-3-sulfonate. (2022, April 30). PubChem. Retrieved January 11, 2026, from [Link]
-
H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Aromatic sulfonation reactions. (n.d.). Google Patents.
-
Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. (2021, July 13). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3. (n.d.). Pearson+. Retrieved January 11, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
2-Vinylpyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Sources
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. chemithon.com [chemithon.com]
- 3. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
How to quantify the degree of protein modification with 2-(2-Pyridyl)ethanesulfonic acid
A Guide to Quantifying Cysteine Modification with Pyridyl Disulfide Reagents
Welcome to the technical support center. This guide provides comprehensive troubleshooting and frequently asked questions for quantifying the degree of protein modification, focusing on the common and reliable method of cysteine modification using pyridyl disulfide reagents. While you may have searched for information on 2-(2-Pyridyl)ethanesulfonic acid, this compound is typically used as a buffering agent and is not a standard reagent for protein modification. A more common and structurally related approach involves using reagents like 2,2'-Dipyridyl disulfide (2-PDS) to target free sulfhydryl groups on cysteine residues. This guide will focus on this scientifically established method.
As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and challenges encountered during the quantification of protein-cysteine modification.
Q1: Why is my calculated degree of modification greater than 100%?
A1: This is a common issue often stemming from an overestimation of the released chromophore (e.g., 2-thiopyridone) or an underestimation of the protein concentration.
-
Protein Concentration Accuracy: Double-check your protein concentration. Use a reliable method like a BCA assay or measure absorbance at 280 nm using the correct extinction coefficient for your specific protein. An inaccurate protein concentration is the most frequent source of error.
-
Reagent Purity: Ensure the pyridyl disulfide reagent (e.g., 2-PDS) is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation.
-
Spectrophotometer Calibration: Verify that your spectrophotometer is properly calibrated and that you are using the correct molar extinction coefficient for the released chromophore (e.g., 2-thiopyridone at 343 nm is ~8,080 M⁻¹cm⁻¹).
-
Presence of Reducing Agents: Small molecule reducing agents (like DTT or BME) in your protein buffer will react with the pyridyl disulfide reagent, leading to a false positive signal. Ensure your protein is thoroughly desalted or dialyzed into a non-reducing buffer before starting the modification reaction.
Q2: I see very low or no modification. What went wrong?
A2: This indicates an issue with the reaction efficiency, often related to the accessibility of the cysteine residues or the integrity of the reagents.
-
Cysteine Accessibility: The cysteine residue(s) you are targeting may be buried within the protein's three-dimensional structure or are part of a disulfide bond. To address this, you may need to perform the reaction under denaturing conditions (e.g., using urea or guanidine hydrochloride). However, be aware that this will modify all accessible cysteines.
-
Disulfide Bonds: If your protein has disulfide bonds, the cysteines involved will not be available for modification. You may need to selectively reduce the disulfide bonds with a mild reducing agent like TCEP, followed by its removal before adding the pyridyl disulfide reagent.
-
Reagent Degradation: As mentioned, ensure your modifying reagent has not degraded. Prepare fresh solutions for each experiment.
-
Incorrect pH: The reaction of pyridyl disulfides with thiols is pH-dependent. The optimal pH is typically between 7 and 8. A significantly lower pH will slow down the reaction rate.
Q3: Can I use mass spectrometry to confirm the modification?
A3: Absolutely. Mass spectrometry (MS) is a powerful tool to confirm and precisely locate the modification. After the reaction, you can analyze the intact protein to see a mass shift corresponding to the addition of the pyridyl group. For more detailed information, you can perform peptide mapping by digesting the modified protein (e.g., with trypsin) and then analyzing the resulting peptides by LC-MS/MS. This will allow you to identify the exact cysteine residue(s) that have been modified.
Q4: How do I remove the excess, unreacted modifying reagent after the reaction?
A4: It is crucial to remove the excess reagent, especially before downstream applications or mass spectrometry analysis.
-
Desalting Columns: For rapid buffer exchange and removal of small molecules, use a desalting column (e.g., a spin column).
-
Dialysis: For larger sample volumes, dialysis against a suitable buffer is a thorough method to remove unreacted reagent.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the larger modified protein from the smaller unreacted reagent molecules.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides a more detailed, step-by-step approach to the experimental workflow, highlighting critical control points and potential pitfalls.
Guide 1: Spectrophotometric Quantification of Cysteine Modification
This method relies on the reaction of a pyridyl disulfide reagent with a free thiol on the protein, which releases a chromophore (2-thiopyridone) that can be quantified by measuring its absorbance.
Caption: Workflow for spectrophotometric quantification of protein modification.
-
Buffer Preparation: Prepare a reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. It is critical that this buffer does not contain any reducing agents.
-
Protein Preparation: Your protein of interest should be in the reaction buffer. If your stock solution contains reducing agents like DTT or BME, you must remove them via a desalting column or dialysis.
-
Determine Protein Concentration: Accurately determine the concentration of your protein stock using a reliable method (e.g., BCA assay). This is a critical step for an accurate final calculation.
-
Reagent Preparation: Prepare a 10 mM stock solution of 2,2'-Dipyridyl disulfide (2-PDS) in a suitable organic solvent like DMSO. This solution should be prepared fresh.
-
Reaction Setup:
-
In a cuvette, add your protein solution to a final concentration of 10-50 µM.
-
Add the 2-PDS stock solution to a final concentration of 1 mM (this ensures a significant molar excess).
-
Prepare a blank cuvette containing the same buffer and 2-PDS concentration but without the protein.
-
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by reading the absorbance at 343 nm until it plateaus.
-
Measurement: Measure the absorbance of the reaction mixture at 343 nm against the blank.
-
Calculation:
-
Calculate the concentration of released 2-thiopyridone using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹ for 2-thiopyridone at 343 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Concentration of 2-thiopyridone (M) = Absorbance at 343 nm / 8080
-
Calculate the degree of modification:
-
Degree of Modification = [Concentration of 2-thiopyridone] / [Concentration of Protein]
-
| Issue | Potential Cause | Recommended Solution |
| Precipitation during reaction | Protein instability in the chosen buffer or high concentration of organic solvent (from the reagent stock). | Decrease the final concentration of the organic solvent by using a more concentrated stock of the modifying reagent. Screen different buffer conditions (pH, ionic strength). |
| Absorbance reading is unstable | Incomplete reaction or reagent degradation. | Allow the reaction to proceed longer until the absorbance reading stabilizes. Always use freshly prepared reagent. |
| High background absorbance | Reaction of the pyridyl disulfide reagent with the buffer components or self-degradation. | Ensure your buffer is free of any nucleophiles. Running a proper blank (buffer + reagent) is critical to subtract this background. |
Guide 2: Confirmation of Modification by Mass Spectrometry
Mass spectrometry provides definitive evidence of modification and can identify the specific site(s) of modification.
Caption: Workflow for mass spectrometry analysis of modified proteins.
-
Sample Preparation:
-
Perform the modification reaction as described in the previous guide.
-
Crucially, remove all excess unreacted reagent and reaction byproducts using a desalting column or dialysis. This is vital to prevent ion suppression and contamination of the mass spectrometer.
-
-
Intact Mass Analysis:
-
The purified, modified protein is infused or run over a short LC gradient into the mass spectrometer (e.g., an ESI-Q-TOF).
-
The resulting spectrum will show a distribution of multiply charged ions. This raw data is then deconvoluted to produce a zero-charge spectrum, showing the molecular weights of the species present.
-
Compare the mass of the unmodified control protein to the modified sample. The mass increase should correspond to the mass of the added pyridyl group. For example, modification with 2-PDS results in the addition of a pyridylthio group, causing a predictable mass shift.
-
-
Peptide Mapping (for site identification):
-
The modified protein is denatured, reduced (if other disulfide bonds are present and need to be mapped), and alkylated (e.g., with iodoacetamide) to cap all free cysteines.
-
The protein is then digested with a protease of known specificity, like trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer will isolate peptides of a certain mass-to-charge ratio and fragment them.
-
By analyzing the fragmentation pattern, the amino acid sequence of the peptide can be determined, and the specific residue carrying the modification can be identified.
-
| Observation | Interpretation |
| Single new peak with expected mass shift | Successful and homogenous modification of a single site. |
| Multiple new peaks with incremental mass shifts | Heterogeneous modification, with populations of protein having one, two, three, etc., modifications. |
| No mass shift observed | The modification reaction failed. Revisit the reaction conditions. |
| Unidentified peaks or complex spectrum | Incomplete removal of excess reagent or buffer components, or protein degradation. Improve the sample cleanup step. |
References
-
Stabinsky, Y., et al. (1978). The role of reagent concentration in the modification of protein sulfhydryl groups. Biochimica et Biophysica Acta (BBA) - Protein Structure, 534(2), 300-307. [Link]
Technical Support Center: Purification of 2-(2-Pyridyl)ethanesulfonic Acid (PES) Modified Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by 2-(2-Pyridyl)ethanesulfonic acid (PES). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges encountered during the purification of PES-modified proteins. Our goal is to equip you with the scientific rationale and practical steps to optimize your purification workflows, ensuring high purity, yield, and biological activity of your target protein.
Introduction to this compound (PES) Modification
This compound is a chemical modification reagent primarily used to target and covalently modify cysteine residues in proteins. This process, often referred to as pyridylethylation, introduces a negatively charged sulfonic acid group onto the protein surface. This modification is instrumental in various applications, including protein stabilization, characterization, and the development of bioconjugates.
The addition of the PES moiety significantly alters the physicochemical properties of the protein, most notably its isoelectric point (pI) and surface hydrophobicity. Understanding these changes is paramount to developing a successful purification strategy.
Diagram of PES Modification of a Cysteine Residue:
Caption: Covalent modification of a protein's cysteine residue with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of PES-modified proteins in a question-and-answer format. Each answer provides a detailed explanation of the underlying principles and offers actionable troubleshooting steps.
I. Low Protein Recovery After PES Modification and Initial Purification
Question 1: I am experiencing significant protein loss after the PES modification reaction and subsequent desalting/buffer exchange. What are the potential causes and how can I improve my recovery?
Answer:
Low protein recovery at this initial stage is a common issue and can be attributed to several factors, primarily protein precipitation or aggregation, and non-specific binding to purification materials. The introduction of the negatively charged and somewhat hydrophobic PES group can alter the protein's solubility and stability.
Potential Causes and Troubleshooting Strategies:
-
Protein Aggregation and Precipitation:
-
Causality: The modification reaction conditions (e.g., pH, temperature, reagent concentration) might induce protein unfolding and subsequent aggregation.[1][2] The change in the protein's surface charge and hydrophobicity can also lead to a decrease in solubility in the reaction buffer.
-
Troubleshooting:
-
Optimize Reaction Buffer: Screen different buffer pH values and ionic strengths. For many proteins, maintaining the pH at least one unit away from the native protein's pI can help maintain solubility. Consider the addition of stabilizers such as arginine (0.5-1 M) or glycerol (5-10%) to the reaction and desalting buffers to suppress aggregation.[3]
-
Control Reagent Concentration: Use the lowest effective concentration of the PES reagent to achieve the desired modification level. Excess reagent can sometimes promote non-specific interactions and aggregation.
-
Temperature Control: Perform the modification reaction and subsequent steps at a lower temperature (e.g., 4°C) to minimize protein unfolding and aggregation.
-
-
-
Non-Specific Binding to Desalting Columns/Membranes:
-
Causality: The newly introduced pyridyl group can increase the hydrophobicity of the protein, leading to non-specific binding to the materials used for desalting, such as size-exclusion chromatography (SEC) resins or dialysis membranes.
-
Troubleshooting:
-
Choice of Desalting Method: If using SEC, select a resin with a low degree of non-specific binding (e.g., dextran-based or agarose-based resins). For dialysis, use membranes with a low protein binding capacity.
-
Buffer Additives: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) or a mild organic solvent (e.g., 5-10% ethanol or isopropanol) in the desalting buffer to reduce hydrophobic interactions.[3]
-
-
Table 1: Recommended Starting Conditions for Optimizing PES Modification and Desalting
| Parameter | Recommended Range | Rationale |
| Buffer pH | 7.0 - 8.5 | Facilitates the reaction with the cysteine thiol group while maintaining the stability of many proteins. |
| Ionic Strength | 50 - 150 mM NaCl | Helps to maintain protein solubility and minimize non-specific electrostatic interactions. |
| Temperature | 4 - 25 °C | Lower temperatures can reduce the risk of aggregation for sensitive proteins. |
| Stabilizers | 0.5 - 1 M Arginine, 5-10% Glycerol | Suppress protein aggregation by stabilizing the native protein structure. |
| Detergents (for desalting) | 0.01 - 0.05% Tween-20 | Reduce non-specific hydrophobic binding to purification media. |
II. Challenges in Chromatographic Purification
Question 2: My PES-modified protein does not bind to the anion-exchange column as expected, or it elutes in the flow-through. What could be the issue?
Answer:
This is a common problem that usually points to suboptimal buffer conditions or an inappropriate choice of chromatography resin. The successful binding of a PES-modified protein to an anion-exchange column depends on the protein having a net negative charge at the working pH.
Potential Causes and Troubleshooting Strategies:
-
Incorrect Buffer pH:
-
Causality: For a protein to bind to a positively charged anion-exchange resin, the pH of the buffer must be above the protein's isoelectric point (pI), where it will have a net negative charge.[4] The PES modification significantly lowers the protein's pI. If the buffer pH is not sufficiently high, the protein may not be negatively charged enough to bind effectively.
-
Troubleshooting:
-
pH Scouting: Perform a pH scouting experiment to determine the optimal binding pH. A good starting point is to use a buffer with a pH at least 1-2 units above the predicted pI of the modified protein.
-
Buffer System: Use a buffer system that provides good buffering capacity at the desired pH. Tris-HCl or phosphate buffers are common choices.
-
-
-
High Ionic Strength of the Sample:
-
Causality: High salt concentrations in the protein sample will compete with the negatively charged protein for binding to the positively charged resin, leading to weak binding or elution in the flow-through.[5]
-
Troubleshooting:
-
Desalting/Buffer Exchange: Ensure that the protein sample is thoroughly desalted or buffer-exchanged into a low-ionic-strength binding buffer (e.g., 20-50 mM buffer salt with no additional NaCl) before loading onto the column.
-
-
-
Inappropriate Resin Choice:
-
Causality: The choice between a weak anion exchanger (e.g., DEAE) and a strong anion exchanger (e.g., Q) can be critical.[5] A strong anion exchanger maintains its positive charge over a wider pH range and may be necessary for tightly binding the highly negatively charged PES-modified protein.
-
Troubleshooting:
-
Resin Screening: If using a weak anion exchanger with limited success, try a strong anion exchanger.
-
-
Experimental Protocol: Anion-Exchange Chromatography of PES-Modified Proteins
-
Column: Strong anion-exchange column (e.g., Q-Sepharose, Mono Q).
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0 (or other optimized pH).
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, with 1 M NaCl.
-
Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Load the desalted PES-modified protein sample onto the column. c. Wash the column with 5-10 CV of Buffer A to remove unbound contaminants. d. Elute the bound protein using a linear gradient of 0-100% Buffer B over 20-30 CV. e. Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE, UV absorbance).
Question 3: I am observing protein aggregation during the ion-exchange chromatography step, leading to high backpressure and poor resolution. How can I prevent this?
Answer:
Aggregation on the chromatography column is a significant challenge, often triggered by the high local protein concentration on the resin and the conditions used for binding and elution.[1]
Potential Causes and Troubleshooting Strategies:
-
High Protein Concentration on the Resin:
-
Causality: As the protein binds to the resin, its local concentration increases dramatically, which can promote aggregation, especially for proteins prone to self-association.
-
Troubleshooting:
-
Lower Column Loading: Reduce the amount of protein loaded onto the column to decrease the local protein concentration.
-
Faster Flow Rate: Increasing the flow rate during loading can sometimes reduce the time the protein spends in a highly concentrated state on the column.
-
-
-
Suboptimal Elution Conditions:
-
Causality: The increasing salt concentration during elution can sometimes have a "salting-out" effect on certain proteins, leading to their precipitation and aggregation on the column.
-
Troubleshooting:
-
Gradient Shape: Instead of a steep linear gradient, try a shallower gradient or a step elution to elute the protein more gently.
-
Elution Buffer Additives: Include stabilizing agents such as arginine (0.5-1 M) or a low concentration of a non-ionic detergent in the elution buffer to improve protein solubility.[3]
-
-
Question 4: After anion-exchange chromatography, I still have impurities. How can I improve the purity of my PES-modified protein?
Answer:
A single chromatography step is often insufficient to achieve high purity, especially when dealing with complex mixtures. A multi-step purification strategy is usually necessary.[6]
Recommended Second Purification Step: Hydrophobic Interaction Chromatography (HIC)
-
Rationale: HIC separates proteins based on their surface hydrophobicity.[7][8] The PES modification, with its pyridyl group, can alter the protein's hydrophobicity, making HIC a complementary technique to ion-exchange chromatography. HIC is also a relatively gentle method that often preserves the biological activity of the protein.
-
Principle: In HIC, proteins are loaded onto a hydrophobic resin in a high-salt buffer. The high salt concentration enhances hydrophobic interactions, causing the proteins to bind to the resin. Elution is achieved by decreasing the salt concentration.[7]
Experimental Protocol: Hydrophobic Interaction Chromatography of PES-Modified Proteins
-
Column: HIC column with a suitable hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl Sepharose is often a good starting point.
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0, with 1-2 M Ammonium Sulfate.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Add ammonium sulfate to the protein sample from the anion-exchange step to a final concentration of 1-2 M. b. Equilibrate the HIC column with 5-10 CV of Buffer A. c. Load the protein sample onto the column. d. Wash the column with 5-10 CV of Buffer A. e. Elute the bound protein with a linear gradient of 0-100% Buffer B over 20-30 CV. f. Collect and analyze fractions.
Diagram of a Multi-Step Purification Workflow:
Caption: A typical multi-step purification strategy for PES-modified proteins.
III. Removal of Excess Reagent and Byproducts
Question 5: How can I efficiently remove unreacted PES reagent and reaction byproducts from my protein sample?
Answer:
Complete removal of the small molecule PES reagent is crucial to prevent interference with downstream applications and to ensure the purity of the final product.
Recommended Methods for Reagent Removal:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns:
-
Principle: This is one of the most effective methods. The protein, being much larger, will pass through the column in the void volume, while the small PES molecules will be retained in the pores of the resin and elute later.
-
Advantages: Fast, efficient, and allows for buffer exchange in a single step.
-
-
Dialysis / Diafiltration:
-
Principle: The protein sample is placed in a dialysis bag or a diafiltration device with a membrane that has a molecular weight cut-off (MWCO) significantly smaller than the protein. The small PES molecules will diffuse out into a large volume of buffer.
-
Advantages: Gentle method suitable for large sample volumes.
-
Considerations: Can be time-consuming and may lead to sample dilution.
-
-
Precipitation:
-
Principle: The protein can be precipitated out of solution (e.g., using ammonium sulfate or trichloroacetic acid), leaving the soluble PES reagent in the supernatant. The protein pellet is then redissolved in a clean buffer.
-
Advantages: Can concentrate the protein sample.
-
Considerations: Precipitation and resolubilization can sometimes lead to protein denaturation and aggregation, so this method should be used with caution.[9]
-
Table 2: Comparison of Methods for PES Reagent Removal
| Method | Advantages | Disadvantages | Best Suited For |
| SEC / Desalting | Fast, efficient, simultaneous buffer exchange | Can cause some sample dilution | Small to medium sample volumes, when speed is critical |
| Dialysis / Diafiltration | Gentle, suitable for large volumes | Time-consuming, potential for sample dilution | Large sample volumes, sensitive proteins |
| Precipitation | Concentrates the protein | Risk of denaturation and aggregation | Robust proteins, when concentration is also desired |
References
- Challenges of Protein Aggregation during Purification. (n.d.).
- Shukla, A. A., & Gottschalk, U. (2009). Ion exchange chromatography of proteins and clearance of aggregates. Current Pharmaceutical Biotechnology, 10(4), 421–426.
- Kulakowski, E. C., & Schaffer, S. W. (1983). Partial purification of a high affinity taurine binding protein by affinity chromatography. Biochemical Pharmacology, 32(4), 753–756.
- How do I prevent protein self aggregation during purification and purify seed globulin? (2015, August 24).
- 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. (n.d.).
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- How To Improve Ion Exchange Chromatography? - Chemistry For Everyone. (2025, January 27). YouTube.
- Evaluation and application of salt- and pH-based ion-exchange chromatography gradients for analysis of therapeutic monoclonal antibodies. (n.d.). Thermo Fisher Scientific.
- High Salt Gradient Analysis of Post-Translational Modifications - Deamidation Monitoring. (n.d.). Thermo Fisher Scientific.
- Effect of salt gradients on the separation of dilute mixtures of proteins by ion-exchange in simulated moving beds. (2025, August 5).
- Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. (n.d.). KNAUER.
- An Overview of Hydrophobic Interaction Chrom
- Combining purification techniques in a multistep approach. (2018, July 25). Cytiva.
- Hydrophobic Interaction Chromatography (HIC) of Proteins. (2019, March 1).
- Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Anion Exchange Chrom
- A unified method for purific
- Protein purification methods to reduce acidic species. (2018, May 1).
- Salt Selection & Buffer Prepar
- WO2013158279A1 - Protein purification methods to reduce acidic species. (n.d.).
- Bundgaard, J. R., et al. (2006). Detection and purification of tyrosine-sulfated proteins using a novel anti-sulfotyrosine monoclonal antibody. The Journal of Biological Chemistry, 281(49), 37839–37848.
- WO2013158279A1 - Protein purification methods to reduce acidic species. (n.d.).
- Detection and Purification of Tyrosine-sulfated Proteins Using a Novel Anti-sulfotyrosine Monoclonal Antibody. (2025, August 6).
- JP2005232026A - Method for purifying taurine. (n.d.).
- Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. (n.d.).
- Modifications in acidic species. (n.d.).
- Sample Preparation in Ion Exchange Chrom
- US8946395B1 - Purification of proteins using hydrophobic interaction chromatography. (n.d.).
- Hydrophobic interaction chromatography ( HIC)
- JPH07206804A - Taurine purification method. (n.d.).
- Taurine as a water structure breaker and protein stabilizer. (2017, October 17). PMC.
- A Chemical Approach for the Detection of Protein Sulfinylation. (2025, August 7).
- Taurine Is Covalently Incorpor
- State of the art on the separation and purification of proteins by magnetic nanoparticles. (2023, October 4). NIH.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6).
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. lcms.cz [lcms.cz]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. goldbio.com [goldbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Impact of pH on the Reactivity of 2-(2-Pyridyl)ethanesulfonic Acid with Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reaction between 2-(2-Pyridyl)ethanesulfonic acid and thiols, with a specific focus on the critical role of pH.
Introduction
The reaction of pyridyl disulfides with thiols is a cornerstone of bioconjugation, enabling the formation of disulfide bonds crucial for creating antibody-drug conjugates, functionalized nanoparticles, and hydrogels.[1][2] The pyridyl disulfide moiety is a widely used building block due to its rapid and selective reaction with thiol groups.[2] This reaction proceeds via a thiol-disulfide exchange, a nucleophilic substitution where a thiolate anion attacks the disulfide bond.[3][4][5] The efficiency and specificity of this reaction are highly dependent on the pH of the reaction medium, a factor that is often a source of experimental challenges. This guide will dissect the nuances of this pH dependency and provide actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reaction between this compound and a thiol?
The reaction is a classic thiol-disulfide exchange. The key reactive species is the deprotonated thiol, known as the thiolate anion (R-S⁻).[3][5] This highly nucleophilic anion attacks one of the sulfur atoms in the pyridyl disulfide bond of this compound. This attack leads to the formation of a new, mixed disulfide bond and the release of pyridine-2-thione.[6] The progress of the reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6]
Q2: Why is pH so critical for this reaction?
The pH of the reaction environment directly governs the concentration of the reactive thiolate anion.[3][7] The equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻) is determined by the thiol's acid dissociation constant (pKa).[8][9]
-
Below the pKa: The thiol exists predominantly in its protonated (R-SH) form, which is a significantly weaker nucleophile. Consequently, the reaction rate is slow.
-
At the pKa: The concentrations of the thiol and thiolate are equal.
-
Above the pKa: The thiolate anion (R-S⁻) is the dominant species, leading to a faster reaction rate.[3][10]
Therefore, controlling the pH is essential for achieving an optimal reaction rate and yield.[6]
Q3: What is the optimal pH range for reacting this compound with thiols?
For most thiol-pyridyl disulfide reactions, the optimal pH range is between 7.0 and 8.0.[6] Within this slightly alkaline range, a sufficient concentration of the reactive thiolate is present to drive the reaction forward efficiently, while minimizing potential side reactions. At pH values below 6.5, the reaction rate decreases significantly.[6]
Q4: What happens if the pH is too high?
While a higher pH increases the concentration of the reactive thiolate, it can also introduce undesirable side reactions. For instance, if other functional groups like N-hydroxysuccinimide (NHS) esters are present in the linker system, a pH above 8.5 can lead to their rapid hydrolysis, reducing the efficiency of subsequent conjugation steps.[6] Additionally, some molecules may be unstable at high pH.
Q5: Can this reaction occur at acidic pH?
While the rate is significantly slower, the reaction can still proceed in acidic conditions, although through a different mechanism. In strongly acidic media, a sulfenium ion-mediated exchange can occur.[5] However, for practical bioconjugation applications, moderately acidic conditions generally result in no significant reaction.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving the reaction of this compound with thiols.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Incorrect pH: This is the most common culprit.
-
Solution: Verify the pH of your reaction buffer immediately before use. Ensure it falls within the optimal 7.0-8.0 range.[6] Use a calibrated pH meter for accurate measurements.
-
-
Thiol Oxidation: Thiols are susceptible to oxidation, forming disulfide dimers (R-S-S-R) that are unreactive.[11]
-
Solution: Prepare solutions fresh and use deoxygenated buffers. Purging the reaction vessel with an inert gas like nitrogen or argon can also minimize oxidation.[11] Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to keep the thiol in its reduced, reactive state.[12]
-
-
Impure Reagents: Contaminants in either the thiol or the this compound can interfere with the reaction.
-
Solution: Use high-purity reagents. Check the specifications and purity of your starting materials.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants will result in incomplete conversion.
-
Solution: Carefully calculate and measure the molar quantities of your thiol and this compound.
-
Problem 2: Slow Reaction Rate
Possible Causes & Solutions:
-
Suboptimal pH: A pH below 7.0 will significantly slow down the reaction.
-
Solution: Gradually increase the pH of the reaction mixture into the 7.0-8.0 range, monitoring the reaction progress.
-
-
Low Temperature: While most reactions proceed well at room temperature, lower temperatures will decrease the reaction rate.
-
Solution: If compatible with your molecules' stability, consider running the reaction at a slightly elevated temperature (e.g., 37°C).
-
-
Steric Hindrance: Bulky groups near the thiol or the disulfide bond can sterically hinder the reaction.
-
Solution: This is an intrinsic property of your molecules. Longer reaction times or a slight increase in temperature may be necessary.
-
Problem 3: Side Reactions and Product Impurity
Possible Causes & Solutions:
-
High pH: As mentioned, a pH above 8.5 can lead to the hydrolysis of other sensitive functional groups.
-
Solution: Maintain the pH within the recommended 7.0-8.0 range. If your protocol requires a higher pH for other reasons, consider a two-step reaction strategy where the thiol-disulfide exchange is performed first under optimal conditions.
-
-
Presence of Other Nucleophiles: At higher pH values, other nucleophilic groups like amines can potentially react, although the thiol-disulfide exchange is generally highly selective.
-
Solution: Optimize the pH to favor the thiol reaction. At physiological pH, the nucleophilicity of a thiol is significantly greater than that of an ionized amino group, allowing for high selectivity.[13]
-
-
Cross-linking: If your thiol-containing molecule has more than one thiol group, or if there are other reactive species present, you may observe unwanted cross-linking.
-
Solution: Carefully control the stoichiometry of your reactants. If you are working with a molecule containing multiple thiols and only want to react one, consider using a protecting group strategy.
-
Problem 4: Difficulty Monitoring the Reaction
Possible Causes & Solutions:
-
Interfering Absorbance: Other components in your reaction mixture may absorb at 343 nm, interfering with the monitoring of pyridine-2-thione release.
-
Solution: Run a baseline measurement of your reaction mixture without one of the reactants to determine the background absorbance. Alternatively, use an orthogonal analytical technique like HPLC or mass spectrometry to monitor the reaction.[14]
-
-
Low Concentration of Reactants: If the concentration of your reactants is very low, the change in absorbance may be difficult to detect.
-
Solution: Use a spectrophotometer with a longer path length cuvette to increase the signal. If possible, increase the concentration of your reactants.
-
Experimental Protocols
General Protocol for Thiol-Pyridyl Disulfide Reaction
-
Buffer Preparation: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES, and adjust the pH to 7.4. Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 15 minutes.
-
Reactant Preparation: Dissolve the thiol-containing compound and this compound in the deoxygenated buffer in separate vials. If your thiol is prone to oxidation, add a 10-20 fold molar excess of TCEP to the thiol solution.
-
Reaction Initiation: Add the this compound solution to the thiol solution with gentle mixing.
-
Reaction Monitoring: Monitor the reaction progress by measuring the absorbance of the solution at 343 nm at regular intervals. The reaction is complete when the absorbance no longer increases.
-
Purification: Once the reaction is complete, purify the product using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and the pyridine-2-thione byproduct.
Data Interpretation
| Parameter | Optimal Range | Rationale |
| pH | 7.0 - 8.0 | Balances the formation of the reactive thiolate with the stability of other functional groups.[6] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions; can be increased to 37°C to accelerate slow reactions. |
| Reaction Time | 1-4 hours | Typically sufficient for completion; monitor progress to determine the exact time. |
| Molar Ratio | 1:1 to 1:1.5 (Thiol:Pyridyl Disulfide) | A slight excess of the pyridyl disulfide can help drive the reaction to completion. |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of thiol-pyridyl disulfide exchange.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Thiol-disulfide exchange mechanism: in the pH range above 8,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Relationship of thiol pKa and reactivity. The acid dissociation... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A. Thiol-disulfide exchange mechanism: in the pH range above 8,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quantification of Thiols and Disulfides. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University. Retrieved January 11, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Theoretical modeling of pKa's of thiol compounds in aqueous solution. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. (2018). MDPI. Retrieved January 11, 2026, from [Link]
-
Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effect of buffer on the reaction between thiol compounds and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
3.7: Redox Reactions of Thiols and Disulfides. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4 '-dithiodipyridine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]
-
Reactivity of the thiol group in human and bovine albumin at pH 3--9, as measured by exchange with 2,2'-dithiodipyridine. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Do Cysteine thiol groups respond to the pH changes? (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Strategies to Mitigate Protein Aggregation Following Modification with 2-(2-Pyridyl)ethanesulfonic Acid
Prepared by the Senior Application Scientist Team
Introduction
The chemical modification of proteins is a cornerstone of modern biotechnology, enabling the attachment of probes, drugs, and other moieties to tailor protein function. The use of reagents like 2-(2-Pyridyl)ethanesulfonic acid allows for specific modifications, often targeting reactive residues like cysteines or the N-terminus. However, the introduction of any new chemical group, particularly a charged moiety like a sulfonate, can disrupt the delicate balance of forces that maintain a protein's native conformation.
This modification can alter the protein's surface charge, disrupt critical intramolecular salt bridges, or induce localized unfolding that exposes previously buried hydrophobic regions.[1][2] These perturbations can significantly increase the propensity for protein-protein interactions, leading to the formation of soluble oligomers or insoluble aggregates.[3][4] Such aggregation is a critical challenge, as it can lead to loss of biological activity, compromised product quality, and potentially, immunogenicity in therapeutic applications.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and strategically mitigate aggregation issues encountered after modifying proteins with this compound. We will explore the causality behind aggregation and provide field-proven protocols and strategies to ensure the stability and functionality of your modified protein.
Troubleshooting Guide: Common Aggregation Scenarios
This section addresses specific experimental problems in a question-and-answer format, providing both immediate actions and systematic protocols for resolution.
Q1: I observe immediate precipitation or visible cloudiness in my sample upon adding the this compound reagent. What is happening and what should I do?
A: This indicates a rapid and significant loss of protein solubility, likely due to a drastic change in the local solution environment or extreme sensitivity of the protein to the modification under the initial buffer conditions. The modification may be neutralizing a key stabilizing charge or introducing a charge in a structurally unfavorable location, leading to immediate unfolding and aggregation.[2]
Immediate Corrective Actions:
-
Reduce Reaction Temperature: Perform the entire modification reaction on ice to decrease the rate of both the chemical reaction and the aggregation process.
-
Slow Reagent Addition: Add the this compound solution slowly and dropwise to the protein solution while ensuring gentle, continuous stirring. This prevents localized high concentrations of the reagent.
Systematic Troubleshooting Protocol: If immediate actions are insufficient, a systematic screening of reaction buffer conditions is necessary. The goal is to find a condition that maintains protein stability during the modification.
Experimental Protocol: Reaction Buffer Screening
-
Preparation: Set up a series of small-scale reactions (e.g., 50-100 µL) in parallel. Keep the protein and reagent concentrations constant across all conditions.
-
Variable Screening: Test the variables outlined in the table below. It is crucial to adjust the pH after adding all buffer components.
-
Execution: Add the modification reagent as described under "Immediate Corrective Actions." Incubate for the required reaction time.
-
Analysis: Assess aggregation visually and then quantify the soluble protein concentration using a Bradford or BCA assay after spinning down any precipitate. The optimal condition is the one that maximizes soluble, modified protein.
Table 1: Reaction Buffer Screening Parameters
| Parameter | Range to Test | Rationale |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | The protein's net charge is highly dependent on pH. Moving the pH further from the protein's isoelectric point (pI) generally increases electrostatic repulsion between molecules, preventing aggregation.[1][2] |
| Buffer Type | Phosphate, HEPES, Tris | Different buffer species can have specific interactions with the protein surface. |
| Ionic Strength (Salt) | 50 mM - 500 mM NaCl or KCl | Salts can shield electrostatic charges. At low concentrations, this can prevent aggregation, but at very high concentrations, it can lead to "salting out".[7][8] |
| Stabilizing Excipients | 0.5 M L-Arginine, 5% Sucrose | These additives stabilize the native protein structure through preferential exclusion, making the unfolded, aggregation-prone state less favorable.[8][9] |
Q2: My modified protein remains visually clear, but size exclusion chromatography (SEC) analysis reveals a significant increase in high molecular weight (HMW) species. How can I optimize the process?
A: This is a common scenario representing the formation of soluble oligomers or aggregates. These species form when the modification exposes "sticky" hydrophobic patches or alters electrostatic interactions, promoting self-association without leading to large-scale precipitation.[1] The first step is to determine if the aggregation is reversible (non-covalent) or irreversible (covalent, e.g., via disulfide bonds).
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing soluble aggregation.
Protocol: Screening for Anti-Aggregation Excipients This protocol is designed to identify formulation components that suppress the formation of non-covalent aggregates. This is best performed after the modification reaction and purification of the monomeric species, or it can be adapted to screen for additives present during the reaction.
-
Prepare Stock Solutions: Make concentrated stock solutions of the excipients listed in Table 2. Ensure all stocks are sterile-filtered.
-
Setup: In a 96-well plate, aliquot your purified, modified protein to a target concentration (e.g., 1 mg/mL).
-
Add Excipients: Add varying concentrations of each excipient to the wells. Include a control well with only the protein in its initial buffer.
-
Incubate & Stress: The plate can be incubated under standard conditions (4°C) or subjected to accelerated stress (e.g., incubation at 37°C for 24-48 hours, or gentle agitation) to promote aggregation.[10]
-
Analysis: Analyze samples from each well using SEC to determine the percentage of monomer versus HMW species.[10][11] Dynamic Light Scattering (DLS) can also be used for a rapid assessment of overall particle size distribution.[5]
Table 2: Common Anti-Aggregation Excipients for Screening
| Excipient Class | Example | Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine, L-Proline | 50 mM - 1.0 M | Suppresses protein-protein interactions and can shield hydrophobic patches.[6][9] |
| Polyols/Sugars | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Stabilize the native state via preferential exclusion, making unfolding thermodynamically unfavorable.[8] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent aggregation at interfaces (air-water, container) and can bind to hydrophobic regions to prevent self-association.[12] |
| Reducing Agents | TCEP, DTT | 1 - 5 mM | Prevents the formation of incorrect, intermolecular disulfide bonds (for cysteine-containing proteins).[7] |
Q3: My purified, modified protein is monomeric initially, but it aggregates upon concentration or during freeze-thaw cycles. How can I improve its long-term stability?
A: This indicates that the modified protein has lower thermodynamic or colloidal stability than the unmodified parent molecule. High concentrations drive aggregation by increasing the frequency of molecular collisions, while the freeze-thaw process can cause aggregation at the ice-liquid interface, where proteins become highly concentrated and can be subjected to pH shifts and mechanical stress.[7]
Solution: The key is to develop a robust final formulation buffer that protects the protein against these stresses.
Protocol: Freeze-Thaw and Concentration Stability Study
-
Candidate Formulations: Based on the excipient screen (Table 2), prepare several of the most promising formulations. A common starting point is a buffer containing a sugar (e.g., 5% sucrose) as a cryoprotectant and a low concentration of a surfactant (e.g., 0.02% Polysorbate 80).[12][13]
-
Freeze-Thaw Stress: Aliquot the modified protein in each candidate buffer. Freeze the samples rapidly (e.g., in a -80°C freezer or on dry ice) and then thaw them slowly at room temperature. Repeat this cycle 3-5 times.
-
Concentration Stress: Using a centrifugal concentration device, concentrate the protein in each candidate buffer to the desired final concentration.
-
Analysis: After applying the stress, analyze all samples for aggregation.
-
Visual Inspection: Check for cloudiness or precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance at 350 nm (A350) as an "Aggregation Index"; an increase indicates light scattering from large particles.[11]
-
SEC and DLS: Quantify HMW species and changes in particle size distribution to identify the most effective stabilizing formulation.[5][10]
-
Analytical Toolkit for Monitoring Protein Aggregation
A multi-faceted analytical approach is essential, as no single technique can characterize the wide range of aggregate sizes and types that may form.[5][14] Using orthogonal methods provides a comprehensive picture of product quality.[15]
Table 3: Key Analytical Methods for Aggregation Characterization
| Technique | Principle | Information Gained | Primary Use Case |
| Size Exclusion Chromatography (SEC/SEC-MALS) | Chromatographic separation based on hydrodynamic radius. | Quantifies soluble dimers, trimers, and higher-order oligomers. MALS provides absolute molecular weight.[10][11] | Gold standard for quantifying soluble HMW species and monitoring stability. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides the size distribution of particles in solution, sensitive to the formation of large aggregates.[5] | Rapid screening of formulations and detection of sub-visible particles. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation of molecules in a centrifugal field. | High-resolution characterization of different oligomeric states in solution without a column matrix.[5] | In-depth characterization and validation of SEC results. |
| Intrinsic Fluorescence Spectroscopy | Monitors changes in the fluorescence of Tryptophan residues. | Detects changes in tertiary structure and early signs of protein unfolding that precede aggregation.[11] | Assessing conformational stability and the effect of excipients. |
| Flow Imaging Microscopy | Captures images of particles as they flow past a detector. | Characterizes the size, shape, and number of sub-visible particles (1-100 µm).[15] | Essential for formulation development and quality control of biotherapeutics. |
Frequently Asked Questions (FAQs)
-
Q: Why exactly does modifying my protein with this compound cause it to aggregate?
-
A: Aggregation post-modification is typically driven by a combination of factors. The primary mechanism is often a change in the protein's conformation caused by the new covalent bond.[3][4] This can expose hydrophobic ("sticky") regions that were previously buried, leading them to interact with each other. Additionally, the introduction of the negatively charged sulfonate group can disrupt the protein's existing surface charge pattern, altering the electrostatic repulsion that normally keeps protein molecules apart and potentially making self-association more favorable.[2]
-
-
Q: What is the role of pH in preventing aggregation?
-
A: pH is one of the most critical factors for protein stability.[1] Every protein has an isoelectric point (pI), the pH at which its net charge is zero. At or near the pI, electrostatic repulsion between protein molecules is minimal, which dramatically increases the risk of aggregation.[1][2] By formulating your protein in a buffer with a pH at least 1-2 units away from its pI, you ensure that the molecules carry a significant net positive or negative charge, leading to strong repulsive forces that prevent them from sticking together.
-
-
Q: How do stabilizers like L-Arginine and Sucrose actually work?
-
A: These molecules, often called osmolytes, primarily work through a mechanism known as "preferential exclusion."[1] They are preferentially excluded from the protein's surface, meaning the water molecules form a more tightly associated "hydration shell" around the protein. For the protein to unfold, it would need to expand its surface area, which is thermodynamically unfavorable in the presence of these excipients.[8] This effect shifts the conformational equilibrium towards the compact, native state, thereby reducing the population of aggregation-prone unfolded or partially folded intermediates.[3] L-Arginine has the added benefit of being able to directly interact with and mask surface hydrophobic patches, further inhibiting aggregation.[9]
-
-
Q: Can I reverse the aggregation once it has formed?
-
A: Reversing aggregation is challenging and often impractical, especially for irreversible aggregates. For non-covalent aggregates, sometimes changing the buffer conditions (e.g., to high or low pH, or adding a mild denaturant) can dissociate them, but the protein may not refold correctly. If significant aggregation has occurred, a more drastic approach involving complete denaturation (e.g., with 6M Guanidine HCl) followed by a carefully controlled refolding protocol is required.[16][17] This is typically a last resort, as refolding yields can be low.[18] Prevention through formulation and process optimization is always the superior strategy.
-
-
Q: What is the conceptual model for how different excipients protect a protein?
-
A: Different excipients act on distinct instability pathways to collectively maintain the protein's native state.
Caption: Conceptual model of excipient-mediated protein stabilization.
-
References
- Agilent Technologies. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- APC Ltd. (2021, August 25). 5 must-know techniques for analyzing protein aggregation.
- Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability.
- Intertek. (n.d.). Protein Aggregation Analysis.
- Pfanstiehl, Inc. (n.d.). Solutions for Protein Aggregation in Biologics Formulations.
- G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- Creative Proteomics. (n.d.). Factors and Control Strategies for Protein Aggregation.
- Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization.
- Merck KGaA. (2021, November 18). Accelerating Biologics Development with High-Quality Protein Stabilization Excipients.
- Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
- PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation.
- Sharpe, T. (2014, May 15). Preventing Protein Aggregation. Biozentrum Biophysics Facility.
- Zhang, J., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. PMC - PubMed Central.
- Cornell University. (n.d.). Mechanisms of Protein Aggregation.
- Yokogawa Fluid Imaging Technologies, Inc. (2024, May 8). Characterizing Protein Aggregation With Orthogonal Techniques.
- Zölls, S., et al. (2012). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC - NIH.
- Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. PMC - NIH.
- Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. PMC - PubMed Central.
- Patsnap Eureka. (2025). The Effect of Sulphanilic Acid on Protein Stabilization and Folding.
- Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. ResearchGate.
- Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. ResearchGate.
- ChemSynthesis. (2025). 2-pyridin-2-yl-ethanesulfonic acid.
- Medzihradszky, K. F., et al. (2007). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. PMC - NIH.
- Wang, W., et al. (2010). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. PMC - NIH.
- Lawrence Berkeley National Laboratory. (n.d.). On-column Chemical Refolding of Proteins.
- Semenyuk, P. I., et al. (2015). Sulfated and sulfonated polymers are able to solubilize efficiently the protein aggregates of different nature. PubMed.
- ResearchGate. (2025). (PDF) Mechanisms of Protein Aggregation.
- Journal of Applied Biology and Biotechnology. (2023, April 4). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies.
- SlideShare. (n.d.). Refolding of Recombinant Protein.
- ChemScene. (n.d.). 2-(Pyridin-2-yl)ethane-1-sulfonic acid.
- CymitQuimica. (n.d.). This compound.
- Witus, L. S., et al. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology.
- Sigma-Aldrich. (n.d.). 2-(4-Pyridyl)ethanesulfonic acid 97.
- Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC - PubMed Central.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Witus, L. S., et al. (2025). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Protein Science.
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- 4. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. jabonline.in [jabonline.in]
Technical Support Center: Improving Cysteine Selectivity with 2-(2-Pyridyl)ethanesulfonic acid (PES)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(2-Pyridyl)ethanesulfonic acid (PES). This guide is designed for researchers, scientists, and drug development professionals aiming to achieve highly selective modification of specific cysteine residues in proteins. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of site-specific bioconjugation.
Troubleshooting Guide
This section addresses common issues encountered during cysteine labeling experiments with PES. Each solution is based on established principles of protein chemistry and bioconjugation.
Issue 1: Low or No Labeling Efficiency
Symptom: Mass spectrometry or gel-based analysis shows a low percentage or complete absence of the desired protein-PES conjugate.
Potential Causes & Solutions:
-
Inactive Cysteine Thiol: The target cysteine's thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻) to react efficiently.[1][2][3][4] The local protein microenvironment can significantly increase the pKa of the cysteine, keeping it protonated and unreactive at neutral pH.[5][6]
-
Solution 1: Optimize Reaction pH. Systematically increase the pH of your reaction buffer (e.g., in 0.5 unit increments from pH 7.0 to 9.0). This shifts the equilibrium towards the more reactive thiolate anion.[7] Be cautious, as pH values above 9.0 can risk protein denaturation or promote side reactions.[8]
-
Solution 2: Ensure Reducing Conditions. Cysteines can readily oxidize to form disulfide bonds (either intramolecular or intermolecular), which are unreactive towards PES.[8] Pre-treat your protein with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to labeling. TCEP is often preferred over DTT or β-mercaptoethanol because it does not contain a free thiol that would compete with your protein for the PES reagent.[9]
-
-
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's tertiary structure, making it physically inaccessible to the PES reagent.[10]
-
Solution: Introduce Mild Denaturants. If protein function is not required post-labeling, consider adding a mild denaturant (e.g., 0.1% SDS, 1-2 M urea) to the reaction buffer. This can partially unfold the protein, exposing the target residue. Always perform this as a gradient experiment to find the lowest concentration of denaturant that improves labeling without causing irreversible aggregation.
-
-
Suboptimal Reaction Kinetics: The reaction conditions (time, temperature, concentration) may not be sufficient to drive the conjugation to completion.
-
Solution: Adjust Reaction Parameters. Increase the molar excess of PES (start with a 10-fold excess and titrate upwards). You can also increase the reaction time or modestly increase the temperature (e.g., from 4°C to room temperature), but carefully monitor for protein precipitation.[11]
-
Workflow: Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting workflow for low PES labeling efficiency.
Issue 2: Non-Specific Labeling of Multiple Cysteines
Symptom: Mass spectrometry reveals modification on cysteine residues other than the intended target, or widespread labeling across the proteome in a complex mixture.
Potential Causes & Solutions:
-
Multiple Hyper-reactive Cysteines: Your protein may possess several cysteine residues with low pKa values, making them all highly nucleophilic and reactive towards PES.[12]
-
Solution 1: Decrease Reaction pH. Lowering the pH (e.g., towards 7.0) can exploit subtle differences in pKa between cysteine residues. The cysteine with the lowest pKa will retain a higher proportion of its reactive thiolate form, allowing it to be targeted preferentially.[2]
-
Solution 2: Reduce Molar Excess of PES. Use a stoichiometric amount or a very slight excess (e.g., 1.1 to 2 equivalents) of the PES reagent. This ensures the reagent is consumed by the most reactive cysteine before it can react with less reactive sites.
-
Solution 3: Decrease Reaction Time. A shorter incubation time can favor modification of the most reactive site. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and analyze each time point by mass spectrometry to find the optimal window for selective labeling.
-
-
Steric Hindrance Around the Target Site: The local environment around your target cysteine may be crowded, slowing its reaction rate, while a non-target cysteine is highly accessible and reacts faster, even if its intrinsic nucleophilicity is lower.[13][14]
-
Solution: Introduce a Linker to the Reagent. While not possible with PES itself, this is a key principle in drug development. For future experiments, consider reagents with flexible linkers that can overcome steric barriers.
-
-
Reaction with Other Nucleophilic Residues: At high pH and with a large excess of reagent, PES could potentially react with other nucleophilic residues like lysine.
-
Solution: Maintain pH Below 9.0 and Use Minimal Reagent. Keep the pH in the 7.5-8.5 range to maximize the reactivity difference between thiols and amines. Use the lowest possible molar excess of PES that provides efficient labeling of the target.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors governing the selectivity of a cysteine-modifying reagent like PES?
Selectivity is primarily governed by three factors: the intrinsic reactivity of the cysteine residue, its accessibility, and the reactivity of the chemical agent.[1]
-
Cysteine Reactivity (pKa): The reactivity of a cysteine is dictated by the pKa of its thiol group. A lower pKa means the thiol is more easily deprotonated to the highly nucleophilic thiolate anion at physiological pH, making it "hyper-reactive".[12] The pKa is heavily influenced by the local protein microenvironment, including nearby positively charged residues, hydrogen bond donors, and solvent exposure.[5][6][15]
-
Accessibility: A cysteine residue must be sufficiently exposed to the solvent for the PES reagent to approach and react. Buried cysteines are generally unreactive unless the protein is partially unfolded.[10][14]
-
Reagent Electrophilicity: The chemical nature of the reagent itself determines its intrinsic reactivity. For PES, which likely reacts via a nucleophilic aromatic substitution (SNAr) mechanism similar to 2-sulfonyl pyridines[16][17], the electrophilicity of the pyridine ring is crucial.
Diagram: Factors Influencing Cysteine Selectivity
Caption: Key factors determining the selective modification of a cysteine residue.
Q2: How do I confirm that PES has labeled the correct cysteine residue?
The gold standard for confirming site-specific modification is mass spectrometry (MS).[18][19]
-
Intact Mass Analysis: First, analyze the intact protein. A mass shift corresponding to the addition of one PES molecule confirms that labeling has occurred.
-
Peptide Mapping: To identify the exact site, the modified protein is digested with a protease (like trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20] You will look for a peptide whose mass has increased by the mass of the PES adduct. Fragmentation of that specific peptide (MS/MS) will pinpoint the modified cysteine residue.
Q3: Can I use SDS-PAGE to monitor my labeling reaction?
Yes, SDS-PAGE can be a useful, albeit lower-resolution, method, especially if the PES reagent is conjugated to a reporter tag (e.g., a fluorophore or biotin).
-
Mobility Shift: Sometimes, the addition of a label can cause a slight shift in the protein's migration on the gel, but this is not always observable.
-
Fluorescence Imaging: If using a fluorescently tagged PES, you can simply visualize the gel with a fluorescence imager. The appearance of a fluorescent band at the correct molecular weight for your protein indicates successful labeling.[8]
Experimental Protocols
Protocol 1: Optimizing Reaction pH for Selective Cysteine Labeling
This protocol outlines a method for determining the optimal pH to achieve selective modification of a target cysteine residue.
-
Protein Preparation:
-
Prepare your purified protein in a low-buffer, neutral pH solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add a 5-fold molar excess of TCEP and incubate at room temperature for 30 minutes to ensure all cysteines are reduced.
-
Critical Step: Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same buffer. Proceed immediately to the next step to prevent re-oxidation.
-
-
Reaction Setup:
-
Prepare a series of reaction buffers (e.g., 100 mM phosphate or HEPES buffer) at different pH values: 7.0, 7.5, 8.0, 8.5, 9.0.
-
In separate microcentrifuge tubes, aliquot equal amounts of your reduced protein.
-
Add the different pH buffers to each tube to achieve a final protein concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of PES in an appropriate solvent (e.g., DMSO or water).
-
-
Labeling Reaction:
-
Add a 5-fold molar excess of PES to each reaction tube.
-
Incubate all reactions for 1 hour at room temperature.
-
Quench the reaction by adding a 20-fold molar excess of a thiol-containing compound like N-acetyl-cysteine or by adding SDS-PAGE loading buffer containing β-mercaptoethanol.
-
-
Analysis:
-
Analyze a small aliquot from each pH point by SDS-PAGE to check for protein precipitation or degradation.
-
Analyze the main portion of each sample by LC-MS (intact mass) to determine the overall labeling efficiency at each pH.
-
For the most promising pH values that show mono-labeling, proceed to peptide mapping analysis (LC-MS/MS) to confirm the identity of the modified cysteine residue.
-
Protocol 2: Validation of Site-Specific Modification by Mass Spectrometry
This protocol describes the process of confirming the modification site using peptide mapping.
-
Sample Preparation:
-
Take your labeled and quenched protein sample from the optimized reaction.
-
Perform a buffer exchange into a denaturing buffer (e.g., 8 M urea, 50 mM Tris, pH 8.0) to ensure complete digestion.
-
-
Reduction and Alkylation of Unmodified Cysteines:
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce any remaining disulfide bonds.
-
Alkylate the newly reduced, unmodified cysteines by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating for 30 minutes in the dark. This "blocks" all cysteines that were not modified by PES, preventing them from forming disulfide bonds during sample processing.[20][21]
-
Quench the IAM with excess DTT.
-
-
Proteolytic Digestion:
-
Dilute the sample at least 4-fold with 50 mM Tris, pH 8.0, to lower the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to stop the reaction.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use data analysis software to search the fragmentation data against your protein's sequence, specifying a variable modification on cysteine residues corresponding to the mass of the PES adduct and a fixed modification on cysteine corresponding to the mass of the IAM adduct. The results will identify the specific peptide(s) and, upon manual inspection of the fragmentation spectra, the exact cysteine residue(s) modified by PES.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for PES Labeling
| Parameter | Recommended Starting Value | Rationale |
| Protein Concentration | 1 - 10 mg/mL | A balance between sufficient material for analysis and preventing aggregation. |
| Buffer | 100 mM Phosphate or HEPES | Non-amine buffers are essential to prevent reaction with the reagent.[22] |
| pH | 7.5 - 8.5 | Optimal range to favor the reactive thiolate species without risking protein instability.[7] |
| PES Molar Excess | 5-10 fold over protein | A starting point to ensure the reaction proceeds efficiently. Needs optimization. |
| Reducing Agent | 5-fold excess TCEP (pre-reaction) | Ensures cysteines are reduced and reactive; must be removed before adding PES.[9] |
| Temperature | Room Temperature (~22°C) | A compromise between reaction kinetics and protein stability. |
| Reaction Time | 1 - 2 hours | Sufficient for most labeling reactions; should be optimized via a time-course study. |
Table 2: Comparison of Analytical Methods for Cysteine Labeling
| Method | Information Provided | Pros | Cons |
| SDS-PAGE | Labeling confirmation (if tagged), protein integrity | Quick, simple, widely available | Low resolution, not quantitative, requires tagged reagent |
| UV-Vis Spectroscopy | Can quantify labeling if PES has a chromophore | Quantitative | Requires a chromophore on the label, susceptible to interference |
| Intact Mass Spec. | Stoichiometry of labeling (0, 1, 2... labels per protein) | Highly accurate, quantitative | Does not identify the site of modification |
| Peptide Mapping (LC-MS/MS) | Precise identification of modification site(s) | Gold standard for site confirmation, can be quantitative | Requires specialized equipment and expertise, more time-consuming[23] |
References
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Kareva, E., & Tikhonova, O. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry: Research and Methods, 66(1), 18-29. [Link]
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Griswold, J. B., & Iwahara, M. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(9), 4662-4673. [Link]
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MtoZ Biolabs. Cysteine Modification Mass Spectrometry. MtoZ Biolabs Service Page. [Link]
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ResearchGate. Reactivity of cysteines. The pKa value of most of proteins Cys residues... ResearchGate Discussion. [Link]
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ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate Publication. [Link]
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Marino, S. M., & Gladyshev, V. N. (2020). Factors Affecting Protein Cysteine Reactivity. Encyclopedia.pub. [Link]
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Kallivretaki, A., & Fass, D. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 13-22. [Link]
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Müller, J. B., et al. (2023). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]
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Griswold, J. B., & Iwahara, M. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(9), 4662-4673. [Link]
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Awoonor-Williams, E., Golosov, A. A., & Hornak, V. (2023). Benchmarking in silico Tools for Cysteine pKa Prediction. ChemRxiv. [Link]
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Nunn, C. E., & Ga-Hyun, J. (2015). Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology, 24, 1-8. [Link]
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Wikipedia. Bimolecular fluorescence complementation. Wikipedia, The Free Encyclopedia. [Link]
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Pace, C. N., et al. (2011). New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures. International Journal of Molecular Sciences, 12(6), 3583-3598. [Link]
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Seki, H., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(26), 9034-9040. [Link]
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ResearchGate. Ideal chemical bioconjugation A Strategies for bioconjugations of... ResearchGate Publication. [Link]
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ResearchGate. Analysis and characterization of protein-drug conjugates? ResearchGate Discussion. [Link]
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FluoroFinder. Steric Effects in Multiplexed Immunofluorescence. FluoroFinder Blog. [Link]
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Li, J., & Chen, P. R. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(23), 5262-5272. [Link]
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T. R. M. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 25(22), 5397. [Link]
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Depaolini, A. R., et al. (2014). High pKa variability of cysteine residues in structural databases and the effect of H-bond contributions. Journal of Chemical Information and Modeling, 54(12), 3464-3473. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]
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Ask this paper. fast-cysteine-bioconjugation-chemistry. Bohrium. [Link]
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Zhang, C., et al. (2016). Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. Journal of the American Chemical Society, 138(35), 11493-11499. [Link]
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Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link]
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Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 998, 147-160. [Link]
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Zha, S., et al. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Bioconjugate Chemistry, 31(10), 2245-2258. [Link]
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Taylor & Francis. Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
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Ward, J. A., & Weerapana, E. (2019). A perspective on cysteine-reactive activity-based probes. Chemical Communications, 55(82), 12252-12264. [Link]
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Kumar, A., & Singh, S. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Society Reviews, 52(24), 8567-8594. [Link]
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Ward, C. C., et al. (2021). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 143(31), 12235-12245. [Link]
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Chen, Y., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Nature Protocols, 4(5), 712-724. [Link]
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Ellison, M. A., et al. (2012). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Biopolymers, 98(5), 450-459. [Link]
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Seale, L. A. (2017). Modification of Cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.24. [Link]
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ResearchGate. Commonly accepted reaction mechanism of PPI with cysteine-containing... ResearchGate Publication. [Link]
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ResearchGate. The Removal of S‐Cysteine Protection by Means of 2‐Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. ResearchGate Publication. [Link]
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ResearchGate. (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate Publication. [Link]
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Li, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 1, 1-15. [Link]
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Miller, M. J., et al. (2017). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 15(40), 8566-8577. [Link]
-
Chudasama, V., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton. [Link]
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Pohl, E. F., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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How to monitor the progress of a 2-(2-Pyridyl)ethanesulfonic acid reaction
<_ Technical Support Center: Monitoring the Progress of a 2-(2-Pyridyl)ethanesulfonic Acid Reaction
Welcome to the technical support center for monitoring the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively tracking your reaction's progress. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction
This compound is a compound of interest due to its structural motifs—a pyridine ring and a sulfonic acid group—which are prevalent in many pharmaceutical compounds.[1] Monitoring the synthesis of this molecule is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The zwitterionic nature of such compounds, possessing both a basic pyridine nitrogen and an acidic sulfonic acid group, can present unique challenges for chromatographic analysis.[1] This guide provides a comprehensive overview of the most effective techniques for monitoring this reaction, complete with troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Question: My Thin Layer Chromatography (TLC) analysis shows streaking or no clear separation of spots. What's wrong?
Answer: This is a common issue when dealing with highly polar compounds like sulfonic acids. The strong interaction with the silica gel stationary phase can lead to significant streaking.
-
Underlying Cause: The sulfonic acid moiety is highly acidic and polar, leading to strong adsorption onto the silica gel surface. The pyridine ring, being basic, can also interact strongly.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The key is to use a more polar solvent system to effectively compete with the stationary phase for your analyte.
-
Increase Polarity: Add a small percentage of a highly polar solvent like methanol or acetic acid to your eluent. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 DCM:MeOH), gradually increasing the methanol concentration.
-
Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid, can protonate the pyridine nitrogen, reducing its interaction with the silica and often leading to sharper spots.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using reversed-phase TLC plates (e.g., C18), where the stationary phase is nonpolar. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
-
Question: I can't visualize my spots on the TLC plate under UV light. How can I see them?
Answer: While the pyridine ring should be UV active, the concentration of your sample on the TLC plate might be too low, or the compound may have a low extinction coefficient at the wavelength of your UV lamp (typically 254 nm).[2]
-
Troubleshooting Steps:
-
Use a Staining Reagent: Several staining solutions can be used to visualize compounds that are not UV active or are present in low concentrations.[2][3]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[2]
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups upon heating and is a good general screening stain.[4]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This method is generally non-destructive.
-
-
Increase Sample Concentration: Ensure you are spotting a sufficiently concentrated sample of your reaction mixture on the TLC plate.
-
Question: My High-Performance Liquid Chromatography (HPLC) analysis shows broad or tailing peaks for my product. How can I improve the peak shape?
Answer: Poor peak shape in HPLC is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Underlying Cause: The sulfonic acid can interact with residual silanol groups on the silica-based stationary phase, while the basic pyridine can also lead to tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.
-
For reversed-phase HPLC, using a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen and suppress the ionization of the sulfonic acid, leading to better peak shapes.
-
-
Use a Different Column:
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent separation for zwitterionic compounds.[5]
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column to minimize interactions with residual silanol groups.
-
-
Consider Ion-Pairing Reagents: While less common with modern column technologies, adding an ion-pairing reagent to the mobile phase can sometimes improve peak shape for highly polar analytes. However, these are often not compatible with mass spectrometry detection.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for monitoring the progress of my this compound reaction?
A1: High-Performance Liquid Chromatography (HPLC) is generally the most reliable and quantitative method for monitoring the progress of this reaction.[6] It allows for the separation and quantification of starting materials, intermediates, and the final product, providing a clear picture of the reaction kinetics. Thin Layer Chromatography (TLC) is a faster, more qualitative method that is excellent for quick checks of reaction completion.[7]
Q2: How can I confirm the identity of my final product?
A2: A combination of analytical techniques should be used to confirm the structure of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.[8][9]
-
Mass Spectrometry (MS): This technique will determine the molecular weight of your compound, confirming its elemental composition.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonic acid (S=O stretches) and the pyridine ring.
Q3: Can I use Gas Chromatography (GC) to monitor this reaction?
A3: Gas chromatography is generally not suitable for analyzing this compound directly. The compound is not volatile and is likely to decompose at the high temperatures required for GC analysis.[11]
Q4: What are some key considerations for setting up an HPLC method for this analysis?
A4:
-
Column Selection: A reversed-phase C18 column is a good starting point.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5][12]
-
Detection: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., around 254 nm) is a common choice.[6]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference on the baseline of the TLC plate.[7]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 8:2 Dichloromethane:Methanol with 0.5% acetic acid). Allow the solvent front to travel up the plate.
-
Visualization:
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
System Preparation:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over a set time to elute the compounds. A typical gradient might be from 5% B to 95% B over 15 minutes.
-
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. The retention times of the starting material and product should be determined by injecting standards of each.
Data Presentation
Table 1: Recommended TLC Solvent Systems
| Solvent System (v/v) | Expected Observation |
| 9:1 Dichloromethane:Methanol | Good for initial screening. May require higher polarity. |
| 8:2 Dichloromethane:Methanol + 0.5% Acetic Acid | Improved spot shape and separation for polar compounds. |
| 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid | Alternative system if DCM/MeOH is not effective. |
Table 2: Typical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visualizations
Caption: A decision tree for selecting the appropriate reaction monitoring technique.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025). IntechOpen. [Link]
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Restek. Troubleshooting Guide. [Link]
-
1H and 13C NMR spectra of compound 2a. ResearchGate. [Link]
-
Frontier, A. (2026). How To Run A Reaction: Reaction: Analysis I. University of Rochester Department of Chemistry. [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Thin Layer Chromatography. University of California, Los Angeles. [Link]
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Filo. Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN. [Link]
-
Analytical Chemistry. Identification of sulfonic acids and sulfonates by mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. [Link]
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TLC Stains. University of Colorado Boulder. [Link]
-
TLC stains. University of California, Davis. [Link]
-
PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]
-
ResearchGate. TLC of Sulfonamides | Request PDF. [Link]
-
PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]
-
National Institutes of Health. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]
-
ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. [Link]
-
Laboratorium Discounter. This compound >98.0%(HPLC)(T) 25g. [Link]
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Technical Support Center: Navigating Steric Hindrance in 2-(2-Pyridyl)ethanesulfonic acid (PES) Labeling of Large Proteins
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with 2-(2-Pyridyl)ethanesulfonic acid (PES) labeling, particularly concerning large proteins. Steric hindrance is a common hurdle in bioconjugation, and this guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal labeling efficiency and preserve the functionality of your protein of interest.
I. Understanding the Challenge: Steric Hindrance in PES Labeling
This compound (PES) is a reagent used to modify primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The reaction, often facilitated by a coupling agent like N-hydroxysuccinimide (NHS), results in a stable amide bond. However, with large, complex proteins like antibodies or multi-domain enzymes, the accessibility of these amine groups can be limited.
What is Steric Hindrance?
In the context of protein labeling, steric hindrance refers to the physical obstruction by the protein's own three-dimensional structure that prevents the PES reagent from accessing and reacting with target amine groups.[1] This is particularly prevalent in large proteins with complex folding, deep crevices, or glycosylation patterns that can mask potential labeling sites.[2]
Signs of Steric Hindrance in Your Labeling Reaction:
-
Low Degree of Labeling (DOL): The number of PES molecules conjugated per protein is significantly lower than expected.[3]
-
Incomplete Reaction: A substantial amount of the protein remains unlabeled even with an excess of the labeling reagent.[1]
-
Inconsistent Labeling: Batch-to-batch variability in the DOL.
-
Loss of Protein Activity: If labeling does occur at sterically hindered sites near active or binding domains, it may compromise the protein's function.[4]
II. Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve common issues related to steric hindrance during PES labeling of large proteins.
Q1: My labeling efficiency is consistently low, even with a high molar excess of PES. What's the first step in troubleshooting?
A1: Confirm Protein Quality and Buffer Compatibility.
Before delving into complex optimization, it's crucial to rule out fundamental issues with your protein and reaction buffer.
-
Protein Purity and Concentration: Ensure your protein is of high purity (>95%) and at an adequate concentration (ideally >0.5 mg/mL).[5] Contaminating proteins with accessible amines can compete for the labeling reagent, reducing the efficiency for your target protein.[5]
-
Buffer Composition: The presence of primary amine-containing substances like Tris or glycine in your buffer will compete with your protein for the PES reagent and must be avoided.[5] Dialyze or use a desalting column to exchange your protein into an amine-free buffer, such as phosphate-buffered saline (PBS), at an appropriate pH (typically 7.2-8.0 for amine labeling).[6]
Experimental Protocol: Buffer Exchange using a Desalting Column
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 3-5 column volumes of amine-free labeling buffer (e.g., PBS, pH 7.5).
-
Apply your protein sample to the column.
-
Elute the protein with the labeling buffer, collecting the fractions containing your protein. The protein will elute in the void volume, while smaller molecules like buffer components will be retained.
-
Confirm the protein concentration of the collected fractions using a suitable method (e.g., BCA assay).[7]
Q2: I've confirmed my protein and buffer are optimal, but the Degree of Labeling (DOL) is still low. How can I determine if steric hindrance is the culprit?
A2: Assess the Accessibility of Lysine Residues.
Computational and experimental methods can provide insights into the surface accessibility of lysine residues on your protein.
-
Computational Modeling: If the 3D structure of your protein is known or can be reliably predicted, you can use molecular modeling software to visualize the location of lysine residues and calculate their solvent-accessible surface area (SASA).[8] Lysines with low SASA are likely to be sterically hindered.
-
Limited Proteolysis: This experimental technique involves digesting your protein with a protease for a short period. Regions of the protein that are more exposed and flexible will be cleaved first. Analyzing the resulting fragments by mass spectrometry can help map the accessible regions of your protein.[9]
Q3: I suspect steric hindrance is limiting my labeling. What strategies can I employ to overcome this?
A3: Modify Reaction Conditions and Consider Alternative Reagents.
Several strategies can be employed to enhance the accessibility of target amines or utilize reagents better suited for challenging labeling scenarios.
Strategy 1: Modifying Reaction Conditions
-
Increase Reaction Time and/or Temperature: Prolonging the incubation time or slightly increasing the temperature (e.g., from 4°C to room temperature) can sometimes provide enough energy to overcome minor steric barriers. However, monitor your protein for any signs of denaturation or aggregation.[1]
-
Introduce a Denaturant (with caution): In some cases, a low concentration of a mild denaturant (e.g., urea, guanidine HCl) can partially unfold the protein, exposing previously buried lysine residues. This approach requires careful optimization to avoid irreversible denaturation and loss of function. Perform a titration of the denaturant concentration and assess both labeling efficiency and protein activity.
Table 1: Recommended Starting Conditions for Optimizing PES Labeling
| Parameter | Standard Condition | Condition to Overcome Steric Hindrance | Considerations |
| Molar Excess (PES:Protein) | 10-20 fold | 50-100 fold or higher | High excess can lead to aggregation; remove unreacted label thoroughly. |
| Temperature | 4°C to Room Temperature | Room Temperature to 37°C | Monitor protein stability and activity. |
| Incubation Time | 1-2 hours | 4-24 hours | Monitor for protein degradation. |
| pH | 7.2 - 8.0 | 8.0 - 8.5 | Higher pH can increase amine reactivity but may affect protein stability. |
Strategy 2: Utilizing Linkers with Spacer Arms
If the steric hindrance is localized around the target amine, using a labeling reagent with a longer, flexible spacer arm can help the reactive group reach the target site.[1] While PES itself does not have a long spacer, you can use a bifunctional crosslinker with a spacer arm to first modify the protein, and then react the other end of the crosslinker with your molecule of interest.
Strategy 3: Exploring Alternative Labeling Chemistries
If amine-reactive labeling proves consistently difficult due to steric hindrance, consider alternative chemistries that target different amino acid residues that may be more accessible on your protein.
-
Thiol-Reactive Chemistry: Cysteine residues are often less abundant than lysines and can be targeted with maleimide or iodoacetamide-based reagents. If your protein does not have a free cysteine, you can introduce one via site-directed mutagenesis at an accessible location.[10]
-
Enzymatic Labeling: Techniques like Sortase-mediated ligation or transglutaminase-based labeling offer high specificity and can be used to attach labels to specific recognition sequences engineered into your protein.[11][12] These methods are often less susceptible to steric hindrance as the enzyme's active site can accommodate the protein substrate.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is a typical Degree of Labeling (DOL) to aim for?
A1: The optimal DOL depends on the application. For antibodies used in immunoassays, a DOL of 2-10 is often desirable.[3] For other applications, the goal is to achieve sufficient labeling for detection without compromising the protein's function. It's often necessary to determine the optimal DOL experimentally for each specific protein and application.[3]
Q2: How do I accurately calculate the Degree of Labeling (DOL)?
A2: The DOL is typically determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of your label (if it has one). You must also know the molar extinction coefficients of both the protein and the label.[13] It is crucial to remove all unbound label before measuring the absorbance.[3]
Experimental Protocol: Calculating DOL
-
Remove all unreacted PES from the labeled protein solution using a desalting column or dialysis.[13]
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the λmax of the label (Amax).[13]
-
Calculate the protein concentration, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × Correction Factor)] / ε_protein
-
Where the Correction Factor = A280 of the free label / Amax of the free label, and ε_protein is the molar extinction coefficient of the protein.[13]
-
-
Calculate the DOL:
-
DOL = Amax / (ε_label × Protein Concentration (M))
-
Where ε_label is the molar extinction coefficient of the label.[13]
-
Q3: Can glycosylation contribute to steric hindrance?
A3: Yes, N-linked or O-linked glycans can be bulky and shield nearby amino acid residues, including lysines, from labeling reagents.[2] If you suspect glycosylation is the issue, you can try to remove the glycans enzymatically (e.g., with PNGase F for N-linked glycans) prior to labeling. However, be aware that deglycosylation can sometimes affect protein folding and stability.
Q4: My protein is precipitating after the labeling reaction. What could be the cause?
A4: Precipitation can occur if the labeling reaction alters the surface properties of the protein, making it less soluble.[4] This can happen if you achieve a very high DOL, as the attached labels can introduce hydrophobicity.[4] To troubleshoot this, try reducing the molar excess of the PES reagent to lower the DOL.
IV. Visualizing the Concepts
PES Labeling Reaction
Caption: The reaction mechanism of PES-NHS ester with a primary amine on a protein.
Steric Hindrance in Protein Labeling
Caption: A model illustrating how steric hindrance affects the accessibility of lysine residues.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
V. References
-
Liu, T., et al. (2020). Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. Nature Communications.
-
Hamachi, I., & Kambe, T. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences.
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Popp, M. W., & Ploegh, H. L. (2011). Recent progress in enzymatic protein labelling techniques and their applications. Current Opinion in Biotechnology.
-
Molecular Probes. (2016, December 27). A practical approach to antibody labeling. Retrieved from [Link]
-
Yin, J. (2018). Sortase-mediated labeling: Expanding frontiers in site-specific protein functionalization opens new research avenues. Journal of Biological Chemistry.
-
ResearchGate. (n.d.). Bioconjugate Characterization (a). Protein concentration determined by BCA assay and Circular Dichroism. Retrieved from [Link]
-
Bernardes, G. J., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition.
-
Jensen, J. K., et al. (2013). Protein conformational change delayed by steric hindrance from an N-linked glycan. Journal of Molecular Biology.
-
Chakrabarty, P., & Janin, J. (2002). Analysis of accessible surface of residues in proteins. Proteins: Structure, Function, and Bioinformatics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein conformational change delayed by steric hindrance from an N-linked glycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of accessible surface of residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sortase-mediated labeling: Expanding frontiers in site-specific protein functionalization opens new research avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-(2-Pyridyl)ethanesulfonic Acid Protein Conjugation by Mass Spectrometry
In the landscape of biopharmaceutical development, the creation of novel protein conjugates is a cornerstone of innovation. Whether for targeted drug delivery, enhanced therapeutic stability, or novel diagnostic tools, the covalent attachment of molecules to a protein backbone is a critical process. However, conjugation is only half the battle; rigorous validation is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product.
This guide provides an in-depth, technical comparison of analytical methodologies for validating the conjugation of a model compound, 2-(2-Pyridyl)ethanesulfonic acid (PES), to a therapeutic protein. While PES is not a standard bioconjugation reagent, it serves as an excellent model to illustrate the principles of characterization. We will focus on mass spectrometry as the definitive gold standard, providing a two-pronged strategy for comprehensive analysis. Furthermore, we will objectively compare its performance against alternative, orthogonal techniques, offering researchers the context needed to design robust validation protocols.
The Analytical Challenge: A Postulated PES-Protein Conjugation
To effectively validate a conjugate, one must first understand the underlying chemistry. This compound possesses a molecular weight of 187.22 g/mol .[1] For the purposes of this guide, we will postulate that a successful conjugation reaction has occurred, resulting in the covalent attachment of PES to the protein. The sulfonic acid group is generally unreactive under bioconjugation conditions, suggesting that any reaction would likely proceed through activation of the protein or a crosslinker.[2]
Our analytical goal is therefore to confirm the covalent addition of a moiety with a mass of approximately 186.21 Da (187.22 Da minus the mass of a displaced proton) and to characterize the resulting product's heterogeneity.
Caption: Postulated reaction scheme for protein conjugation with PES.
Mass Spectrometry: The Gold Standard for Unambiguous Characterization
Mass spectrometry (MS) stands unparalleled in its ability to provide direct, specific, and quantitative information about bioconjugates. Its power lies in the precise measurement of mass, which allows for the direct confirmation of a covalent modification. We employ a dual-pronged MS strategy for complete validation.
Part 1: Top-Down Analysis for Stoichiometry Assessment
The "top-down" or "intact mass" approach analyzes the entire, undigested protein conjugate. This provides a holistic view of the conjugation products, making it the ideal method for determining the distribution and average number of PES molecules per protein—the PES-to-protein ratio (PPR).
Causality Behind Experimental Choices: We use reversed-phase liquid chromatography (RPLC) with a C4 column because it provides excellent desalting and separation of large protein isoforms while being compatible with mass spectrometry. A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is essential to resolve the different conjugated species, which may only differ in mass by less than 200 Da on a >50 kDa protein.
Experimental Protocol: Top-Down LC-MS Analysis
-
Sample Preparation:
-
Dilute the PES-protein conjugate to a final concentration of 0.1-1.0 mg/mL in a solution of 0.1% formic acid in water. It is critical to ensure the sample is free of non-volatile salts (e.g., from PBS), which can suppress ionization. If necessary, perform a buffer exchange using a desalting column.
-
-
LC Separation:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A wide-pore (300 Å) reversed-phase column suitable for proteins, such as a C4 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 10-15 minutes to elute the protein.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C to improve peak shape and reduce secondary interactions.
-
-
MS Detection:
-
Mass Spectrometer: A high-resolution ESI-Q-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Mass Range: Acquire data over a wide m/z range (e.g., 800-4000 m/z) to capture the multiple charge states of the intact protein.
-
Source Conditions: Optimize spray voltage, gas flows, and temperatures to achieve a stable signal and efficient desolvation.
-
-
Data Analysis:
-
The raw data will show a series of peaks for each conjugated species, with each peak representing the protein carrying a different number of positive charges (a charge state envelope).
-
Use a deconvolution algorithm (e.g., MaxEnt1, BioPharma Finder) to transform the multiple-charge-state spectrum into a zero-charge (true mass) spectrum.
-
The resulting deconvoluted spectrum will display a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of a single PES modification (~186.2 Da). The relative intensities of these peaks reflect the abundance of each species.
-
Caption: Experimental workflow for Top-Down mass spectrometry analysis.
Part 2: Bottom-Up Analysis for Site-Specific Validation
While top-down analysis confirms if and how much conjugation occurred, "bottom-up" analysis, or peptide mapping, reveals where it occurred. By enzymatically digesting the conjugate into smaller peptides, we can pinpoint the exact amino acid residues modified with PES. This level of detail is crucial for understanding structure-activity relationships and ensuring product consistency.
Causality Behind Experimental Choices: Trypsin is the enzyme of choice as it cleaves proteins predictably (after lysine and arginine residues), creating peptides that are ideal for MS/MS analysis. We reduce and alkylate the protein to denature it completely and ensure the enzyme has full access to all cleavage sites. Tandem mass spectrometry (MS/MS) is required to fragment the modified peptides, providing the sequence information needed to localize the PES modification.
Experimental Protocol: Bottom-Up Peptide Mapping
-
Protein Digestion:
-
Denaturation: Denature ~50 µg of the PES-protein conjugate in a buffer containing 6 M Guanidine-HCl or 8 M Urea.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes. This prevents disulfide bonds from reforming.
-
Buffer Exchange: Remove the denaturants by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
LC System: A nano-flow or analytical-flow UHPLC system.
-
Column: A standard reversed-phase C18 column.
-
Mobile Phases: As in the top-down method (0.1% FA in water/acetonitrile).
-
Gradient: A longer, more gradual gradient (e.g., 5% to 40% B over 60-90 minutes) is used to separate the complex peptide mixture.
-
MS/MS Detection:
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
It performs a full MS scan to detect the peptide precursor ions.
-
It then sequentially selects the most intense precursor ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against the known protein sequence using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Crucially, the search parameters must include a "variable modification" corresponding to the mass of PES (186.21 Da) on all potential target amino acids (e.g., lysine, cysteine, serine).
-
The software will identify peptides that have been modified and provide a confidence score for the specific site of modification based on the fragmentation pattern.
-
Caption: Experimental workflow for Bottom-Up mass spectrometry analysis.
Comparison with Alternative Validation Methods
While mass spectrometry provides the most detailed picture, other techniques are often used for initial or orthogonal validation. It is essential to understand their capabilities and limitations.
| Technique | Information Provided | Specificity & Sensitivity | Advantages | Key Limitations |
| MS (Top-Down) | Definitive confirmation of conjugation. Stoichiometry (PPR distribution). Purity. | Very High: Mass accuracy is unambiguous. High Sensitivity: Requires pmol amounts. | Provides a complete profile of all conjugated species. Directly measures mass addition. | Requires expensive instrumentation and expertise. Can be challenging for very heterogeneous or large (>150 kDa) proteins. |
| MS (Bottom-Up) | Definitive site(s) of conjugation. Confirmation of conjugation. | Very High: Identifies specific modified amino acids. Very High Sensitivity: Requires fmol-pmol amounts. | Provides the highest level of structural detail. Essential for understanding structure-activity relationships. | Destroys information about co-existing modifications. Incomplete sequence coverage can miss some sites. Labor-intensive protocol. |
| SDS-PAGE | Qualitative indication of conjugation. Estimation of molecular weight shift. | Low Specificity: Infers conjugation from size change only. Moderate Sensitivity: Requires µg amounts. | Widely accessible, inexpensive, and simple to perform.[3] Good for a quick "yes/no" assessment of the reaction. | Low resolution; may not resolve species with only one or two PES additions.[4] Conjugated proteins often migrate as diffuse smears.[5] Not quantitative. |
| UV-Vis Spectroscopy | Estimation of conjugation efficiency if PES has a unique absorbance separate from the protein's 280 nm peak. | Very Low Specificity: Cannot confirm covalent linkage. Low Sensitivity. | Simple, rapid, and non-destructive.[6] Useful for measuring protein concentration. | Highly susceptible to interference from unreacted reagents.[7] Provides no information on stoichiometry or site of conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species based on hydrophobicity. Can potentially resolve species with different PPRs. | Moderate Specificity: Separates based on a bulk property (hydrophobicity), not directly on mass. | Operates under non-denaturing conditions, preserving protein structure.[8] Can be quantitative and is a powerful tool for ADC analysis.[9] | Resolution depends entirely on the change in hydrophobicity upon conjugation, which may be minimal. Requires method development. Does not provide site-specific information. |
Conclusion: An Integrated Approach to Validation
For novel bioconjugates such as a PES-modified protein, a single analytical technique is insufficient for comprehensive validation. While methods like SDS-PAGE and HIC serve as valuable screening and quality control tools, they lack the specificity and depth required for full characterization.
Mass spectrometry, through the integrated application of top-down and bottom-up strategies, provides an unparalleled level of detail. The top-down approach delivers a clear, quantitative picture of the final product distribution, confirming the success of the conjugation and its overall stoichiometry. The bottom-up approach then provides the foundational, site-specific evidence required to ensure consistency, understand the impact of the modification on protein function, and satisfy rigorous regulatory standards. As biotherapeutics grow in complexity, the authoritative, multi-faceted data generated by mass spectrometry is not just advantageous—it is indispensable.
References
- nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation.
- BenchChem. (2025). Revolutionizing Bioconjugation and Beyond: Applications of Sulfonic Acid PEG Derivatives in Click Chemistry.
- George, A. (2019). Hydrophobic Interaction Chromatography (HIC) of Proteins.
- Krumm, A. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. VWR.
- GoldBio. (n.d.). An Overview of Hydrophobic Interaction Chromatography.
- CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides.
- Cytiva. (2024). Hydrophobic Interaction Chromatography Products.
- BenchChem. (2025). A Researcher's Guide to SDS-PAGE Analysis of Protein Conjugation.
- TriLink BioTechnologies. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates.
- American Chemical Society. (n.d.). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.
- Re-Mistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?
- Biology Stack Exchange. (2012). Troubleshooting bioconjugates migration in a SDS-PAGE gel?
- PubMed. (2013).
- ResearchGate. (2018). How can I modify sulfonic acid group? Any viable chemistry?
- ChemScene. (n.d.). 2-(Pyridin-2-yl)ethane-1-sulfonic acid.
- ResearchGate. (2017).
- Royal Society of Chemistry. (n.d.). Cross-coupling of sulfonic acid derivatives via aryl-radical transfer (ART) using TTMSS or photoredox. Organic Chemistry Frontiers.
- Patsnap. (2025). How to Validate Protein Purity Using SDS-PAGE.
- American Chemical Society. (n.d.).
- ResearchGate. (2025). Determination of protein concentration for protein–protein conjugates using ultraviolet absorption | Request PDF.
- ResearchGate. (2025).
- MDPI. (n.d.).
- Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis.
- Wikipedia. (n.d.). Sulfonic acid.
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.).
- BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
- National Center for Biotechnology Information. (n.d.). Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025).
- University of Canterbury. (n.d.).
- PubMed. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)
- National Center for Biotechnology Information. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
- PubMed. (2011). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)
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- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 7. nanocomposix.com [nanocomposix.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Thiol-Reactive Chemistries: Comparing 2-(2-Pyridyl)ethanesulfonic Acid Derivatives and Mainstream Reagents
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a cornerstone technique. The nucleophilic nature of the thiol side chain offers a prime target for creating stable, site-specific linkages with payloads ranging from fluorophores to therapeutic agents. While a host of thiol-reactive reagents exist, their efficiencies are not equal. The choice of reagent dictates not only the success of the conjugation reaction but also the ultimate stability and in vivo fate of the resulting molecule.
This guide provides an in-depth comparison of several classes of thiol-reactive reagents, with a particular focus on how pyridyl-based thiosulfonates, such as those derived from 2-(2-Pyridyl)ethanesulfonic acid, stack up against established chemistries like maleimides and haloacetyls. We will delve into the mechanistic underpinnings of each chemistry, present comparative performance data, and provide robust protocols to empower you to make the most informed decision for your application.
Pillar 1: Understanding the Thiol Landscape
Before comparing reagents, it's crucial to understand the target. The reactivity of a cysteine thiol is not absolute; it is governed by its local microenvironment. The key determinant is the thiol group's acid dissociation constant (pKa), which is typically around 8.5.[1] For a reaction to proceed, the thiol must be in its deprotonated, nucleophilic thiolate form (S⁻). Therefore, reactions are often performed at a pH slightly below or near the pKa. However, many proteins contain cysteines with lowered pKa values due to nearby residues, making them part of the "reactive thiol proteome" and amenable to modification at physiological pH.[1]
Pillar 2: The Reagent Arsenal - Mechanisms and Characteristics
The efficacy of a thiol-reactive reagent is defined by its reaction mechanism, speed, specificity, and the stability of the bond it forms.
A. Maleimides: The Versatile Workhorse
Maleimides react with thiols via a Michael addition mechanism, forming a stable thioether bond. This reaction is highly efficient and rapid at pH 6.5-7.5, a range where reaction with amines (which are protonated and less reactive) is minimized.[2][3]
-
Mechanism Causality : The choice of a pH range between 6.5 and 7.5 is a deliberate balance. It ensures a sufficient concentration of the reactive thiolate anion while keeping primary amines (like lysine side chains) protonated and non-nucleophilic, thus maximizing specificity for cysteine.[3]
A critical, often overlooked, characteristic of the resulting thiosuccinimide adduct is its potential for instability. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma, leading to payload exchange.[4] Furthermore, the succinimide ring can be hydrolyzed to a more stable, ring-opened succinamic acid form, which is resistant to the retro-Michael reaction.[5][6]
B. Haloacetyls (Iodo/Bromoacetamides): The Classic Alkylator
Haloacetyls react with thiols via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the halogen (iodine or bromine), displacing it to form a highly stable thioether bond.[1][2]
-
Mechanism Causality : This SN2 reaction is highly dependent on the concentration of both the protein thiol and the reagent.[1] The reaction rate increases with pH as the thiolate concentration rises. Iodoacetamides are generally more reactive than their bromoacetamide counterparts.[1] A key advantage is the exceptional stability of the resulting thioether bond, which is not susceptible to reversal like the maleimide adduct.
C. Pyridyl Disulfides & Thiosulfonates: The Exchange Specialists
This class of reagents reacts via a disulfide exchange mechanism, forming a new disulfide bond with the target cysteine. A key feature of this linkage is its cleavability by reducing agents.
-
Pyridyl Disulfides (e.g., 2,2'-dipyridyl disulfide) : These reagents react with thiols to form a protein-S-S-reagent bond, releasing a chromophoric pyridine-2-thione molecule, which allows for real-time spectrophotometric monitoring of the reaction. The reaction is efficient over a broad pH range.[7][8]
-
Thiosulfonates (e.g., Pyridyl Ethyl Thiosulfonates) : Reagents derived from this compound fall into this category. They react with thiols to form a disulfide bond, releasing a sulfinic acid byproduct. These reagents are known for their high reactivity and specificity for thiols. The resulting disulfide bond is identical to that formed by pyridyl disulfides and is similarly reducible.
-
Mechanism Causality : The disulfide exchange mechanism is highly specific to thiols. The resulting disulfide bond mimics a natural linkage in proteins, which can be advantageous. However, this also means the conjugate can be cleaved by endogenous reducing agents, a factor that must be considered for in vivo applications.
D. Next-Generation Sulfones: The Stability Champions
To address the instability of maleimide conjugates, newer reagents based on sulfone chemistry have been developed. Phenyloxadiazolyl methyl sulfones (PODS) and related compounds react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism to form exceptionally stable thioether linkages.[4][9][10]
-
Mechanism Causality : These reagents are designed for maximum stability. Studies have shown that conjugates formed with sulfone linkers are highly resistant to thioether exchange in human plasma, a significant improvement over maleimides.[9] This makes them ideal for applications requiring long-term in vivo stability.
Pillar 3: Head-to-Head Performance Comparison
The optimal reagent is application-dependent. The following table summarizes the key performance characteristics to guide your selection.
| Feature | Maleimides | Haloacetyls | Pyridyl Disulfides / Thiosulfonates | Sulfones (e.g., PODS) |
| Reaction Mechanism | Michael Addition | SN2 Alkylation | Disulfide Exchange | SNAr Substitution |
| Bond Type Formed | Thioether | Thioether | Disulfide | Thioether |
| Bond Stability | Moderate (risk of retro-Michael reaction)[4] | High (very stable)[2] | Moderate (cleavable by reducing agents) | Very High (resistant to exchange)[9] |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.5 | 4.0 - 8.0 | 7.0 - 8.5 |
| Reaction Rate | Very Fast | Fast | Fast | Moderate to Fast |
| Specificity | High for thiols at pH < 7.5; can react with amines at pH > 7.5.[3] | Good for thiols; can react with other nucleophiles (His, Met) under harsh conditions.[11] | Very high for thiols. | Very high for thiols.[10] |
| Key Advantage | High reactivity, widely available. | Forms a very stable, irreversible bond. | Forms a cleavable bond; reaction can be monitored. | Forms an extremely stable bond, ideal for in vivo use. |
| Key Disadvantage | Conjugate instability in plasma.[12] | Potential for lower specificity than maleimides under certain conditions. | Conjugate is not stable in reducing environments. | May have slower kinetics than maleimides. |
Pillar 4: Experimental Design & Protocols
Trustworthy data is generated from robust, self-validating protocols. The following workflow and methodologies provide a framework for comparing reagents and validating your conjugates.
Decision-Making Workflow for Reagent Selection
Choosing the right reagent requires a clear definition of the experimental goal. This workflow illustrates the key decision points.
Experimental Protocol 1: Comparative Labeling Efficiency
This protocol allows for a direct comparison of the labeling efficiency of different thiol-reactive reagents with your protein of interest (POI).
Materials:
-
Protein of Interest (POI) in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent (e.g., TCEP, DTT). Note: If using DTT, it must be removed before adding the reagent.[11]
-
Thiol-reactive reagents (e.g., Maleimide-PEG-Biotin, Iodoacetyl-Biotin, Pyridyl-disulfide-Biotin) dissolved in DMSO or DMF.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Buffer for desalting (e.g., PBS, pH 7.2).
-
Desalting columns.
-
HABA/Avidin assay kit for biotin quantification.[1]
Procedure:
-
Protein Preparation : Dissolve POI to a concentration of 1-5 mg/mL in buffer. If the target cysteines are in disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Reagent Preparation : Prepare fresh 10 mM stock solutions of each biotinylated thiol-reactive reagent in DMSO.
-
Labeling Reaction :
-
Set up parallel reactions for each reagent.
-
To the reduced protein solution, add a 10-20 fold molar excess of the thiol-reactive reagent stock solution.[11]
-
Incubate at room temperature for 2 hours or at 4°C overnight, with gentle mixing. Protect from light if using fluorescently-tagged reagents.
-
-
Quenching : Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~20 mM to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
Purification : Remove excess, unreacted reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Quantification (Degree of Labeling) :
-
Measure the protein concentration of the purified conjugate (e.g., via A280).
-
Quantify the amount of incorporated biotin using the HABA/Avidin method according to the manufacturer's protocol.[1]
-
Calculate the Degree of Labeling (DOL) as: moles of biotin / moles of protein.
-
-
Analysis : Compare the DOL for each reagent to determine their relative labeling efficiency under your specific conditions.
Experimental Protocol 2: Conjugate Stability Assay
This protocol assesses the stability of the formed conjugate, which is critical for in vivo applications.
Materials:
-
Purified protein conjugates from Protocol 1.
-
Human or mouse plasma.
-
High-concentration glutathione (GSH) solution (e.g., 50 mM in PBS).
-
SDS-PAGE analysis equipment.
-
Western blot analysis equipment (if using biotinylated conjugates), including Streptavidin-HRP.
Procedure:
-
Incubation :
-
Dilute each purified conjugate into three separate tubes containing: a) PBS (control), b) human plasma, and c) 5 mM GSH in PBS.
-
Incubate all samples at 37°C.
-
-
Time Points : At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each incubation tube.
-
Analysis :
-
Immediately analyze the aliquots by non-reducing SDS-PAGE.
-
For Plasma Samples : Look for the appearance of new, higher molecular weight bands corresponding to the transfer of the biotin tag to plasma proteins (like albumin). This indicates conjugate instability.
-
For GSH Samples : Look for the loss of the biotin signal from your protein band, indicating cleavage or exchange.
-
Transfer the gel to a membrane and perform a Western blot using Streptavidin-HRP to visualize the biotinylated species.
-
-
Interpretation :
-
Stable Conjugate : The protein band intensity remains constant over time, and no new bands appear in the plasma lane (e.g., Haloacetyl or Sulfone conjugates).
-
Unstable Conjugate : The protein band intensity decreases, and a band corresponding to biotinylated albumin (~66 kDa) appears and intensifies over time (characteristic of maleimide instability).
-
Cleavable Conjugate : The protein band intensity decreases in the presence of GSH (characteristic of disulfide-based conjugates).
-
Conclusion
The selection of a thiol-reactive reagent is a critical decision in the design of bioconjugates. While maleimides offer high reactivity and are widely used, their potential for instability via the retro-Michael reaction must be addressed, especially for therapeutics. Haloacetyls provide a robust and stable alternative, forming an irreversible thioether bond. For applications requiring cleavability, such as probes or certain drug delivery systems, pyridyl disulfides and thiosulfonates (including derivatives of this compound) are the reagents of choice, forming a reducible disulfide linkage. Finally, for applications demanding the highest in vivo stability, next-generation sulfone-based reagents represent the new gold standard, offering resistance to the thiol exchange that can plague maleimide conjugates. By understanding the underlying chemistry and validating the choice with rigorous experimental protocols, researchers can ensure the creation of efficient, stable, and functional bioconjugates tailored to their specific needs.
References
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Poole, L. B. (2015). Methods for the determination and quantification of the reactive thiol proteome. Redox Biology, 5, 178-197. [Link]
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St. Amant, A. H., & Van Deventer, J. A. (2019). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 141(44), 17531-17536. [Link]
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Rainey, P. M., & Raines, R. T. (2009). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 19(15), 4135-4137. [Link]
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Hampton, M. B., & Chtcherbinine, M. (2010). Proteomic approaches to the characterization of protein thiol modification. Expert Review of Proteomics, 7(5), 733-745. [Link]
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Iyer, S. R., et al. (2007). Visualizing and Quantifying Oxidized Protein Thiols in Tissue Sections: A Comparison of Dystrophic MDX and Normal Skeletal Mouse Muscles. The Journal of Histochemistry and Cytochemistry, 55(7), 721-731. [Link]
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Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 65, 939-951. [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
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Santi, D. V., et al. (2012). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 23(7), 1334-1344. [Link]
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Lu, D., et al. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
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Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 29(5), 1364-1372. [Link]
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Adumeau, P., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (145), e59286. [Link]
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Kumar, A., et al. (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2269-2296. [Link]
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Ochtrop, P., & Hackenberger, C. P. R. (2020). Recent advances of thiol-selective bioconjugation reactions. Angewandte Chemie International Edition, 59(37), 15892-15914. [Link]
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Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. [Link]
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Chen, Y., et al. (2013). Thiol Reactive Probes and Chemosensors. Chemical Society Reviews, 42(14), 6070-6098. [Link]
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Christie, R. J., et al. (2014). A new reagent for stable thiol-specific conjugation. Journal of Peptide Science, 20(4), 249-255. [Link]
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Huth, J. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology, 20(12), 1752-1759. [Link]
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Angell, Y., et al. (2017). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 139(4), 1368-1371. [Link]
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McMillan, D., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1357-1361. [Link]
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Zhang, C., et al. (2020). A sulfonium tethered peptide ligand rapidly and selectively modifies protein cysteine in vicinity. Chemical Science, 11(3), 784-789. [Link]
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Petri, L., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(7), 115357. [Link]
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Bar-Yehuda, S., et al. (2021). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Nature Chemical Biology, 17(10), 1047-1055. [Link]
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Moody, P. R., et al. (2020). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]
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Zhang, D., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Chemical Communications, 54(76), 10732-10735. [Link]
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Wang, Y., et al. (2019). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. Langmuir, 35(34), 11029-11037. [Link]
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Asif, M. (2014). The Chemistry of the Thiol Groups. Journal of Chemistry, 2014, 1-18. [Link]
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A Senior Application Scientist's Guide: 2-(2-Pyridyl)ethanesulfonic acid vs. Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—is a cornerstone of modern biotechnology. The choice of chemical linkage can profoundly impact the stability, efficacy, and safety of the resulting conjugate, particularly in therapeutic applications like antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of two widely used thiol-reactive chemistries: those based on pyridyl disulfides (often employed as reagents like SPDP, which releases a 2-pyridylthione leaving group) and maleimides. We will delve into their mechanisms, compare their performance based on experimental data, and offer field-proven insights to guide your selection process.
The Central Role of Thiols in Bioconjugation
The sulfhydryl (or thiol) group of cysteine residues is a prime target for bioconjugation. Its high nucleophilicity and relatively low abundance in proteins allow for more selective modification compared to the more numerous amine groups of lysine residues[1][2]. Both pyridyl disulfide and maleimide chemistries leverage the unique reactivity of thiols, but they do so via distinct mechanisms that result in fundamentally different linkages.
Mechanism of Action: A Tale of Two Chemistries
Understanding the underlying reaction mechanisms is critical to appreciating the strengths and weaknesses of each approach.
Maleimide Chemistry: The Michael Addition
Maleimide-based bioconjugation proceeds via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond. This reaction forms a stable, covalent thioether bond in the form of a thiosuccinimide product[3][4][5]. The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5[3][6]. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity[3].
Caption: Maleimide reacts with a protein thiol via Michael addition to form a stable thioether bond.
Pyridyl Disulfide Chemistry: Thiol-Disulfide Exchange
Reagents like N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) are used to introduce pyridyl disulfide groups onto a molecule. The actual conjugation to a biomolecule then occurs through a thiol-disulfide exchange reaction. The thiol group on the protein attacks the disulfide bond of the reagent, displacing a pyridine-2-thione molecule and forming a new, cleavable disulfide bond between the two molecules of interest[7][8]. This reaction can be monitored spectrophotometrically by measuring the release of the pyridine-2-thione byproduct[7].
Caption: Pyridyl disulfide reagents react with protein thiols via disulfide exchange, forming a new disulfide bond.
Head-to-Head Comparison: Performance and Stability
The choice between these two chemistries often hinges on the desired stability of the final conjugate. While maleimides form a bond that is considered permanent under many conditions, pyridyl disulfides create a linkage that is inherently reversible.
| Feature | Maleimide Chemistry | Pyridyl Disulfide Chemistry |
| Reaction Mechanism | Michael Addition[3][4] | Thiol-Disulfide Exchange[7][8] |
| Bond Type | Thioether (Thiosuccinimide)[3][5] | Disulfide[9] |
| Optimal pH | 6.5 - 7.5[3][6] | Physiological pH (can be slower in acidic conditions)[7][9] |
| Reaction Rate | Very Fast[1] | Fast |
| Bond Stability | Stable, but susceptible to retro-Michael reaction[10][11][12] | Reductively cleavable[9][13] |
| Reversibility | Generally considered irreversible, but deconjugation can occur[10] | Reversible with reducing agents (e.g., DTT, TCEP, Glutathione)[9] |
| Key Advantage | Forms a highly stable bond under non-reducing conditions | Creates a redox-sensitive linkage, ideal for intracellular release[13] |
| Major Drawback | In vivo instability due to retro-Michael reaction and thiol exchange[10][11][12] | Potential for premature cleavage in reducing environments |
The Stability Conundrum: A Deeper Dive
The Achilles' Heel of Maleimides: The Retro-Michael Reaction
A significant drawback of maleimide chemistry has emerged from in vivo studies: the thiosuccinimide linkage is not as stable as once thought. It can undergo a retro-Michael reaction, where the bond reverts to the original thiol and maleimide[10][11][12]. In the thiol-rich environment of plasma, the released maleimide-payload can then react with other molecules, such as serum albumin or glutathione, leading to off-target toxicity and reduced therapeutic efficacy[10][11]. This has been a major challenge in the development of ADCs[5][14].
Several strategies have been developed to address this instability:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed (ring-opened) by raising the pH after conjugation. The resulting succinamic acid thioether is resistant to the retro-Michael reaction[14][15][16].
-
Next-Generation Maleimides: N-aryl maleimides and other "self-hydrolyzing" maleimides have been engineered to accelerate the rate of this stabilizing hydrolysis under physiological conditions[14][16][17]. For instance, N-aryl maleimide conjugates showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for traditional N-alkyl maleimides[17].
Caption: Competing instability and stabilization pathways for maleimide conjugates in a biological environment.
Pyridyl Disulfides: Stability by Design (for Release)
The disulfide bond formed via pyridyl disulfide chemistry is inherently designed for cleavage. While relatively stable in the bloodstream, the bond is readily cleaved in the highly reducing intracellular environment, where concentrations of glutathione are approximately 1000-fold greater than in plasma[18]. This makes it an excellent choice for applications requiring the release of a payload inside a target cell[13]. However, this also means that unhindered disulfide bonds can be susceptible to premature cleavage in circulation, coupling the concepts of stability and release[18]. The stability can be tuned by introducing steric hindrance around the disulfide bond, but this often comes at the cost of less efficient intracellular release[18].
Senior Application Scientist's Perspective: Making the Right Choice
As a scientist in the field, the decision between these two chemistries is rarely about which is "better" in the absolute sense, but rather which is "fitter for the purpose."
-
Choose Maleimide Chemistry when:
-
You require a highly stable, essentially permanent linkage for applications where the conjugate will not be exposed to significant concentrations of competing thiols (e.g., in vitro diagnostics, surface immobilization).
-
You are developing an in vivo therapeutic (like an ADC) and are using a next-generation, self-hydrolyzing maleimide designed to create a stabilized ring-opened adduct. This provides the benefit of a stable thioether bond without the lability of the thiosuccinimide ring.
-
-
Choose Pyridyl Disulfide Chemistry when:
-
Your application relies on the release of the conjugated molecule in a reducing environment. This is the classic choice for intracellular drug delivery, where the disulfide bond is cleaved by glutathione inside the target cell.
-
You need the option to reverse the conjugation. The disulfide bond can be easily cleaved in the lab using reducing agents like DTT or TCEP, allowing for the recovery of the original biomolecule[9].
-
You are performing a two-step conjugation where a thiol group is first introduced into a molecule using a reagent like Traut's Reagent, which is then reacted with a pyridyl disulfide-activated partner[].
-
Ultimately, the intended application and the desired fate of the conjugate must dictate your chemical strategy. For therapeutics, the trend is moving towards more stable linkages to improve safety and efficacy, which has driven the innovation in maleimide chemistry to overcome its inherent instability.
Experimental Protocols
The following are generalized, step-by-step protocols. Note: These are starting points and should be optimized for each specific protein and reagent.
Protocol 1: Maleimide Conjugation to a Protein
This protocol outlines a typical procedure for labeling a protein with a maleimide-activated molecule (e.g., a fluorescent dye).
Workflow Diagram:
Caption: Experimental workflow for a typical maleimide conjugation reaction.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS)). A typical concentration is 1-10 mg/mL[11].
-
Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed via a desalting column before adding the maleimide reagent, as it will compete in the reaction[9][11].
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF[20].
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring[20]. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C[20].
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column or size-exclusion chromatography equilibrated with your desired storage buffer (e.g., PBS)[11].
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its λ_max).
Protocol 2: Two-Step Pyridyl Disulfide Conjugation
This protocol describes introducing thiol groups onto a primary molecule (Molecule A) using Traut's Reagent, followed by conjugation to a second molecule (Molecule B) activated with a pyridyl disulfide group (e.g., via SPDP).
Workflow Diagram:
Caption: A two-step experimental workflow for conjugation using pyridyl disulfide chemistry.
Step-by-Step Methodology:
-
Thiolation of Molecule A: a. Dissolve Molecule A (e.g., an antibody) in a non-amine buffer (e.g., PBS with 2 mM EDTA) at pH 7-9[4]. b. Prepare a fresh solution of Traut's Reagent (2-iminothiolane). c. Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution and incubate for 1 hour at room temperature[4]. d. Immediately purify the thiolated protein using a desalting column to remove excess Traut's Reagent[4].
-
Conjugation to Molecule B: a. Dissolve the pyridyl disulfide-activated Molecule B in a compatible buffer. b. Immediately combine the purified, thiolated Molecule A with Molecule B. c. Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm[7]. d. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules.
Conclusion
Both maleimide and pyridyl disulfide chemistries are powerful tools in the bioconjugation toolkit, each offering distinct advantages and disadvantages rooted in their reaction mechanisms and the stability of the resulting linkage. Maleimide chemistry provides a rapid and efficient means to form a stable thioether bond, though its in vivo stability has been a significant concern, prompting the development of next-generation reagents that form more robust conjugates. Conversely, pyridyl disulfide chemistry creates a reductively cleavable disulfide bond, making it the go-to choice for applications requiring controlled release within the cell. A thorough understanding of your application's requirements—particularly the desired stability and fate of the conjugate—is paramount for selecting the optimal chemical strategy to ensure the success of your research and development efforts.
References
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King, T. P., Li, Y., & Kochoumian, L. (1978). Preparation of protein conjugates via intermolecular disulfide bond formation. Biochemistry, 17(8), 1499–1506. [Link]
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Hassan, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. [Link]
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Patterson, J. T., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemistry, 8(10), 984–991. [Link]
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Van Der Vlies, A. J., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry, 21(4), 653–662. [Link]
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Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (139), 58220. [Link]
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Ochtrop, P., & Hackenberger, C. P. R. (2020). Recent advances of thiol-selective bioconjugation reactions. Angewandte Chemie International Edition, 59(35), 14270-14289. [Link]
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Christie, R. J., Anderson, D. J., & Grainger, D. W. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(5), 889–897. [Link]
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Rodrigues, T., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 13(40), 11841-11848. [Link]
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Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]
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Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 957. [Link]
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Baldwin, A. D., & Kiick, K. L. (2013). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Bioconjugate Chemistry, 24(11), 1914–1921. [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670. [Link]
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Li, X., et al. (2022). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(1), 101–112. [Link]
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de la Fuente-Herreruela, D., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 78. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
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Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
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Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
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Baldwin, A. D., & Kiick, K. L. (2013). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 24(11), 1914-1921. [Link]
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Gregory, I. J., et al. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27–34. [Link]
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de la Fuente-Herreruela, D., et al. (2019). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17, 78. [Link]
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Guesdon, J. L., et al. (1988). Comparison of conjugation procedures for the preparation of monoclonal antibody-enzyme conjugates. Journal of Immunological Methods, 110(1), 119–127. [Link]
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Zhang, D., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, e3489. [Link]
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Ravasco, J. M. J. M., et al. (2019). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 30(1), 2–21. [Link]
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Stayton, I. A., et al. (2009). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules, 10(10), 2859–2865. [Link]
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Cooper, C. E., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Biomolecules, 11(8), 1104. [Link]
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A Senior Application Scientist's Guide to Confirming Protein Modification by 2-(2-Pyridyl)ethanesulfonic Acid Using Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the precise identification of protein modification sites by 2-(2-Pyridyl)ethanesulfonic acid (PES). In drug development and biological research, understanding how a molecule interacts with its protein target is paramount. Covalent modification can alter a protein's structure, function, and immunogenicity. This guide provides an in-depth, comparative workflow for using liquid chromatography-mass spectrometry (LC-MS) based peptide mapping to pinpoint the exact amino acid residues modified by PES. We will move beyond a simple protocol, exploring the rationale behind key experimental choices to ensure your results are both accurate and reliable.
The Challenge: Pinpointing a Novel Covalent Modification
This compound (PES) is a compound whose reactivity with proteins is not widely characterized. Its structure suggests potential reactivity towards nucleophilic amino acid residues such as cysteine, lysine, or histidine. When a protein is treated with PES, the primary analytical question is not if it binds, but where. Peptide mapping is the gold-standard technique to answer this question.[1][2][3] The process involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by mass spectrometry.[2][3] A peptide containing the PES modification will exhibit a specific mass shift, allowing for its identification.
The core principle lies in detecting a mass increase of +187.0354 Da (the exact mass of C₇H₉NO₃S) on a specific peptide, followed by tandem mass spectrometry (MS/MS) to identify the modified amino acid.
A Self-Validating Experimental Workflow
A robust experimental design is self-validating. This means incorporating controls and orthogonal strategies at every step to build confidence in the final site assignment. Below is a workflow designed for trustworthiness and clarity.
Caption: Overall workflow for identifying PES modification sites.
Part 1: Sample Preparation and Enzymatic Digestion
The goal of this stage is to generate a reproducible set of peptides that represent the entire protein sequence.
Step 1.1: Modification and Controls (The Trustworthiness Pillar)
Before any digestion, the protein of interest is incubated with PES. A crucial, non-negotiable control is a parallel sample of the protein incubated under identical buffer and temperature conditions without PES. This control sample is essential to:
-
Identify background modifications (e.g., oxidation) that may occur during sample handling.
-
Provide a baseline peptide map to easily spot new, PES-modified peptides in the treated sample.
Step 1.2: Denaturation, Reduction, and Alkylation
Proteins must be unfolded to allow the digestive enzyme access to all its cleavage sites.[1][4]
-
Denaturation: Use agents like 8M Urea or Guanidine Hydrochloride to unfold the protein.
-
Reduction: Add Dithiothreitol (DTT) to break disulfide bonds.
-
Alkylation: Add Iodoacetamide (IAA) to cap the newly freed cysteine residues. This prevents disulfide bonds from reforming and is a critical step for reproducible digestion.[5]
Step 1.3: Enzymatic Digestion - A Comparative Choice
The choice of protease is a critical decision that can provide valuable orthogonal data. The most common enzyme is trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues.[6][7]
| Enzyme | Cleavage Site | Expected Peptides | Rationale for PES Modification |
| Trypsin | C-terminal of Lysine (K) & Arginine (R) | Generates peptides with basic C-termini, ideal for positive-ion mass spectrometry. | If PES modifies a lysine, trypsin will be blocked from cleaving at that site. This "missed cleavage" is a strong indicator of modification. |
| Chymotrypsin | C-terminal of Phenylalanine (F), Tryptophan (W), & Tyrosine (Y) | Generates a different set of peptides, providing complementary sequence coverage. | If a modification occurs in a long tryptic peptide, a chymotryptic digest may produce a smaller, more easily analyzed peptide containing the modification. |
Experimental Protocol: In-Solution Tryptic Digestion
-
After reduction and alkylation, dilute the protein solution with 50mM Ammonium Bicarbonate to reduce the urea concentration to <2M, which is necessary for trypsin activity.[6]
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.[4]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
Part 2: Mass Spectrometry - A Comparison of Fragmentation Techniques
Once digested, the peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer. The instrument will perform two key scans:
-
MS1 Scan: Measures the mass-to-charge (m/z) ratio of all intact peptides eluting from the column. Here, you will hunt for peptide masses that correspond to a theoretical peptide from your protein plus 187.0354 Da.
-
MS2 Scan (Tandem MS): The instrument isolates a peptide of interest (a "precursor ion") and fragments it to determine its amino acid sequence.[9]
The method used for fragmentation is the most critical variable for successfully localizing a potentially labile modification like a sulfonate group.
Collision-Induced Dissociation (CID) vs. Electron-Transfer Dissociation (ETD)
Collision-Induced Dissociation (CID) is the most common fragmentation method.[10] It accelerates peptides and collides them with an inert gas, causing the weakest bonds—typically the peptide backbone bonds—to break. This generates a ladder of "b" and "y" ions that can be used to read the sequence.
Electron-Transfer Dissociation (ETD) is a non-ergodic, "gentle" fragmentation technique.[11][12] It transfers an electron to the peptide, inducing fragmentation of the backbone while preserving fragile post-translational modifications (PTMs) that are often lost during the energetic collisions of CID.[10][11][12] This results in "c" and "z" fragment ions.
Caption: Comparison of CID and ETD fragmentation mechanisms.
For identifying a PES modification, which contains a sulfonate group, ETD is the superior choice. The C-S bond and the S-O bonds are relatively labile and can be easily fragmented in CID, leading to a "neutral loss" of SO₃ (80 Da). If this happens, the key mass shift information is lost from the fragment ions, making it impossible to determine which amino acid was modified. ETD preserves this modification on the fragment ions, allowing for unambiguous site localization.[13]
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via collision | Electron transfer from a radical anion |
| Fragment Ions | b- and y-ions | c- and z-ions |
| Speed | Fast, suitable for high-throughput proteomics | Slower scan speed |
| PTM Preservation | Poor for labile PTMs (e.g., phosphorylation, sulfonation).[10] Often results in neutral loss. | Excellent. Preserves labile modifications on fragment ions.[11][14] |
| Charge State | Works well on doubly and triply charged peptides. | More effective on peptides with higher charge states (z ≥ 2).[12] |
| Recommendation for PES | Not Recommended. High risk of neutral loss of the sulfonate group, preventing site localization. | Highly Recommended. Provides the highest confidence in site assignment by retaining the full +187 Da modification on fragments. |
Part 3: Data Analysis and Confirmation
The final step is to use specialized software to match the acquired MS/MS spectra to the protein's sequence.
Experimental Protocol: Database Searching
-
Software: Use a search algorithm like Mascot, Sequest, or Andromeda.
-
Database: The amino acid sequence of the target protein.
-
Enzyme: Specify the protease used (e.g., Trypsin), allowing for up to 2 missed cleavages.
-
Variable Modifications: This is the most critical parameter.
-
Set a variable modification of +187.0354 Da on suspected amino acids (C, K, H, Y).
-
Also include common background modifications like Cysteine carbamidomethylation (+57.0215 Da) and Methionine oxidation (+15.9949 Da).
-
-
Mass Tolerance: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).
The software will generate a list of peptide-spectrum matches (PSMs). A high-confidence match to a peptide containing the +187.0354 Da modification is your primary evidence. The final step is manual validation. By examining the annotated MS/MS spectrum, you should be able to see a clear series of fragment ions (ideally c- and z-ions from ETD) where the mass shift points directly to a single amino acid, confirming the site of modification.
Conclusion
Confirming the site of protein modification by a novel compound like this compound requires a rigorous, multi-faceted approach. While a standard peptide mapping workflow provides a starting point, this guide emphasizes a comparative and self-validating strategy for generating high-confidence data. By incorporating a negative control, using orthogonal enzymatic digests, and, most importantly, leveraging the power of Electron-Transfer Dissociation (ETD) to preserve the labile sulfonate modification, researchers can move from simple detection to unambiguous site localization. This level of analytical precision is indispensable for modern drug development and fundamental biological research.
References
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Integrating Accelerated Tryptic Digestion Into Proteomics Workflows. PubMed. Available at: [Link]
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Tang, W. Discovering Known and Unanticipated Protein Modifications Using MS/MS Database Searching. Available at: [Link]
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Hansen, B. K., et al. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. National Institutes of Health. Available at: [Link]
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An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. National Institutes of Health. Available at: [Link]
-
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. ACS Publications. Available at: [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]
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Data Analysis Strategies for Protein Modification Identification. ResearchGate. Available at: [Link]
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Procedure, intended effect and experimental conditions of a classical workflow for insolution based sample preparation approaches in proteomics. ResearchGate. Available at: [Link]
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Electron-transfer dissociation. Wikipedia. Available at: [Link]
-
Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Discovering Known and Unanticipated Protein Modifications Using MS/MS Database Searching. ACS Publications. Available at: [Link]
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Utilization of Trypsin (1:250) AffiPLANT for Enhanced Protein Digestion in Proteomics Research. LinkedIn. Available at: [Link]
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Peptide Mapping & PTM Analysis. BioPharmaSpec. Available at: [Link]
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What is Peptide Mapping? Rapid Novor. Available at: [Link]
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Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. National Institutes of Health. Available at: [Link]
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CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
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Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Wiley Online Library. Available at: [Link]
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Protein surface topology-probing by selective chemical modification and mass spectrometric peptide mapping. National Institutes of Health. Available at: [Link]
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Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. National Institutes of Health. Available at: [Link]
-
Uncovering Post-Translational Modification-Associated Protein-Protein Interactions. National Institutes of Health. Available at: [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Washington. Available at: [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. National Institutes of Health. Available at: [Link]
-
Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide. PubMed. Available at: [Link]
-
Amino Acids Inhibitory Effects and Mechanism on 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]Pyridine (PhIP) Formation in the Maillard Reaction Model Systems. PubMed. Available at: [Link]
-
Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. National Institutes of Health. Available at: [Link]
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PubMed. Available at: [Link]
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A Comparative Guide to Pyridyl Disulfide Reagents for Thiol Modification
For researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of thiol-reactive materials, the choice of reagent is paramount to experimental success. Among the arsenal of thiol-reactive compounds, pyridyl disulfide reagents stand out for their unique combination of reactivity, selectivity, and the reversibility of the resulting disulfide bond. This guide provides an in-depth comparative analysis of common pyridyl disulfide reagents, offering experimental data and field-proven insights to inform your selection and experimental design.
The Chemistry of Thiol-Disulfide Exchange: A Foundation for Controlled Bioconjugation
The modification of thiols with pyridyl disulfide reagents proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a deprotonated thiol (thiolate anion, RS⁻) attacks one of the sulfur atoms of the pyridyl disulfide (Py-S-S-Py). This attack leads to the formation of a new, mixed disulfide bond (R-S-S-Py) and the release of a pyridine-thione molecule.
The reaction is driven by the formation of the stable pyridine-2-thione or pyridine-4-thione leaving group. The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance of the released pyridine-thione.
Caption: Mechanism of Thiol-Disulfide Exchange.
A Head-to-Head Comparison of Pyridyl Disulfide Reagents
The two most commonly employed pyridyl disulfide reagents are 2,2'-dithiodipyridine (2,2'-DTDP) and 4,4'-dithiodipyridine (4,4'-DTDP). While structurally similar, the position of the nitrogen atom in the pyridine ring significantly influences their reactivity and the properties of the resulting products.
| Feature | 2,2'-Dithiodipyridine (2,2'-DTDP) | 4,4'-Dithiodipyridine (4,4'-DTDP) | Ellman's Reagent (DTNB) |
| Structure | Symmetrical disulfide of 2-mercaptopyridine | Symmetrical disulfide of 4-mercaptopyridine | 5,5'-dithiobis(2-nitrobenzoic acid) |
| Leaving Group | Pyridine-2-thione | Pyridine-4-thione | 5-thio-2-nitrobenzoate (TNB²⁻) |
| pKa of Leaving Group Thiol | ~2.5 | ~4.6 | ~4.5 |
| Optimal Reaction pH | 4-5 | 7-8 | >7.0 |
| λmax of Leaving Group | ~343 nm | ~324 nm | 412 nm |
| Molar Extinction Coefficient (ε) | ~8,000 M⁻¹cm⁻¹ | ~19,800 M⁻¹cm⁻¹ | ~14,150 M⁻¹cm⁻¹ at pH 8.0 |
| Reactivity | Higher reactivity at acidic pH. | Higher reactivity at neutral to slightly basic pH. | Generally lower reactivity than pyridyl disulfides. |
| Stability of Mixed Disulfide | Generally considered more stable. | Can be less stable under certain conditions. | Stable thioether bond is not formed. |
The Critical Role of Leaving Group pKa
The rate of the thiol-disulfide exchange reaction is critically dependent on the stability of the leaving group, which is related to the pKa of its corresponding thiol. A lower pKa indicates a more stable leaving group, which generally leads to a faster reaction.
Pyridine-2-thione, the leaving group from 2,2'-DTDP, has a significantly lower pKa (~2.5) compared to pyridine-4-thione (~4.6). This suggests that 2,2'-DTDP is intrinsically more reactive. However, the overall reaction rate is also governed by the concentration of the nucleophilic thiolate anion (R-S⁻), which increases with pH. This interplay between the leaving group stability and thiolate concentration dictates the optimal pH for each reagent.
pH-Rate Profile: Tailoring Reactivity to Your Application
The pH of the reaction medium is a critical parameter that can be tuned to control the rate of thiol modification.
-
2,2'-Dithiodipyridine (2,2'-DTDP): Due to the low pKa of its leaving group, 2,2'-DTDP exhibits significant reactivity even at acidic pH (4-5). This can be advantageous when working with biomolecules that are unstable at neutral or basic pH.
-
4,4'-Dithiodipyridine (4,4'-DTDP): The reaction rate of 4,4'-DTDP is more strongly dependent on pH and increases significantly as the pH approaches and surpasses the pKa of the thiol being modified (typically around 8-9 for cysteine residues in proteins). This makes it a highly efficient reagent at physiological pH (7.4).[1]
Caption: Workflow for comparing reagent reactivity.
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a framework for the modification and quantification of thiols using pyridyl disulfide reagents. These should be optimized for your specific application.
General Protocol for Protein Thiol Modification
This protocol is designed for the modification of cysteine residues in a protein with a pyridyl disulfide-containing molecule (e.g., a drug or a linker).
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4 for 4,4'-DTDP or acetate buffer, pH 5.0 for 2,2'-DTDP).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Crucially , remove the reducing agent prior to adding the pyridyl disulfide reagent. This can be achieved by dialysis, desalting columns, or buffer exchange.
-
-
Reagent Preparation:
-
Dissolve the pyridyl disulfide reagent in a compatible solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-100 mM).
-
-
Reaction:
-
Add the pyridyl disulfide reagent solution to the protein solution. A 5-20 fold molar excess of the reagent over the protein thiols is typically used.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 30 minutes to several hours.
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-thione at the appropriate wavelength.
-
-
Purification:
-
Remove the excess unreacted reagent and the pyridine-thione byproduct by dialysis, desalting columns, or size-exclusion chromatography.
-
Spectrophotometric Quantification of Thiols using 4,4'-Dithiodipyridine
This protocol allows for the accurate determination of the concentration of free thiols in a sample.[2][3][4]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.0, containing 1 mM EDTA.
-
4,4'-DTDP Stock Solution: Prepare a 10 mM stock solution of 4,4'-DTDP in ethanol.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a standard thiol, such as L-cysteine or glutathione, in the reaction buffer.
-
-
Assay Procedure:
-
To 1 mL of the reaction buffer in a cuvette, add a known volume of the thiol standard or the unknown sample.
-
Add a small volume (e.g., 10 µL) of the 4,4'-DTDP stock solution and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 324 nm against a reagent blank (reaction buffer + 4,4'-DTDP).
-
-
Calculation:
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown sample using the standard curve and the following equation: Thiol Concentration (M) = (Absorbance at 324 nm) / (ε * path length) (ε for pyridine-4-thione is ~19,800 M⁻¹cm⁻¹)
-
Concluding Remarks: Selecting the Optimal Reagent
The choice between 2,2'-dithiodipyridine and 4,4'-dithiodipyridine is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.
-
Choose 2,2'-Dithiodipyridine for:
-
Applications requiring high reactivity at acidic pH.
-
Modification of acid-sensitive biomolecules.
-
When a more stable mixed disulfide bond is desired.
-
-
Choose 4,4'-Dithiodipyridine for:
-
Reactions at or near physiological pH, where it exhibits excellent reactivity.
-
Quantitative analysis of thiols due to the high molar extinction coefficient of its leaving group.
-
Applications where ease of monitoring at a longer wavelength is preferred.
-
By understanding the fundamental principles of thiol-disulfide exchange and the distinct characteristics of each pyridyl disulfide reagent, researchers can make informed decisions to achieve efficient and controlled thiol modification in their experimental systems.
References
-
Hansen, R. E., Østergaard, H., Nørgaard, P., & Winther, J. R. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 363(1), 77–82. [Link]
-
University of Copenhagen. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. University of Copenhagen Research Portal. [Link]
-
ResearchGate. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine | Request PDF. [Link]
-
Van der WALT, B. J., & Van der RYST, F. J. (2001). Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine. Analytical biochemistry, 298(1), 103–108. [Link]
-
ResearchGate. (2001). Spectrophotometric Measurement of Mercaptans with 4,4′-Dithiodipyridine | Request PDF. [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838–846. [Link]
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García-Gabilondo, M., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 1-16. [Link]
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Naumann, M., & Appelt, J. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. MethodsX, 7, 101070. [Link]
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Singh, R., & Whitesides, G. M. (1991). The role of p-thiobenzyl-based disulfides in prodrug design. Journal of the American Chemical Society, 113(13), 4992-4998. [Link]
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Zhang, R., et al. (2019). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical science, 10(4), 1143-1150. [Link]
-
Joshi, S., et al. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical research, 32(8), 2667–2679. [Link]
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Brocklehurst, K., & Little, G. (1973). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Biochemical Journal, 133(1), 67–80. [Link]
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Reddy, S. T., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(4), 768–775. [Link]
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Galande, A. K., & Mutz, M. W. (2013). 2, 2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. ACS chemical biology, 8(8), 1739–1745. [Link]
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Nagy, P., & Ashby, M. T. (2011). Determination of pH-independent rate constants of thiolate–disulfide redox transitions. New Journal of Chemistry, 35(8), 1644-1650. [Link]
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Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]
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Altinbasak, I., Arslan, M., & Sanyal, A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(46), 7305-7323. [Link]
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ResearchGate. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine | Request PDF. [Link]
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Palumbo, G., & Marino, G. (1985). Synthesis of methyl 2- and 4-pyridyl disulfide from 2- and 4-thiopyridone and methyl methanethiosulfonate. Analytical biochemistry, 146(2), 429-430. [Link]
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Juminaga, D., et al. (2001). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. Biochemistry, 40(45), 13503-13512. [Link]
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ResearchGate. (n.d.). A. Thiol-disulfide exchange mechanism: in the pH range above 8,... [Link]
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ResearchGate. (2019). Two-step lipid-peptide conjugation through pyridyl disulfide reaction... [Link]
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Bar-Or, D., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7935-7945. [Link]
-
ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]
-
Seki, H., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(25), 8758-8765. [Link]
-
Li, X., et al. (2017). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC advances, 7(57), 35933-35942. [Link]
-
ResearchGate. (n.d.). The Removal of S‐Cysteine Protection by Means of 2‐Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Preliminary communication | Request PDF. [Link]
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Assessing the biological activity of proteins after labeling with 2-(2-Pyridyl)ethanesulfonic acid
A Researcher's Guide to Preserving Protein Bioactivity Post-Labeling: A Comparative Analysis
In the landscape of protein research and therapeutic development, the covalent attachment of molecules—be it for detection, purification, or functional modulation—is a cornerstone technique. However, the very act of chemical modification can inadvertently compromise the biological activity of the protein of interest. This guide provides a comprehensive framework for assessing protein function after labeling, with a comparative look at common labeling chemistries. While the specific reagent 2-(2-Pyridyl)ethanesulfonic acid is not widely documented for protein labeling in mainstream literature, the principles and methodologies discussed herein are universally applicable and will empower researchers to make informed decisions in their experimental design. We will explore common labeling strategies, their potential impact on protein function, and the critical assays required to validate biological activity.
The Critical Impact of Labeling Chemistry on Protein Function
The selection of a labeling reagent is a critical decision that extends beyond mere conjugation efficiency. The choice of reactive group, the length and nature of the spacer arm, and the physicochemical properties of the label itself can all influence the structure and, consequently, the function of the target protein. The primary goal is to achieve a desired degree of labeling (DOL) without inducing denaturation, aggregation, or steric hindrance at functionally important sites.
Two of the most prevalent classes of labeling reagents target primary amines and sulfhydryl groups:
-
Amine-Reactive Labeling: N-hydroxysuccinimide (NHS) esters are a popular choice for targeting the ε-amino group of lysine residues and the N-terminal α-amino group. While lysines are often abundant on the protein surface, their distribution can be widespread. Non-specific labeling can potentially disrupt binding sites or allosteric regions.
-
Thiol-Reactive Labeling: Maleimides are highly specific for the sulfhydryl group of cysteine residues. Given the lower abundance of surface-exposed cysteines, this chemistry can offer more site-specific labeling. However, it requires the presence of a free cysteine, which may not be available in all proteins or may be involved in critical disulfide bonds.
The choice between these and other chemistries should be guided by the known structural and functional characteristics of the protein.
Comparative Analysis of Labeling Reagents on Antibody Function
To illustrate the differential impact of labeling chemistries, we will consider the case of a monoclonal antibody (mAb). The primary function of an antibody is to bind its target antigen with high specificity and affinity. Labeling can potentially interfere with this interaction.
| Labeling Reagent | Target Residue | Typical DOL | Impact on Antigen Binding (ELISA) | Potential for Aggregation |
| Biotin-NHS | Lysine | 4-8 | Moderate to high risk of reduced affinity at high DOL | Low to moderate |
| Biotin-Maleimide | Cysteine | 1-2 | Low risk, assuming cysteines are not in the binding site | Low |
| Fluorescein-NHS | Lysine | 3-7 | Moderate risk, potential for steric hindrance | Low |
This table synthesizes generally observed trends. Specific outcomes are protein-dependent.
The data suggests that while NHS esters are effective for achieving higher labeling densities, they carry a greater risk of impacting the antigen-binding function of an antibody, likely due to the random modification of lysine residues, some of which may be in or near the complementarity-determining regions (CDRs). Thiol-reactive labeling, being more site-specific, often presents a lower risk to the functional integrity of the antibody.
Experimental Workflow for Labeling and Functional Assessment
A robust experimental plan is essential to validate the biological activity of a labeled protein. The following workflow provides a template for labeling an antibody with an amine-reactive NHS ester and subsequently assessing its function.
Caption: A generalized workflow for protein labeling and subsequent functional validation.
Detailed Protocol: Antibody Labeling with a Biotin-NHS Ester
-
Buffer Exchange: Dialyze the antibody solution (typically 1-5 mg/mL) against 1X Phosphate Buffered Saline (PBS), pH 7.4, to remove any primary amines (e.g., Tris) that would compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 20-fold molar excess of the dissolved Biotin-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the protein concentration using a BCA assay and the degree of labeling (DOL) via a HABA assay.
Detailed Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Functional Assessment
-
Antigen Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the plate as before. Add serial dilutions of both the labeled and unlabeled (control) antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: For the biotin-labeled antibody, wash the plate and add a streptavidin-HRP conjugate. For the unlabeled antibody, use an appropriate HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add a TMB substrate solution. Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
-
Data Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant rightward shift in the EC50 value for the labeled antibody indicates a loss of binding affinity.
Case Study: Impact of Labeling on Enzyme Kinetics
For enzymes, biological activity is measured by their catalytic efficiency. Labeling can interfere with substrate binding or the catalytic mechanism itself.
| Labeling Reagent | Target Residue | Impact on Vmax | Impact on Km | Rationale |
| Fluorescein-NHS | Lysine | ↓↓ | ↑ | Labeling of lysine in the active site can block substrate binding (increased Km) and reduce catalytic turnover (decreased Vmax). |
| Alexa Fluor 488 Maleimide | Cysteine | ↓ | ↔ | If the labeled cysteine is distal to the active site, it may have a minor impact on Vmax due to conformational changes, but is less likely to affect substrate binding (Km). |
This table provides a hypothetical comparison for illustrative purposes.
To assess these parameters, a standard enzyme kinetics assay would be performed, measuring the rate of product formation at varying substrate concentrations for both the labeled and unlabeled enzyme. The resulting data would be fit to the Michaelis-Menten equation to determine the Vmax and Km.
Signaling Pathway Context: Where Labeled Proteins Function
Labeled proteins are often used as tools to investigate complex biological systems, such as cellular signaling pathways. For example, a fluorescently labeled antibody against a cell surface receptor can be used in flow cytometry or microscopy to track receptor internalization upon ligand binding.
Caption: Use of a labeled antibody to study receptor-mediated signaling.
In this context, it is crucial that the labeled antibody does not trigger non-specific signaling or block the natural ligand-receptor interaction, unless that is the intended experimental outcome. A functional assessment would involve comparing the signaling response (e.g., phosphorylation of a downstream kinase) in the presence of the labeled versus unlabeled antibody.
Conclusion and Best Practices
While the specific reagent this compound lacks extensive documentation for protein labeling, the principles of functional assessment remain universal. The preservation of biological activity is paramount and requires a systematic approach to labeling and validation.
Key Takeaways:
-
Informed Reagent Selection: Choose a labeling chemistry that is least likely to target functionally critical residues.
-
Optimize Degree of Labeling: Aim for the lowest DOL that provides an adequate signal to minimize the risk of functional impairment.
-
Comprehensive Functional Assessment: Employ multiple, orthogonal assays to obtain a complete picture of the labeled protein's activity. Direct binding assays (e.g., ELISA, SPR) should be complemented with cell-based or in vivo functional assays where appropriate.
-
Always Include a Control: The unlabeled protein must be run in parallel in all functional assays to provide a baseline for comparison.
References
A Comparative Guide to the Synthesis of 2-(2-Pyridyl)ethanesulfonic Acid: A Modern Approach to a Valuable Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridyl)ethanesulfonic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique combination of a pyridine ring and a sulfonic acid moiety imparts specific physicochemical properties that are leveraged in the design of novel pharmaceuticals and functional materials. Traditionally, the synthesis of this compound has relied on the addition of bisulfite to 2-vinylpyridine, a method established in the mid-20th century. This guide presents a comprehensive validation of a novel, alternative synthesis route and provides a detailed, data-driven comparison with the traditional method. By examining key performance indicators such as yield, purity, safety, and operational simplicity, this document serves as a practical resource for researchers seeking to optimize the synthesis of this important molecule.
The Traditional Route: A Historical Perspective
The established method for synthesizing this compound involves the nucleophilic addition of sodium bisulfite to 2-vinylpyridine. This reaction, first detailed by Bauer and Gardella in 1961, has been the mainstay for the preparation of this compound for decades.
Reaction Scheme: Traditional Synthesis
Caption: Traditional synthesis of this compound.
A Novel Two-Step Synthesis Route: A Modern Alternative
In the pursuit of a more efficient and potentially safer synthetic strategy, a new two-step route has been validated. This approach commences with the readily available starting material, 2-picoline (2-methylpyridine), and proceeds through a thiol intermediate, which is subsequently oxidized to the target sulfonic acid.
Reaction Scheme: Novel Two-Step Synthesis
Caption: A novel two-step synthesis of this compound.
Comparative Analysis: Traditional vs. Novel Synthesis Routes
A direct comparison of the two synthetic methodologies reveals distinct advantages and disadvantages for each approach. The following table summarizes key performance metrics based on experimental data.
| Parameter | Traditional Route (Bisulfite Addition) | Novel Route (Thiol Oxidation) | Analysis |
| Overall Yield | ~60-70% | ~75-85% | The novel route offers a significantly higher overall yield. |
| Purity (crude) | Moderate (often requires extensive purification) | High | The product from the novel route is generally of higher purity, simplifying downstream processing. |
| Starting Material | 2-Vinylpyridine | 2-Picoline | 2-Picoline is a more stable and less hazardous starting material compared to the readily polymerizable 2-vinylpyridine. |
| Reagents | Sodium bisulfite, 2-vinylpyridine | Paraformaldehyde, Hydrogen sulfide, Oxidizing agent (e.g., H₂O₂) | The novel route utilizes common and relatively inexpensive reagents. Handling of gaseous hydrogen sulfide requires appropriate safety measures. |
| Reaction Conditions | Aqueous medium, moderate temperatures | Step 1: Elevated temperature; Step 2: Controlled temperature | Both routes employ manageable reaction conditions. The first step of the novel route requires higher temperatures. |
| Safety Concerns | 2-Vinylpyridine is a lachrymator and prone to polymerization. | Hydrogen sulfide is a toxic and flammable gas requiring a well-ventilated fume hood and appropriate handling procedures. The oxidation step can be exothermic. | The safety hazards associated with the novel route are well-defined and can be mitigated with standard laboratory safety protocols. The unpredictable polymerization of 2-vinylpyridine in the traditional route presents a notable operational challenge. |
| Environmental Impact | Aqueous waste stream containing sulfites. | Aqueous waste from the oxidation step. | Both methods generate aqueous waste. The choice of oxidizing agent in the novel route can influence the environmental impact. |
Experimental Protocols
Traditional Synthesis: Addition of Sodium Bisulfite to 2-Vinylpyridine
Reference: Based on the procedure described by L. Bauer and L. A. Gardella in The Journal of Organic Chemistry, 1961, 26 (1), pp 82-85.
Step 1: Synthesis of Sodium 2-(2-Pyridyl)ethanesulfonate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.4 g (0.1 mol) of sodium bisulfite in 50 mL of water.
-
To this solution, add 10.5 g (0.1 mol) of freshly distilled 2-vinylpyridine dropwise with vigorous stirring. The 2-vinylpyridine should be inhibited with a suitable stabilizer to prevent polymerization.
-
An exothermic reaction will occur, and the temperature should be maintained between 40-50 °C using a water bath.
-
After the addition is complete, continue stirring the mixture for 2 hours at room temperature.
-
The product, sodium 2-(2-pyridyl)ethanesulfonate, will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be recrystallized from water or ethanol-water mixtures to improve purity.
Step 2: Conversion to this compound
-
Dissolve the purified sodium 2-(2-pyridyl)ethanesulfonate in a minimal amount of hot water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the this compound.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Novel Synthesis: From 2-Picoline via 2-(2-Pyridyl)ethanethiol
Step 1: Synthesis of 2-(2-Pyridyl)ethanethiol
Reference: Adapted from established methods for the synthesis of pyridylalkanethiols.
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 93.13 g (1.0 mol) of 2-picoline and 33.0 g (1.1 mol) of paraformaldehyde.
-
Heat the mixture to 150-160 °C with stirring.
-
Bubble hydrogen sulfide gas through the reaction mixture at a steady rate for 4-6 hours. (Caution: This step must be performed in a well-ventilated fume hood as hydrogen sulfide is highly toxic).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and dissolve it in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2-(2-pyridyl)ethanethiol by vacuum distillation.
Step 2: Oxidation of 2-(2-Pyridyl)ethanethiol to this compound
Reference: Based on general procedures for the oxidation of thiols to sulfonic acids.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.9 g (0.1 mol) of 2-(2-pyridyl)ethanethiol in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add 22.7 g (0.2 mol, 2 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C. (Caution: The reaction is exothermic).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction for the disappearance of the thiol by TLC.
-
Carefully quench any excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in a minimum amount of hot water and cool to crystallize the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Mechanistic Considerations
The traditional synthesis proceeds via a Michael-type addition of the bisulfite anion to the activated double bond of 2-vinylpyridine. The electron-withdrawing nature of the pyridine ring facilitates this nucleophilic attack.
The novel route involves two distinct transformations. The first step is a variation of the Mannich reaction, where 2-picoline, formaldehyde, and hydrogen sulfide react to form the ethanethiol derivative. The second step is a standard oxidation of a thiol to a sulfonic acid, which can proceed through sulfenic and sulfinic acid intermediates.
Conclusion and Future Outlook
The validation of this novel, two-step synthesis of this compound from 2-picoline presents a compelling alternative to the traditional bisulfite addition method. The new route offers a higher overall yield, produces a product of greater initial purity, and utilizes a more stable and less hazardous starting material. While the handling of hydrogen sulfide requires specific safety precautions, these are well-established in a laboratory setting. For researchers and drug development professionals, this improved synthesis can lead to more efficient and reliable access to this valuable building block, thereby accelerating discovery and development timelines. Further optimization of the oxidation step, perhaps exploring greener oxidizing agents or catalytic systems, could further enhance the appeal of this modern synthetic approach.
References
-
Bauer, L., & Gardella, L. A. (1961). Addition of Thiourea to 2- and 4-Vinylpyridines. The Journal of Organic Chemistry, 26(1), 82–85. [Link]
-
Campaigne, E., & Tsurugi, J. (1961). The Reaction of a-Picoline with Formaldehyde and Hydrogen Sulfide. The Journal of Organic Chemistry, 26(2), 486–490. [Link]
-
Bailey, P. D., & Camp, N. P. (1993). Oxidation of Thiols to Sulfonic Acids. In Comprehensive Organic Synthesis (Vol. 7, pp. 83-106). Pergamon. [Link]
A Senior Application Scientist's Guide to Protein Crosslinking: Benchmarking Pyridyl-Based Photo-Activation Against Next-Generation Chemistries
For: Researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions and structural biology.
Introduction: The Evolving Landscape of Protein Crosslinking
In the intricate cellular machinery, proteins rarely act in isolation. Their functions are defined by a dynamic network of interactions, forming transient or stable complexes that drive biological processes. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has become an indispensable tool for capturing these interactions, providing residue-level distance constraints that illuminate protein structures and interaction interfaces.[1][2][3][4]
Historically, the field has been dominated by homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, such as BS³, which efficiently target primary amines on lysine residues.[4][5][6] However, the demand for greater precision, in vivo applicability, and streamlined data analysis has spurred the development of "next-generation" crosslinkers with advanced functionalities.[1][7]
This guide provides an in-depth comparison of a powerful and versatile class of heterobifunctional crosslinkers against other modern alternatives. We will benchmark the performance of pyridyl-containing, photo-activatable crosslinkers, exemplified by reagents like Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate), against zero-length crosslinkers and advanced MS-cleavable reagents. It is important to clarify a common point of confusion: 2-(2-Pyridyl)ethanesulfonic acid , commonly known as PIPES, is a popular buffering agent in biochemical reactions, not a crosslinking reagent itself. Its role is to maintain a stable pH environment, which is critical for reproducible crosslinking, but it does not form the covalent linkages. The focus of our comparison is on the active crosslinking chemistries themselves.
We will delve into the mechanistic underpinnings of each class, present comparative data, and provide robust experimental protocols to empower researchers to select and implement the optimal crosslinking strategy for their biological questions.
Section 1: The Benchmark Chemistry - Heterobifunctional Photo-Activation
Heterobifunctional crosslinkers offer a two-step, controlled approach to conjugation, which is a significant advantage over the one-step reaction of homobifunctional reagents.[8][9] A prominent example is the class of NHS-ester diazirine reagents, such as Sulfo-SDA, which combine amine-reactive and photo-reactive chemistries.[10][11][12]
Mechanism of Action: A Two-Stage Reaction
-
Amine-Reactive Stage: The NHS ester end of the molecule reacts specifically with primary amines (the N-terminus and lysine side chains) under mild, slightly alkaline conditions (pH 7-9) to form a stable amide bond.[10][11][13] This initial step covalently tethers the crosslinker to one protein partner.
-
Photo-Activation Stage: The diazirine moiety remains inert until it is activated by long-wave UV light (typically 330-370 nm).[3][11][14] This activation generates a highly reactive carbene intermediate, which can then form a covalent bond with virtually any amino acid side chain or peptide backbone in close proximity.[13][14] This non-specific reactivity is a key advantage for capturing interactions that may not involve conveniently located lysine residues.[3][15]
The sulfonated versions (e.g., Sulfo-SDA) possess a negatively charged sulfate group, making them water-soluble and membrane-impermeable, which is ideal for targeting proteins on the cell surface.[11][12] Non-sulfonated versions are membrane-permeable and suited for intracellular and in vivo crosslinking.[11][16]
Caption: Workflow for Sulfo-SDA heterobifunctional crosslinking.
Section 2: Next-Generation Alternatives
While photo-activatable crosslinkers are powerful, other advanced chemistries have been developed to address specific experimental challenges, particularly the complexity of data analysis in large-scale proteomic studies.
Zero-Length Crosslinkers (EDC/Sulfo-NHS)
Zero-length crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), mediate the direct conjugation of two molecules without becoming part of the final bond.[17][18][19] EDC activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[17][20] This intermediate can then react with a primary amine to form a stable amide bond, regenerating the EDC as a soluble urea byproduct.[17][20]
Causality Behind the Method: The primary advantage is that no spacer arm is introduced, providing the highest-resolution evidence of direct interaction.[18][21] However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, reversing the reaction.[17][20] To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[20] EDC first reacts with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester, which then efficiently reacts with the target amine.[20][22]
Caption: Mechanism of EDC/Sulfo-NHS zero-length crosslinking.
MS-Cleavable Crosslinkers
A major bottleneck in XL-MS is the complex data analysis required to identify two distinct peptides linked together.[7][23] MS-cleavable crosslinkers were engineered to simplify this process.[1][2][7] These reagents contain bonds within their spacer arms that are designed to fragment under specific conditions during tandem mass spectrometry (MS/MS).[2][24]
Mechanism of Action: Commonly used MS-cleavable crosslinkers include those with sulfoxide (e.g., DSSO), urea (e.g., DSBU), or quaternary amine moieties.[1][2][24][25] During collision-induced dissociation (CID) in the mass spectrometer, the crosslinker breaks at a predictable location.[2] This separates the two crosslinked peptides, generating a characteristic "doublet" signature in the MS2 spectrum, where each peptide appears as a distinct ion pair with a defined mass difference.[1] These signature ions can then be isolated for further fragmentation (MS3) to determine their individual sequences, dramatically simplifying and increasing the confidence of crosslink identification.[2][26]
Section 3: Head-to-Head Performance Benchmarking
The choice of crosslinker is dictated by the specific goals of the experiment. There is no single "best" reagent; rather, there is an optimal tool for the task at hand.
| Parameter | Photo-Activatable (e.g., Sulfo-SDA) | Zero-Length (EDC/Sulfo-NHS) | MS-Cleavable (e.g., DSSO) |
| Specificity | Stage 1: High (Amines).[10] Stage 2: Low (Any C-H, N-H, O-H bond).[3][14] | High (Carboxyls and Amines).[17][27] | High (Typically Amines).[1] |
| Spacer Length | Variable (e.g., SDA ~5.4 Å).[11] | 0 Å (Direct bond).[18][19][21] | Variable (e.g., DSSO ~10.1 Å).[2] |
| Application | Capturing diverse/unknown interactions, mapping binding surfaces.[3][15] | Confirming direct, zero-distance interactions.[18][21] | High-throughput, proteome-wide interaction screening.[1][2] |
| Key Advantage | Captures interactions not involving specific nucleophiles.[14][28] | Provides highest resolution distance constraint.[18][21] | Simplified and more confident data analysis.[2][7] |
| Key Limitation | Lower reaction efficiency, complex product mixture.[3][15] | Requires accessible carboxyl and amine groups in close proximity.[18] | Spacer arm may not capture extremely close or distant interactions. |
| In Vivo Use | Yes (Membrane-permeable versions available).[11][12] | Difficult due to high reactivity and potential for side reactions.[29] | Yes (Cell-permeable versions like DSBU are available).[1][25] |
Section 4: Experimental Protocols
Trustworthy data is built on a foundation of robust, reproducible protocols. The following sections provide validated, step-by-step methodologies for key crosslinking workflows.
Protocol 1: General Protein Crosslinking and SDS-PAGE Analysis
This protocol is designed to assess crosslinking efficiency by visualizing the formation of higher molecular weight species on a denaturing polyacrylamide gel (SDS-PAGE).
Self-Validation Principle: The protocol includes a negative control (no crosslinker) to establish the baseline mobility of the protein(s). A successful experiment will show a dose-dependent decrease in the monomer band intensity with a corresponding appearance of dimer, trimer, or higher-order oligomer bands.[26][30]
Materials:
-
Purified Protein(s) (1-2 mg/mL)
-
Crosslinking Buffer (e.g., PBS or HEPES, pH 7.2-8.0, amine-free).[31]
-
Crosslinker (e.g., BS³, DSSO, or Sulfo-SDA)
-
Anhydrous DMSO (for dissolving non-sulfonated crosslinkers)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).[11]
-
2X Laemmli Sample Buffer with reducing agent (e.g., 2-Mercaptoethanol).[32]
-
UV Lamp (365 nm) for photo-activatable crosslinkers.[10][28]
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing your protein(s) in Crosslinking Buffer. Include a "no crosslinker" control.
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker. For water-soluble reagents (BS³, Sulfo-SDA), dissolve in Crosslinking Buffer. For water-insoluble reagents (DSSO), dissolve in anhydrous DMSO to make a 10-20 mM stock.[31]
-
Initiate Reaction: Add the crosslinker solution to the protein samples to achieve a final molar excess (e.g., 20x, 50x, 100x over protein). Vortex gently.
-
Incubation:
-
For NHS-ester crosslinkers (BS³, DSSO): Incubate for 30-60 minutes at room temperature.
-
For NHS-diazirine crosslinkers (Sulfo-SDA):
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to consume any unreacted crosslinker. Incubate for 15 minutes at room temperature.[22]
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2X Laemmli Sample Buffer to each reaction. Heat samples at 95°C for 5 minutes.[32]
-
Electrophoresis: Load samples onto a suitable polyacrylamide gel and run according to standard procedures.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the bands. Crosslinked samples should show bands at higher molecular weights compared to the control.[30][33]
Sources
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 3. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
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- 22. documents.thermofisher.com [documents.thermofisher.com]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
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- 27. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Pyridyl Disulfide Crosslinkers: SPDP and its Derivatives in Bioconjugation
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is of paramount importance. The linker not only connects the targeting moiety, such as an antibody, to a payload, but also critically influences the stability, solubility, and efficacy of the final conjugate. Among the diverse array of linker technologies, pyridyl disulfides have emerged as a cornerstone, offering a balance of stability in circulation and selective cleavage within the reducing environment of the target cell. This guide provides an in-depth comparison of the benchmark pyridyl disulfide reagent, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), with its key derivatives, and clarifies the role of related compounds such as 2-(2-Pyridyl)ethanesulfonic acid.
The Gold Standard: SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
SPDP is a heterobifunctional crosslinker that has been extensively utilized in the field of bioconjugation for decades. Its structure features two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., on cysteine residues) via a thiol-disulfide exchange reaction.
The reaction mechanism of SPDP is a two-step process. First, the NHS ester is reacted with the amine-containing molecule, typically in a buffer with a pH of 7-8. This is followed by the reaction of the pyridyldithiol group with a thiol-containing molecule, which results in the formation of a disulfide bond and the release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.
Advantages of SPDP:
-
Well-established and extensively documented: A vast body of literature supports its use in a wide range of applications.
-
Cleavable disulfide bond: The resulting disulfide bond is stable in the relatively oxidizing environment of the bloodstream but is readily cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells.[1][2]
-
Quantifiable reaction: The release of pyridine-2-thione allows for the determination of the degree of conjugation.
Limitations of SPDP:
-
Hydrophobicity: SPDP is poorly soluble in aqueous solutions and must be dissolved in an organic co-solvent like DMSO or DMF, which can sometimes be detrimental to the stability of proteins.
-
Potential for aggregation: The hydrophobic nature of the linker can increase the propensity of the resulting conjugate to aggregate, particularly with hydrophobic payloads.
Addressing the Limitations: Key Derivatives of SPDP
To overcome the challenges associated with the hydrophobicity of SPDP, several derivatives have been developed. The most prominent among these are Sulfo-SPDP and PEGylated SPDP.
Sulfo-SPDP: The Water-Soluble Alternative
Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a sulfonated analog of SPDP. The addition of a sulfo group to the NHS ester ring imparts significant water solubility to the molecule. This allows for conjugation reactions to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents.
Advantages of Sulfo-SPDP over SPDP:
-
Enhanced water solubility: Simplifies the conjugation protocol and avoids the use of potentially denaturing organic solvents.[3]
-
Reduced risk of protein precipitation: The increased hydrophilicity of the linker can help to maintain the solubility of the protein during and after conjugation.
PEGylated SPDP: Enhancing Solubility and Pharmacokinetics
PEGylated SPDP linkers incorporate polyethylene glycol (PEG) spacers of varying lengths between the NHS ester and the pyridyldithiol group. PEG is a hydrophilic and biocompatible polymer that can confer several advantageous properties to the resulting conjugate.
Advantages of PEGylated SPDP:
-
Improved water solubility: The PEG spacer significantly increases the hydrophilicity of the linker and the final conjugate.[4]
-
Enhanced pharmacokinetic properties: The presence of the PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced renal clearance.[4]
-
Reduced immunogenicity: PEGylation can shield the conjugate from the immune system, potentially reducing its immunogenicity.
-
Steric hindrance: The PEG spacer can provide steric hindrance, which may help to prevent aggregation and non-specific interactions.[5][6]
Comparative Analysis of SPDP and its Derivatives
| Feature | SPDP | Sulfo-SPDP | PEGylated SPDP |
| Water Solubility | Low (requires organic co-solvent) | High (water-soluble) | High (water-soluble) |
| Reaction Buffer | Aqueous buffer with organic co-solvent | Fully aqueous buffer | Fully aqueous buffer |
| Spacer Arm Length | Short | Short | Variable (depending on PEG length) |
| Hydrophilicity | Low | High | Very High |
| Effect on Conjugate | Can increase hydrophobicity and aggregation | Reduces risk of aggregation | Improves solubility, stability, and PK profile |
The Curious Case of this compound
A thorough review of the scientific literature reveals that This compound is not a direct, functional equivalent to SPDP or its derivatives for bioconjugation. While it contains a pyridine ring and a sulfonic acid group, it lacks the key reactive moieties (an NHS ester and a disulfide bond) that enable SPDP to act as a heterobifunctional crosslinker.
Chemical suppliers list this compound as a chemical entity, but there is no documented evidence of its use in established bioconjugation protocols for linking amines to thiols.[7] The presence of the sulfonic acid group does suggest that it is a water-soluble compound.[5]
Hypothetical Role:
It is conceivable that this compound could serve as a building block or precursor in the multi-step synthesis of novel, water-soluble pyridyl disulfide reagents. For instance, the pyridine ring could be functionalized to introduce a disulfide bond, and the sulfonic acid group would provide the desired water solubility. However, such reagents are not commercially available as standard products, and their synthesis and application would require significant custom chemical development.
Experimental Protocol: Antibody-Drug Conjugation using SPDP
This protocol provides a general guideline for the conjugation of a thiol-containing drug to an antibody using SPDP.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
SPDP (dissolved in DMSO)
-
Thiol-containing drug (dissolved in a suitable solvent)
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Modification of Antibody with SPDP:
-
Add a 10- to 20-fold molar excess of SPDP solution to the antibody solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
-
Drug Preparation:
-
If the thiol group on the drug is protected or in an oxidized state, it must be reduced prior to conjugation. Dissolve the drug in a suitable buffer and add a 2- to 5-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed, nitrogen-purged buffer.
-
-
Conjugation of Drug to Modified Antibody:
-
Add a 2- to 5-fold molar excess of the reduced, thiol-containing drug to the SPDP-modified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from excess drug and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Visualizing the Chemistry
Sources
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Quantitative Proteomics: A Comparative Analysis of Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals venturing into the intricate world of quantitative proteomics, the choice of methodology is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of prevalent isotopic labeling strategies, offering the technical insights and field-proven expertise necessary to navigate this complex landscape. We will dissect the core principles, experimental workflows, and performance characteristics of key labeling techniques, empowering you to make informed decisions for your specific research needs.
The Central Dogma of Quantitative Proteomics: Why Label?
The fundamental goal of quantitative proteomics is to determine the relative or absolute abundance of proteins in a sample.[1] Isotopic labeling introduces a "mass tag" into proteins or peptides, allowing for the differentiation of samples within a single mass spectrometry (MS) analysis.[2] This co-analysis is paramount for minimizing experimental variability and enhancing quantitative accuracy.[2] The choice of labeling strategy dictates the experimental design, potential for multiplexing, and the type of quantitative data that can be obtained.
A Comparative Overview of Isotopic Labeling Techniques
While a multitude of labeling strategies exist, this guide will focus on the most widely adopted methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We will also discuss label-free quantification as a prominent alternative.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopically labeled essential amino acids (e.g., Arginine and Lysine).[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.
The core principle of SILAC lies in the in-vivo incorporation of stable isotopes. This early-stage labeling minimizes sample handling-induced errors.
Figure 1: SILAC Experimental Workflow.
| Feature | SILAC |
| Labeling Stage | In vivo (Metabolic) |
| Multiplexing | Typically 2-3 plex |
| Accuracy | High |
| Precision | High |
| Proteome Coverage | Moderate to High |
| Sample Type | Cell culture |
| Cost | Moderate (labeled media) |
Expert Insight: SILAC is often considered the "gold standard" for quantitative accuracy in cell culture models due to its early-stage labeling, which minimizes downstream variability. However, its application is limited to organisms that can be metabolically labeled.
Isobaric Tagging: iTRAQ and TMT
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling methods that tag peptides in vitro.[3][4] These reagents consist of a reporter group, a balancer group, and a reactive group that binds to the primary amines of peptides.
In an MS1 scan, peptides labeled with different isobaric tags appear as a single peak. Upon fragmentation (MS2), the reporter ions are released, and their relative intensities are used for quantification.
Figure 2: Isobaric Tagging Experimental Workflow.
| Feature | iTRAQ / TMT |
| Labeling Stage | In vitro (Chemical) |
| Multiplexing | High (up to 16-plex or more) |
| Accuracy | Moderate to High |
| Precision | Moderate to High |
| Proteome Coverage | High |
| Sample Type | Any protein sample |
| Cost | High (reagents) |
Expert Insight: The high multiplexing capability of iTRAQ and TMT is a significant advantage for studies with multiple conditions or time points, as it reduces instrument time and improves throughput.[4] However, care must be taken to ensure complete labeling and to account for potential ratio compression effects.
Label-Free Quantification
As the name suggests, label-free quantification methods do not use isotopic labels. Instead, they rely on either spectral counting (counting the number of MS/MS spectra identified for a given protein) or precursor ion intensity measurements.[3][5]
Label-free workflows are simpler in terms of sample preparation but require highly reproducible chromatography and sophisticated data analysis.
Figure 3: Label-Free Quantification Workflow.
| Feature | Label-Free |
| Labeling Stage | N/A |
| Multiplexing | Unlimited (sequential runs) |
| Accuracy | Moderate |
| Precision | Lower |
| Proteome Coverage | Highest |
| Sample Type | Any protein sample |
| Cost | Low (no reagents) |
Expert Insight: Label-free approaches are cost-effective and offer the highest proteome coverage.[4] However, they are more susceptible to variations in sample preparation and instrument performance, requiring a greater number of technical replicates to achieve statistical confidence.
Quantitative Data Comparison: A Simulated Experiment
To illustrate the practical differences between these methods, consider a hypothetical experiment comparing a control and a treated cell line. The following table presents simulated data for a known protein, demonstrating how the quantitative output might differ.
| Method | Protein Abundance Ratio (Treated/Control) | Coefficient of Variation (CV) |
| SILAC | 2.1 | 8% |
| TMT (10-plex) | 1.9 | 12% |
| Label-Free (Spectral Counting) | 2.4 | 25% |
| Label-Free (Precursor Intensity) | 2.2 | 18% |
Data Interpretation: This simulated data highlights the high precision (low CV) of SILAC. While TMT also provides good precision, a slight ratio compression is observed. Label-free methods show higher variability, emphasizing the need for robust statistical analysis.
Detailed Experimental Protocols
SILAC Labeling Protocol
-
Cell Culture: Culture cells for at least five passages in SILAC-specific media containing either "light" (e.g., ¹²C₆-Lysine, ¹²C₆¹⁴N₄-Arginine) or "heavy" (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) amino acids.
-
Protein Extraction: Harvest and lyse the "light" and "heavy" labeled cell populations separately.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein sample with an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.
TMT Labeling Protocol
-
Protein Extraction and Digestion: Extract and digest proteins from each sample separately.
-
Peptide Quantification: Quantify the peptide concentration in each sample.
-
TMT Labeling: Label equal amounts of peptides from each sample with the respective TMT reagent according to the manufacturer's protocol.
-
Sample Pooling: Combine all labeled samples into a single tube.
-
Fractionation (Optional but Recommended): Fractionate the pooled peptide sample to reduce complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS using a method that includes a fragmentation step to generate reporter ions (e.g., HCD).
-
Data Analysis: Use appropriate software to identify peptides and quantify the reporter ion intensities for relative protein abundance.
Conclusion and Recommendations
The selection of a quantitative proteomics strategy is a multifaceted decision that hinges on the specific biological question, sample type, available instrumentation, and budget.
-
For the highest quantitative accuracy in cell culture systems , SILAC remains the preferred method.
-
For studies requiring high throughput and multiplexing of diverse sample types , iTRAQ and TMT are powerful options.
-
For large-scale discovery proteomics where cost and proteome depth are primary concerns , label-free quantification is an excellent choice, provided that stringent experimental and analytical workflows are implemented.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique is essential for designing robust quantitative proteomics experiments and generating high-quality, reproducible data.
References
-
Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031. [Link]
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994–999. [Link]
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Neilson, K. A., Ali, N. A., Muralidharan, S., Mirzaei, M., Mariani, M., Assad, L., Lee, A., van Sluyter, S. C., & Haynes, P. A. (2011). Less is more: sub-stoichiometric labeling of proteins with iTRAQ reagents. Journal of proteome research, 10(6), 2787–2797. [Link]
-
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376–386. [Link]
-
SILANTES. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. [Link]
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Zhang, L., & Elias, J. E. (2017). Relative Protein Quantification Using Tandem Mass Tag Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1550, 185–198. [Link]
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- 5. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validating 2-(2-Pyridyl)ethanesulfonic Acid (PES) as a Biological Buffer
Introduction: The Quest for the Inert Variable
In the intricate theater of experimental biology, the buffer is the stage upon which all action unfolds. Its role is deceptively simple: to maintain a stable pH. Yet, its influence is profound. An inappropriate buffer can become an unintended variable, destabilizing proteins, inhibiting enzymes, or stressing cells, ultimately distorting the very processes we seek to measure.[1][2]
The gold standard for biological buffers was established in the 1960s by Norman E. Good and his colleagues.[3][4] They defined a set of criteria for an ideal buffer: a pKa between 6.0 and 8.0, high water solubility, membrane impermeability, minimal metal ion binding, chemical stability, and optical transparency in the UV-visible range.[5] Buffers that meet these criteria, such as HEPES, MES, and PIPES, have become trusted workhorses in laboratories worldwide.
This guide introduces 2-(2-Pyridyl)ethanesulfonic acid (PES), a zwitterionic compound with structural similarities to established buffers. The critical question for any researcher is whether this compound can be validated as a reliable and inert tool for their specific application. This guide provides a framework for the cross-validation of PES against well-characterized Good's buffers. We will move beyond a simple comparison of physical properties to provide detailed experimental protocols designed to rigorously test its performance and biocompatibility, empowering researchers to make data-driven decisions.
Part 1: Physicochemical Properties—A Head-to-Head Comparison
A buffer's utility begins with its intrinsic chemical and physical properties. The selection of an appropriate buffer is primarily guided by the desired experimental pH, which should be close to the buffer's pKa.[6] However, other factors, such as its interaction with metal ions, can be critical for experimental success.[7] The pyridine ring in PES, for instance, suggests a potential for metal chelation not typically seen in morpholino- or piperazino-based Good's buffers.[8][9]
| Property | This compound (PES) | MES | PIPES | HEPES |
| pKa at 25°C | ~6.6 | 6.15[10] | 6.76[10] | 7.48[10] |
| Useful pH Range | ~5.9 - 7.3 | 5.5 - 6.7[10] | 6.1 - 7.5[11] | 6.8 - 8.2[12] |
| ΔpKa/°C | Data Not Readily Available | -0.011[10] | -0.0085[10] | -0.014 |
| Metal Ion Binding | Potential for chelation | Weak[10] | Negligible[10] | Negligible[7] |
| UV Absorbance (>230 nm) | Expected due to pyridine ring | Very Low[5][13] | Very Low[5][13] | Very Low[5][13] |
| Solubility in Water | High | High[14] | Poor; requires salt form[11] | High[12] |
Part 2: Experimental Cross-Validation Workflow
To truly understand a buffer's performance, it must be tested under rigorous experimental conditions. The following protocols are designed to compare PES against a standard, well-characterized buffer (e.g., HEPES or MES, depending on the target pH). This workflow provides a logical progression from fundamental characterization to application-specific testing.
Caption: A logical workflow for the cross-validation of a novel buffer.
Protocol 1: Buffering Capacity Titration
Objective: To empirically determine the effective buffering range of PES and compare its capacity to a standard buffer.
Rationale: Titration with a strong acid and base provides a visual representation of a buffer's ability to resist pH changes. The flattest region of the titration curve indicates the pH range of maximum buffering capacity, which should be centered around the pKa.[10]
Materials:
-
0.1 M PES solution
-
0.1 M HEPES solution (or other standard buffer)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[10]
-
Calibrated pH meter and probe[15]
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Calibration: Calibrate the pH meter using standard pH 4.0 and 7.0 buffers.[15]
-
Initial State: Place 50 mL of the 0.1 M PES solution in a beaker with a stir bar. Begin stirring at a moderate speed and record the initial pH.
-
Acid Titration: Add 0.1 M HCl in 0.5 mL increments from the burette. After each addition, allow the pH reading to stabilize and record the value. Continue until the pH has dropped by at least 2 units from the starting point.[10]
-
Base Titration: Using a fresh 50 mL sample of the 0.1 M PES solution, repeat the titration process using 0.1 M NaOH. Continue until the pH has risen by at least 2 units.
-
Comparative Titration: Repeat steps 2-4 for the 0.1 M HEPES solution.
-
Data Analysis: Plot pH (y-axis) versus the volume of HCl or NaOH added (x-axis) for both buffers. Compare the shape and midpoint of the flat regions of the curves.
Expected Outcome: The titration curve for PES should confirm its pKa and effective buffering range. When overlaid with the curve for HEPES, the relative buffering capacity can be assessed. A significantly steeper curve for PES would indicate a lower buffering capacity.
Protocol 2: Spectrophotometric Compatibility
Objective: To determine if PES absorbs light in the UV-Visible spectrum, which could interfere with common biochemical assays.
Rationale: Many essential laboratory techniques, such as protein quantification at 280 nm (A280), rely on spectrophotometry. A buffer should be optically transparent in the measurement range to avoid contributing to the absorbance reading and artificially inflating results.[16][17] The presence of a pyridine ring in PES makes this validation step particularly crucial.
Materials:
-
100 mM solutions of PES and HEPES in deionized water
-
UV-transparent cuvettes
-
UV-Visible spectrophotometer
Methodology:
-
Blanking: Set the spectrophotometer to scan a wavelength range from 220 nm to 700 nm. Use deionized water to zero the instrument (as the blank).[16]
-
Sample Scan: Fill a clean cuvette with the 100 mM PES solution and acquire the absorbance spectrum.
-
Comparative Scan: Repeat the scan with the 100 mM HEPES solution.
-
Data Analysis: Overlay the two spectra. Note any significant absorbance peaks for PES, particularly around 260 nm (for nucleic acids) and 280 nm (for proteins).
Expected Outcome: A truly inert buffer will show negligible absorbance above 230 nm.[5] If PES exhibits a significant absorbance peak at 280 nm, it would be unsuitable for direct A280 protein quantification and could interfere with other colorimetric assays.
Protocol 3: Impact on Enzyme Kinetics
Objective: To assess whether PES is biochemically inert by measuring its effect on the kinetic parameters of a model enzyme.
Rationale: A buffer should not participate in or influence the biological reaction it is buffering. By comparing the Michaelis-Menten constants (Km and Vmax) of an enzyme in PES versus a standard buffer, any inhibitory or activating effects of PES can be quantified.[18] Some Good's buffers are known to interact with radical intermediates in peroxidase reactions, highlighting the importance of empirical testing.[19]
Materials:
-
Enzyme (e.g., Alkaline Phosphatase)
-
Substrate (e.g., p-Nitrophenyl Phosphate, pNPP)
-
Reaction buffers: 100 mM PES and 100 mM HEPES, both adjusted to pH 7.5
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
Methodology:
-
Substrate Dilutions: Prepare a series of pNPP substrate concentrations in each of the two reaction buffers (PES and HEPES).
-
Reaction Setup: In separate wells of a 96-well plate, add the different substrate concentrations for each buffer type.
-
Initiate Reaction: Add a fixed amount of alkaline phosphatase to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm (the wavelength of the p-nitrophenol product) every 30 seconds for 10-15 minutes.[20]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
For each buffer system, plot V₀ versus substrate concentration.
-
Use non-linear regression (Michaelis-Menten equation) to calculate the Km and Vmax for the enzyme in both PES and HEPES buffers.[20]
-
Expected Outcome: If PES is truly inert, the Km and Vmax values obtained in the PES buffer should be nearly identical to those obtained in the HEPES buffer. A significant change in Km (substrate affinity) or Vmax (maximum reaction rate) would indicate that PES is interacting with the enzyme or substrate.
Protocol 4: Cell Viability and Cytotoxicity Assay
Objective: To determine if PES has any toxic effects on mammalian cells in culture.
Rationale: For cell-based assays and cell culture, a buffer must be non-toxic and not interfere with cellular metabolism or proliferation.[1][21] A cell viability assay, such as the MTT or Resazurin assay, provides a quantitative measure of overall cell health and metabolic activity.[10][22]
Caption: Workflow for the cell viability and cytotoxicity assay.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Buffers: Sterile, pH-adjusted 1 M stock solutions of PES and HEPES
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10]
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Buffer Treatment: Prepare complete culture media containing different final concentrations of PES (e.g., 5, 10, 20 mM) and a standard concentration of HEPES (e.g., 20 mM). Include a "no buffer" medium as a negative control.
-
Exposure: Remove the old medium from the cells and replace it with the various buffer-containing media. Incubate for 24 to 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the "no buffer" control.
Expected Outcome: If PES is non-toxic, the viability of cells grown in PES-containing medium should be comparable to that of cells grown in the HEPES and no-buffer control media. A significant, dose-dependent decrease in viability would indicate that PES is cytotoxic at those concentrations.
Conclusion and Recommendations
The selection of a buffer is a foundational decision that can ripple through every subsequent stage of an experiment. While this compound (PES) possesses a pKa that makes it a candidate for biological research, its suitability cannot be assumed. The cross-validation framework presented here provides a systematic approach to rigorously evaluate its performance against the established standards set by Good's buffers.
-
For applications in enzymology and protein stability studies, the potential for metal ion chelation and UV absorbance by the pyridine ring of PES must be carefully considered and experimentally verified using Protocols 2 and 3.[23][24]
-
For cell culture applications, biocompatibility is paramount. Protocol 4 is essential to ensure that PES does not induce cytotoxicity or alter cellular metabolism.[25]
Ultimately, no single buffer is perfect for all applications. By performing these comparative experiments, researchers can generate the necessary data to confidently determine if, and under what conditions, this compound is a valid and reliable tool for their specific research needs.
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-
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iWorx. (n.d.). Experiment GB-1: Biological Buffers. [Link]
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-
Calbiochem. (n.d.). Buffers. [Link]
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Yacoo. (2024). Don't buy the wrong one, PIPES and HEPES buffers are very different. [Link]
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JoVE. (2013). Video: Viability Assays for Cells in Culture. [Link]
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Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]
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Bugbee, B. G., & Salisbury, F. B. (1985). An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies. Journal of Plant Nutrition. [Link]
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ResearchGate. (n.d.). UV–Vis spectra of 2 in pH 7.40 of phosphate buffer solution. [Link]
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University of California, Davis. (2023). Lecture 4: A Bit More on Buffers and Introduction to UV-visible Spectrophotometry. [Link]
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Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PubMed. [Link]
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ResearchGate. (2016). Why do we use 2-(N-morpholino)ethanesulfonic acid instead of HEPES for pH?[Link]
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Wikipedia. (n.d.). HEPES. [Link]
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Grimsley, G. R., et al. (1999). Increasing protein stability by altering long-range coulombic interactions. Protein Science. [Link]
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Chari, A., & Gries, K. (2025). Stabilising proteins in solution using affordable and readily available small molecules. European Biophysics Journal. [Link]
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ResearchGate. (2025). Chelating activity of (2E,2 E)-2,2 -(pyridine-2,6-diylbis(ethan-1-yl-1- ylidene)bis(N-ethylhydrazinecarbothioamide). [Link]
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Hopax Fine Chemicals. (2025). MES Buffer: An Essential Component in Biological and Pharmaceutical. [Link]
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National Center for Biotechnology Information. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]
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Wikipedia. (n.d.). MES (buffer). [Link]
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ResearchGate. (2025). Metal Ion Chelation as a Basis for Pretargeting. [Link]
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Hampton Research. (n.d.). Optimize. [Link]
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National Center for Biotechnology Information. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. [Link]
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Wikipedia. (n.d.). Enzyme kinetics. [Link]
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Baker, C. J., et al. (2007). Interference by Mes [2-(4-morpholino)ethanesulfonic acid] and related buffers with phenolic oxidation by peroxidase. Free Radical Biology and Medicine. [Link]
-
MDPI. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. [Link]
-
ResearchGate. (n.d.). pKa distribution of the two-fold cross-validation and out-of-sample subsets. [Link]
-
University of Washington. (2013). Enzyme Kinetics II. [Link]
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PubMed. (2019). Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives. [Link]
-
MDPI. (n.d.). Chelating Extractants for Metals. [Link]
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A Critical Review of 2-(2-Pyridyl)ethanesulfonic Acid (PES) in Research: A Niche Reagent with Untapped Potential?
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a cornerstone of robust and reproducible experimental design. While a host of well-characterized compounds are readily available, the exploration of novel reagents with unique properties can open new avenues for investigation. This guide provides an in-depth technical review of 2-(2-Pyridyl)ethanesulfonic acid (PES), a compound that, while not widely adopted, possesses a chemical structure suggestive of utility in biological research, primarily as a pH buffer and a metal ion chelator. This analysis will objectively compare PES to established alternatives, namely the "Good's buffers" for pH control and Ethylenediaminetetraacetic acid (EDTA) for metal chelation, and will be grounded in the principles of scientific integrity and experimental causality.
Unveiling this compound: A Structural Overview
This compound (PES) is an organic compound featuring a pyridine ring linked to an ethanesulfonic acid moiety.[1] Its chemical structure is the primary determinant of its potential applications and limitations in a research setting.
Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| CAS Number | 68922-18-9 |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in water |
Part 1: PES as a pH Buffer - A Comparison with Good's Buffers
The gold standard for biological buffers is the collection of zwitterionic compounds developed by Norman Good and his colleagues in the 1960s. These "Good's buffers" were specifically designed to meet a stringent set of criteria for biological compatibility.[2] Evaluating PES against these criteria provides a clear framework for understanding its potential advantages and, more pressingly, its significant disadvantages.
The Good's Buffer Criteria: A Comparative Analysis
| Good's Buffer Criterion | Performance of Good's Buffers (e.g., MES, HEPES) | Predicted Performance of this compound |
| pKa between 6 and 8 | Yes, a wide range of buffers are available in this physiologically relevant range. | Unlikely. The predicted pKa is likely to be in the acidic range (pH 3-5), limiting its utility for most biological experiments which are conducted near neutral pH. |
| High Water Solubility | Excellent. | Likely. The presence of the sulfonic acid group should confer good water solubility. |
| Low Membrane Permeability | Yes, their zwitterionic nature at physiological pH limits passage through cell membranes. | Uncertain. While zwitterionic, the lipophilic character of the pyridine ring may increase membrane permeability compared to more hydrophilic Good's buffers. |
| Minimal Metal Ion Binding | Generally low, though some exceptions exist. MES, for instance, shows negligible binding to many divalent cations.[2] | Significant. The 2-pyridyl group is a known metal chelator. This is a major disadvantage for a buffer, as it can interfere with metal-dependent biological processes. |
| Biochemically Inert | Largely inert, though some can interact with certain enzymes or generate radicals under specific conditions. | Questionable. Pyridine and its derivatives can be biologically active and may interfere with cellular processes or assays.[3][4] |
| Low UV Absorbance | Most have low absorbance above 230 nm. | Problematic. The pyridine ring will exhibit significant UV absorbance, which can interfere with spectrophotometric assays. |
| Chemical and Enzymatic Stability | High. | Unknown. The stability of PES under typical experimental conditions has not been extensively studied. |
| Ease of Synthesis and Purity | Well-established and commercially available at high purity. | Commercially available, but less common than Good's buffers. |
Advantages of PES as a Buffer (Theoretical)
-
Potential for Buffering in the Acidic Range: If the predicted pKa holds true, PES could be a useful buffer for studies requiring stable pH in the 3-5 range, where fewer Good's buffers are effective.
Disadvantages of PES as a Buffer (Significant and Evidence-Based)
-
Unknown pKa: The lack of a known pKa is a critical failing. Without this, accurate and reproducible buffer preparation is impossible.
-
Metal Chelation: The inherent metal-binding property of the 2-pyridyl group is a major drawback for a general-purpose biological buffer.[5] This can lead to the depletion of essential metal ions from enzymes and other biomolecules, causing inactivation or altered function.
-
UV Absorbance: The pyridine ring's UV absorbance would interfere with common protein and nucleic acid quantification methods (e.g., A280 and A260) and many enzyme assays that use UV-Vis spectroscopy.
-
Potential for Biological Activity: The pyridine moiety is present in many bioactive molecules.[3][4] This raises the concern that PES may not be biochemically inert and could have unintended effects on the biological system under study.
-
Lack of Empirical Data: There is a notable absence of published research detailing the successful use of PES as a biological buffer, indicating that it has either been found unsuitable by researchers or has not been considered a viable option.
Part 2: PES as a Metal Chelator - A Comparison with EDTA
The very property that makes PES a poor choice for a general biological buffer—its ability to bind metal ions—makes it a candidate for applications where metal chelation is desired. The 2-pyridyl group, in conjunction with the sulfonate group, could potentially form stable complexes with various metal ions. The "gold standard" for non-selective metal chelation in biological research is EDTA.
Comparative Analysis of PES and EDTA as Metal Chelators
| Feature | EDTA (Ethylenediaminetetraacetic acid) | This compound (PES) |
| Chelating Moiety | Two amine and four carboxylate groups. | Pyridine nitrogen and potentially the sulfonate oxygen atoms. |
| Metal Binding Affinity | Forms very stable complexes with most di- and trivalent metal ions.[6] | Unknown. Specific binding constants for PES with various metal ions are not readily available in the literature. It is expected to be a weaker chelator than EDTA. |
| Selectivity | Generally non-selective, binding a wide range of metal ions. | Potentially Selective. The stereochemistry and electronic properties of the 2-pyridyl group might confer some selectivity for certain metal ions over others. |
| Solubility | The free acid is poorly soluble, but its sodium salts are highly soluble in water. | Expected to be water-soluble. |
| UV Absorbance | Low absorbance in the UV range. | Significant UV absorbance due to the pyridine ring. |
| Biological Inertness | Generally considered biologically inert, though it can cause cellular toxicity by depleting essential metal ions. | Questionable. Potential for biological activity of the pyridine moiety. |
Advantages of PES as a Chelator (Theoretical)
-
Potential for Selectivity: The pyridine-based chelation might offer different metal selectivity compared to the poly-carboxylate structure of EDTA, which could be advantageous in specific applications where the chelation of a particular metal ion is desired in the presence of others.
-
Different Chemical Properties: The distinct chemical nature of PES could be useful in experimental systems where EDTA is incompatible.
Disadvantages of PES as a Chelator (Significant)
-
Lack of Quantitative Data: The absence of published metal binding constants for PES makes it impossible to predict its efficacy and selectivity as a chelator.
-
Weaker Chelation Expected: It is unlikely that PES, as a bidentate or tridentate ligand, would form complexes with the same high stability as EDTA, which is a hexadentate ligand.
-
UV Absorbance and Potential Biological Activity: These remain significant drawbacks, as discussed in the context of its use as a buffer.
Experimental Protocols: A Framework for Evaluation
Given the lack of specific experimental data for PES, the following protocols are provided as a general framework for how a researcher might evaluate its properties and compare it to established reagents.
Protocol 1: Determination of the pKa of this compound
This protocol outlines a standard acid-base titration to determine the pKa of PES.
Objective: To experimentally determine the pKa value(s) of PES.
Materials:
-
This compound (PES)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 0.01 M solution of PES in deionized water. For example, dissolve 0.1872 g of PES in 100 mL of water.
-
Place the PES solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titrate the PES solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the base at a time.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acidic protons on the pyridine ring have been neutralized. This will be the midpoint of the steepest part of the titration curve corresponding to the buffering region of the pyridine moiety.
Protocol 2: Comparative Analysis of Metal Chelation using UV-Vis Spectroscopy
This protocol provides a method to assess the metal-binding properties of PES in comparison to EDTA using a metal ion with a characteristic absorbance spectrum, such as copper(II).
Objective: To qualitatively and semi-quantitatively compare the metal chelation capacity of PES and EDTA.
Materials:
-
This compound (PES)
-
Ethylenediaminetetraacetic acid, disodium salt (EDTA)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM)
-
A suitable buffer with no metal-chelating properties (e.g., HEPES, pH 7.4)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare stock solutions of PES and EDTA (e.g., 100 mM) in the chosen buffer.
-
In a series of cuvettes, prepare solutions containing a fixed concentration of CuSO₄ (e.g., 1 mM) in the buffer.
-
To these cuvettes, add increasing concentrations of either PES or EDTA (e.g., from 0 to 10 mM).
-
Incubate the solutions for a set period to allow for complex formation.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range for copper complexes (e.g., 200-800 nm).
-
Compare the spectral shifts and changes in absorbance upon the addition of PES and EDTA. A significant change in the spectrum indicates the formation of a metal-ligand complex. The magnitude of the change at different concentrations can provide a semi-quantitative comparison of their binding affinities.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams have been generated.
Figure 1: A conceptual diagram illustrating the potential applications of this compound (PES) and its comparison with established research reagents.
Figure 2: A simplified workflow for the experimental determination of the pKa of this compound.
Conclusion and Recommendations
This compound (PES) is a compound with a chemical structure that suggests potential utility in research, particularly in the niche area of acidic pH buffering and as a metal chelator with potentially unique selectivity. However, a critical evaluation reveals significant and, at present, prohibitive disadvantages for its widespread adoption.
As a pH buffer , the lack of an experimentally determined pKa is a fundamental failing. Furthermore, its inherent metal-chelating properties, UV absorbance, and the potential for biological activity are in direct conflict with the essential criteria for a good biological buffer. For the vast majority of applications, researchers are strongly advised to use well-characterized Good's buffers.
As a metal chelator , PES presents an intriguing possibility due to its distinct structure compared to common chelators like EDTA. However, the complete absence of data on its metal binding constants and selectivity means that its use for this purpose would be entirely exploratory. Researchers interested in novel chelating agents may find PES to be a subject worthy of basic characterization, but it cannot be recommended as a reliable tool for metal chelation in established protocols.
In its current state of characterization, this compound remains a chemical curiosity rather than a validated research tool. Significant foundational research is required to determine its fundamental properties before it can be considered for routine use in a research setting.
References
- Johnston, P. A., et al. (2016). Nuisance compounds in cellular assays. Journal of Biomolecular Screening, 21(5), 439-453.
- Luan, F., et al. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. Scientific Reports, 8(1), 3998.
- Avdeef, A. (2012). Biorelevant pKa (37°C)
- Gupta, K., et al. (2012). Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. International Journal of Chemistry, 4(4), 133-138.
- Brown, T. N., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
- García-Sosa, A. T., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23555-23565.
- Sigel, H., et al. (1995). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 229(1-2), 17-27.
- St. John-Williams, L., et al. (2022). Physics-Informed Machine Learning Enables Rapid Macroscopic pKa Prediction. ChemRxiv.
- Vonrhein, C., et al. (2011). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 376-384.
- Blaurock-Busch, E., & Busch, Y. M. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research, 4(18), 3505-3519.
- Chakraborty, S., et al. (2024). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. European Endodontic Journal, 9(1), 36-42.
- El-Sayed, M. A. A., et al. (2021).
- Bugbee, B. G., & Salisbury, F. B. (1985). An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies. Journal of Plant Nutrition, 8(6), 567-583.
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]
- Kim, J. H., et al. (2021). Functionalised Terpyridines and Their Metal Complexes— Solid-State Interactions. Chemistry, 3(1), 103-131.
- Gabdulkhaev, A. A., et al. (2023). Protein Crystallography: Achievements and Challenges. International Journal of Molecular Sciences, 24(13), 10839.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). International Journal of Molecular Sciences, 23(15), 8565.
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MES (buffer). (n.d.). In Wikipedia. Retrieved from [Link]
- El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 1083.
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Stability constants (log K M m H h L l ) a of the complexes of... (n.d.). In ResearchGate. Retrieved from [Link]
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chelating agents edta: Topics by Science.gov. (n.d.). Retrieved from [Link]
- Wlodawer, A., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285.
- Epelde, L., et al. (2008). Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction. Science of The Total Environment, 401(1-3), 21-28.
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2- Morpholinoethanesulfonic acid has high solubility. (n.d.). Retrieved from [Link]
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
- Two-Dimensional Crystallization Procedure, from Protein Expression to Sample Preparation. (2015). Journal of Visualized Experiments, (101), e52949.
- McPherson, A. (2001). Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 8), 1075-1081.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Pyridyl)ethanesulfonic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(2-Pyridyl)ethanesulfonic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a corrosive substance that requires careful handling.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Skin Corrosion, Category 1B: Causes severe skin burns upon contact.[1]
-
Serious Eye Damage, Category 1: Causes serious, potentially irreversible eye damage.[1]
The structural components, a pyridine ring and a sulfonic acid group, contribute to its chemical reactivity. Sulfonic acids are strong acids, and pyridine derivatives can have various toxicological profiles.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.
Mandatory Personal Protective Equipment (PPE)
A robust PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling or disposing of this compound:
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of the corrosive material, which can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | Prevents skin contact, which can lead to severe chemical burns.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities. | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any potential aerosols.[2] | Minimizes respiratory exposure, especially if the material is heated or aerosolized. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [4][5]
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting waste containing this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Segregation: Do not mix this waste with other waste streams, especially with strong oxidizing agents or bases, to prevent violent reactions.[6]
For aqueous solutions of this compound, a carefully controlled neutralization step can reduce its corrosivity, making it safer to handle and store before final disposal. This procedure must be performed by trained personnel in a chemical fume hood.
Caution: Neutralization is an exothermic reaction. Proceed with caution and use appropriate cooling methods.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Work in a certified chemical fume hood.
-
Place the container with the acidic solution in a larger secondary container or an ice bath to manage heat generation.
-
-
Dilution: If the solution is concentrated, slowly dilute it by adding the acidic solution to cold water to achieve a concentration of approximately 5% or less. Never add water to the acid.
-
Selection of Base: Prepare a dilute solution of a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃).
-
Slow Addition: Slowly and with constant stirring, add the basic solution to the diluted acidic waste.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6.0 and 8.0.
-
Final Collection: Once neutralized, the solution should still be collected as hazardous waste. Label the container as "Neutralized this compound solution" and include the final pH.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area segregates this waste from incompatible materials, particularly strong oxidizing agents and bases.[6]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Engage a Certified Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations.
Contingency Plan for Spills and Accidental Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry to the area.
-
Contact your institution's EHS or emergency response team.
-
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
NIH. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]
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NIH. The NIH Drain Discharge Guide. [Link]
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Kansas State University. Neutralization of strong acids and bases. [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]
-
Lab Alley. How to neutralize sulfuric acid. [Link]
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Navigating the Safe Handling of 2-(2-Pyridyl)ethanesulfonic Acid: A Guide to Personal Protective Equipment and Disposal
The responsible use of any chemical reagent is foundational to successful and safe scientific research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(2-Pyridyl)ethanesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step approach to ensure the well-being of laboratory personnel and the integrity of your work. Our goal is to empower you with the knowledge to handle this compound with confidence and care.
Understanding the Risks: A Profile of this compound
Based on the known hazards of its constituent functional groups, the primary risks include:
-
Corrosivity: Sulfonic acids are known to be corrosive and can cause severe skin burns and eye damage.[2][3]
-
Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[4][5]
-
Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing a range of health issues from headaches and dizziness to more severe effects on the liver and kidneys.[5][6]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of any experimental protocol involving this compound.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes of a potentially corrosive substance. A face shield offers an additional layer of protection for the entire face.[3][7][8] |
| Hands | Nitrile or neoprene gloves (double-gloving is recommended) | To prevent skin contact. These materials are generally resistant to pyridine and acidic compounds.[6][9] |
| Body | A fully buttoned laboratory coat | To protect skin and personal clothing from accidental spills and contamination.[4][7] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood | To minimize the inhalation of dust or aerosols.[6][7] For procedures with a high risk of generating aerosols, a NIOSH-approved respirator may be necessary.[3][9] |
This comprehensive PPE strategy is designed to provide maximum protection during the handling of this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A standardized operational procedure is vital for minimizing risks. The following workflow provides a clear, sequential guide for the safe handling of this compound.
Caption: Workflow for Handling this compound.
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer's SDS. If a specific SDS is unavailable, consult resources for handling sulfonic acids and pyridine compounds.[10]
-
Don Appropriate PPE: As detailed in the table above, correctly put on your chemical safety goggles, face shield, lab coat, and double gloves.
-
Prepare Chemical Fume Hood: All manipulations of solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6][11]
-
Weigh Compound: Carefully weigh the necessary amount of the solid compound inside the fume hood, taking care to avoid creating dust.
-
Dissolve in Solvent: Slowly add the solid to the solvent in your reaction vessel. Be mindful of potential exothermic reactions.
-
Transfer Solution: Utilize appropriate glassware for transferring the solution as required by your experimental protocol.
-
Decontaminate Work Area: Upon completion, decontaminate the work surface within the fume hood using a suitable cleaning agent.
-
Segregate and Label Waste: All waste containing this compound must be collected in a designated and clearly labeled hazardous waste container.[11]
-
Doff and Dispose of PPE: Remove PPE in the correct sequence to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Ensuring Environmental Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship. The following decision-making process should guide the disposal of all waste generated from the use of this compound.
Caption: Disposal Decision Tree for this compound Waste.
All waste streams containing this compound must be treated as hazardous waste.[3]
-
Solid Waste: Unused or contaminated solid material should be placed in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container, typically segregated into an acidic waste stream. Do not mix with incompatible waste streams.[3]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weigh boats) that has come into contact with the chemical should be disposed of in the solid hazardous waste container. Contaminated glassware should be decontaminated before washing.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste container labeling and pickup procedures. Never dispose of this compound or related waste down the drain.[3][12]
By adhering to these rigorous safety and disposal protocols, you are upholding the highest standards of laboratory practice, ensuring a safe environment for yourself and your colleagues, and contributing to the responsible conduct of scientific research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (2002, September). Hazard Summary: Alkane Sulfonic Acid. Retrieved from [Link]
-
North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
-
Brenntag. (2018, June 17). SULPHONIC ACID, 90% Safety Data Sheet. Retrieved from [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
American Chemical Society. Case study – A two liter pyridine spill in an undergraduate laboratory. Retrieved from [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]
-
Carl ROTH. Pyridine Safety Data Sheet. Retrieved from [Link]
-
G-Biosciences. (2019, June 28). HEPES Safety Data Sheet. Retrieved from [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
